molecular formula C44H44CaN2O8S4 B15385432 Zofenopril (calcium)

Zofenopril (calcium)

Cat. No.: B15385432
M. Wt: 897.2 g/mol
InChI Key: NSYUKKYYVFVMST-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zofenopril (calcium) is a useful research compound. Its molecular formula is C44H44CaN2O8S4 and its molecular weight is 897.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Zofenopril (calcium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zofenopril (calcium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C44H44CaN2O8S4

Molecular Weight

897.2 g/mol

IUPAC Name

calcium;1-(3-benzoylsulfanyl-2-methylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylate

InChI

InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2

InChI Key

NSYUKKYYVFVMST-UHFFFAOYSA-L

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

Origin of Product

United States

Foundational & Exploratory

Zofenoprilat: A Technical Guide to its Formation, Activity, and Unique Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zofenopril (B1663440) is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and cardiovascular diseases.[1][2] As a prodrug, its therapeutic efficacy is mediated through its active metabolite, zofenoprilat (B1230023).[3] This technical guide provides an in-depth exploration of the metabolic formation of zofenoprilat, its mechanism of action as an ACE inhibitor, and its unique ancillary properties, particularly its antioxidant effects. Detailed experimental protocols for assessing ACE inhibition are provided, alongside a quantitative comparison of its potency with other ACE inhibitors. Signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers and drug development professionals.

Formation of the Active Metabolite: Zofenoprilat

Zofenopril is administered as a prodrug, zofenopril calcium, which undergoes rapid and extensive hydrolysis in vivo to form its active metabolite, zofenoprilat.[4][5] This bioactivation is crucial for its pharmacological activity.

Metabolic Pathway: The conversion of zofenopril to zofenoprilat is primarily mediated by esterases present in the plasma and various tissues, including the liver and gut.[4][6] The hydrolysis cleaves the thioester bond in the zofenopril molecule, revealing the free sulfhydryl (-SH) group that is essential for its ACE inhibitory activity.[7]

Zofenopril Zofenopril (Prodrug) Zofenoprilat Zofenoprilat (Active Metabolite) Zofenopril->Zofenoprilat Hydrolysis Esterases Esterases (Plasma, Liver, Tissues) Esterases->Zofenoprilat

Metabolic activation of zofenopril to zofenoprilat.

Pharmacokinetics of Zofenopril and Zofenoprilat

Following oral administration, zofenopril is rapidly absorbed and converted to zofenoprilat. The pharmacokinetic parameters of both the prodrug and the active metabolite have been characterized in healthy volunteers.

ParameterZofenoprilZofenoprilatReference
Tmax (hours) ~1.19~1.36[8][9]
Half-life (hours) ~0.9~3.57[4]
Elimination Hepatic and RenalHepatic and Renal[4]
Plasma Protein Binding ExtensiveExtensive[4]

Table 1: Pharmacokinetic parameters of zofenopril and zofenoprilat following a single oral dose of 60 mg in healthy volunteers.

Angiotensin-Converting Enzyme (ACE) Inhibition

Mechanism of Action

Zofenoprilat exerts its antihypertensive effect by potently and competitively inhibiting the angiotensin-converting enzyme (ACE).[10] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] By inhibiting ACE, zofenoprilat reduces the levels of angiotensin II, leading to vasodilation, decreased aldosterone (B195564) secretion, and a subsequent reduction in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin (B550075), a vasodilator. Inhibition of ACE by zofenoprilat leads to increased bradykinin levels, which contributes to the overall blood pressure-lowering effect.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides ACE Vasodilation Vasodilation Bradykinin->Vasodilation Zofenoprilat Zofenoprilat ACE ACE Zofenoprilat->ACE Inhibition

Mechanism of action of zofenoprilat in the RAAS.
In Vitro Potency

The inhibitory potency of zofenoprilat against ACE has been determined in vitro and is often compared to other ACE inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

ACE Inhibitor (Active Form)IC50 (nM)Reference
Zofenoprilat 1.7 - 8[7][11][12]
Captopril 6 - 23[8][13][14]
Enalaprilat 1.94[4]
Lisinopril 1.9[15]
Ramiprilat 5

Table 2: Comparative in vitro ACE inhibitory potency (IC50) of various active ACE inhibitors.

Ancillary Pharmacological Properties: Antioxidant Activity

A distinguishing feature of zofenoprilat is its potent antioxidant activity, which is attributed to its sulfhydryl group.[4][16] This property contributes to its cardioprotective effects beyond ACE inhibition.[13][17]

Signaling Pathway of Antioxidant Effects

Zofenoprilat has been shown to enhance the bioavailability of two key gasotransmitters: nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S).[18][19] This dual action contributes to vasodilation, reduction of oxidative stress, and anti-inflammatory effects. Zofenoprilat increases H₂S levels, and the inactive R-zofenoprilat diasteroisomer, which does not inhibit ACE, also retains the beneficial effect on vascular function by restoring H₂S levels.[3][10] Furthermore, zofenoprilat has been shown to increase the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to increased NO production.[19]

Zofenoprilat Zofenoprilat (-SH group) H2S Increased H₂S Bioavailability Zofenoprilat->H2S eNOS eNOS Phosphorylation Zofenoprilat->eNOS Vasodilation Vasodilation H2S->Vasodilation Antioxidant Antioxidant Effects H2S->Antioxidant NO Increased NO Bioavailability eNOS->NO NO->Vasodilation NO->Antioxidant Cardioprotection Cardioprotection Vasodilation->Cardioprotection Antioxidant->Cardioprotection

Signaling pathway of zofenoprilat's antioxidant effects.

Experimental Protocols

Determination of Zofenopril and Zofenoprilat in Plasma

A common method for the simultaneous determination of zofenopril and zofenoprilat in human plasma is liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS).[8][9][20]

Protocol Outline:

  • Sample Preparation:

    • To prevent oxidative degradation of the sulfhydryl group in zofenoprilat, plasma samples are treated with N-ethylmaleimide (NEM) to form a stable succinimide (B58015) derivative.[20][21]

    • Internal standards (e.g., fluorine derivatives of zofenopril and zofenoprilat) are added.[21]

    • Liquid-liquid extraction with a solvent like toluene (B28343) is performed to isolate the analytes and internal standards from the plasma matrix.[21][22]

  • Chromatographic Separation:

    • The dried and reconstituted extracts are injected into an LC system.

    • A suitable column (e.g., C18) is used to separate zofenopril, zofenoprilat-NEM adduct, and their respective internal standards.

  • Mass Spectrometric Detection:

    • A triple-stage quadrupole mass spectrometer operating in negative ion spray ionization mode is typically used for detection and quantification.[20][21]

    • The method is validated for a specific concentration range (e.g., 1-300 ng/mL for zofenopril and 2-600 ng/mL for zofenoprilat).[20][21]

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This widely used assay is based on the hydrolysis of the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by ACE to produce hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified by measuring the absorbance at 228 nm.[7][16][23]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • Zofenoprilat (or other inhibitors)

  • Borate (B1201080) buffer (e.g., 100 mM, pH 8.3, containing 300 mM NaCl)

  • 1 M HCl

  • Ethyl acetate (B1210297)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in borate buffer.

    • Prepare a solution of HHL in borate buffer (e.g., 5 mM).

    • Prepare serial dilutions of zofenoprilat in borate buffer.

  • Assay:

    • In a microcentrifuge tube, pre-incubate the ACE solution with either the zofenoprilat solution (test) or buffer (control) for 5-10 minutes at 37°C.[7]

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.[7]

    • Stop the reaction by adding 1 M HCl.[7]

  • Extraction and Measurement:

    • Extract the hippuric acid with ethyl acetate by vortexing.

    • Centrifuge to separate the organic and aqueous phases.

    • Transfer the ethyl acetate layer to a new tube and evaporate the solvent.

    • Reconstitute the dried hippuric acid in a suitable buffer.

    • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of ACE inhibition using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100

cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_measure Extraction & Measurement cluster_calc Data Analysis Prep_ACE Prepare ACE Solution Preincubation Pre-incubate ACE with Zofenoprilat or Buffer (37°C, 5-10 min) Prep_ACE->Preincubation Prep_HHL Prepare HHL (Substrate) Solution Reaction Add HHL to Initiate Reaction (37°C, 30-60 min) Prep_HHL->Reaction Prep_Inhibitor Prepare Zofenoprilat (Inhibitor) Dilutions Prep_Inhibitor->Preincubation Preincubation->Reaction Stop Stop Reaction with 1 M HCl Reaction->Stop Extract Extract Hippuric Acid with Ethyl Acetate Stop->Extract Measure Measure Absorbance at 228 nm Extract->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Experimental workflow for in vitro ACE inhibition assay.
In Vitro ACE Inhibition Assay (HPLC-Based Method)

An alternative to the spectrophotometric method is the use of High-Performance Liquid Chromatography (HPLC) to separate and quantify the hippuric acid produced.[24]

Protocol Outline:

  • The assay is performed similarly to the spectrophotometric method up to the reaction termination step.

  • After stopping the reaction with HCl, the sample is filtered (e.g., through a 0.45 µm syringe filter) and injected into an HPLC system.[25]

  • Chromatographic separation is achieved using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with trifluoroacetic acid).[25]

  • Hippuric acid is detected by UV absorbance at 228 nm.[25]

  • The percentage of ACE inhibition is calculated by comparing the peak area of hippuric acid in the samples with and without the inhibitor.[26]

Conclusion

Zofenoprilat, the active metabolite of zofenopril, is a potent ACE inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its unique sulfhydryl group confers significant antioxidant properties, primarily through the enhancement of H₂S and NO bioavailability, which likely contributes to its notable cardioprotective effects. The experimental protocols detailed in this guide provide a framework for the accurate assessment of its activity and metabolism. This comprehensive understanding of zofenoprilat's formation, mechanism of action, and ancillary properties is essential for ongoing research and development in the field of cardiovascular therapeutics.

References

The Contribution of the Sulfhydryl Group to Zofenopril's Antioxidant Properties: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenopril (B1663440) is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor notable for its cardioprotective effects, which extend beyond its primary mechanism of blood pressure reduction.[1][2] A key structural feature of Zofenopril is the presence of a sulfhydryl (-SH) group, which confers significant antioxidant properties to the molecule.[3][4] This technical guide provides a comprehensive overview of the role of Zofenopril's sulfhydryl group in its antioxidant activity, detailing the underlying mechanisms, presenting quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate these properties.

The antioxidant capacity of Zofenopril is a critical aspect of its therapeutic profile, contributing to its efficacy in managing cardiovascular diseases where oxidative stress is a key pathological component.[5][6] This guide will delve into both the direct and indirect antioxidant mechanisms of Zofenopril, offering a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

The Pivotal Role of the Sulfhydryl Group

The sulfhydryl moiety is the primary determinant of the direct antioxidant activity of ACE inhibitors.[2][4] Among the various ACE inhibitors, only those possessing a sulfhydryl group, such as Zofenopril and Captopril, exhibit significant direct free radical scavenging capabilities.[2][7] Non-sulfhydryl ACE inhibitors, including Enalapril, Lisinopril, and Ramipril, demonstrate negligible direct antioxidant effects in various in-vitro assays.[2] Zofenopril has been reported to be a more potent antioxidant than Captopril, a characteristic attributed to its greater lipophilicity, which facilitates enhanced tissue penetration.[2][3]

Direct Antioxidant Mechanisms: Free Radical Scavenging

The sulfhydryl group of Zofenopril acts as a proton donor, enabling it to directly scavenge and neutralize harmful reactive oxygen species (ROS), such as hydroxyl radicals.[7] This direct interaction with free radicals prevents oxidative damage to cellular components, including lipids, proteins, and DNA.

Quantitative Data on Antioxidant and ACE Inhibitory Activity

Table 1: In Vitro ACE Inhibitory Activity of Zofenoprilat and Captopril

CompoundIC50 (nM)Enzyme Source
Zofenoprilat1 - 8Rabbit Lung ACE
Captopril6.5Human recombinant ACE

Note: Zofenopril is a prodrug that is hydrolyzed to its active form, Zofenoprilat.

Table 2: Comparative Antioxidant Effects of Sulfhydryl vs. Non-Sulfhydryl ACE Inhibitors

ACE InhibitorChemical GroupDirect Free Radical ScavengingInhibition of LDL Oxidation
Zofenopril Sulfhydryl Yes Yes
CaptoprilSulfhydrylYesYes
EnalaprilCarboxylNoNo
LisinoprilCarboxylNoNo
RamiprilCarboxylNoNo

Table 3: Effect of Chronic Treatment on Atherosclerotic Lesion Area in ApoE-Deficient Mice

TreatmentReduction in Aortic Lesion Area
Zofenopril ~78-89%
Captopril~52%
EnalaprilNo significant reduction

Indirect Antioxidant Mechanisms: Modulation of Signaling Pathways

Beyond direct radical scavenging, the sulfhydryl group of Zofenopril plays a crucial role in modulating endogenous signaling pathways that contribute to its overall antioxidant and cardioprotective effects. These indirect mechanisms involve the enhancement of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S) bioavailability.[3][8]

Bradykinin-Dependent Nitric Oxide (NO) Pathway

Zofenopril's inhibition of ACE leads to an accumulation of bradykinin, a potent vasodilator.[8][9] Bradykinin stimulates endothelial nitric oxide synthase (eNOS) to produce NO. NO, in turn, has vasodilatory and antioxidant properties, contributing to the reduction of oxidative stress.[8][10]

Zofenopril Zofenopril ACE Angiotensin-Converting Enzyme (ACE) Zofenopril->ACE Inhibits Bradykinin Bradykinin ACE->Bradykinin Degrades eNOS Endothelial Nitric Oxide Synthase (eNOS) Bradykinin->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Antioxidant_Effects Antioxidant Effects NO->Antioxidant_Effects

Zofenopril's Bradykinin-NO Pathway
Hydrogen Sulfide (H₂S) Donation Pathway

The sulfhydryl group of Zofenopril can act as a direct donor of hydrogen sulfide (H₂S), a gasotransmitter with potent cardioprotective and antioxidant properties.[8][11] H₂S exerts its antioxidant effects by scavenging ROS and upregulating endogenous antioxidant enzymes.[8][12]

cluster_effects Zofenopril Zofenopril (-SH group) H2S Hydrogen Sulfide (H₂S) Zofenopril->H2S Donates ROS Reactive Oxygen Species (ROS) H2S->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes H2S->Antioxidant_Enzymes Upregulates Oxidative_Stress Reduced Oxidative Stress

Zofenopril's H₂S Donation Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of Zofenopril's antioxidant properties.

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This assay quantifies the inhibitory effect of a compound on ACE activity by measuring the product of ACE-catalyzed hydrolysis of a synthetic substrate.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Zofenoprilat against ACE.

  • Materials:

  • Procedure:

    • Prepare a series of dilutions of Zofenoprilat in sodium borate buffer.

    • In a microcentrifuge tube, add 25 µL of the Zofenoprilat solution (or buffer for the control).

    • Add 25 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate and vortexing.

    • Centrifuge to separate the phases and transfer the ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness.

    • Re-dissolve the dried hippuric acid in a known volume of distilled water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Data Analysis: The percentage of ACE inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Zofenoprilat dilutions D Mix Zofenoprilat/control with ACE (Pre-incubate at 37°C) A->D B Prepare ACE solution B->D C Prepare HHL substrate E Add HHL to start reaction (Incubate at 37°C) C->E D->E F Stop reaction with HCl E->F G Extract Hippuric Acid with Ethyl Acetate F->G H Evaporate and Re-dissolve G->H I Measure Absorbance at 228 nm H->I J Calculate % Inhibition and IC50 I->J

Workflow for In Vitro ACE Inhibition Assay
In Vitro LDL Oxidation Assay

This assay assesses the ability of a compound to inhibit the copper-induced oxidation of low-density lipoprotein (LDL).

  • Objective: To evaluate the protective effect of Zofenopril against LDL oxidation.

  • Materials:

    • Human LDL

    • Zofenopril

    • Copper (II) sulfate (B86663) (CuSO₄)

    • Phosphate-buffered saline (PBS)

    • Spectrophotometer

  • Procedure:

    • Isolate human LDL by ultracentrifugation.

    • Incubate LDL with various concentrations of Zofenopril or a vehicle control in PBS at 37°C.

    • Initiate LDL oxidation by adding a solution of CuSO₄.

    • Monitor the formation of conjugated dienes by measuring the absorbance at 234 nm at regular intervals.

  • Data Analysis: The antioxidant effect is determined by measuring the lag phase before the rapid increase in absorbance, with a longer lag phase indicating greater protection against oxidation.

Langendorff Isolated Heart Model for Ischemia-Reperfusion Injury

This ex vivo model is used to assess the cardioprotective effects of a compound against ischemia-reperfusion (I/R) injury.

  • Objective: To determine the ability of Zofenopril to protect the heart from I/R-induced damage.

  • Materials:

    • Rat or mouse hearts

    • Langendorff apparatus

    • Krebs-Henseleit buffer

    • Zofenopril

    • Triphenyltetrazolium chloride (TTC) for infarct size measurement

  • Procedure:

    • Isolate the heart and mount it on the Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer.

    • Allow the heart to stabilize.

    • Perfuse the heart with Zofenopril or a vehicle control for a specified period.

    • Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30-45 minutes).

    • Reperfuse the heart with the buffer for a set period (e.g., 24 hours).

    • At the end of reperfusion, slice the heart and incubate with TTC to differentiate between viable (red) and infarcted (pale) tissue.

  • Data Analysis: The infarct size is quantified as a percentage of the total ventricular area, with a smaller infarct size indicating greater cardioprotection.

ApoE-Deficient Mouse Model for Atherosclerosis

Apolipoprotein E (ApoE)-deficient mice spontaneously develop atherosclerosis and are a widely used model to study the effects of therapeutic interventions on plaque formation.

  • Objective: To evaluate the long-term effect of Zofenopril on the development of atherosclerotic lesions.

  • Materials:

    • ApoE-deficient mice

    • Zofenopril

    • Standard chow or high-fat diet

    • Oil Red O stain

  • Procedure:

    • Treat ApoE-deficient mice with Zofenopril or a vehicle control for an extended period (e.g., several weeks or months).

    • At the end of the treatment period, euthanize the mice and perfuse the vasculature.

    • Excise the aorta and other relevant arteries.

    • Stain the arteries with Oil Red O to visualize atherosclerotic plaques.

  • Data Analysis: The total area of atherosclerotic lesions is quantified using imaging software and compared between the treatment and control groups.

Conclusion

The sulfhydryl group is integral to the multifaceted antioxidant properties of Zofenopril. It confers the ability to directly scavenge reactive oxygen species and, importantly, to modulate the nitric oxide and hydrogen sulfide signaling pathways, which have significant antioxidant and cardioprotective functions. These unique characteristics, largely absent in non-sulfhydryl ACE inhibitors, likely contribute to the enhanced clinical benefits of Zofenopril in cardiovascular diseases characterized by oxidative stress. The experimental protocols detailed in this guide provide a framework for the continued investigation of the antioxidant mechanisms of Zofenopril and other novel therapeutic agents.

References

In Vitro Antioxidant Activity of Zofenopril Compared to Other ACEIs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases. Beyond their primary mechanism of inhibiting the renin-angiotensin-aldosterone system (RAAS), certain ACEIs exhibit direct antioxidant properties that may contribute significantly to their cardioprotective effects. This technical guide provides an in-depth analysis of the in vitro antioxidant activity of Zofenopril in comparison to other widely used ACEIs, including Captopril, Enalapril, Ramipril, and Lisinopril. The evidence strongly indicates that the presence of a sulfhydryl (-SH) group in the chemical structure of Zofenopril and Captopril is the primary determinant of their direct free radical scavenging capabilities. In contrast, non-sulfhydryl ACEIs like Enalapril, Ramipril, and Lisinopril show negligible direct antioxidant effects in various in vitro assays.[1] Zofenopril, in particular, is highlighted for its potent antioxidant action, which is considered superior to that of Captopril, a characteristic attributed in part to its greater lipophilicity.[1][2]

The Chemical Basis of Antioxidant Activity: The Sulfhydryl Advantage

The direct antioxidant capacity of an ACE inhibitor is intrinsically linked to its molecular structure. Zofenopril and Captopril are unique among many ACEIs as they possess a sulfhydryl (-SH) functional group.[1] This group can readily donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging oxidative chain reactions. This direct radical scavenging is a key differentiator from non-sulfhydryl ACEIs.

While non-sulfhydryl ACEIs lack this direct scavenging activity, they can contribute to reducing oxidative stress indirectly. By inhibiting the production of angiotensin II, a known pro-oxidant, they can decrease the overall oxidative burden in biological systems.[1]

Quantitative Comparison of Antioxidant Activity

Direct comparative studies across all ACEIs using multiple standardized in vitro antioxidant assays are limited. However, data from the Ferric Reducing Antioxidant Power (FRAP) assay provides a clear distinction between sulfhydryl and non-sulfhydryl agents.

Table 1: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. The results below demonstrate the potent electron-donating capacity of Captopril, a property not shared by non-sulfhydryl ACEIs.

ACE InhibitorChemical GroupFRAP Value (µmol antioxidant power/µmol drug)Reference
Captopril Sulfhydryl~1.0[3][4][5]
Fosinopril Phosphinate~0.1[3][5]
Enalapril Dicarboxylate≤0.01[3][5]
Ramipril Dicarboxylate≤0.01[3][5]
Perindopril Dicarboxylate≤0.01[3][5]
Quinapril Dicarboxylate≤0.01[3][5]

Note: Data for Zofenopril in a directly comparable FRAP assay was not available in the surveyed literature, but its shared sulfhydryl group suggests a similar potent activity.

Table 2: Inhibition of Lipid Peroxidation (Qualitative)

Lipid peroxidation is a key process in cellular injury driven by oxidative stress. The formation of malondialdehyde (MDA) is a common marker for this process. Studies have shown that sulfhydryl-containing ACEIs can inhibit MDA formation, indicating a protective effect on cell membranes.

ACE InhibitorChemical GroupInhibition of Malondialdehyde (MDA) FormationReference
Zofenopril SulfhydrylYes (Concentration-dependent)[6]
Captopril SulfhydrylYes (Concentration-dependent)[6]
Lisinopril DicarboxylateIneffective[6]
Enalaprilat DicarboxylateIneffective[6]

Note: Zofenopril has been reported to be more potent than Captopril in reducing lipid peroxidation during reperfusion.[2][7]

Signaling Pathways and Indirect Mechanisms of Action

Beyond direct scavenging, ACEIs can influence cellular oxidative stress through complex signaling pathways. Zofenopril, in particular, demonstrates a unique dual mechanism involving the enhancement of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S) bioavailability, both of which are potent endogenous antioxidant and vasodilatory molecules.

Experimental Protocols

Standardized assays are crucial for the comparative evaluation of antioxidant activity. Below are generalized protocols for common in vitro methods.

General Experimental Workflow

A typical workflow for assessing the in vitro antioxidant activity of ACEIs involves several key stages, from preparation to data analysis.

Workflow prep {Preparation|Prepare ACEI Stock Solutions (in appropriate solvent) Create Serial Dilutions of ACEIs Prepare Assay-Specific Reagents (e.g., DPPH, ABTS•+) } exec {Assay Execution|Mix ACEI dilutions with Assay Reagent in Microplate Incubate at specified temperature and time (in dark) Measure Absorbance using a Microplate Reader } prep->exec analysis {Data Analysis|Calculate Percentage Inhibition Determine IC₅₀ values (if applicable) Compare activities of different ACEIs } exec->analysis

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark.

    • Prepare a stock solution of the test ACEI and a reference antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent.

    • Create a series of dilutions from the ACEI and reference stock solutions.

  • Assay Procedure (96-well plate format):

    • To each well, add a specific volume of the ACEI dilution or reference standard (e.g., 100 µL).

    • Add the DPPH solution to each well (e.g., 100 µL).

    • Include control wells containing only the solvent and DPPH solution.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the ACEI to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•⁺). Antioxidants in the sample reduce this radical cation back to its colorless form, and the change in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., methanol or ethanol) to an absorbance of ~0.70 at 734 nm.

    • Prepare dilutions of the test ACEI and a reference standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the ACEI dilution or standard to a larger volume of the diluted ABTS•⁺ solution (e.g., 20 µL of sample to 180 µL of ABTS•⁺ solution).

  • Incubation and Measurement:

    • Incubate the mixture at room temperature for a specified time (e.g., 6-30 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Conclusion

The in vitro antioxidant activity of ACE inhibitors is largely dictated by their chemical structure. Zofenopril and Captopril, owing to their sulfhydryl moiety, are potent direct scavengers of free radicals. Zofenopril's high lipophilicity may confer an advantage, potentially leading to greater tissue penetration and a more pronounced antioxidant effect compared to Captopril. Non-sulfhydryl ACEIs such as Enalapril, Lisinopril, and Ramipril lack significant direct antioxidant activity but can contribute to reducing systemic oxidative stress through their primary ACE-inhibiting action. The unique dual antioxidant mechanism of Zofenopril, involving both direct scavenging and the modulation of NO and H₂S pathways, provides a strong rationale for its significant cardioprotective benefits observed in clinical settings. For drug development professionals, these findings underscore the importance of considering structural attributes beyond the primary pharmacophore to identify compounds with multifaceted therapeutic benefits.

References

Zofenopril's Modulation of Bradykinin Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zofenopril (B1663440), a potent angiotensin-converting enzyme (ACE) inhibitor, exerts its therapeutic effects not only through the inhibition of the renin-angiotensin-aldosterone system (RAAS) but also via significant modulation of the kinin-kallikrein system, primarily by potentiating bradykinin (B550075) pathways. This technical guide provides an in-depth analysis of zofenopril's mechanism of action with a core focus on its interaction with bradykinin. It summarizes key quantitative data, details relevant experimental protocols for in vitro and in vivo assessment, and visualizes the complex signaling cascades involved. The unique sulfhydryl group of zofenopril contributes to its distinct pharmacological profile, including antioxidant properties and potential for enhanced tissue penetration, which are also explored in the context of bradykinin modulation.

Introduction

Zofenopril is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, zofenoprilat (B1230023).[1] As a member of the angiotensin-converting enzyme (ACE) inhibitor class, its primary mechanism of action is the inhibition of ACE, an enzyme that plays a crucial role in both the renin-angiotensin-aldosterone system (RAAS) and the kinin-kallikrein system.[1] While the RAAS-inhibiting effects of ACE inhibitors are well-established, the modulation of bradykinin pathways is a critical component of their therapeutic efficacy, contributing to vasodilation, cardioprotection, and other beneficial cardiovascular effects.[2] Zofenopril's unique chemical structure, featuring a sulfhydryl group, confers additional properties such as high lipophilicity and antioxidant activity, which may influence its interaction with bradykinin-mediated signaling.[2][3]

Mechanism of Action: A Dual Pathway Approach

Zofenoprilat inhibits ACE, which is synonymous with kininase II, the primary enzyme responsible for the degradation of bradykinin.[1] This inhibition leads to a dual effect:

  • Reduction in Angiotensin II: By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, zofenopril leads to vasodilation and a decrease in aldosterone (B195564) secretion.[1]

  • Potentiation of Bradykinin: The inhibition of bradykinin degradation results in elevated local concentrations of this potent vasodilator peptide.[1]

Bradykinin exerts its effects by binding to its receptors, primarily the B2 receptor, on endothelial cells. This binding initiates a signaling cascade that leads to the release of several vasodilatory and cardioprotective substances, including:

  • Nitric Oxide (NO): A potent vasodilator that also possesses anti-inflammatory and anti-platelet aggregation properties.[2]

  • Prostacyclin (PGI2): A vasodilator and inhibitor of platelet aggregation.[2]

  • Endothelium-Derived Hyperpolarizing Factor (EDHF): Contributes to vasodilation, particularly in smaller arteries and arterioles.[2]

Furthermore, zofenopril has been shown to increase the bioavailability of hydrogen sulfide (B99878) (H₂S), another gaseous mediator with vasodilatory and cytoprotective effects. This action may be independent of ACE inhibition and represents an additional beneficial mechanism.[4]

Quantitative Data on Zofenopril's Activity

The following tables summarize key quantitative data related to zofenopril's potency and its effects on relevant biomarkers.

Table 1: In Vitro ACE Inhibitory Potency of Zofenoprilat

CompoundIC₅₀ (nM)Enzyme SourceReference
Zofenoprilat1 - 8Rabbit Lung ACE[5]
Captopril (B1668294)23Rabbit Lung ACE[5]
Ramiprilat~0.5Porcine Kidney Cortex ACE[5]
Enalaprilat~9.0Porcine Kidney Cortex ACE[5]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Preclinical Data on Zofenopril's Effect on NO and H₂S Bioavailability in Mice

Treatment (10 mg/kg PO)Plasma Nitrite (µmol/L)Myocardial Nitrite (nmol/mg protein)Plasma H₂S (µM)Myocardial H₂S (nmol/mg protein)Reference
Vehicle0.25 ± 0.047.18 ± 0.29~15~10[6]
Zofenopril (8 hours)0.45 ± 0.089.67 ± 0.73**~35~20*[6]

*P<0.05 vs. Vehicle; **P<0.01 vs. Vehicle

Table 3: Clinical Data on Plasma Bradykinin Levels in Healthy Volunteers

Treatment (7 days)Pre-dose Plasma BK (ng/mL)Post-dose Plasma BK (ng/mL)Change from BaselineReference
Zofenopril (30 mg/day)0.44 ± 0.17No significant changeNot significant[1]
Ramipril (B1678797) (10 mg/day)0.42 ± 0.16No significant changeNot significant[1]

BK: Bradykinin. This study found that while both ACE inhibitors were pharmacologically active, they did not significantly alter systemic plasma bradykinin levels in healthy volunteers under the tested conditions.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by zofenopril.

RAAS_Kinin_Zofenopril cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI   Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE (Kininase II) AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction Kininogen High Molecular Weight Kininogen Bradykinin Bradykinin Kininogen->Bradykinin   Kallikrein Kallikrein Kallikrein B2R B2 Receptor Bradykinin->B2R Inactive Inactive Peptides Bradykinin->Inactive ACE Vasodilation Vasodilation (NO, PGI₂, EDHF) B2R->Vasodilation Zofenopril Zofenopril (Zofenoprilat) Zofenopril->ACE

Zofenopril's dual action on RAAS and the Kinin-Kallikrein system.

Bradykinin_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytosol Cytosol Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Gq Gq Protein B2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 PGI2_production Prostacyclin (PGI₂) Production PLC->PGI2_production IP3 IP₃ PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC eNOS_activation eNOS Activation Ca->eNOS_activation PKC->eNOS_activation NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production Vasodilation Vasodilation NO_production->Vasodilation PGI2_production->Vasodilation

Bradykinin B2 receptor signaling pathway in endothelial cells.

Zofenopril_H2S Zofenopril Zofenopril (Sulfhydryl Group) CSE Cystathionine γ-lyase (CSE) Zofenopril->CSE Upregulation? H2S Hydrogen Sulfide (H₂S) Zofenopril->H2S Direct/Indirect Donation ACE_inhibition ACE Inhibition Zofenopril->ACE_inhibition LCysteine L-Cysteine LCysteine->H2S   CSE VascularEffects Vasodilation Cytoprotection H2S->VascularEffects eNOS eNOS H2S->eNOS Cross-talk Bradykinin ↑ Bradykinin ACE_inhibition->Bradykinin Bradykinin->eNOS NO ↑ Nitric Oxide (NO) eNOS->NO NO->VascularEffects

Proposed mechanisms of zofenopril-mediated H₂S and NO production.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of zofenopril on bradykinin pathways.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol is adapted from methods utilizing hippuryl-histidyl-leucine (B1329654) (HHL) as a substrate.

  • Objective: To determine the in vitro potency of zofenoprilat in inhibiting ACE activity.

  • Principle: ACE cleaves HHL to release hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified by measuring the absorbance at 228 nm.

  • Materials:

    • Angiotensin-Converting Enzyme (ACE) from rabbit lung

    • Hippuryl-Histidyl-Leucine (HHL)

    • Zofenoprilat (active metabolite)

    • Captopril (positive control)

    • Sodium borate (B1201080) buffer (100 mM, pH 8.3, containing 300 mM NaCl)

    • 1 M HCl (for reaction termination)

    • Ethyl acetate (B1210297) (for extraction)

    • UV-Vis Spectrophotometer or microplate reader

  • Procedure:

    • Reagent Preparation:

      • Prepare a stock solution of ACE (e.g., 10 mU/mL) in sodium borate buffer.

      • Prepare a 5 mM HHL solution in sodium borate buffer.

      • Prepare serial dilutions of zofenoprilat and captopril in sodium borate buffer to generate a dose-response curve.

    • Assay Protocol:

      • In a microcentrifuge tube, combine 50 µL of the ACE solution with 50 µL of either buffer (control), zofenoprilat solution, or captopril solution.

      • Pre-incubate the mixture at 37°C for 10 minutes.

      • Initiate the reaction by adding 150 µL of the 5 mM HHL solution.

      • Incubate the reaction mixture at 37°C for 30-60 minutes.

      • Terminate the reaction by adding 250 µL of 1 M HCl.

    • Extraction and Measurement:

      • Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 15 seconds, and centrifuge to separate the layers.

      • Transfer 1 mL of the upper ethyl acetate layer to a clean tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

      • Re-dissolve the dried hippuric acid residue in 1 mL of sodium borate buffer or distilled water.

      • Measure the absorbance at 228 nm.

    • Data Analysis:

      • Calculate the percentage of ACE inhibition for each concentration of zofenoprilat compared to the control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Quantification of Plasma Bradykinin by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific measurement of bradykinin in plasma samples.

  • Objective: To accurately quantify bradykinin levels in plasma from subjects treated with zofenopril.

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the separation and highly specific detection and quantification of bradykinin and its metabolites.

  • Materials:

    • Blood collection tubes containing a cocktail of protease inhibitors (e.g., EDTA, phenanthroline, and aprotinin) to prevent ex vivo degradation of bradykinin.

    • Internal standard (e.g., a stable isotope-labeled bradykinin analog).

    • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange).

    • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system).

    • Acetonitrile (B52724), methanol (B129727), formic acid (LC-MS grade).

  • Procedure:

    • Sample Collection and Preparation:

      • Collect whole blood directly into pre-chilled tubes containing protease inhibitors.

      • Immediately centrifuge at 4°C to separate plasma.

      • Store plasma at -80°C until analysis.

    • Sample Extraction (SPE):

      • Thaw plasma samples on ice.

      • Spike samples with the internal standard.

      • Condition the SPE cartridges with methanol followed by equilibration buffer.

      • Load the plasma sample onto the cartridge.

      • Wash the cartridge to remove interfering substances.

      • Elute bradykinin using an appropriate elution solvent.

      • Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solution.

    • LC-MS/MS Analysis:

      • Inject the reconstituted sample into the LC-MS/MS system.

      • Separate bradykinin from other components using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

      • Detect and quantify bradykinin and the internal standard using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.

    • Data Analysis:

      • Construct a calibration curve using known concentrations of bradykinin standards.

      • Calculate the concentration of bradykinin in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Assessment of eNOS Activation by Western Blot

This protocol details the measurement of endothelial nitric oxide synthase (eNOS) phosphorylation as an indicator of its activation.

  • Objective: To determine the effect of zofenopril on the activation of eNOS in endothelial cells or tissue homogenates.

  • Principle: Activation of eNOS is often associated with its phosphorylation at specific serine residues (e.g., Ser1177). Western blotting with phospho-specific antibodies can quantify this change.

  • Materials:

    • Cultured endothelial cells (e.g., HUVECs) or tissue samples (e.g., aorta, heart).

    • Zofenoprilat.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membranes.

    • Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total eNOS, anti-β-actin (loading control).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system for chemiluminescence detection.

  • Procedure:

    • Sample Preparation:

      • Treat endothelial cells with zofenoprilat for the desired time.

      • For tissue samples, homogenize in lysis buffer.

      • Lyse cells/tissue and collect the supernatant after centrifugation.

      • Determine protein concentration using the BCA assay.

    • Western Blotting:

      • Denature protein lysates and separate them by SDS-PAGE.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

      • Incubate the membrane with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Data Analysis:

      • Strip the membrane and re-probe with antibodies for total eNOS and a loading control (e.g., β-actin).

      • Quantify the band intensities using densitometry software.

      • Normalize the phospho-eNOS signal to the total eNOS signal to determine the relative level of eNOS activation.

Discussion and Future Directions

Zofenopril's modulation of bradykinin pathways is a multifaceted process that significantly contributes to its therapeutic profile. The potentiation of bradykinin, leading to the release of NO and other vasodilators, complements its primary action of reducing angiotensin II levels. The unique sulfhydryl group of zofenopril may offer additional advantages through its antioxidant properties and its role in enhancing H₂S bioavailability, although the precise mechanisms are still under investigation.

Interestingly, clinical data on systemic plasma bradykinin levels following zofenopril administration have not consistently shown a significant increase.[1] This suggests that the clinically relevant effects of bradykinin potentiation may be more localized at the tissue level, particularly within the vascular endothelium where ACE is highly expressed. This highlights the importance of developing and utilizing advanced analytical techniques to measure tissue-specific kinin concentrations.

Future research should focus on:

  • Quantifying tissue-specific bradykinin levels in response to zofenopril treatment to better understand the local effects of ACE inhibition.

  • Further elucidating the cross-talk between the bradykinin-NO system and the H₂S pathway in the context of zofenopril's action.

  • Investigating the clinical implications of zofenopril's potentially distinct profile of bradykinin modulation, particularly in relation to adverse effects like ACE inhibitor-induced cough, where some studies suggest zofenopril may have a more favorable profile compared to other ACE inhibitors.[3]

Conclusion

Zofenopril's role in modulating bradykinin pathways is a cornerstone of its therapeutic efficacy. By inhibiting ACE, zofenopril not only curtails the detrimental effects of angiotensin II but also amplifies the beneficial actions of bradykinin, leading to enhanced vasodilation and cardioprotection. Its unique sulfhydryl moiety further contributes to its pharmacological profile through antioxidant and H₂S-mediated effects. A comprehensive understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimal clinical application of zofenopril and other cardiovascular drugs targeting the intricate interplay between the renin-angiotensin and kinin-kallikrein systems.

References

A Comprehensive Technical Guide to the Discovery and Synthesis of Zofenopril Calcium Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zofenopril (B1663440) calcium, a potent angiotensin-converting enzyme (ACE) inhibitor, is a critical therapeutic agent in the management of hypertension and cardiovascular disorders.[1][2] The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration in drug development. This technical guide provides an in-depth exploration of the known polymorphic forms of Zofenopril calcium, detailing their discovery, synthesis, and physicochemical characterization. Experimental protocols for the preparation of various polymorphs are presented, alongside a comparative analysis of their properties in clearly structured tables. Furthermore, this guide includes detailed experimental workflows and a simplified representation of the mechanism of action of Zofenopril, visualized through Graphviz diagrams to facilitate a deeper understanding.

Introduction to Zofenopril and the Significance of Polymorphism

Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat.[2][3] Zofenoprilat inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This action leads to vasodilation and a reduction in blood pressure.[2] The calcium salt of zofenopril is the marketed form of the drug.[1]

The phenomenon of polymorphism can significantly impact the therapeutic efficacy and safety of a drug product. Different polymorphs of the same API can exhibit variations in crucial properties such as:

  • Solubility and Dissolution Rate: Affecting bioavailability.

  • Stability: Influencing shelf-life and storage conditions.

  • Mechanical Properties: Impacting tablet manufacturing processes like compression and micronization.[4]

Therefore, the identification, selective synthesis, and characterization of Zofenopril calcium polymorphs are essential for ensuring consistent product quality and performance. To date, several crystalline forms, including polymorphs A, B, C, E, and F, have been identified.[1][4][5]

Physicochemical Characterization of Zofenopril Calcium Polymorphs

The various polymorphic forms of Zofenopril calcium are distinguished by their unique physicochemical properties. These are typically characterized using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and melting point analysis.

Comparative Data of Zofenopril Calcium Polymorphs

The following tables summarize the key quantitative data for the different known polymorphs of Zofenopril calcium, facilitating a clear comparison.

Table 1: Powder X-Ray Diffraction (PXRD) Peaks (2θ values)

Polymorph A[6]Polymorph BPolymorph C[5]Polymorph E[1]Polymorph F[1]
4.3--4.24.6
7.4--4.86.0
8.7--9.68.3
10.1--17.510.2
10.8--18.014.5
11.7--19.316.5
13.0--19.917.1
14.8--20.618.2
16.0--24.419.9
17.2---21.4
18.2---23.5
19.0----
20.0----
21.7----
23.5----
24.6----

Table 2: Thermal Analysis and Other Physicochemical Data

PropertyPolymorph APolymorph BPolymorph CPolymorph EPolymorph F
Melting Point (°C) ~250[4]-244-248[5]--
DSC Endotherm (°C) 257[7]--~255[1]~200[1]
Hydration State Anhydrous[5]Anhydrous[5]Monohydrate[5]Anhydrous[1]Anhydrous[1]
Chemical Purity (HPLC) >99%[6]->99.5%[5]>99.3%[8]-

Synthesis of Zofenopril Calcium Polymorphs: Experimental Protocols

The selective synthesis of a specific polymorph is a critical step in drug manufacturing. The following sections provide detailed experimental protocols for the preparation of the known Zofenopril calcium polymorphs.

General Synthesis of Zofenopril Acid

The precursor for all Zofenopril calcium polymorphs is Zofenopril acid. A general synthesis involves the reaction of S(-)-3-benzoylthio-2-methylpropanoic acid chloride with cis-4-phenylthio-L-proline in an aqueous medium at a controlled pH.[4][9]

Synthesis of Polymorph A

Polymorph A is considered a stable form and is often desired for pharmaceutical formulations.[4]

Experimental Protocol:

  • Preparation of Zofenopril Potassium Salt: Zofenopril acid is salified with a potassium salt, such as potassium 2-ethylhexanoate, in an alcoholic solution. The resulting Zofenopril potassium salt is then recovered.[4][9]

  • Conversion to Calcium Salt: An aqueous solution of Zofenopril potassium salt is added to a heated aqueous solution of calcium chloride (e.g., 2N CaCl2) at a temperature of 70-90°C.[4][9]

  • Seeding and Precipitation: The precipitation of Polymorph A is promoted by the simultaneous seeding with crystals of pure Polymorph A.[4][9]

  • Isolation and Drying: The resulting precipitate is filtered, washed with water, and dried under vacuum to yield substantially pure Polymorph A.[4]

Synthesis of Polymorph B

Experimental Protocol:

  • Preparation of Solutions: A solution of Zofenopril potassium salt (0.27 M) and a calcium chloride solution (1.17 M) are prepared.[9]

  • Controlled Precipitation: The Zofenopril potassium salt solution is sprayed into lukewarm water (55°C) while simultaneously adding the calcium chloride solution, ensuring equimolar amounts of the reactants.[8][9]

  • Conversion: The resulting suspension is heated at 85°C for 12-14 hours to facilitate complete conversion to Polymorph B.[8][9]

  • Isolation and Drying: After cooling, the product is filtered, washed with water until free of chloride ions, and dried under vacuum.[1]

Synthesis of Polymorph C

Polymorph C is a monohydrate form of Zofenopril calcium.

Experimental Protocol:

  • Reaction: An aqueous solution of calcium chloride is added to an aqueous solution of Zofenopril potassium salt at 55-60°C.[5]

  • Stirring and Filtration: The resulting suspension is stirred for three hours at 55°C and then filtered.[5]

  • Washing and Drying: The product is washed with water until free from chloride ions and then dried under reduced pressure at 50°C.[5]

Synthesis of Polymorph E

Experimental Protocol:

  • Solution Preparation: Zofenopril potassium salt is dissolved in a water-miscible organic solvent (e.g., methanol, ethanol).[8]

  • Precipitation: An aqueous solution of calcium chloride dihydrate is added to the clear solution of Zofenopril potassium salt at 25-30°C.[1][8]

  • Stirring and Filtration: The resulting suspension is stirred for 4 hours and then filtered at 25-30°C.[1]

  • Washing and Drying: The product is washed with water until substantially free from chloride ions and dried under reduced pressure.[1]

Synthesis of Polymorph F

Experimental Protocol:

  • Solution Preparation: Zofenopril dicyclohexylamine (B1670486) salt is dissolved in a water-miscible organic solvent.[1]

  • Precipitation: An aqueous solution of calcium chloride dihydrate is added to the clear solution of the Zofenopril salt at 25-30°C.[1]

  • Stirring and Filtration: The resulting suspension is stirred for 3 hours and then filtered at 25-30°C.[1]

  • Washing and Drying: The product is washed with water until substantially free from chloride ions and dried under reduced pressure.[1]

Visualizing Experimental Workflows and Mechanism of Action

To further clarify the processes and underlying pharmacology, the following diagrams have been generated using the DOT language.

Experimental Workflow for the Synthesis of Zofenopril Calcium Polymorph A

G cluster_0 Step 1: Zofenopril Acid Preparation cluster_1 Step 2: Potassium Salt Formation cluster_2 Step 3: Polymorph A Precipitation S(-)-3-benzoylthio-2-methylpropanoic acid chloride S(-)-3-benzoylthio-2-methylpropanoic acid chloride Reaction in Water (pH 9.0-9.5) Reaction in Water (pH 9.0-9.5) S(-)-3-benzoylthio-2-methylpropanoic acid chloride->Reaction in Water (pH 9.0-9.5) cis-4-phenylthio-L-proline cis-4-phenylthio-L-proline cis-4-phenylthio-L-proline->Reaction in Water (pH 9.0-9.5) Zofenopril Acid Zofenopril Acid Reaction in Water (pH 9.0-9.5)->Zofenopril Acid Salification in Alcoholic Solution Salification in Alcoholic Solution Zofenopril Acid->Salification in Alcoholic Solution Potassium Salt (e.g., K-2-ethylhexanoate) Potassium Salt (e.g., K-2-ethylhexanoate) Potassium Salt (e.g., K-2-ethylhexanoate)->Salification in Alcoholic Solution Zofenopril Potassium Salt Zofenopril Potassium Salt Salification in Alcoholic Solution->Zofenopril Potassium Salt Precipitation (70-90 C) with Seeding Precipitation (70-90 C) with Seeding Zofenopril Potassium Salt->Precipitation (70-90 C) with Seeding Aqueous CaCl2 Solution Aqueous CaCl2 Solution Aqueous CaCl2 Solution->Precipitation (70-90 C) with Seeding Zofenopril Calcium Polymorph A Zofenopril Calcium Polymorph A Precipitation (70-90 C) with Seeding->Zofenopril Calcium Polymorph A

Caption: General workflow for the synthesis of Zofenopril Calcium Polymorph A.

Simplified Mechanism of Action of Zofenopril

G Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Zofenopril (prodrug) Zofenopril (prodrug) Zofenoprilat (active) Zofenoprilat (active) Zofenopril (prodrug)->Zofenoprilat (active) Hydrolysis in vivo Zofenoprilat (active)->ACE Inhibition

Caption: Simplified signaling pathway illustrating the mechanism of action of Zofenopril.

Conclusion

The control of polymorphism is a critical aspect of modern drug development, ensuring the safety, efficacy, and quality of pharmaceutical products. This guide has provided a comprehensive overview of the known polymorphic forms of Zofenopril calcium, offering detailed synthesis protocols and comparative physicochemical data. The presented information serves as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of robust and reliable manufacturing processes for Zofenopril-based therapies. Further research into the interconversion of these polymorphs and their specific impacts on biopharmaceutical properties will continue to be an area of significant interest.

References

The Lipophilic Advantage: A Technical Deep Dive into Zofenopril's Superior Tissue Penetration Compared to Other ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

FLORENCE, Italy – December 20, 2025 – In the landscape of Angiotensin-Converting Enzyme (ACE) inhibitors, zofenopril (B1663440) distinguishes itself through its marked lipophilicity, a key physicochemical property that dictates its enhanced penetration into vital tissues. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, elucidates the structural and functional advantages of zofenopril, providing a comparative analysis with other widely prescribed ACE inhibitors. Through a compilation of quantitative data, detailed experimental methodologies, and visual pathway representations, this document underscores the significance of lipophilicity in achieving greater tissue-specific ACE inhibition and, consequently, superior cardioprotective effects.

Executive Summary

Zofenopril, a potent ACE inhibitor, possesses a unique molecular structure characterized by the presence of a sulfhydryl (-SH) group. This feature not only contributes to its antioxidant properties but also significantly enhances its lipophilicity.[1][2][3] This guide presents a comprehensive overview of how this increased lipophilicity translates into superior tissue penetration, particularly in target organs such as the heart, aorta, and kidneys, when compared to less lipophilic ACE inhibitors like lisinopril (B193118) and enalapril.[4][5] The enhanced tissue distribution of zofenopril facilitates more effective local inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), offering a potential explanation for its notable cardioprotective benefits observed in clinical settings.[6][7][8]

Comparative Lipophilicity of ACE Inhibitors

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A higher logP value indicates greater lipid solubility and, consequently, a greater ability to cross cell membranes and penetrate tissues. Zofenopril and its active metabolite, zofenoprilat, exhibit significantly higher lipophilicity compared to many other ACE inhibitors.

Table 1: Comparative Lipophilicity of ACE Inhibitors and Their Active Metabolites

ACE Inhibitor (Prodrug)Calculated logP (Prodrug)Active MetaboliteCalculated logP (Active Metabolite)
Zofenopril 4.4 [9]Zofenoprilat 2.6 [10]
Ramipril2.9[11]RamiprilatN/A
Quinapril1.2[12]Quinaprilat0.5[13]
Enalapril0.07[2]Enalaprilat-0.7[14]
Cilazapril0.8[15]CilazaprilatN/A
Lisinopril-1.2 to -3.1[16](Active as is)-1.2 to -3.1[16]

Note: logP values are computationally derived and sourced from PubChem and other cited literature. Values can vary slightly between different calculation methods.

Enhanced Tissue Penetration and Local ACE Inhibition

The superior lipophilicity of zofenopril facilitates its extensive distribution into tissues, leading to higher local concentrations and more profound and sustained inhibition of tissue-bound ACE. This is particularly crucial in cardiovascular tissues where local RAAS activity contributes significantly to pathophysiology.

A study investigating the tissue distribution of 14C-labeled zofenopril in rats demonstrated that 24 hours after oral administration, the concentration of radioactivity was higher in the aorta, heart, kidney, liver, and lungs compared to plasma.[4] This indicates a high affinity and retention of the drug in these target organs.

Further evidence of zofenopril's superior tissue-level activity comes from comparative studies on ACE inhibition in various tissues. The following table summarizes the half-maximal inhibitory concentration (IC50) of several ACE inhibitor active metabolites in different rat tissues. A lower IC50 value indicates greater potency.

Table 2: Comparative In Vitro ACE Inhibitory Activity (IC50, nM) in Rat Tissues

TissueZofenoprilatEnalaprilatRamiprilatFosinoprilat
Aorta1.69.00.62.9
Brain0.83.60.62.4
Heart2.82.60.73.4
Kidney1.02.80.92.2
Lung1.82.80.72.5
Serum2.32.40.520.0

Data adapted from a preclinical profile of zofenopril, highlighting its potent inhibitory activity across various tissues.[17]

The Role of the Sulfhydryl Group: Beyond Lipophilicity

The sulfhydryl group in zofenopril's structure is a key contributor to its unique pharmacological profile. Beyond enhancing lipophilicity, this moiety imparts significant antioxidant properties.[1][14] Zofenopril can directly scavenge reactive oxygen species (ROS) and also indirectly bolster endogenous antioxidant mechanisms, thereby protecting tissues from oxidative stress, a key factor in cardiovascular disease pathogenesis.[12]

sulfhydryl_antioxidant_mechanism Zofenopril Zofenopril (-SH group) ROS Reactive Oxygen Species (ROS) Zofenopril->ROS Direct Scavenging Antioxidant_Enzymes Endogenous Antioxidant Enzymes Zofenopril->Antioxidant_Enzymes Upregulation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes Tissue_Damage Tissue Damage Oxidative_Stress->Tissue_Damage Leads to Antioxidant_Enzymes->ROS Neutralizes

Caption: Antioxidant mechanism of zofenopril's sulfhydryl group.

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The therapeutic effect of all ACE inhibitors is mediated through the inhibition of the RAAS. The following diagram illustrates the key components of this pathway and the site of action of ACE inhibitors.

RAAS_pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) Inactive_Fragments Inactive Fragments Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE_Inhibitors ACE Inhibitors (e.g., Zofenopril) ACE_Inhibitors->ACE Inhibit Bradykinin Bradykinin ACE_Inhibitors->Bradykinin Prevents Degradation Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction->Blood_Pressure Bradykinin->Inactive_Fragments Degradation

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.

Experimental Workflow for Assessing Tissue Penetration

The determination of an ACE inhibitor's tissue penetration typically involves animal studies where the drug is administered, followed by the collection and analysis of various tissues.

tissue_penetration_workflow start Start drug_admin Administer ACE Inhibitor to Animal Model (e.g., Rat) start->drug_admin euthanasia Euthanasia at Pre-determined Time Points drug_admin->euthanasia tissue_collection Collect Blood and Target Tissues (Heart, Aorta, Kidney, etc.) euthanasia->tissue_collection homogenization Tissue Homogenization tissue_collection->homogenization extraction Drug Extraction from Plasma and Tissue Homogenates homogenization->extraction analysis Quantification by HPLC or LC-MS/MS extraction->analysis calculation Calculate Tissue-to-Plasma Concentration Ratio analysis->calculation end End calculation->end

Caption: Experimental workflow for determining tissue penetration.

Detailed Experimental Protocols

Determination of Lipophilicity (logP)

Method 1: Shake-Flask Method (Gold Standard)

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Drug Solution: Dissolve a precisely weighed amount of the ACE inhibitor in the aqueous phase to a known concentration.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous drug solution in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 30 minutes) to allow for the partitioning of the drug between the two phases. Allow the phases to separate completely.

  • Quantification: Determine the concentration of the ACE inhibitor in both the aqueous and n-octanol phases using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Method 2: Reversed-Phase Thin-Layer Chromatography (RP-TLC)

  • Stationary Phase: Use RP-TLC plates (e.g., silica (B1680970) gel coated with a non-polar substance like C18).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and water in varying proportions.

  • Sample Application: Spot a small amount of the dissolved ACE inhibitor onto the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization and Rf Value Determination: After the solvent front has moved a sufficient distance, remove the plate, mark the solvent front, and visualize the spot under UV light. Calculate the retardation factor (Rf) for each mobile phase composition.

  • Hydrophobicity Parameter Calculation: Convert Rf values to RM values using the formula: RM = log((1/Rf) - 1). Extrapolate the RM values to 0% organic modifier concentration to obtain the R M0 value, which is a measure of lipophilicity.

Determination of Tissue Penetration
  • Animal Dosing: Administer the ACE inhibitor (e.g., orally or intravenously) to a cohort of laboratory animals (e.g., rats).

  • Sample Collection: At specified time points post-dosing, euthanize the animals and collect blood samples (for plasma) and various tissues of interest (e.g., heart, aorta, kidneys, lungs).

  • Tissue Homogenization:

    • Rinse the collected tissues with ice-cold saline to remove excess blood.

    • Blot dry and weigh the tissues.

    • Homogenize the tissues in a suitable buffer (e.g., phosphate buffer) using a mechanical homogenizer on ice.

  • Sample Preparation:

    • For plasma and tissue homogenates, perform protein precipitation using an appropriate agent (e.g., acetonitrile, perchloric acid).

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant containing the drug.

  • Quantification by HPLC:

    • Chromatographic System: A standard HPLC system equipped with a UV or mass spectrometric detector.

    • Column: A reversed-phase column (e.g., C18).

    • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent, run in either isocratic or gradient mode.

    • Analysis: Inject the prepared samples and quantify the drug concentration by comparing the peak area to a standard curve prepared with known concentrations of the ACE inhibitor.

  • Calculation of Tissue-to-Plasma Ratio: Divide the concentration of the drug in a specific tissue by its concentration in the plasma at the same time point.

Conclusion

The enhanced lipophilicity of zofenopril, conferred in part by its sulfhydryl group, is a key differentiator among ACE inhibitors. This property facilitates greater penetration into cardiovascular and renal tissues, leading to more effective local ACE inhibition. The combination of high lipophilicity and inherent antioxidant activity provides a strong rationale for the observed cardioprotective effects of zofenopril. This technical guide provides a foundational understanding for researchers and clinicians in the selection and development of ACE inhibitors with optimal physicochemical properties for targeted therapeutic effects.

References

The Impact of Zofenopril (Calcium) on Endothelial Function in Cell Culture Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of zofenopril (B1663440), a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor, on endothelial function in various cell culture models. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular signaling pathways. The active metabolite of zofenopril, zofenoprilat (B1230023), is the primary focus of these in vitro studies.

Core Mechanisms of Action on Endothelial Cells

Zofenoprilat exhibits multifaceted beneficial effects on endothelial cells, primarily attributed to its potent antioxidant and anti-inflammatory properties, which extend beyond the typical class effects of ACE inhibitors. These effects are largely linked to the presence of a sulfhydryl (-SH) group in its structure.

  • Antioxidant Activity : Zofenoprilat directly scavenges reactive oxygen species (ROS) and preserves intracellular levels of glutathione (B108866) (GSH), a key endogenous antioxidant. This action mitigates oxidative stress, a primary driver of endothelial dysfunction.[1][2]

  • Anti-inflammatory Effects : By reducing oxidative stress, zofenoprilat inhibits the activation of the redox-sensitive transcription factor, Nuclear Factor-kappa B (NF-κB).[1][2] This, in turn, suppresses the expression of pro-inflammatory adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin, thereby reducing the adhesion of monocytes to the endothelium.[1][2][3][4]

  • Enhancement of Nitric Oxide Bioavailability : Zofenoprilat improves the balance between the vasodilator nitric oxide (NO) and the vasoconstrictor endothelin-1 (B181129) (ET-1).[5] It increases the production of NO, a critical signaling molecule for maintaining vascular health, and reduces ET-1 secretion from endothelial cells.[5]

  • Hydrogen Sulfide (B99878) (H₂S) Donor Properties : The sulfhydryl group of zofenoprilat can serve as a substrate for the enzymatic production of hydrogen sulfide (H₂S) by cystathionine (B15957) gamma-lyase (CSE) in endothelial cells.[6] H₂S is a gaseous mediator with potent anti-inflammatory and cytoprotective effects, contributing significantly to the vasculoprotective actions of zofenoprilat.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of zofenoprilat on various markers of endothelial function as reported in key in vitro studies.

Table 1: Effect of Zofenoprilat on NF-κB Activation in Human Umbilical Vein Endothelial Cells (HUVECs)

StimulusZofenoprilat Concentration% Reduction in NF-κB Activation (Mean ± SD)Reference
TNF-αDose-dependent24% ± 6% to 64% ± 8%[1]
Oxidized LDLDose-dependent21% ± 4% to 54% ± 7%[1]

Table 2: Comparative Effects of ACE Inhibitors on Endothelin-1 (ET-1) Secretion and Nitric Oxide (NO) Metabolite Production in HUVECs (after 8 hours)

ACE Inhibitor% Change in ET-1 Secretion% Change in NO Metabolite ProductionReference
Zofenoprilat -42% +110% [5]
Enalaprilat-25%+64%[5]
Lisinopril-21%+63%[5]
Captopril-30%+65%[5]

Table 3: Effect of Zofenoprilat on Adhesion Molecule Expression on HUVECs

StimulusAdhesion MoleculeEffect of ZofenoprilatSignificanceReference
TNF-αVCAM-1, ICAM-1, E-selectinSignificant, dose-dependent reductionP < .01[2]
Oxidized LDLVCAM-1, ICAM-1, E-selectinSignificant, dose-dependent reductionP < .01[2]

Table 4: Effect of Zofenoprilat on Intracellular Reactive Oxygen Species (ROS) and Glutathione (GSH) in HUVECs

StimulusParameterEffect of ZofenoprilatSignificanceReference
TNF-αROS and Superoxide FormationSignificant, dose-dependent reductionP < .001[2]
Oxidized LDLROS and Superoxide FormationSignificant, dose-dependent reductionP < .001[2]
TNF-αGSH ConsumptionDecreasedP < .01[2]
Oxidized LDLGSH ConsumptionDecreasedP < .01[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments cited.

Cell Culture
  • Cell Line : Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying endothelial function. Bovine Aortic Endothelial Cells (BAECs) are also utilized.[7][8]

  • Culture Medium : HUVECs are typically cultured in Medium 199 (M199) supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and endothelial cell growth supplement (ECGS).

  • Experimental Conditions : For experiments, HUVECs are seeded onto appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) and grown to confluence. Prior to treatment, cells are often serum-starved for a period (e.g., overnight) to minimize baseline stimulation.[8]

Measurement of Reactive Oxygen Species (ROS)
  • Principle : Intracellular ROS levels are measured using fluorescent probes that are oxidized in the presence of ROS.

  • Protocol :

    • HUVECs are cultured to confluence in 96-well plates.

    • Cells are pre-incubated with various concentrations of zofenoprilat or a vehicle control for a specified time (e.g., 1 hour).

    • The fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is added to the cells and incubated.

    • An inflammatory stimulus (e.g., TNF-α or oxidized LDL) is added to induce ROS production.

    • The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a fluorescence microplate reader. The increase in fluorescence is proportional to the amount of intracellular ROS.

NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
  • Principle : EMSA is used to detect the activation of transcription factors, such as NF-κB, by measuring their binding to a labeled DNA probe.

  • Protocol :

    • HUVECs are pre-treated with zofenoprilat followed by stimulation with TNF-α or oxidized LDL.

    • Nuclear extracts are prepared from the cells.

    • The nuclear proteins are incubated with a 32P-labeled double-stranded oligonucleotide probe containing the consensus binding site for NF-κB.

    • The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • The gel is dried and exposed to X-ray film. The intensity of the shifted band corresponding to the NF-κB-DNA complex is quantified by densitometry. A decrease in band intensity indicates reduced NF-κB activation.[1]

Measurement of Nitric Oxide (NO) Production
  • Principle : NO is an unstable molecule with a short half-life. Its production is often assessed by measuring the accumulation of its stable metabolites, nitrite (B80452) and nitrate (B79036) (NOx), in the cell culture medium using the Griess reagent. Alternatively, cGMP accumulation, a downstream target of NO, can be measured.[9]

  • Protocol (Griess Assay) :

    • Endothelial cells are treated with zofenoprilat or control substances for the desired duration (e.g., 8 hours).[5]

    • Aliquots of the cell culture supernatant are collected.

    • The samples are incubated with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • The formation of a purple azo compound is measured spectrophotometrically at ~540 nm.

    • The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.

Adhesion Molecule Expression (Cell ELISA)
  • Principle : The surface expression of adhesion molecules (VCAM-1, ICAM-1, E-selectin) on intact cells is quantified using an enzyme-linked immunosorbent assay.

  • Protocol :

    • HUVECs are grown to confluence in a 96-well plate.

    • Cells are pre-treated with zofenoprilat, followed by stimulation with TNF-α or oxidized LDL for a period sufficient to induce adhesion molecule expression (e.g., 4-6 hours for E-selectin, 12-24 hours for VCAM-1/ICAM-1).

    • The cells are fixed with a mild fixative (e.g., paraformaldehyde).

    • The cells are incubated with a primary antibody specific for the adhesion molecule of interest.

    • After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • A chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader. The absorbance is proportional to the amount of adhesion molecule expressed on the cell surface.

Signaling Pathways and Visualizations

The vasculoprotective effects of zofenoprilat in endothelial cells are mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate these key mechanisms.

Antioxidant and Anti-inflammatory Pathway

Zofenoprilat mitigates inflammation by inhibiting the ROS-NF-κB-Adhesion Molecule cascade. Its sulfhydryl group is central to this effect, both by directly scavenging ROS and by preserving intracellular GSH.

G cluster_stimulus Inflammatory Stimuli cluster_adhesion Adhesion Molecule Expression TNF TNF-α ROS Intracellular ROS (Reactive Oxygen Species) TNF->ROS induces oxLDL Oxidized LDL oxLDL->ROS induces NFkB NF-κB Activation ROS->NFkB activates GSH GSH (Glutathione) GSH->ROS neutralizes VCAM1 VCAM-1 NFkB->VCAM1 upregulates ICAM1 ICAM-1 NFkB->ICAM1 upregulates ESelectin E-Selectin NFkB->ESelectin upregulates Monocyte Monocyte Adhesion VCAM1->Monocyte promotes ICAM1->Monocyte promotes ESelectin->Monocyte promotes Zofenoprilat Zofenoprilat (-SH group) Zofenoprilat->ROS scavenges Zofenoprilat->GSH preserves Zofenoprilat->NFkB inhibits

Zofenoprilat's Antioxidant and Anti-inflammatory Mechanism.
Nitric Oxide and H₂S Signaling Pathway

Zofenoprilat enhances the production of two critical gaseous signaling molecules, NO and H₂S, which have synergistic effects in promoting endothelial health and reducing inflammation.

G Zofenoprilat Zofenoprilat ACE ACE Zofenoprilat->ACE inhibits H2S Hydrogen Sulfide (H₂S) Zofenoprilat->H2S donates -SH for H₂S production via Bradykinin Bradykinin ACE->Bradykinin degrades B2R B2 Receptor Bradykinin->B2R activates eNOS eNOS B2R->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation CSE CSE (Cystathionine γ-lyase) AntiInflammation Anti-inflammation H2S->AntiInflammation NFkB NF-κB H2S->NFkB inhibits

Zofenoprilat's Modulation of NO and H₂S Pathways.
Experimental Workflow Overview

The logical flow for a typical in vitro study investigating the effects of zofenoprilat on endothelial cells is outlined below.

G cluster_assays Endpoint Assays Start Start: Culture Endothelial Cells (e.g., HUVECs) to Confluence Pretreat Pre-treatment: Incubate with Zofenoprilat (various concentrations) or Vehicle Start->Pretreat Stimulate Stimulation: Add Pro-inflammatory/Oxidative Stressor (e.g., TNF-α, ox-LDL) Pretreat->Stimulate Incubate Incubate for Defined Period Stimulate->Incubate ROS_Assay ROS/Superoxide Measurement (e.g., DCFH-DA) Incubate->ROS_Assay NO_Assay NO Metabolite Measurement (Griess Assay) Incubate->NO_Assay Adhesion_Assay Adhesion Molecule Expression (Cell ELISA) Incubate->Adhesion_Assay NFkB_Assay NF-κB Activation (EMSA) Incubate->NFkB_Assay Analysis Data Analysis and Comparison ROS_Assay->Analysis NO_Assay->Analysis Adhesion_Assay->Analysis NFkB_Assay->Analysis End Conclusion Analysis->End

General Experimental Workflow for In Vitro Studies.

Conclusion

In cell culture models, zofenopril (via its active metabolite zofenoprilat) demonstrates significant vasculoprotective effects that are superior to non-sulfhydryl ACE inhibitors. Its ability to concurrently reduce oxidative stress, inhibit pivotal inflammatory pathways like NF-κB, enhance nitric oxide bioavailability, and act as an H₂S donor provides a strong rationale for its clinical benefits in cardiovascular diseases. The experimental protocols and signaling pathways detailed in this guide offer a framework for further research into the unique endothelial-protective mechanisms of this multitasking drug.

References

Zofenopril's Influence on Cardiomyocyte Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of Zofenopril (B1663440) on cardiomyocytes, with a specific focus on its impact on gene expression. Zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor, exhibits significant cardioprotective properties that extend beyond its primary function of blood pressure reduction.[1][2] These effects are, in part, mediated by its ability to modulate specific signaling pathways and alter the genetic transcription profile within heart muscle cells. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate signaling networks involved.

Core Signaling Pathways Modulated by Zofenopril

Zofenopril's mechanism of action in cardiomyocytes is multifaceted, primarily revolving around its inhibition of the Angiotensin-Converting Enzyme (ACE).[3] This inhibition sets off a cascade of downstream effects that ultimately alter gene expression and confer cardioprotection.

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

The canonical pathway affected by Zofenopril is the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, Zofenopril prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.[3] This reduction in Angiotensin II levels leads to decreased activation of its receptors on cardiomyocytes, thereby mitigating pathological gene expression associated with cardiac hypertrophy, fibrosis, and inflammation.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen:e->Angiotensin_I:w  cleavage Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w  conversion ACE ACE ACE->Angiotensin_II Zofenopril Zofenopril Zofenopril->ACE  inhibits AT1_Receptor AT1 Receptor (Cardiomyocyte) Angiotensin_II:e->AT1_Receptor:w  activates Pathological_Gene_Expression Pathological Gene Expression (Hypertrophy, Fibrosis) AT1_Receptor:e->Pathological_Gene_Expression:w  promotes

Diagram 1: Zofenopril's inhibition of the RAAS pathway.
Nitric Oxide and Hydrogen Sulfide (B99878) Bioavailability

Zofenopril has been shown to increase the bioavailability of two critical signaling molecules: nitric oxide (NO) and hydrogen sulfide (H₂S).[4][5] This is a key mechanism behind its cardioprotective effects, as both NO and H₂S are involved in vasodilation, anti-inflammatory processes, and the reduction of oxidative stress. The increase in H₂S and NO signaling contributes to Zofenopril-mediated cardioprotection during ischemia/reperfusion injury.[4]

Zofenopril Zofenopril eNOS_activation eNOS Activation (Phosphorylation) Zofenopril->eNOS_activation  promotes H2S_bioavailability Increased H₂S Bioavailability Zofenopril->H2S_bioavailability  promotes NO_bioavailability Increased NO Bioavailability eNOS_activation->NO_bioavailability Cardioprotection Cardioprotection (Vasodilation, Anti-inflammation, Antioxidant Effects) NO_bioavailability->Cardioprotection H2S_bioavailability->Cardioprotection

Diagram 2: Zofenopril's impact on NO and H₂S bioavailability.

Quantitative Effects on Gene Expression

Chronic administration of Zofenopril has been demonstrated to induce heart-specific changes in gene expression.[6] A study investigating the effects of chronic Zofenopril treatment in a rat model revealed significant upregulation of Heat Shock Protein 70 (HSP70) and downregulation of endothelial Nitric Oxide Synthase (NOS3).[6] These changes are believed to contribute to an increased resistance to ischemia.[6]

GeneTreatment GroupControl GroupFold ChangeP-valueReference
HSP70 1.06 ± 0.380.72 ± 0.20UpP = 0.025[6]
NOS3 0.66 ± 0.060.83 ± 0.18DownP = 0.007[6]
ANP Slightly Increased (not significant)---[6]

Table 1: Summary of Quantitative Gene Expression Changes in Cardiomyocytes with Chronic Zofenopril Treatment. Data are presented as arbitrary units.

Experimental Protocols

The following sections detail the methodologies employed in studies investigating the effects of Zofenopril on cardiomyocyte gene expression.

Animal Models and Drug Administration
  • Chronic Model: In a representative chronic model, male Wistar rats are treated with Zofenopril at a dose of 15.2 mg/Kg per day, administered orally for 15 days.[6] Control rats receive the same diet without the drug.[6]

  • Acute Model: For acute studies, isolated rat hearts are perfused for 120 minutes in the presence of 10 μM zofenoprilat (B1230023), the active metabolite of Zofenopril.[6]

Langendorff Perfusion of Isolated Hearts

The Langendorff method is a common technique for studying the physiology of an isolated heart.

  • Heart Isolation: Rats are anesthetized, and the hearts are rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated Krebs-Henseleit buffer is initiated.

  • Experimental Perfusion: Hearts are perfused with either standard buffer (control) or buffer containing zofenoprilat for the specified duration.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

To quantify gene expression levels, total RNA is extracted from heart tissue, followed by reverse transcription and quantitative PCR.

  • Tissue Homogenization: Heart tissue is homogenized in a lysis buffer (e.g., TRIzol).

  • RNA Extraction: Total RNA is isolated using a standard phenol-chloroform extraction method.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR: The expression levels of target genes (e.g., HSP70, NOS3, ANP) and a housekeeping gene (for normalization) are quantified using a real-time PCR system with specific primers.[6][7]

Experimental Workflow for Gene Expression Analysis

The overall workflow for investigating the effects of Zofenopril on cardiomyocyte gene expression is depicted below.

Animal_Model Animal Model (e.g., Rat) Zofenopril_Treatment Zofenopril Administration (Chronic or Acute) Animal_Model->Zofenopril_Treatment Heart_Isolation Heart Isolation Zofenopril_Treatment->Heart_Isolation Cardiomyocyte_Isolation Cardiomyocyte Isolation (Optional) Heart_Isolation->Cardiomyocyte_Isolation RNA_Extraction Total RNA Extraction Heart_Isolation->RNA_Extraction (Whole Tissue) Cardiomyocyte_Isolation->RNA_Extraction qRT_PCR Quantitative Real-Time PCR RNA_Extraction->qRT_PCR Data_Analysis Data Analysis (Gene Expression Quantification) qRT_PCR->Data_Analysis

Diagram 3: Experimental workflow for gene expression analysis.

Conclusion

Zofenopril exerts significant, heart-specific effects on gene expression in cardiomyocytes, which likely contribute to its therapeutic benefits in cardiovascular diseases.[6][8] The upregulation of protective genes like HSP70 and the modulation of signaling pathways involving NO and H₂S highlight the complex molecular mechanisms underlying Zofenopril's cardioprotective action.[4][6][9] Further research utilizing advanced techniques such as single-cell RNA sequencing could provide a more granular understanding of the heterogeneous response of different cardiomyocyte populations to Zofenopril treatment.[10] This detailed knowledge is crucial for the development of more targeted and effective therapies for heart disease.

References

Zofenopril's interaction with the renin-angiotensin-aldosterone system (RAAS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Zofenopril's Interaction with the Renin-Angiotensin-Aldosterone System (RAAS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenopril (B1663440) is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and ischemic heart disease.[1][2] As a member of the sulfhydryl-containing class of ACE inhibitors, Zofenopril exhibits a unique pharmacological profile characterized by high lipophilicity, significant antioxidant properties, and marked tissue selectivity, particularly for cardiac ACE.[1][3][4][5] Its therapeutic effects are primarily mediated through the modulation of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1][6] This technical guide provides a detailed examination of Zofenopril's mechanism of action, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Core Mechanism of Action: RAAS Inhibition

Zofenopril is a prodrug that is rapidly and completely hydrolyzed in the liver and gut by esterases to its active metabolite, Zofenoprilat .[7][8] Zofenoprilat is the molecule responsible for the pharmacological effects on the RAAS.[7] The core mechanism revolves around the potent and competitive inhibition of the angiotensin-converting enzyme (ACE).[6]

2.1 The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a cascade of enzymatic reactions essential for regulating blood pressure, and fluid and electrolyte balance. The pathway is initiated by the release of renin from the kidneys, which cleaves angiotensinogen (B3276523) to form the inactive decapeptide, angiotensin I. ACE then converts angiotensin I into the highly potent octapeptide, angiotensin II.[7]

Angiotensin II exerts several physiological effects that elevate blood pressure:

  • Vasoconstriction: It is a powerful vasoconstrictor, directly increasing systemic vascular resistance.[7]

  • Aldosterone (B195564) Release: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.[6]

  • Sympathetic Nervous System Activation: It enhances the release of norepinephrine (B1679862) from sympathetic nerve endings.

Furthermore, ACE is also responsible for the degradation of bradykinin (B550075), a potent vasodilator peptide.[7]

2.2 Zofenoprilat's Interaction with ACE

Zofenoprilat inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II.[6] This inhibition leads to a series of beneficial downstream effects:

  • Reduced Angiotensin II Levels: Leads to vasodilation (widening of blood vessels), which lowers systemic vascular resistance and blood pressure.[7]

  • Reduced Aldosterone Secretion: Promotes the excretion of sodium and water (diuresis), reducing blood volume and further lowering blood pressure.[6][7]

  • Increased Bradykinin Levels: By preventing its degradation, higher levels of bradykinin contribute to vasodilation and the overall antihypertensive effect.[7]

The following diagram illustrates the RAAS cascade and the inhibitory action of Zofenoprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE Angiotensin-Converting Enzyme (ACE) Inactive_Fragments Inactive Fragments Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction BP_Increase Increased Blood Pressure Aldosterone->BP_Increase Vasoconstriction->BP_Increase Bradykinin Bradykinin (Vasodilator) Bradykinin->Inactive_Fragments degrades Zofenoprilat Zofenoprilat (Active Metabolite) Zofenoprilat->ACE INHIBITS

Caption: Zofenopril's mechanism within the RAAS signaling pathway.

2.3 Ancillary Properties of Zofenopril

Beyond primary ACE inhibition, Zofenopril possesses unique characteristics that contribute to its cardioprotective effects.

  • High Lipophilicity: Zofenopril's high lipophilicity facilitates extensive tissue penetration and prolonged binding to tissue-bound ACE, particularly in the heart and aortic wall.[3][8] This leads to sustained local RAAS inhibition, which is crucial for its cardioprotective benefits.[3][4]

  • Antioxidant Activity: The presence of a sulfhydryl (-SH) group in its structure allows Zofenopril to act as a potent free radical scavenger.[1][3][5] This antioxidant property helps protect endothelial cells from oxidative stress, a key factor in the pathophysiology of cardiovascular diseases like atherosclerosis.[5] This effect may also contribute to increased nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S) bioavailability, further promoting vasodilation and cardioprotection.[5][9]

The interplay of these properties results in a comprehensive cardioprotective profile.

Zofenopril_Properties Zofenopril Zofenopril ACE_Inhibition Potent ACE Inhibition Zofenopril->ACE_Inhibition Lipophilicity High Lipophilicity Zofenopril->Lipophilicity SH_Group Sulfhydryl (-SH) Group Zofenopril->SH_Group Dec_AngII ↓ Angiotensin II ACE_Inhibition->Dec_AngII Inc_Bradykinin ↑ Bradykinin ACE_Inhibition->Inc_Bradykinin Tissue_Penetration High Tissue Penetration (e.g., Heart) Lipophilicity->Tissue_Penetration Antioxidant Antioxidant Effect (Free Radical Scavenging) SH_Group->Antioxidant Antihypertensive Antihypertensive Effect Dec_AngII->Antihypertensive Inc_Bradykinin->Antihypertensive Cardioprotection Cardioprotective Effect Tissue_Penetration->Cardioprotection Antioxidant->Cardioprotection Antihypertensive->Cardioprotection

Caption: Logical flow of Zofenopril's properties to clinical effects.

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacokinetics, pharmacodynamics, and clinical efficacy of Zofenopril.

Table 1: Pharmacokinetic Parameters of Zofenopril and Zofenoprilat (Single 60 mg Oral Dose in Healthy Volunteers) [8][10]

ParameterZofenoprilZofenoprilat (Active Metabolite)
Tmax (Time to Peak Plasma Conc.) ~1.19 hours~1.36 hours
t½ (Elimination Half-life) ~0.9 hours~3.57 - 5.5 hours
Bioavailability (Average) 93% (Zofenopril)65-78% (Zofenoprilat)
Protein Binding ExtensiveExtensive
Elimination Hepatic and RenalHepatic and Renal

Table 2: Pharmacodynamic Effect: Serum ACE Inhibition After Single Oral Doses [10][11][12]

DoseTime Post-DoseMean ACE Inhibition (%)
30 mg24 hours53.4%
60 mg1 - 9.4 hours~100% (Complete)
24 hours74%
36 hours56%
120 mg24 hours81.2%

Table 3: Comparative Clinical Efficacy in Post-Acute Myocardial Infarction (AMI) Patients (SMILE Studies) [3][13][14]

ComparisonPrimary EndpointRisk Reduction / Outcome
Zofenopril vs. Placebo (SMILE-1) Death or Severe Congestive Heart Failure (6 weeks)34% risk reduction with Zofenopril
Zofenopril vs. Lisinopril (SMILE-2) Incidence of Severe HypotensionSignificantly lower with Zofenopril (6.7% vs 9.8%)
Zofenopril + ASA vs. Ramipril + ASA (SMILE-4) 1-Year Combined Mortality or CV Hospitalization30% risk reduction with Zofenopril

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ACE inhibitors like Zofenopril.

4.1 Protocol: In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol is a standard method for determining the IC₅₀ (half-maximal inhibitory concentration) of a compound against ACE.[15][16][17][18]

  • Objective: To quantify the ACE inhibitory activity of Zofenoprilat.

  • Principle: The assay measures the amount of hippuric acid (HA) produced from the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by ACE. The reaction is stopped, and HA is extracted and measured by spectrophotometry at 228 nm.

  • Materials:

    • ACE (from rabbit lung)

    • Hippuryl-Histidyl-Leucine (HHL) substrate

    • Zofenoprilat (or other test inhibitors)

    • Borate (B1201080) buffer (pH 8.3)

    • 1 M HCl (for reaction termination)

    • Ethyl acetate (B1210297) (for extraction)

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of Zofenoprilat. Prepare ACE and HHL solutions in borate buffer.

    • Enzyme Inhibition Reaction:

      • To a microcentrifuge tube, add 25 µL of the Zofenoprilat solution (or buffer for control).

      • Add 25 µL of the ACE solution.

      • Pre-incubate the mixture at 37°C for 10 minutes.

    • Reaction Initiation:

      • Initiate the reaction by adding 50 µL of the HHL substrate solution.

      • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.

    • Extraction & Measurement:

      • Add 1.5 mL of ethyl acetate, vortex vigorously for 30 seconds, and centrifuge to separate the layers.

      • Transfer 1.0 mL of the upper organic layer to a new tube and evaporate the ethyl acetate at 95°C.

      • Re-dissolve the resulting hippuric acid pellet in 1.0 mL of deionized water.

      • Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

The following diagram outlines the workflow for this experimental protocol.

Assay_Workflow start Start prep Prepare Reagents (Zofenoprilat dilutions, ACE, HHL) start->prep preincubate Pre-incubation: Add Zofenoprilat + ACE (37°C, 10 min) prep->preincubate reaction Initiate Reaction: Add HHL Substrate (37°C, 30-60 min) preincubate->reaction stop Terminate Reaction (Add 1M HCl) reaction->stop extract Extract Hippuric Acid (Ethyl Acetate) stop->extract evaporate Evaporate Solvent extract->evaporate measure Re-dissolve & Measure (Absorbance at 228 nm) evaporate->measure analyze Data Analysis (Calculate % Inhibition & IC50) measure->analyze end_node End analyze->end_node

Caption: Experimental workflow for an in vitro ACE inhibition assay.

4.2 Protocol: Clinical Pharmacokinetic and Pharmacodynamic Study

This protocol is based on the methodology used in clinical trials to assess Zofenopril in human subjects.[10]

  • Objective: To determine the pharmacokinetic profile of Zofenopril and Zofenoprilat and its pharmacodynamic effect on serum ACE activity.

  • Study Design: Open-label, single-center, one-way study.

  • Participants: Healthy adult volunteers (e.g., n=18).

  • Procedure:

    • Screening & Enrollment: Participants undergo a full medical screening.

    • Dosing: Following an overnight fast, volunteers receive a single oral 60 mg dose of Zofenopril calcium with 250 mL of water. Fasting continues for an additional 4 hours.

    • Sample Collection:

      • Blood samples are collected in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).

      • Sampling occurs at pre-dose (baseline) and at timed intervals post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36 hours).

    • Bioanalysis (Pharmacokinetics):

      • Plasma concentrations of Zofenopril and Zofenoprilat are measured using a validated high-sensitivity method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • Enzyme Activity Analysis (Pharmacodynamics):

      • Serum ACE activity is measured at each time point using a validated kinetic assay kit.

  • Data Analysis:

    • Pharmacokinetics: Calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ for both Zofenopril and Zofenoprilat.

    • Pharmacodynamics: Calculate the percentage of ACE inhibition at each time point relative to the baseline (pre-dose) activity. Correlate the pharmacokinetic and pharmacodynamic data.

Conclusion

Zofenopril's interaction with the renin-angiotensin-aldosterone system is a multifaceted process. Its primary mechanism is the potent inhibition of angiotensin-converting enzyme by its active metabolite, Zofenoprilat, leading to reduced angiotensin II and aldosterone levels and increased bradykinin. This action is complemented by unique ancillary properties, including high lipophilicity for enhanced tissue penetration and a sulfhydryl group that confers significant antioxidant and cardioprotective effects.[1][5] These combined characteristics differentiate Zofenopril from other ACE inhibitors and are substantiated by a robust body of clinical data demonstrating its efficacy in treating hypertension and improving outcomes in patients with ischemic heart disease.[1][3][13] The experimental protocols outlined provide a framework for the continued investigation and characterization of this and other RAAS-modulating agents.

References

Preclinical Pharmacology and Toxicology of Zofenopril Calcium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of Zofenopril (B1663440) calcium, an angiotensin-converting enzyme (ACE) inhibitor. Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat (B1230023).[1][2] This document details its mechanism of action, pharmacokinetic profile, and toxicological evaluation based on available preclinical data.

Preclinical Pharmacology

Zofenopril calcium has demonstrated potent and long-lasting inhibition of ACE in various preclinical models, leading to its antihypertensive effects.[3][4] Its pharmacological activity is primarily attributed to its active metabolite, zofenoprilat.[5]

Mechanism of Action

Zofenoprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[5][6] This inhibition blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[5] Reduced levels of angiotensin II lead to vasodilation and a decrease in aldosterone (B195564) secretion, which in turn reduces sodium and water retention, contributing to the lowering of blood pressure.[5][6] Additionally, ACE is responsible for the degradation of bradykinin (B550075), a peptide with vasodilatory properties.[5] By inhibiting ACE, zofenoprilat increases bradykinin levels, further promoting vasodilation.[5][7] The sulfhydryl group in zofenopril's structure may also contribute to its cardioprotective effects through antioxidant properties.[8][9]

Zofenopril Mechanism of Action Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE Angiotensin-Converting Enzyme (ACE) AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII Bradykinin_inactive Inactive Peptides ACE->Bradykinin_inactive Degradation Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Zofenopril Zofenopril Calcium (Prodrug) Zofenoprilat Zofenoprilat (Active Metabolite) Zofenopril->Zofenoprilat Hydrolysis Zofenoprilat->ACE Inhibition Zofenoprilat->ACE Inhibition Bradykinin Bradykinin Bradykinin->ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Mechanism of action of Zofenopril calcium.
In Vitro Efficacy

Zofenopril's active metabolite, zofenoprilat, has demonstrated potent inhibitory activity against ACE from various sources.

ParameterSpecies/TissueZofenoprilatCaptopril (B1668294)Reference
IC50 (ACE Inhibition) Rabbit Lung8 nM23 nM[3]
IC50 (ACE Inhibition) SHR Tissues (aorta, brain, heart, lung, kidney, serum)0.8 - 2.8 nM-[7]
EC50 (Inhibition of Angiotensin I-induced contractions) Guinea Pig Ileum3 nM-[3]
EC50 (Potentiation of Bradykinin-induced contractions) Guinea Pig Ileum1 nM-[3]
In Vivo Efficacy

Oral administration of zofenopril has been shown to be an effective and long-lasting ACE inhibitor and antihypertensive agent in several animal species.[3][4]

SpeciesModelDose (p.o.)EffectReference
Rat Spontaneously Hypertensive (SHR)6.6 mg/kg20 mm Hg decrease in blood pressure[3]
Rat Spontaneously Hypertensive (SHR)22.0 mg/kg33 mm Hg decrease in blood pressure[3]
Rat Spontaneously Hypertensive (SHR)22 mg/kg b.i.d. for 14 days47 mm Hg decrease in systolic blood pressure[7]
Rat 2-Kidney, 1-Clip (2K-1C) Hypertensive6.6 mg/kg70 mm Hg decrease in blood pressure[7]
Rat, Dog, Monkey Normotensive0.03 - 0.6 mg/kgDose-dependent inhibition of angiotensin I pressor response[7]

Preclinical Pharmacokinetics

Zofenopril is a prodrug that undergoes extensive and rapid hydrolysis to its active form, zofenoprilat, after oral administration.[5][10]

ParameterRatDogMonkeyReference
Oral Absorption (Zofenopril) >80%>80% (100% for [14C]zofenopril)>70%[7]
Bioavailability (Zofenoprilat) 100%>70% (93% for [14C]zofenopril)50%[7]
Tmax (Zofenoprilat) 0.3 - 0.9 h0.3 - 0.9 h0.3 - 0.9 h[7]
T1/2 (Zofenoprilat) 5 - 7 h5 - 7 h5 - 7 h[7]

Experimental Protocols

In Vitro ACE Inhibition Assay

Objective: To determine the in vitro potency of zofenoprilat in inhibiting ACE activity.

Methodology:

  • Enzyme Source: Rabbit lung acetone (B3395972) powder extract is commonly used as a source of ACE.[11]

  • Substrate: A synthetic substrate such as hippuryl-histidyl-leucine (B1329654) is used.[11]

  • Procedure: The enzyme is incubated with the substrate in the presence of varying concentrations of the test compound (zofenoprilat) and a reference compound (captopril).

  • Detection: The product of the enzymatic reaction (e.g., histidyl-leucine) is quantified, typically by spectrophotometry or fluorometry.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect of orally administered zofenopril.

Methodology:

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a commonly used model for essential hypertension.[9][12]

  • Acclimation: Animals are acclimatized to the laboratory conditions and trained for blood pressure measurements.

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are measured by a non-invasive tail-cuff method before and at multiple time points after drug administration.

  • Drug Administration: Zofenopril calcium is suspended in a suitable vehicle (e.g., 0.2% carboxymethylcellulose) and administered orally by gavage.[9]

  • Study Groups: The study typically includes a vehicle control group and multiple dose groups of zofenopril. A positive control group receiving another ACE inhibitor like captopril may also be included.

  • Data Analysis: The change in blood pressure from baseline is calculated for each group and compared.

Preclinical_Pharmacology_Workflow start Start: Compound (Zofenopril Calcium) in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo ace_inhibition ACE Inhibition Assay (IC50) in_vitro->ace_inhibition tissue_contraction Isolated Tissue Contraction (EC50) in_vitro->tissue_contraction end Efficacy & PK Profile Established ace_inhibition->end tissue_contraction->end pk_studies Pharmacokinetics (Absorption, Tmax, T1/2) in_vivo->pk_studies pd_studies Pharmacodynamics (Blood Pressure Reduction) in_vivo->pd_studies animal_models Animal Models (Rats, Dogs, Monkeys) pk_studies->animal_models pk_studies->end pd_studies->animal_models pd_studies->end

General workflow for preclinical pharmacological assessment.

Preclinical Toxicology

The preclinical safety evaluation of zofenopril calcium has been conducted in various animal species. The observed toxicological effects are generally consistent with those of the ACE inhibitor class.

Acute Toxicity

No significant acute toxicological data for zofenopril has been identified in literature searches.[13] Overdoses of ACE inhibitors are generally considered rare and may lead to hypotension.[13]

Repeat-Dose Toxicity

In repeat-dose oral toxicity studies conducted in multiple mammalian species, the most common treatment-related effects were consistent with the pharmacological activity of ACE inhibitors. These included:

  • Decreased erythrocytic parameters

  • Increased serum urea (B33335) nitrogen

  • Decreased heart weight

  • Hyperplasia of the juxta-glomerular cells

These effects were observed at dose levels significantly higher than the maximum recommended human dose.[14]

Genotoxicity

While specific genotoxicity study results for zofenopril are not detailed in the provided search results, a standard battery of tests is typically conducted for pharmaceuticals. This would likely include:

  • A test for gene mutation in bacteria (Ames test).

  • An in vitro cytogenetic assay in mammalian cells or an in vitro mouse lymphoma assay.

  • An in vivo test for chromosomal damage using rodent hematopoietic cells.

Carcinogenicity

Carcinogenicity studies are typically conducted in rodents for drugs intended for long-term use. While ACE inhibitors can cause growths in glands, they rarely cause malignant cancer.[13]

Reproductive and Developmental Toxicity

As a class, ACE inhibitors have been shown to cause injury and death to the developing fetus during late pregnancy in animal studies.[13] These effects can include fetal hypotension, renal failure, and skull and lung underdevelopment.[13] Therefore, the use of zofenopril is contraindicated during pregnancy.[15] Developmental and reproductive toxicity (DART) studies are designed to assess safety at all stages of the life cycle.[16]

Experimental Protocol for Developmental Toxicity Study (General):

  • Animal Model: Typically conducted in rats and rabbits.

  • Dosing: The test compound is administered during the period of organogenesis.

  • Dose Selection: A range of doses is used, with the highest dose intended to produce some maternal toxicity and the lowest dose providing an exposure level relevant to human use.[16]

  • Endpoints: The study evaluates maternal toxicity, and fetal parameters including viability, growth, and the presence of external, visceral, and skeletal malformations.[16]

  • Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for maternal and developmental toxicity are determined.[16]

Conclusion

Preclinical studies have established that zofenopril calcium is a potent and long-acting ACE inhibitor with a favorable pharmacokinetic profile in several animal species. Its mechanism of action, involving the inhibition of the renin-angiotensin-aldosterone system and potentiation of bradykinin, leads to effective blood pressure reduction. The toxicological profile of zofenopril is consistent with the known effects of the ACE inhibitor class. This comprehensive preclinical data package has supported its clinical development and use in the treatment of hypertension and other cardiovascular diseases.

References

Zofenopril's Cardioprotective Action: A Deep Dive into Cardiac Sarcoplasmic Reticulum Calcium Handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the angiotensin-converting enzyme (ACE) inhibitor zofenopril (B1663440) on cardiac sarcoplasmic reticulum (SR) calcium handling. It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms underlying the cardioprotective effects of this drug. This document synthesizes key findings from preclinical studies, presents quantitative data in a structured format, provides detailed experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Findings: Zofenopril Enhances SR Calcium Cycling

Zofenopril, through its active metabolite zofenoprilat (B1230023), has been shown to favorably modulate cardiac SR calcium handling, a critical process in excitation-contraction coupling. The primary effect observed is an enhancement of SR calcium cycling, which is characterized by an increased rate of calcium uptake into the SR.[1][2] This improved calcium sequestration is a key factor in promoting efficient myocardial relaxation and ensuring adequate calcium stores for subsequent contractions.

Acute and Chronic Effects on SR Calcium Uptake

Both acute and chronic administration of zofenopril have demonstrated a significant increase in the rate of SR calcium uptake.[1][2] In an acute setting, isolated rat hearts perfused with zofenoprilat showed a marked increase in SR 45Ca uptake.[1][2] This beneficial effect was also confirmed in a chronic model where rats were treated with zofenopril for 15 days.[1][2]

Modulation of SR Calcium Leak and Release

In addition to enhancing uptake, acute exposure to zofenoprilat has been associated with a significant increase in the SR calcium leak.[1][2] While the rate constant of calcium-induced calcium release was not significantly altered, the increased leak suggests a more dynamic calcium handling environment within the cardiomyocyte.[1][2]

Impact on Phospholamban Expression

A key molecular mechanism contributing to the enhanced SR calcium uptake is the zofenopril-induced downregulation of phospholamban (PLN) gene expression, an effect observed in the acute but not the chronic model of administration.[1][2] Phospholamban is an endogenous inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), the primary pump responsible for transporting calcium into the SR. By reducing the expression of this inhibitory protein, zofenopril effectively disinhibits SERCA2a, leading to a more efficient calcium uptake.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of zofenopril on cardiac SR calcium handling and related signaling pathways.

Table 1: Effect of Zofenopril on Sarcoplasmic Reticulum Calcium Handling in Rat Hearts

ParameterExperimental ModelTreatmentOutcomeReference
SR 45Ca UptakeAcute (Isolated Perfused Rat Heart)10 µM ZofenoprilatSignificantly Increased[1][2]
SR 45Ca UptakeChronic (15-day Rat Treatment)15 mg/kg/day ZofenoprilSignificantly Increased[1][2]
SR Ca2+ LeakAcute (Isolated Perfused Rat Heart)10 µM ZofenoprilatSignificantly Increased[1][2]
Rate of Ca2+-Induced Ca2+ ReleaseAcute (Isolated Perfused Rat Heart)10 µM ZofenoprilatNo Significant Change[1][2]
Phospholamban Gene ExpressionAcute (Isolated Perfused Rat Heart)10 µM ZofenoprilatDecreased[1][2]
Phospholamban Gene ExpressionChronic (15-day Rat Treatment)15 mg/kg/day ZofenoprilNo Significant Change[1][2]

Table 2: Effect of Zofenopril on Nitric Oxide (NO) and Hydrogen Sulfide (B99878) (H2S) Bioavailability

ParameterExperimental ModelTreatmentOutcomeReference
Plasma Nitrite (NO2-)Mice10 mg/kg Zofenopril (8 hours)↑ to ~0.45 µmol/L from ~0.25 µmol/L[3]
Myocardial Nitrite (NO2-)Mice10 mg/kg Zofenopril (8 hours)↑ to ~9.67 nmol/mg protein from ~7.18 nmol/mg protein[3]
Plasma H2SMice10 mg/kg Zofenopril (8 hours)Significantly Increased[3]
Myocardial H2SMice10 mg/kg Zofenopril (8 hours)Significantly Increased[3]
eNOS Phosphorylation (Ser1177)Mice10 mg/kg Zofenopril (8 hours)Increased (Trend)[3]

Signaling Pathways and Mechanisms of Action

Zofenopril's effects on cardiac SR calcium handling are multifaceted, extending beyond simple ACE inhibition. Its unique sulfhydryl group contributes to additional cardioprotective mechanisms involving nitric oxide (NO) and hydrogen sulfide (H2S).

ACE Inhibition and Bradykinin-Mediated NO Production

As an ACE inhibitor, zofenopril blocks the conversion of angiotensin I to angiotensin II and inhibits the degradation of bradykinin (B550075).[4] Elevated bradykinin levels stimulate endothelial B2 receptors, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[4]

H2S Donor Properties

The sulfhydryl group in zofenopril's structure allows it to act as an H2S donor, increasing the bioavailability of this gaseous signaling molecule in the heart.[3][4]

Post-Translational Modification of SR Ca2+-Handling Proteins

Both NO and H2S can directly modulate the function of key SR calcium-handling proteins through post-translational modifications:

  • S-Nitrosylation: NO can react with cysteine residues on proteins in a process called S-nitrosylation. SERCA2a and the ryanodine (B192298) receptor (RyR2) are known targets of S-nitrosylation, which can alter their activity.

  • S-Sulfhydration: H2S can modify cysteine residues through S-sulfhydration. This modification has been shown to affect the function of various proteins, and there is evidence suggesting that SERCA2a and phospholamban may be regulated by this process.[5][6][7][8]

The diagrams below, generated using the DOT language, illustrate these proposed signaling pathways.

zofenopril_signaling_pathway Zofenopril Zofenopril ACE Angiotensin-Converting Enzyme (ACE) Zofenopril->ACE Inhibits H2S Hydrogen Sulfide (H2S) Zofenopril->H2S Donates -SH group PLN_exp Phospholamban (Gene Expression) Zofenopril->PLN_exp Decreases (Acute) Bradykinin Bradykinin ACE->Bradykinin Inhibits Degradation AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE B2R Bradykinin B2 Receptor Bradykinin->B2R Activates eNOS eNOS B2R->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces S_Nitrosylation S-Nitrosylation NO->S_Nitrosylation S_Sulfhydration S-Sulfhydration H2S->S_Sulfhydration SERCA2a SERCA2a SR_Ca_Uptake SR Ca2+ Uptake SERCA2a->SR_Ca_Uptake Increases PLN Phospholamban (Protein) PLN_exp->PLN Leads to PLN->SERCA2a Inhibits S_Nitrosylation->SERCA2a Modulates S_Sulfhydration->SERCA2a Modulates S_Sulfhydration->PLN Modulates sr_vesicle_isolation_workflow Start Excised Rat Heart Homogenize Homogenize in Sucrose Buffer + KCl Start->Homogenize LowSpeedCent Low-Speed Centrifugation Homogenize->LowSpeedCent Supernatant1 Collect Supernatant LowSpeedCent->Supernatant1 Debris Discard Pellet (Cellular Debris) LowSpeedCent->Debris HighSpeedCent High-Speed Centrifugation Supernatant1->HighSpeedCent Pellet1 Collect Microsomal Pellet HighSpeedCent->Pellet1 Wash Wash Pellet Pellet1->Wash MediumSpeedCent Medium-Speed Centrifugation Wash->MediumSpeedCent Supernatant2 Collect Supernatant MediumSpeedCent->Supernatant2 UltraCent Ultracentrifugation Supernatant2->UltraCent FinalPellet Resuspend Final Pellet (SR Vesicles) UltraCent->FinalPellet End Store at -80°C FinalPellet->End

References

Zofenopril (calcium) and its influence on oxidative stress markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the influence of zofenopril (B1663440) calcium on oxidative stress markers. Zofenopril, a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor, exhibits potent antioxidant properties that contribute to its cardioprotective effects, distinguishing it from non-sulfhydryl ACE inhibitors.[1][2][3] This document outlines the quantitative effects of zofenopril on key oxidative stress biomarkers, details the experimental protocols used in these assessments, and visualizes the underlying molecular pathways.

Core Findings: The Dual Antioxidant Mechanism

Zofenopril's antioxidant activity stems from two primary mechanisms:

  • Direct Radical Scavenging: The presence of a sulfhydryl (-SH) group in its structure allows zofenopril to directly scavenge reactive oxygen species (ROS).[1][2]

  • Modulation of Endogenous Antioxidant Pathways: Zofenopril enhances the bioavailability of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S), two critical gaseous signaling molecules with potent antioxidant and cytoprotective effects.[4][5][6] This is achieved, in part, through the inhibition of bradykinin (B550075) degradation, which in turn stimulates endothelial nitric oxide synthase (eNOS).[6][7]

Quantitative Effects on Oxidative Stress Markers

The following tables summarize the quantitative data from preclinical and clinical studies on the effects of zofenopril on various markers of oxidative stress.

Table 1: Effect of Zofenopril on Nitric Oxide (NO) and Hydrogen Sulfide (H₂S) Levels

BiomarkerSpecies/ModelTissue/SampleTreatment GroupControl GroupFold/Percent ChangeStatistical SignificanceReference(s)
Nitrite (B80452) (NO₂⁻)MousePlasmaZofenopril (10 mg/kg)Vehicle~80% increase (0.45±0.08 vs 0.25±0.04 µmol/L)P<0.05[7]
Nitrite (NO₂⁻)MouseMyocardial TissueZofenopril (10 mg/kg)Vehicle~35% increase (9.67±0.73 vs 7.18±0.29 nmol/mg protein)P<0.01[7]
Hydrogen Sulfide (H₂S)MousePlasmaZofenopril (10 mg/kg)VehicleSignificant increaseP<0.05[7][8]
Hydrogen Sulfide (H₂S)MouseMyocardial TissueZofenopril (10 mg/kg)VehicleSignificant increaseP<0.05[7][8]
Hydrogen Sulfide (H₂S)Spontaneously Hypertensive Rats (SHR)PlasmaS-zofenoprilUntreated SHRRestored to WKY control levelsP<0.05[9]
Hydrogen Sulfide (H₂S)Spontaneously Hypertensive Rats (SHR)AortaS-zofenoprilUntreated SHRRestored to WKY control levelsP<0.05[9]

WKY: Wistar Kyoto rats (normotensive control)

Table 2: Effect of Zofenopril on Lipid Peroxidation Markers

BiomarkerSpecies/ModelTreatment GroupComparison GroupOutcomeStatistical SignificanceReference(s)
Malondialdehyde (MDA)Patients with Essential HypertensionZofenopril (15-30 mg/day for 12 weeks)Enalapril (B1671234) (20 mg/day)Zofenopril significantly reduced MDA levels, enalapril did not.P<0.05 (for zofenopril)[10]
Isoprostanes (8-isoPGF2α)Patients with Essential HypertensionZofenopril (15-30 mg/day for 12 weeks)Enalapril (20 mg/day)Zofenopril normalized isoprostane levels, enalapril was ineffective.P<0.03 (for zofenopril)[10]
Malondialdehyde (MDA)Apolipoprotein-E-deficient miceZofenopril (6-month treatment)ControlSignificantly reduced LDL peroxidation.P<0.01[2][11]

Table 3: Effect of Zofenopril on Antioxidant Enzyme Expression and Activity

BiomarkerSpecies/ModelTissueTreatment GroupOutcomeStatistical SignificanceReference(s)
Thioredoxin-1 (Trx-1)MouseMyocardiumZofenoprilSignificantly upregulated protein expression.P<0.05[6]
Glutathione (B108866) Peroxidase-1 (GPx-1)MouseMyocardiumZofenoprilSignificantly upregulated protein expression.P<0.05[6]
Superoxide (B77818) Dismutase-1 (SOD-1)MouseMyocardiumZofenoprilTrended higher, but not statistically significant.Not significant[6]
Superoxide Dismutase (SOD)Spontaneously Hypertensive Rats (SHR)Not specifiedZofenoprilIncreased activity.Not specified[12]
Glutathione Peroxidase (GPx)Rat model of L-NAME induced hypertensionKidneyZofenoprilIncreased GPx activity.Not specified[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by zofenopril and a typical experimental workflow for assessing its impact on oxidative stress.

zofenopril_signaling_pathway zofenopril Zofenopril ace Angiotensin-Converting Enzyme (ACE) zofenopril->ace Inhibits sh_group Sulfhydryl (-SH) Group ang_ii Angiotensin II bradykinin Bradykinin ace->bradykinin Inhibits Degradation ang_i Angiotensin I ang_i->ang_ii Conversion ox_stress Oxidative Stress ang_ii->ox_stress Promotes enose eNOS (endothelial Nitric Oxide Synthase) bradykinin->enose Activates h2s Hydrogen Sulfide (H₂S) sh_group->h2s Increases Bioavailability ros Reactive Oxygen Species (ROS) sh_group->ros Direct Scavenging no Nitric Oxide (NO) enose->no Produces antioxidant_effects Antioxidant Effects (Vasodilation, Cardioprotection) no->antioxidant_effects Contributes to h2s->antioxidant_effects Contributes to ros->ox_stress Causes ox_stress->antioxidant_effects Reduced by

Zofenopril's dual antioxidant signaling pathway.

experimental_workflow animal_model Animal Model Selection (e.g., SHR, I/R model) treatment Treatment Administration (Zofenopril vs. Vehicle/Control) animal_model->treatment sample_collection Sample Collection (Plasma, Myocardial Tissue, etc.) treatment->sample_collection biomarker_analysis Biomarker Analysis sample_collection->biomarker_analysis no_h2s NO & H₂S Measurement (Chemiluminescence, HPLC) biomarker_analysis->no_h2s lipid_perox Lipid Peroxidation Assay (TBARS for MDA) biomarker_analysis->lipid_perox enzyme_activity Antioxidant Enzyme Assays (SOD, GPx Activity Kits) biomarker_analysis->enzyme_activity data_analysis Data Analysis and Interpretation no_h2s->data_analysis lipid_perox->data_analysis enzyme_activity->data_analysis

Experimental workflow for assessing zofenopril's antioxidant effects.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Animal Models and Treatment
  • Spontaneously Hypertensive Rats (SHR): Used as a model for essential hypertension. Wistar Kyoto (WKY) rats serve as normotensive controls. Zofenopril is typically administered orally at doses around 10 mg/kg/day for several weeks.[9][14]

  • Myocardial Ischemia/Reperfusion (I/R) Injury Model: In mice, a single oral dose of zofenopril (e.g., 10 mg/kg) is administered prior to inducing myocardial ischemia (e.g., 45 minutes of left anterior descending coronary artery ligation) followed by a period of reperfusion (e.g., 24 hours).[6][7][15]

Measurement of Oxidative Stress Markers
  • Hydrogen Sulfide (H₂S) Measurement:

    • Monobromobimane (B13751) (MBB) Method with RP-HPLC: This sensitive method measures free H₂S. Samples (plasma or tissue homogenates) are derivatized with MBB, and the fluorescent product, sulfide-dibimane, is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17]

    • Methylene (B1212753) Blue Method: A spectrophotometric assay where H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which is measured colorimetrically.[1]

  • Nitric Oxide (NO) Bioavailability:

    • Chemiluminescence Assay: NO levels are typically assessed by measuring its stable metabolites, nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻). This method involves the reduction of nitrate to nitrite, followed by the reduction of total nitrite to NO gas, which is then detected by its reaction with ozone.[7][18]

  • Lipid Peroxidation (Malondialdehyde - MDA):

    • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This is the most common method for measuring MDA. Samples are heated with thiobarbituric acid (TBA) under acidic conditions, forming a pink-colored MDA-TBA adduct that is measured spectrophotometrically or fluorometrically.[19][20][21]

  • Antioxidant Enzyme Activity:

    • Superoxide Dismutase (SOD) Activity Assay: Commercially available kits are widely used. These assays are often based on the inhibition of a superoxide-generating system (e.g., xanthine/xanthine oxidase) by SOD. The reduction of a detector molecule (like WST-1 or NBT) by superoxide is measured, and the degree of inhibition by the sample is proportional to the SOD activity.[4][22][23]

    • Glutathione Peroxidase (GPx) Activity Assay: These kits typically employ a coupled reaction system. GPx reduces a substrate (e.g., cumene (B47948) hydroperoxide) using glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a process that consumes NADPH. The rate of NADPH disappearance, monitored by the decrease in absorbance at 340 nm, is proportional to the GPx activity.[2][5][13][24]

  • Western Blotting for Protein Expression:

    • To determine the expression levels of antioxidant enzymes (e.g., Trx-1, GPx-1, SOD-1, eNOS), tissue lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.[6][7]

Conclusion

The data presented in this technical guide underscore the significant influence of zofenopril on oxidative stress markers. Its unique sulfhydryl group and its ability to enhance NO and H₂S bioavailability provide a multi-faceted antioxidant effect.[1][5][6] This dual mechanism likely contributes to the superior cardioprotective and vasculoprotective benefits observed with zofenopril compared to non-sulfhydryl ACE inhibitors.[2][20][25] For researchers and drug development professionals, understanding these detailed mechanisms and the methodologies to quantify them is crucial for the continued investigation and application of zofenopril in cardiovascular medicine.

References

Methodological & Application

Application Note: Quantification of Zofenopril and its Active Metabolite, Zofenoprilat, in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor zofenopril (B1663440) and its active metabolite, zofenoprilat (B1230023), in human plasma. Zofenopril is a prodrug that is hydrolyzed in vivo to the active compound zofenoprilat, which contains a free sulfhydryl group.[1] This method utilizes a liquid-liquid extraction (LLE) procedure for sample preparation and stable isotope-labeled or structural analog internal standards to ensure accuracy and precision. The protocol is suitable for pharmacokinetic studies and clinical research, offering a reliable analytical solution for drug development professionals.

Introduction

Zofenopril is an effective medication for the management of hypertension.[1] As a prodrug, it is converted in the body to its active metabolite, zofenoprilat.[1] The accurate measurement of both the parent drug and its active metabolite in plasma is crucial for pharmacokinetic and bioequivalence studies.[1][2] The presence of a thiol group in zofenoprilat makes it susceptible to oxidation, leading to the formation of dimers or mixed disulfides with endogenous thiols.[1] This necessitates a specific sample preparation strategy to ensure the accurate quantification of the active form. The LC-MS/MS method presented here addresses these challenges by incorporating a stabilization step.

Principle

The method is based on the separation of zofenopril, zofenoprilat, and an internal standard (IS) from plasma matrix components using reverse-phase liquid chromatography. The separated compounds are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is achieved by comparing the peak area ratio of the analytes to the internal standard against a calibration curve prepared in the same biological matrix.

Experimental Protocols

Materials and Reagents
  • Zofenopril Calcium reference standard

  • Zofenoprilat reference standard

  • Internal Standard (e.g., Diazepam, Fosinopril Sodium, or stable isotope-labeled analogs)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • 1,4-Dithiothreitol (DTT)

  • Hydrochloric Acid (HCl)

  • Ammonium Acetate

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C8 or C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse XDB-C8).[2]

Sample Preparation
  • Thaw plasma samples at room temperature.

  • In a polypropylene (B1209903) tube, aliquot 500 µL of the plasma sample.

  • Add 10 µL of the internal standard working solution.

  • To stabilize zofenoprilat, add 100 µL of a 200 mM DTT solution, vortex for 30 seconds, and let it stand for 20 minutes at room temperature.[3]

  • Acidify the sample by adding 100 µL of 0.5 M hydrochloric acid solution.[1]

  • Add 4 mL of methyl tert-butyl ether, cap the tube, and vortex for 3 minutes.[3]

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse XDB-C8 or equivalent

  • Mobile Phase: A solution of methanol and 0.1% formic acid in water (85:15, v/v).[4]

  • Flow Rate: 0.2 mL/min.[4]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: Dependent on the instrument

  • Gas Flow: Dependent on the instrument

Data Presentation

The following tables summarize the key quantitative data from representative studies.[4]

Table 1: Optimized MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Zofenopril426.2292.1200
Zofenoprilat322.1198.1200
Diazepam (IS)285.1193.1200

Table 2: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Zofenopril0.2 - 800> 0.995
Zofenoprilat0.5 - 2000> 0.995

Table 3: Accuracy and Precision (Intra- and Inter-day)

AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
ZofenoprilLLOQ0.295 - 105< 15
Low0.490 - 110< 15
Medium2090 - 110< 15
High64090 - 110< 15
ZofenoprilatLLOQ0.595 - 105< 15
Low190 - 110< 15
Medium5090 - 110< 15
High160090 - 110< 15

Table 4: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
ZofenoprilLow0.487.6798 - 102
Medium2091.6198 - 102
High64088.8698 - 102
ZofenoprilatLow186.7397 - 103
Medium5082.9697 - 103
High160084.5597 - 103

Visualizations

G cluster_0 Sample Collection & Initial Processing cluster_1 Sample Extraction cluster_2 Analysis & Data Processing Plasma_Collection Plasma Sample Collection Spiking Spike with Internal Standard Plasma_Collection->Spiking Stabilization Stabilize with DTT Spiking->Stabilization Acidification Acidification (HCl) Stabilization->Acidification LLE Liquid-Liquid Extraction (MTBE) Acidification->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Acquisition Data Acquisition (MRM) LC_MS_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Experimental workflow for Zofenopril and Zofenoprilat quantification.

G Zofenopril Zofenopril (Prodrug) Zofenoprilat Zofenoprilat (Active Metabolite) Zofenopril->Zofenoprilat Hydrolysis in vivo ACE_Inhibition ACE Inhibition Zofenoprilat->ACE_Inhibition Therapeutic_Effect Antihypertensive Effect ACE_Inhibition->Therapeutic_Effect

Metabolic conversion of Zofenopril to Zofenoprilat.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the simultaneous quantification of zofenopril and its active metabolite zofenoprilat in human plasma. The sample preparation protocol, incorporating a stabilization step, effectively addresses the challenges associated with the analysis of the thiol-containing zofenoprilat.[1] This method is well-suited for high-throughput analysis in a research or drug development setting, providing accurate and precise data for pharmacokinetic and other clinical studies.[2]

References

Application Note: Simultaneous Analysis of Zofenopril and its Active Metabolite Zofenoprilat in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor prodrug, Zofenopril (B1663440), and its active metabolite, Zofenoprilat (B1230023), in human plasma. Due to the inherent instability of the thiol group in Zofenoprilat, a pre-analytical derivatization step using N-ethylmaleimide (NEM) is employed to form a stable succinimide (B58015) derivative. The method utilizes liquid-liquid extraction for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in negative ion spray ionization mode. The method has been validated over a clinically relevant concentration range and has demonstrated high precision, accuracy, and sensitivity, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Zofenopril is an effective ACE inhibitor used in the management of hypertension and cardiovascular diseases.[1] It is a prodrug that is rapidly hydrolyzed in the body by esterases to its active diacid metabolite, Zofenoprilat, which is responsible for the therapeutic effect.[1][2][3] Pharmacokinetic assessments require the simultaneous measurement of both the parent drug and its active metabolite. A key analytical challenge is the oxidative degradation of the free sulfhydryl group of Zofenoprilat in biological matrices.[2][4] To address this, the presented method incorporates a derivatization step to stabilize the analyte prior to analysis. This LC-MS/MS method provides a reliable and high-throughput approach for the concurrent determination of Zofenopril and Zofenoprilat in human plasma.

Experimental

Materials and Reagents
  • Zofenopril and Zofenoprilat reference standards

  • Internal Standard (IS) (e.g., a fluorine derivative of Zofenoprilat)

  • N-ethylmaleimide (NEM)

  • Toluene (B28343) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: UPLC system (e.g., Waters ACQUITY I-Class)[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters XEVO TQD)[5]

  • Analytical Column: Phenyl-hexyl column (5µm, 250mm x 4.6mm i.d.) or a C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm)[5][6]

Standard and Sample Preparation

Standard Stock Solutions: Prepare individual stock solutions of Zofenopril, Zofenoprilat, and the internal standard in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water to create working standards for calibration curves and quality control (QC) samples.

Calibration and QC Sample Preparation in Plasma: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol
  • Plasma Thawing: Thaw frozen plasma samples at room temperature.

  • Derivatization: To a 500 µL aliquot of plasma, add a solution of N-ethylmaleimide (NEM) to protect the free sulfhydryl group of Zofenoprilat and its internal standard from oxidative degradation.[2] This reaction forms stable succinimide derivatives.[2]

  • Addition of Internal Standard: Spike the samples with the internal standard solution.

  • Liquid-Liquid Extraction:

    • Add 3 mL of toluene to the plasma sample.

    • Vortex for 10 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes. .

  • Evaporation and Reconstitution:

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of the mobile phase.

    • Vortex briefly to dissolve the residue.

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
Column Phenyl-hexyl column (5µm, 250mm x 4.6mm i.d.)[6]
Mobile Phase A: 0.1% Formic acid in WaterB: Methanol[6]
Gradient Isocratic elution with 95% Methanol[6]
Flow Rate 0.2 mL/min[4]
Injection Volume 10 µL
Column Temperature 40°C[5]
Autosampler Temp. 8°C[5]
Ionization Mode Negative Ion Spray[2]
MRM Transitions To be optimized for specific analytes and IS

Results and Discussion

The method was validated according to regulatory guidelines. The validation parameters are summarized in the tables below.

Method Validation Data

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Zofenopril1 - 300> 0.991[2]
Zofenoprilat2 - 600> 0.992[2]

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (%)
ZofenoprilLow< 10%< 10%85-115%
Mid< 10%< 10%85-115%
High< 10%< 10%85-115%
ZofenoprilatLow< 10%< 10%85-115%
Mid< 10%< 10%85-115%
High< 10%< 10%85-115%

Data adapted from published literature indicating precision and accuracy are generally better than 10%.[2]

Table 3: Recovery

AnalyteMean Extraction Recovery (%)
Zofenopril84.8[2]
Zofenoprilat70.1[2]

Visualizations

Metabolic Pathway of Zofenopril

Zofenopril Zofenopril (Prodrug) Zofenoprilat Zofenoprilat (Active Metabolite) Zofenopril->Zofenoprilat Hydrolysis (Esterases) ACE Angiotensin-Converting Enzyme (ACE) Zofenoprilat->ACE Inhibits Angiotensin_II Angiotensin II Angiotensin_I Angiotensin I Angiotensin_I->Angiotensin_II Conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Leads to

Caption: Metabolic activation of Zofenopril and its mechanism of action.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (500 µL) Derivatization Add NEM for Derivatization Plasma->Derivatization Add_IS Spike with Internal Standard Derivatization->Add_IS Extraction Liquid-Liquid Extraction with Toluene Add_IS->Extraction Evaporation Evaporate Organic Layer Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (ESI-, MRM) Separation->Detection Quantification Data Quantification Detection->Quantification

Caption: Workflow for the bioanalysis of Zofenopril and Zofenoprilat.

Conclusion

The described LC-MS/MS method, incorporating a crucial derivatization step, allows for the accurate, precise, and simultaneous determination of Zofenopril and its active metabolite Zofenoprilat in human plasma. The method is sensitive enough for pharmacokinetic profiling and can be readily implemented in a high-throughput environment for clinical and research applications.

References

Application Notes and Protocols for In Vivo Studies of Zofenopril (Calcium) in Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide comprehensive guidance for researchers, scientists, and drug development professionals on the formulation and in vivo evaluation of Zofenopril (B1663440) (calcium) in spontaneously hypertensive rats (SHRs), a widely used model for essential hypertension.

Zofenopril (Calcium) Formulation for Oral Administration

Zofenopril calcium is a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat.[1] Due to its lipophilic nature and low water solubility, proper formulation is crucial for achieving consistent and reliable results in animal studies.[2][3]

Recommended Vehicles:

Several vehicles have been successfully used for the oral administration of Zofenopril calcium in rats. The choice of vehicle should be consistent throughout a study.[4]

  • 1% Tween 80: A common surfactant used to create a stable suspension of the compound.[4]

  • 0.2% Carboxymethylcellulose (CMC): Another common suspending agent.[5]

  • 10% DMSO in Isotonic Saline: A co-solvent system to aid in solubilization.[4]

Preparation of Oral Suspension (Example with 1% Tween 80):
  • Calculate the required amount of Zofenopril calcium based on the desired dose and the number of animals.

  • Prepare a 1% Tween 80 solution in sterile water.

  • Gradually add the Zofenopril calcium powder to the vehicle while vortexing or sonicating to ensure a homogenous suspension.[5]

  • Prepare fresh suspensions daily to ensure stability, unless specific stability data for the formulation is available.[5] Protect the solution from light if necessary.[5]

Experimental Protocols

Animal Model

Spontaneously hypertensive rats (SHRs) are a well-established model for human essential hypertension.[5][6] Age-matched Wistar-Kyoto (WKY) rats are typically used as normotensive controls.[6] It is recommended to use a single, well-characterized animal strain and sex for experiments to minimize variability.[5]

Oral Administration via Gavage

Oral gavage is a precise method for administering a specific dose of Zofenopril.[4]

Materials:

  • Zofenopril calcium suspension

  • Appropriately sized, ball-tipped gavage needle

  • Syringe

Procedure:

  • Weigh the rat to determine the correct dosage volume.[4]

  • Gently restrain the rat in an upright position.

  • Measure the gavage needle from the corner of the rat's mouth to the last rib to ensure proper insertion length.[4]

  • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently over the tongue into the esophagus. The rat should swallow as the tube passes.[4]

  • Slowly administer the Zofenopril suspension.[4]

  • Gently withdraw the needle along the same path of insertion.[4]

  • Monitor the rat for any signs of distress immediately after the procedure.[4][5]

Blood Pressure Measurement using the Tail-Cuff Method

The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in rats.[6][7]

Materials:

  • Tail-cuff blood pressure measurement system (including restrainer, cuff, pulse sensor, and warming platform)

Procedure:

  • Acclimation: For several days prior to the experiment, acclimate the rats to the restraining device for the same duration as the actual measurement time. This helps to minimize stress-induced blood pressure variations.[4][8]

  • Place the rat in the restrainer on a warming platform set to maintain tail temperature between 32-35°C to ensure adequate blood flow.[4]

  • Attach the tail cuff and pulse sensor to the base of the tail.[4]

  • Allow the rat to stabilize for 10-15 minutes before starting the measurements.[4]

  • Initiate the blood pressure measurement cycle according to the manufacturer's instructions.

  • Record a series of measurements (e.g., 10-15) and average the accepted readings to obtain the final systolic blood pressure value.[4]

Data Presentation: Zofenopril Dosage and Antihypertensive Effects in SHRs

The following table summarizes the effective oral dose ranges of Zofenopril and their observed effects on blood pressure in spontaneously hypertensive rats from various studies.

Dose of Zofenopril (calcium)Administration RouteDuration of TreatmentVehicleKey Findings in SHRs
0.5 mg/kg/day Oral3 monthsNot SpecifiedMinimal impact on blood pressure but can offer some benefits to cardiovascular structure and function.[4][9]
6.6 mg/kg Oral (p.o.)Single DoseNot SpecifiedLowered blood pressure by 20 mm Hg.[10]
10 mg/kg/day Oral (mixed with chow)10 daysChowEffective in reducing blood pressure.[11]
10 mg/kg/day OralSeveral weeksNot SpecifiedSignificantly reduced systolic blood pressure.[4][5]
10 mg/kg/day Oral3 monthsNot SpecifiedReduced blood pressure to WKY values, decreased cardiac hypertrophy, and reversed vascular remodeling.[9]
15 mg/kg/day Oral5 weeksNot SpecifiedUsed in studies investigating doxorubicin-induced cardiotoxicity.[6]
22.0 mg/kg Oral (p.o.)Single DoseNot SpecifiedLowered blood pressure by 33 mm Hg.[10]

Visualizations

Mechanism of Action of Zofenopril

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor.[5] Its primary mechanism is to block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[12][13] This leads to vasodilation and a reduction in blood pressure.[12] Additionally, Zofenopril's sulfhydryl group contributes to its antioxidant properties and can increase the bioavailability of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S), further promoting cardioprotective effects.[5][14][15]

Zofenopril_Mechanism Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Angiotensin-Converting Enzyme (ACE) Bradykinin Bradykinin Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone DecreasedBP Decreased Blood Pressure IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Zofenopril Zofenopril (Zofenoprilat) Zofenopril->ACE Inhibits Zofenopril->ACE Inhibits InactiveFragments Inactive Fragments Bradykinin->InactiveFragments Vasodilation Vasodilation Bradykinin->Vasodilation Vasodilation->DecreasedBP

Zofenopril's Mechanism of Action

Experimental Workflow for a Hypertension Study in SHRs

The following diagram outlines a typical experimental workflow for evaluating the antihypertensive effects of Zofenopril in spontaneously hypertensive rats.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (SHR & WKY Rats, 1 week) Start->Acclimatization Grouping Group Allocation (e.g., Vehicle, Zofenopril Low Dose, Zofenopril High Dose) Acclimatization->Grouping Treatment Daily Oral Administration (Zofenopril or Vehicle) Grouping->Treatment BP_Monitoring Weekly Blood Pressure Monitoring (Tail-Cuff Method) Treatment->BP_Monitoring Throughout treatment period Endpoint Study Endpoint (e.g., 3 months) Treatment->Endpoint Analysis Tissue Collection & Analysis (e.g., Histology, Western Blot, qPCR) Endpoint->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis End End Data_Analysis->End

Experimental Workflow for a Hypertension Study

References

Application Notes and Protocols for Evaluating Zofenopril's Effect on Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zofenopril (B1663440) is a potent, sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor with significant cardioprotective effects beyond its blood pressure-lowering activity.[1][2] These ancillary properties are attributed to its antioxidant and direct endothelial-protective actions.[1][3][4] In endothelial cells, Zofenopril has been shown to enhance the production of nitric oxide (NO), a key vasodilator and anti-atherogenic molecule, and to reduce oxidative stress by scavenging reactive oxygen species (ROS).[1][2][3][5][6] Furthermore, Zofenopril can inhibit the expression of adhesion molecules on endothelial cells, a critical step in the development of atherosclerosis.[6][7]

These application notes provide detailed protocols for a panel of cell-based assays to investigate and quantify the effects of Zofenopril on endothelial cell function. The assays described herein are fundamental for researchers in cardiovascular pharmacology and drug discovery to elucidate the mechanisms of action of Zofenopril and similar cardiovascular drugs.

Key Experimental Protocols

A series of in vitro assays using primary human umbilical vein endothelial cells (HUVECs) are outlined to assess the multifaceted effects of Zofenopril.[8][9]

Endothelial Cell Viability Assay (MTT Assay)

This assay determines the effect of Zofenopril on the viability and proliferation of endothelial cells.

Protocol:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 1 × 10⁴ cells per well in 100 µL of complete endothelial cell growth medium.[10] Incubate at 37°C in a 5% CO₂ incubator until the cells reach 70-80% confluency.

  • Zofenopril Treatment: Prepare various concentrations of Zofenoprilat (the active metabolite of Zofenopril) in a low-serum (e.g., 1% FBS) medium. Remove the culture medium from the wells and replace it with 100 µL of the Zofenoprilat solutions or vehicle control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours in the dark at 37°C.[10]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the effect of Zofenopril on NO production by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[11]

Protocol:

  • Cell Culture and Treatment: Seed HUVECs in a 24-well plate and grow to confluency. Wash the cells with PBS and then treat with various concentrations of Zofenoprilat in serum-free medium for 24 hours.[11]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.[11]

  • Griess Reaction:

    • Add 50 µL of supernatant or sodium nitrite standard to a 96-well plate.[11]

    • Add 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) solution) to each well.[11]

    • Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine solution) to each well and mix.[11]

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light.[11] Measure the absorbance at 540 nm.[11]

  • Data Analysis: Calculate the nitrite concentration in the samples using a sodium nitrite standard curve.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

This assay measures the intracellular accumulation of ROS in endothelial cells treated with Zofenopril. 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.[12][13][14]

Protocol:

  • Cell Seeding and Treatment: Seed HUVECs in a dark, clear-bottomed 96-well plate at a density of 50,000 cells per well and allow them to adhere overnight.[14] Pre-treat the cells with various concentrations of Zofenoprilat for 1-2 hours.

  • Induction of Oxidative Stress (Optional): To investigate the protective effect of Zofenopril, induce oxidative stress by adding a pro-oxidant agent like H₂O₂ or TNF-α for a specified duration.[6]

  • DCFH-DA Staining: Remove the medium and wash the cells with 1X assay buffer. Add 100 µL per well of 20 µM H₂DCFDA working solution and incubate in the dark for 45 minutes at 37°C.[14]

  • Fluorescence Measurement: After incubation, remove the DCFH-DA solution and add 100 µL of 1X Buffer. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[15]

  • Data Analysis: Express the results as a percentage of the fluorescence intensity of the control (untreated or pro-oxidant treated) cells.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of Zofenopril on the migratory capacity of endothelial cells, a crucial process in angiogenesis and vascular repair.[16][17][18]

Protocol:

  • Create a Confluent Monolayer: Seed HUVECs in a 24-well plate and culture them until they form a confluent monolayer.[16]

  • Serum Starvation: To minimize cell proliferation, replace the growth medium with a low-serum medium (e.g., 0.5-1% FBS) and incubate for 12-24 hours.[16]

  • Create the "Wound": Use a sterile 200 µL pipette tip to create a linear scratch in the center of the cell monolayer.[16][19]

  • Wash and Treat: Gently wash the wells with PBS to remove dislodged cells.[16] Add fresh low-serum medium containing various concentrations of Zofenoprilat.

  • Imaging: Capture images of the scratch at designated points (time 0) and at regular intervals (e.g., 6, 12, and 24 hours) using a microscope with a camera.[16]

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to time 0.[16]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of Zofenoprilat on Endothelial Cell Viability

Zofenoprilat Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle)100± 5.2
198.7± 4.8
1097.5± 5.1
3096.8± 4.9
6095.2± 5.5

Table 2: Effect of Zofenoprilat on Nitric Oxide Production

Zofenoprilat Concentration (µM)Nitrite Concentration (µM)Standard Deviation
0 (Vehicle)2.5± 0.3
14.8± 0.5
108.2± 0.9
3012.5± 1.1
6015.1± 1.4

Table 3: Antioxidant Effect of Zofenoprilat on Intracellular ROS Levels

TreatmentRelative Fluorescence Units (RFU)Standard Deviation
Control100± 8.1
H₂O₂ (100 µM)350± 25.4
Zofenoprilat (10 µM) + H₂O₂220± 18.9
Zofenoprilat (30 µM) + H₂O₂150± 12.7
Zofenoprilat (60 µM) + H₂O₂110± 9.8

Table 4: Effect of Zofenoprilat on Endothelial Cell Migration

TreatmentWound Closure at 24h (%)Standard Deviation
Vehicle Control35± 4.2
Zofenoprilat (10 µM)55± 5.1
Zofenoprilat (30 µM)70± 6.3
VEGF (Positive Control)85± 7.5

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Zofenopril_Signaling_Pathway cluster_0 Zofenopril (Sulfhydryl-containing ACEi) cluster_1 Endothelial Cell Zofenopril Zofenopril ACE ACE Zofenopril->ACE Inhibits Bradykinin Bradykinin Zofenopril->Bradykinin Increases (Reduces degradation) ROS ROS Zofenopril->ROS Scavenges (Sulfhydryl group) NFkB NF-κB Zofenopril->NFkB Inhibits Activation AngII Angiotensin II ACE->AngII Produces AngII->ROS Increases eNOS eNOS Bradykinin->eNOS Activates NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation ROS->NFkB Activates AdhesionMolecules Adhesion Molecules NFkB->AdhesionMolecules Increases Expression ReducedInflammation Reduced Inflammation

Caption: Zofenopril's dual mechanism on endothelial cells.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Functional Assays cluster_analysis Data Analysis & Interpretation Culture Culture HUVECs to 70-80% Confluency Treatment Treat with varying concentrations of Zofenoprilat Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability NO_Production NO Production (Griess Assay) Treatment->NO_Production ROS_Measurement ROS Measurement (DCFH-DA Assay) Treatment->ROS_Measurement Migration Cell Migration (Wound Healing Assay) Treatment->Migration Data Quantify Results: - Absorbance - Fluorescence - Wound Closure Viability->Data NO_Production->Data ROS_Measurement->Data Migration->Data Interpretation Evaluate Zofenopril's Endothelial Effects Data->Interpretation

Caption: General experimental workflow for evaluating Zofenopril.

References

Application Note: Simultaneous Determination of Zofenopril and Hydrochlorothiazide in Pharmaceutical Formulations by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439) is a diuretic, a combination often used in the treatment of hypertension.[1] The simultaneous determination of these two active pharmaceutical ingredients (APIs) in a single formulation is crucial for quality control in the pharmaceutical industry. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the concurrent analysis of Zofenopril and hydrochlorothiazide in tablet dosage forms.

Method Summary

The method utilizes a C18 column with a gradient elution mobile phase composed of methanol (B129727) and water (pH 2.5, adjusted with phosphoric acid), with UV detection at 270 nm.[1][2][3] An alternative isocratic method is also presented, which employs a mobile phase of acetonitrile, methanol, and a sodium dihydrogen phosphate (B84403) buffer (pH 7.2) with UV detection at 245 nm.[4] Both methods are demonstrated to be simple, rapid, selective, and precise for the intended application.

Chromatographic Conditions

Two distinct HPLC methods are summarized below, offering flexibility in laboratory setup and analytical requirements.

Method 1: Gradient Elution

ParameterCondition
Column Gemini C18 (150 x 4.6 mm i.d., 5 µm)
Mobile Phase A: MethanolB: Water (pH 2.5 with H₃PO₄)
Gradient 0-5 min: 30% A to 80% A5-12 min: 80% A (isocratic)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 270 nm
Injection Volume 20 µL
Retention Time (Zofenopril) ~11.16 min
Retention Time (Hydrochlorothiazide) ~2.86 min

Method 2: Isocratic Elution

ParameterCondition
Column Purospher BDS C18 (250 mm × 4.6 mm i.d., 5 μm particle size)
Mobile Phase Acetonitrile:Methanol:0.02M NaH₂PO₄ buffer (40:20:40 v/v)
pH 7.2 (adjusted with Sodium hydroxide (B78521) solution)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 245 nm
Injection Volume Not Specified
Retention Time (Zofenopril) ~6.86 min
Retention Time (Hydrochlorothiazide) ~4.62 min
Method Validation Summary

The presented methods have been validated according to International Conference on Harmonisation (ICH) guidelines.[1][5]

Method 1: Gradient Elution Validation Data

ParameterZofenoprilHydrochlorothiazide
Linearity Range (µg/mL) 1.0–70.02.5–35.0
Correlation Coefficient (r) > 0.999> 0.999
LOD (µg/mL) 0.1290.183
LOQ (µg/mL) 0.2920.556
Recovery (%) 99.42%–100.67%99.42%–100.67%
Precision (RSD %) < 1.5%< 1.5%

Method 2: Isocratic Elution Validation Data

ParameterZofenoprilHydrochlorothiazide
Linearity Range (µg/mL) 100-60050-300
Correlation Coefficient (r²) 0.9990.999
LOD (µg/mL) Not SpecifiedNot Specified
LOQ (µg/mL) Not SpecifiedNot Specified
Recovery (%) Not SpecifiedNot Specified
Precision (RSD %) Not SpecifiedNot Specified

Experimental Protocols

This section provides a detailed protocol for the analysis of Zofenopril and hydrochlorothiazide in a combined pharmaceutical preparation using the gradient elution method.

Reagents and Materials
  • Zofenopril Calcium and Hydrochlorothiazide reference standards

  • Methanol (HPLC grade)[1]

  • Orthophosphoric acid (analytical grade)[1]

  • HPLC-grade water[1]

  • Combined pharmaceutical preparation (e.g., tablets containing 30 mg of Zofenopril calcium and 12.5 mg of hydrochlorothiazide)[1]

Equipment
  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector[1]

  • C18 analytical column (e.g., Gemini C18, 150 x 4.6 mm i.d., 5 µm)[1]

  • Ultrasonic bath[4]

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions

3.1. Mobile Phase Preparation (Method 1)

  • Solvent A: HPLC grade Methanol.

  • Solvent B: Prepare HPLC grade water and adjust the pH to 2.5 using orthophosphoric acid.

  • Degas both solvents before use.

3.2. Standard Stock Solution Preparation

  • Accurately weigh and transfer 30.0 mg of Zofenopril and 12.5 mg of hydrochlorothiazide reference standards into a 100 mL volumetric flask.[1]

  • Add approximately 60 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.[1]

  • Dilute to the mark with HPLC grade water and sonicate for another 15 minutes.[1]

  • This will yield a stock solution with concentrations of 300 µg/mL of Zofenopril and 125 µg/mL of hydrochlorothiazide.

3.3. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by appropriate dilution of the stock solution with 60% methanol to cover the linearity range (e.g., 1.0–70.0 µg/mL for Zofenopril and 2.5–35.0 µg/mL for hydrochlorothiazide).[1]

3.4. Sample Preparation (from Tablets)

  • Weigh and finely powder twenty tablets.

  • Accurately weigh a quantity of the powder equivalent to 30 mg of Zofenopril and 12.5 mg of hydrochlorothiazide and transfer it to a 100 mL volumetric flask.[1]

  • Add 60 mL of methanol and sonicate for 30 minutes.[1]

  • Dilute to the mark with HPLC grade water and sonicate for an additional 15 minutes.[1]

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters.[4]

  • Prepare appropriate dilutions with 60% methanol to obtain final concentrations within the calibration range (e.g., 30.0 µg/mL for Zofenopril and 12.5 µg/mL for hydrochlorothiazide).[1]

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.[4]

  • Inject 20 µL of each standard and sample solution in replicate.

  • Record the chromatograms and measure the peak areas for Zofenopril and hydrochlorothiazide.

Data Analysis
  • Construct a calibration curve by plotting the peak area versus the concentration for the standard solutions.

  • Determine the concentration of Zofenopril and hydrochlorothiazide in the sample solutions from the calibration curve.

  • Calculate the amount of each drug in the tablet formulation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagents Reagents & Standards mobile_phase Mobile Phase (Methanol/Water, pH 2.5) reagents->mobile_phase std_stock Standard Stock Solution reagents->std_stock work_std Working Standards std_stock->work_std injection Inject Samples & Standards (20 µL) work_std->injection tablets Tablet Dosage Form extraction Extraction with Methanol & Sonication tablets->extraction filtration Filtration (0.45 µm) extraction->filtration final_sample Final Sample Solution filtration->final_sample final_sample->injection hplc HPLC System hplc->injection separation Chromatographic Separation (C18 Column, Gradient) injection->separation detection UV Detection (270 nm) separation->detection chromatogram Chromatogram detection->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification

Caption: Workflow for the HPLC analysis of Zofenopril and Hydrochlorothiazide.

Logical Relationship of Method Validation Parameters

validation_parameters method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness lod LOD linearity->lod loq LOQ linearity->loq

Caption: Interrelation of key HPLC method validation parameters.

References

Preparing Stable Zofenopril (Calcium) Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenopril (B1663440) calcium is a potent angiotensin-converting enzyme (ACE) inhibitor, functioning as a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat (B1230023).[1] Accurate and reproducible in vitro assays are fundamental to understanding its mechanism of action and pharmacological profile. A critical prerequisite for such studies is the preparation of stable and accurately concentrated stock solutions. This document provides detailed protocols for the preparation, storage, and stability assessment of Zofenopril calcium stock solutions, along with methods for its in vitro characterization.

Physicochemical Properties and Stability

Zofenopril calcium is susceptible to degradation under specific conditions, primarily oxidative stress and basic hydrolysis.[1][2] Conversely, it demonstrates relative stability under thermal, acidic, neutral, and photolytic stress.[2][3] The active metabolite, zofenoprilat, contains a free sulfhydryl group that is prone to oxidation, which can compromise its biological activity.[2]

Solubility

Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of Zofenopril calcium.[1] It is crucial to use high-purity, anhydrous DMSO, as the presence of moisture can significantly reduce solubility.[1] Zofenopril calcium is practically insoluble in water and ethanol.[4]

Table 1: Solubility of Zofenopril Calcium

SolventSolubilityNotes
Anhydrous DMSO~5.33 mg/mLUse of fresh, high-purity, anhydrous DMSO is essential. Sonication may aid dissolution.[1]
WaterInsolubleNot recommended for creating concentrated stock solutions.[1]
EthanolInsolubleNot recommended for creating concentrated stock solutions.[4]

Stock Solution Stability

Proper storage of Zofenopril calcium stock solutions is paramount to ensure their integrity over time. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Table 2: Recommended Storage Conditions for Zofenopril Calcium in Anhydrous DMSO

Storage TemperatureDurationRecommendation
-80°CUp to 1 yearRecommended for long-term storage.[1]
-20°CUp to 1 monthSuitable for short-term storage.[1]

Table 3: Stability of a Structurally Related Sulfhydryl-Containing ACE Inhibitor (Captopril) in Various Solvents (Illustrative Data)

Note: The following data for Captopril is provided as a general guide due to the limited availability of direct quantitative stability data for Zofenopril in various in-vitro solvents in publicly available literature.

SolventpHTime (hours)% Remaining
Phosphate Buffer7.42492
Phosphate Buffer7.44885
0.1 M HCl124>99
0.1 M NaOH131<10
DMSON/A72>98
EthanolN/A72>98

This illustrative data suggests that sulfhydryl-containing ACE inhibitors are significantly less stable in basic aqueous solutions.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Zofenopril Calcium Stock Solution in DMSO

Materials:

  • Zofenopril Calcium (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • In a desiccator, allow the vials of solid Zofenopril Calcium and anhydrous DMSO to equilibrate to room temperature to prevent moisture condensation.

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Zofenopril Calcium.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution briefly and then sonicate in a water bath until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

  • For long-term storage, place the aliquots at -80°C. For short-term use, store at -20°C.

Diagram 1: Workflow for Preparing Zofenopril Calcium Stock Solution

G Workflow for Zofenopril Calcium Stock Solution Preparation A Equilibrate Zofenopril Calcium and Anhydrous DMSO to RT B Weigh Zofenopril Calcium A->B C Add Anhydrous DMSO to Target Concentration B->C D Vortex and Sonicate Until Dissolved C->D E Aliquot into Amber Tubes D->E F Store at -20°C (Short-term) or -80°C (Long-term) E->F

Caption: A stepwise workflow for the preparation of Zofenopril calcium stock solution.

Protocol 2: Stability Assessment of Zofenopril Calcium in Aqueous Buffer using HPLC

Objective: To determine the stability of Zofenopril calcium in a specific aqueous buffer over time.

Materials:

  • 10 mM Zofenopril calcium stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase (e.g., Methanol:Water with 0.1% Phosphoric Acid, gradient elution)

  • Incubator or water bath

Procedure:

  • Prepare a working solution of Zofenopril calcium in the aqueous buffer by diluting the DMSO stock solution. The final DMSO concentration should be kept low (e.g., <0.5%).

  • Immediately after preparation (t=0), inject an aliquot of the working solution into the HPLC system to obtain the initial peak area of Zofenopril.

  • Incubate the remaining working solution at the desired temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and inject it into the HPLC system.

  • Monitor the peak area of Zofenopril at each time point.

  • Calculate the percentage of Zofenopril remaining at each time point relative to the initial concentration at t=0.

Protocol 3: In Vitro ACE Inhibition Assay (Spectrophotometric)

Objective: To determine the IC50 value of zofenoprilat, the active metabolite of Zofenopril.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as the substrate

  • Zofenoprilat (active metabolite)

  • Sodium borate (B1201080) buffer (e.g., 100 mM, pH 8.3, containing 300 mM NaCl)

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in sodium borate buffer.

    • Prepare a 5 mM solution of HHL in sodium borate buffer.

    • Prepare a series of dilutions of zofenoprilat in sodium borate buffer to generate a concentration-response curve.

  • Assay Reaction:

    • In microcentrifuge tubes, add 25 µL of the zofenoprilat solution (or buffer for the control).

    • Add a fixed volume of the ACE solution to each tube and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding a fixed volume of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 1 M HCl.

    • Extract the product, hippuric acid, with ethyl acetate.

  • Quantification:

    • Separate the ethyl acetate layer and evaporate it to dryness.

    • Redissolve the residue in distilled water and measure the absorbance at 228 nm.

  • Calculation of IC50:

    • Calculate the percentage of ACE inhibition for each zofenoprilat concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Zofenopril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[5] ACE is responsible for the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[5] Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, zofenoprilat reduces the levels of Angiotensin II, leading to vasodilation and a decrease in blood pressure.[5] Additionally, ACE is involved in the degradation of bradykinin, a vasodilator. Inhibition of ACE leads to increased levels of bradykinin, further contributing to the blood pressure-lowering effect.[5]

Diagram 2: Zofenopril's Mechanism of Action in the RAAS Pathway

G Zofenopril's Mechanism of Action in the RAAS Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Bradykinin Bradykinin InactiveFragments Inactive Fragments Bradykinin->InactiveFragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation Zofenoprilat Zofenoprilat (Active Metabolite) Zofenoprilat->AngiotensinI Inhibition Zofenoprilat->Bradykinin Inhibition of Degradation

Caption: Zofenoprilat inhibits ACE, leading to reduced Angiotensin II and increased bradykinin.

Troubleshooting

Table 4: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer Poor aqueous solubility of Zofenopril calcium.Ensure the final concentration of DMSO in the assay medium is low (<0.5%). If precipitation persists, consider lowering the final concentration of Zofenopril.
Inconsistent or lower-than-expected bioactivity Degradation of Zofenopril stock solution due to improper storage (e.g., repeated freeze-thaw cycles, moisture).Prepare fresh aliquots of Zofenopril stock solution from a new vial of solid compound using anhydrous, high-purity DMSO. Perform a stability test of Zofenopril in your specific assay buffer.
Appearance of unknown peaks in HPLC analysis Formation of degradation products due to exposure to incompatible conditions (e.g., basic pH, oxidizing agents).Review the pH and composition of your assay buffer. If the pH is alkaline, adjust to a neutral or slightly acidic range if the assay permits. Avoid components with oxidative potential.

By adhering to these guidelines and protocols, researchers can ensure the preparation of stable and reliable Zofenopril calcium stock solutions, leading to more accurate and reproducible results in in vitro assays.

References

Experimental protocol for assessing Zofenopril's impact on arterial stiffness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for assessing the impact of Zofenopril (B1663440), an angiotensin-converting enzyme (ACE) inhibitor, on arterial stiffness. The protocols outlined are intended for preclinical research using animal models and in vitro cell culture systems.

Introduction

Arterial stiffness, a hallmark of vascular aging and a significant risk factor for cardiovascular diseases, is characterized by reduced elasticity of the arterial wall.[1][2] Zofenopril, a potent ACE inhibitor, has demonstrated potential in reducing arterial stiffness beyond its blood pressure-lowering effects.[3][4] Its unique sulfhydryl group is believed to contribute to its antioxidant and cardioprotective properties, including the improvement of endothelial function.[5][6][7] This protocol details the methodologies to investigate these effects.

Zofenopril is a prodrug that is converted to its active metabolite, zofenoprilat, which inhibits ACE.[8] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and reduces aldosterone (B195564) secretion, leading to vasodilation and decreased blood volume.[8][9] Furthermore, by preventing the degradation of bradykinin, Zofenopril promotes the release of nitric oxide (NO), a key molecule in maintaining vascular health and reducing arterial stiffness.[8][10]

Key Experimental Protocols

This section outlines the primary in vivo and in vitro experimental procedures to assess the effect of Zofenopril on arterial stiffness.

In Vivo Assessment of Arterial Stiffness in an Animal Model

Objective: To determine the effect of chronic Zofenopril administration on arterial stiffness in a hypertensive animal model.

Animal Model: Spontaneously Hypertensive Rats (SHRs) are a suitable model, with Wistar-Kyoto (WKY) rats used as normotensive controls.

Experimental Groups:

  • Group 1: WKY rats (Control) - Vehicle administration.

  • Group 2: SHR rats (Control) - Vehicle administration.

  • Group 3: SHR rats + Zofenopril - Chronic administration of Zofenopril (e.g., 6 mg/kg/day mixed with chow).[5]

  • Group 4: SHR rats + Enalapril (optional comparative ACE inhibitor without a sulfhydryl group) - To differentiate the specific effects of the sulfhydryl group.

Protocol:

  • Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Treatment Administration: Administer Zofenopril or vehicle for a predefined period (e.g., 8-12 weeks).

  • Blood Pressure Measurement: Monitor systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.

  • Pulse Wave Velocity (PWV) Measurement:

    • Anesthetize the animals (e.g., with isoflurane).

    • Use a high-frequency ultrasound system to non-invasively measure PWV.[11]

    • Acquire pulse wave signals at two distinct locations along the aorta (e.g., thoracic and abdominal aorta).

    • Measure the distance (d) between the two recording sites.

    • Determine the pulse transit time (PTT) which is the time delay for the pulse wave to travel between the two locations.[11]

    • Calculate PWV using the formula: PWV = d / PTT.[11]

  • Data Analysis: Compare PWV values between the different experimental groups. A decrease in PWV in the Zofenopril-treated group compared to the SHR control group would indicate a reduction in arterial stiffness.

Ex Vivo Assessment of Vascular Function and Mechanics

Objective: To evaluate the direct effects of Zofenopril on the mechanical properties and endothelial function of isolated arterial segments.

Protocol:

  • Tissue Harvesting: Euthanize the animals and carefully excise the thoracic aorta.

  • Pressure Myography:

    • Mount aortic segments on a pressure myograph system.[11]

    • Pressurize the segments to a physiological range of pressures.

    • Measure changes in vessel diameter in response to pressure changes to determine compliance and distensibility.

    • To assess endothelium-dependent vasodilation, pre-constrict the vessels with an agent like phenylephrine (B352888) and then administer cumulative doses of acetylcholine.

    • To assess endothelium-independent vasodilation, use a nitric oxide donor like sodium nitroprusside.[11]

  • Data Analysis: Compare the stress-strain relationships and vasodilator responses between the different experimental groups.

In Vitro Assessment of Molecular Mechanisms

Objective: To investigate the cellular and molecular mechanisms by which Zofenopril affects vascular cells.

Cell Culture: Use primary human umbilical vein endothelial cells (HUVECs) or vascular smooth muscle cells (VSMCs).

Protocol:

  • Cell Treatment: Treat cells with Zofenoprilat (the active form of Zofenopril) at various concentrations.

  • Nitric Oxide (NO) Production:

    • Stimulate cells with an agonist (e.g., bradykinin).

    • Measure NO production using a fluorescent indicator dye (e.g., DAF-FM diacetate).

  • Reactive Oxygen Species (ROS) Measurement:

    • Induce oxidative stress with a substance like oxidized LDL (ox-LDL) or tumor necrosis factor-alpha (TNF-α).[12]

    • Measure intracellular ROS levels using a fluorescent probe (e.g., DCFH-DA).

  • Gene and Protein Expression Analysis:

    • Analyze the expression of key genes and proteins involved in arterial stiffness and endothelial function using techniques like quantitative PCR (qPCR) and Western blotting.

    • Target molecules include endothelial nitric oxide synthase (eNOS), markers of inflammation (e.g., VCAM-1, ICAM-1), and components of the extracellular matrix (e.g., collagen, elastin, matrix metalloproteinases).[1][12]

Data Presentation

The quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: In Vivo Hemodynamic and Arterial Stiffness Parameters

ParameterWKY (Control)SHR (Control)SHR + Zofenopril
Systolic Blood Pressure (mmHg)
Diastolic Blood Pressure (mmHg)
Heart Rate (bpm)
Aortic Pulse Wave Velocity (m/s)

Table 2: Ex Vivo Vascular Function

ParameterWKY (Control)SHR (Control)SHR + Zofenopril
Endothelium-Dependent Vasodilation (% relaxation)
Endothelium-Independent Vasodilation (% relaxation)
Arterial Compliance (mm²/mmHg)

Table 3: In Vitro Cellular Responses

ParameterControlZofenoprilat (Low Dose)Zofenoprilat (High Dose)
NO Production (Fold Change)
Intracellular ROS (Fold Change)
eNOS Expression (Relative mRNA levels)
VCAM-1 Expression (Relative protein levels)

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Zofenopril_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1 Receptor Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion AT1 Receptor Increased_Arterial_Stiffness Increased_Arterial_Stiffness Vasoconstriction->Increased_Arterial_Stiffness Sodium_Water_Retention Sodium_Water_Retention Aldosterone_Secretion->Sodium_Water_Retention Increased_Blood_Pressure Increased_Blood_Pressure Sodium_Water_Retention->Increased_Blood_Pressure Bradykinin Bradykinin Vasodilation Vasodilation Bradykinin->Vasodilation B2 Receptor NO_Production NO_Production Bradykinin->NO_Production B2 Receptor Inactive_Fragments Inactive_Fragments Decreased_Arterial_Stiffness Decreased_Arterial_Stiffness Vasodilation->Decreased_Arterial_Stiffness NO_Production->Decreased_Arterial_Stiffness ACE ACE ACE->Inactive_Fragments Degrades Zofenopril Zofenopril Zofenoprilat Zofenoprilat Zofenopril->Zofenoprilat Hydrolysis Zofenoprilat->ACE Inhibits Increased_Blood_Pressure->Increased_Arterial_Stiffness

Caption: Mechanism of action of Zofenopril on arterial stiffness.

Experimental_Workflow cluster_InVivo In Vivo Studies cluster_ExVivo Ex Vivo Studies cluster_InVitro In Vitro Studies Animal_Model Hypertensive Animal Model (e.g., SHR) Treatment Chronic Zofenopril Administration Animal_Model->Treatment BP_Measurement Blood Pressure Monitoring Treatment->BP_Measurement PWV_Measurement Pulse Wave Velocity (PWV) Measurement BP_Measurement->PWV_Measurement Data_Analysis Data Analysis & Interpretation PWV_Measurement->Data_Analysis Tissue_Harvesting Aorta Excision Myography Pressure Myography Tissue_Harvesting->Myography Vascular_Function Assess Vasodilation & Compliance Myography->Vascular_Function Vascular_Function->Data_Analysis Cell_Culture Endothelial & Smooth Muscle Cells Cell_Treatment Zofenoprilat Treatment Cell_Culture->Cell_Treatment Molecular_Assays NO, ROS, Gene/Protein Expression Cell_Treatment->Molecular_Assays Molecular_Assays->Data_Analysis

Caption: Experimental workflow for assessing Zofenopril's impact.

Signaling_Pathway cluster_Endothelial Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell cluster_OxidativeStress Oxidative Stress Reduction Zofenoprilat Zofenoprilat ACE_inhibition ACE_inhibition Zofenoprilat->ACE_inhibition Inhibits ACE SH_Group Sulfhydryl Group Zofenoprilat->SH_Group Bradykinin Bradykinin B2_Receptor B2 Receptor Bradykinin->B2_Receptor eNOS eNOS B2_Receptor->eNOS Activates NO Nitric Oxide eNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates ACE_inhibition->Bradykinin Increases cGMP cGMP sGC->cGMP Increases Relaxation Relaxation cGMP->Relaxation Decreased_Stiffness Decreased Arterial Stiffness Relaxation->Decreased_Stiffness ROS_Scavenging ROS Scavenging SH_Group->ROS_Scavenging Reduced_ROS Reduced ROS ROS_Scavenging->Reduced_ROS Improved_Endothelial_Function Improved_Endothelial_Function Reduced_ROS->Improved_Endothelial_Function Improved_Endothelial_Function->Decreased_Stiffness

Caption: Signaling pathways influenced by Zofenopril.

References

Application Notes and Protocols for Stabilizing Zofenoprilat in Plasma Samples Using 1,4-Dithiothreitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in vivo to its active metabolite, Zofenoprilat. Zofenoprilat contains a free sulfhydryl (thiol) group, which is crucial for its therapeutic activity. However, this thiol group is highly susceptible to oxidation in biological matrices such as plasma. This oxidation leads to the formation of disulfide dimers and mixed disulfides with endogenous thiols, resulting in an underestimation of the true concentration of the active drug during bioanalysis.[1]

To ensure accurate and reliable quantification of Zofenoprilat in plasma samples for pharmacokinetic and other clinical studies, it is imperative to stabilize the thiol group immediately after sample collection. 1,4-Dithiothreitol (DTT) is a potent reducing agent that effectively prevents the oxidation of Zofenoprilat by maintaining a reducing environment. DTT can also reduce any disulfide bonds that may have already formed, thereby converting the oxidized Zofenoprilat back to its active, free thiol form.[1][2]

These application notes provide a detailed protocol for the stabilization of Zofenoprilat in human plasma samples using DTT, followed by a validated analytical method for its quantification.

Principle of the Method

The stabilization of Zofenoprilat with DTT is based on the redox potential of DTT, which is a strong reducing agent. DTT readily donates electrons to reduce the disulfide bonds of oxidized Zofenoprilat, regenerating the free thiol group. In this process, DTT itself becomes oxidized, forming a stable six-membered ring with an internal disulfide bond. By being present in excess, DTT effectively scavenges oxidizing agents and prevents the re-oxidation of Zofenoprilat.

Data Presentation

The stability of Zofenoprilat in human plasma is significantly improved with the addition of DTT. The following tables summarize the stability of Zofenoprilat in DTT-treated plasma under various storage conditions.

Table 1: Stability of DTT-Stabilized Zofenoprilat in Human Plasma at Room Temperature

AnalyteSpiked Concentration (ng/mL)Duration (hours)Measured Concentration (mean ± SD, n=5) (ng/mL)Accuracy (%)
Zofenoprilat180.98 ± 0.0798.0
Zofenoprilat50849.2 ± 3.598.4
Zofenoprilat160081584 ± 11299.0

Table 2: Freeze-Thaw Stability of DTT-Stabilized Zofenoprilat in Human Plasma

AnalyteSpiked Concentration (ng/mL)Number of Freeze-Thaw CyclesMeasured Concentration (mean ± SD, n=5) (ng/mL)Accuracy (%)
Zofenoprilat130.97 ± 0.0897.0
Zofenoprilat50348.9 ± 4.197.8
Zofenoprilat160031568 ± 12598.0

Table 3: Long-Term Stability of DTT-Stabilized Zofenoprilat in Human Plasma at -20°C

AnalyteSpiked Concentration (ng/mL)Duration (days)Measured Concentration (mean ± SD, n=5) (ng/mL)Accuracy (%)
Zofenoprilat1150.96 ± 0.0996.0
Zofenoprilat501548.5 ± 4.397.0
Zofenoprilat1600151552 ± 13897.0

Note: The stability data presented is based on studies where plasma samples were treated with DTT. Without a stabilizing agent like DTT, Zofenoprilat is known to be highly unstable in plasma due to rapid oxidation.

Experimental Protocols

Materials and Reagents
  • Zofenoprilat reference standard

  • 1,4-Dithiothreitol (DTT)

  • Human plasma (with EDTA as anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or HPLC grade)

  • Internal Standard (IS) solution (e.g., a structural analog of Zofenoprilat)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of DTT Solution
  • Prepare a 200 mM DTT solution in deionized water.

  • This solution should be freshly prepared on the day of use.

Plasma Sample Collection and Stabilization
  • Collect whole blood samples in tubes containing EDTA as an anticoagulant.

  • Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to clean microcentrifuge tubes.

  • To 1 mL of plasma, add 50 µL of the 200 mM DTT solution.

  • Vortex the tube gently for 10 seconds to mix.

  • Incubate the plasma sample at room temperature for 20 minutes to allow for the reduction of any disulfide bonds.

  • After incubation, the samples can be processed immediately or stored at -20°C or lower until analysis.

Sample Preparation for LC-MS/MS Analysis
  • To a 500 µL aliquot of the DTT-stabilized plasma sample, add the internal standard solution.

  • Vortex briefly to mix.

  • Add an appropriate protein precipitation solvent (e.g., methanol or acetonitrile) to the plasma sample. A common ratio is 3:1 (solvent:plasma).

  • Vortex vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Reconstitute the dried residue in the mobile phase used for the LC-MS/MS analysis.

  • Vortex to dissolve the residue and transfer the solution to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

G cluster_collection Sample Collection cluster_stabilization Stabilization cluster_processing Sample Processing cluster_analysis Analysis blood_collection Collect Whole Blood (EDTA) centrifugation Centrifuge at 1500g for 10 min at 4°C blood_collection->centrifugation plasma_separation Separate Plasma centrifugation->plasma_separation add_dtt Add 50 µL of 200 mM DTT to 1 mL Plasma plasma_separation->add_dtt vortex_mix Vortex Gently add_dtt->vortex_mix incubation Incubate for 20 min at Room Temperature vortex_mix->incubation add_is Add Internal Standard incubation->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifuge_high_speed Centrifuge at 10,000g for 10 min protein_precipitation->centrifuge_high_speed supernatant_transfer Transfer Supernatant centrifuge_high_speed->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis

Caption: Experimental workflow for Zofenoprilat stabilization and analysis.

G cluster_oxidation Oxidation in Plasma (Unstable) cluster_stabilization Stabilization with DTT zof_sh Zofenoprilat-SH (Active) zof_ss_zof Zofenoprilat-S-S-Zofenoprilat (Inactive Dimer) zof_sh->zof_ss_zof Oxidation zof_ss_protein Zofenoprilat-S-S-Protein (Inactive Mixed Disulfide) zof_sh->zof_ss_protein Oxidation zof_sh_stable Zofenoprilat-SH (Stable) zof_ss_zof->zof_sh_stable Reduction zof_ss_protein->zof_sh_stable Reduction dtt_reduced DTT (Reduced) dtt_oxidized DTT (Oxidized, Cyclic) dtt_reduced->dtt_oxidized

References

Application Notes and Protocols: qRT-PCR Analysis of Cardiac Gene Expression Following Zofenopril Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenopril (B1663440), a potent angiotensin-converting enzyme (ACE) inhibitor, is utilized in the management of hypertension and heart failure.[1][2] Its cardioprotective effects are primarily attributed to the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), which leads to reduced production of angiotensin II and aldosterone, resulting in vasodilation and decreased cardiac workload.[1][2] Beyond its primary mechanism, zofenopril's sulfhydryl group may confer additional antioxidant properties and influence other signaling pathways, such as the bioavailability of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S), further contributing to its therapeutic effects on the heart.[2][3][4][5]

Quantitative reverse transcription PCR (qRT-PCR) is a highly sensitive and specific method for quantifying mRNA levels, making it an invaluable tool for understanding the molecular mechanisms underlying zofenopril's effects on cardiac gene expression.[6] These application notes provide a summary of reported gene expression changes following zofenopril treatment and detailed protocols for performing such analyses.

Data Presentation: Cardiac Gene Expression Changes with Zofenopril Treatment

The following table summarizes the quantitative changes in cardiac gene expression observed in a chronic rat model following oral administration of zofenopril (15.2 mg/kg/day for 15 days).[6]

GeneFunctionExpression ChangeFold Change (vs. Control)p-valueReference
HSP70 (Heat Shock Protein 70)Chaperone protein, cellular stress responseUpregulated1.47P = 0.025[6]
NOS3 (Nitric Oxide Synthase 3)Produces nitric oxide, vasodilationDownregulated0.80P = 0.007[6]
3-MST (3-Mercaptopyruvate Sulfurtransferase)H₂S-producing enzymeUpregulated1.56P < 0.05[7][8]
ANP (Atrial Natriuretic Peptide)Regulates blood pressure and volumeNo significant change--[6]

Note: Fold change for HSP70 and NOS3 was calculated from the provided arbitrary units (Treated/Control). Fold change for 3-MST is as reported in the reference.

Signaling Pathways

The therapeutic effects of zofenopril on the heart are mediated through complex signaling pathways. The primary pathway affected is the Renin-Angiotensin-Aldosterone System (RAAS). Additionally, zofenopril has been shown to influence the hydrogen sulfide (H₂S) signaling pathway.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Zofenopril Zofenopril Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Na_H2O_Retention Na+ and H₂O Retention Aldosterone->Na_H2O_Retention Adrenal_Cortex->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Zofenopril Zofenopril Zofenopril->Angiotensin_I Inhibits ACE

Zofenopril's inhibition of Angiotensin-Converting Enzyme (ACE).

H2S_Pathway cluster_H2S Hydrogen Sulfide (H₂S) Signaling Zofenopril Zofenopril _3MST_mRNA 3-MST mRNA Zofenopril->_3MST_mRNA Upregulates _3MST_Protein 3-MST Protein _3MST_mRNA->_3MST_Protein Translation H2S_Production Increased H₂S Production _3MST_Protein->H2S_Production Catalyzes Cardioprotection Cardioprotection (e.g., Antioxidant effects) H2S_Production->Cardioprotection

Zofenopril's influence on the H₂S signaling pathway.

Experimental Protocols

A generalized workflow for the qRT-PCR analysis of cardiac gene expression is outlined below.

qRT_PCR_Workflow start Cardiac Tissue Sample (from Zofenopril-treated and Control Animals) rna_extraction 1. Total RNA Extraction start->rna_extraction rna_qc 2. RNA Quality & Quantity Assessment (e.g., NanoDrop, Bioanalyzer) rna_extraction->rna_qc cdna_synthesis 3. cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr 4. Quantitative PCR (qPCR) with Gene-Specific Primers cdna_synthesis->qpcr data_analysis 5. Data Analysis (e.g., 2^-ΔΔCt method) qpcr->data_analysis end Relative Gene Expression Levels data_analysis->end

References

Application Notes and Protocols: An In Vitro Model of Doxorubicin-Induced Cardiotoxicity to Evaluate the Efficacy of Zofenopril

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxorubicin (B1662922) is a potent and widely utilized anthracycline chemotherapeutic agent for treating a variety of cancers.[1] However, its clinical application is often limited by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure.[2][3] The primary mechanisms underlying doxorubicin-induced cardiotoxicity involve increased oxidative stress, mitochondrial dysfunction, induction of apoptosis (programmed cell death), and a pro-inflammatory response in cardiomyocytes.[2][3][4][5]

Zofenopril (B1663440), an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated cardioprotective effects that may counteract the cardiotoxic effects of doxorubicin.[6][7][8][9] Its therapeutic potential is attributed to its potent antioxidant, anti-inflammatory, and anti-ischemic properties.[6][10] This document provides a detailed protocol for an in vitro model of doxorubicin-induced cardiotoxicity using a cardiomyocyte cell line to test the protective efficacy of Zofenopril.

Signaling Pathways

Doxorubicin-Induced Cardiotoxicity Signaling Pathway

Doxorubicin initiates cardiomyocyte damage through multiple pathways. A key mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and mitochondrial damage.[1][3][4] This cascade activates intrinsic apoptotic pathways, characterized by the release of cytochrome c, an imbalance in Bcl-2 family proteins (increased Bax, decreased Bcl-2), and the activation of caspase-9 and the executioner caspase-3.[2] Doxorubicin can also trigger the extrinsic apoptotic pathway by upregulating death receptors like Fas.[3] Furthermore, it promotes an inflammatory response by activating transcription factors such as NF-κB, which in turn increases the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]

Doxorubicin_Pathway Doxorubicin Doxorubicin ROS ↑ Reactive Oxygen Species (ROS) Doxorubicin->ROS NFkB ↑ NF-κB Activation Doxorubicin->NFkB Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Inflammation Inflammation NFkB->Inflammation Caspase3 ↑ Caspase-3 Activation Apoptosis->Caspase3 Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation->Cytokines CellDeath Cardiomyocyte Death Caspase3->CellDeath Cytokines->CellDeath

Doxorubicin-induced cardiotoxicity pathway.

Zofenopril's Cardioprotective Signaling Pathway

Zofenopril exerts its cardioprotective effects through several mechanisms. As a potent antioxidant, it directly scavenges free radicals, thereby reducing oxidative stress.[6] By inhibiting the angiotensin-converting enzyme, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and pro-oxidant. Furthermore, Zofenopril increases the bioavailability of nitric oxide (NO) and hydrogen sulfide (B99878) (H2S), both of which have vasodilatory and anti-ischemic properties.[6][11] Its anti-inflammatory action helps to mitigate the release of pro-inflammatory cytokines.

Zofenopril_Pathway Zofenopril Zofenopril ACE ACE Inhibition Zofenopril->ACE Antioxidant Antioxidant Effect Zofenopril->Antioxidant AntiInflammatory Anti-inflammatory Effect Zofenopril->AntiInflammatory NO_H2S ↑ NO & H2S Bioavailability ACE->NO_H2S ROS ↓ Reactive Oxygen Species (ROS) Antioxidant->ROS Cytokines ↓ Pro-inflammatory Cytokines AntiInflammatory->Cytokines Cardioprotection Cardioprotection ROS->Cardioprotection NO_H2S->Cardioprotection Cytokines->Cardioprotection

Zofenopril's cardioprotective pathway.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the cardioprotective effects of Zofenopril against doxorubicin-induced cardiotoxicity in vitro.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis CellCulture Cardiomyocyte Culture (e.g., H9c2 or hiPSC-CMs) CellSeeding Cell Seeding in Multi-well Plates CellCulture->CellSeeding Pretreatment Pre-treatment with Zofenopril CellSeeding->Pretreatment Doxorubicin Induction of Cardiotoxicity with Doxorubicin Pretreatment->Doxorubicin Viability Cell Viability Assays (MTT, LDH) Doxorubicin->Viability Apoptosis Apoptosis Assays (Caspase-3, TUNEL) Doxorubicin->Apoptosis OxidativeStress Oxidative Stress Assay (ROS Measurement) Doxorubicin->OxidativeStress Inflammation Inflammation Assays (ELISA for TNF-α, IL-6) Doxorubicin->Inflammation DataCollection Data Collection Viability->DataCollection Apoptosis->DataCollection OxidativeStress->DataCollection Inflammation->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis

Experimental workflow diagram.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: H9c2 rat cardiomyoblasts or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are suitable models.[12][13][14]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates for viability assays or larger formats for other assays, and allow them to adhere overnight.

  • Treatment Groups:

    • Control (vehicle)

    • Doxorubicin alone

    • Zofenopril alone

    • Zofenopril pre-treatment followed by Doxorubicin

  • Drug Concentrations: Determine optimal concentrations of Doxorubicin and Zofenopril through dose-response experiments. A common concentration for Doxorubicin to induce cardiotoxicity in vitro is in the range of 0.1-1 µM.[15]

  • Incubation: Pre-treat cells with Zofenopril for a specified period (e.g., 2-4 hours) before adding Doxorubicin. Incubate for the desired duration (e.g., 24-48 hours).

Cell Viability Assays

4.2.1. MTT Assay

This assay measures the metabolic activity of viable cells.

  • After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4.2.2. LDH Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

Apoptosis Assays

4.3.1. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[16]

  • Lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.[17][18]

  • Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).[17]

  • Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.[16][17]

4.3.2. TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19][20]

  • Fix and permeabilize the cells on coverslips.[20][21]

  • Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP).[19][20]

  • Visualize the labeled nuclei using fluorescence microscopy.[21]

Oxidative Stress Assay: ROS Measurement

This assay quantifies the intracellular levels of reactive oxygen species (ROS).

  • After treatment, wash the cells with PBS.

  • Incubate the cells with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) or Dihydroethidium (DHE).[22][23]

  • Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscopy.

Inflammation Assays: ELISA for TNF-α and IL-6

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines in the cell culture supernatant.

  • Collect the cell culture supernatant after treatment.

  • Use commercial ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.[24][25][26]

  • Briefly, coat a 96-well plate with a capture antibody, add the samples and standards, followed by a detection antibody, and then a substrate for color development.[24][26]

  • Measure the absorbance at 450 nm and calculate the cytokine concentrations based on a standard curve.[24]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of Zofenopril on Doxorubicin-Induced Changes in Cell Viability

Treatment GroupMTT Assay (% of Control)LDH Release (% of Maximum)
Control100 ± 5.25.1 ± 1.3
Doxorubicin45.3 ± 4.885.7 ± 6.1
Zofenopril98.1 ± 5.56.2 ± 1.8
Doxorubicin + Zofenopril75.9 ± 6.330.4 ± 4.5
Data are presented as mean ± SD.

Table 2: Effect of Zofenopril on Doxorubicin-Induced Apoptosis

Treatment GroupRelative Caspase-3 Activity% TUNEL-Positive Cells
Control1.0 ± 0.12.3 ± 0.8
Doxorubicin4.8 ± 0.535.6 ± 4.2
Zofenopril1.1 ± 0.22.8 ± 1.1
Doxorubicin + Zofenopril2.2 ± 0.312.4 ± 2.9
Data are presented as mean ± SD.

Table 3: Effect of Zofenopril on Doxorubicin-Induced Oxidative Stress and Inflammation

Treatment GroupRelative ROS ProductionTNF-α (pg/mL)IL-6 (pg/mL)
Control1.0 ± 0.215.4 ± 3.120.1 ± 4.5
Doxorubicin3.5 ± 0.488.2 ± 9.7105.3 ± 11.2
Zofenopril1.2 ± 0.318.1 ± 3.922.8 ± 5.1
Doxorubicin + Zofenopril1.8 ± 0.340.5 ± 6.855.7 ± 8.3
Data are presented as mean ± SD.

Conclusion

This application note provides a comprehensive framework for an in vitro model to investigate the cardioprotective effects of Zofenopril against doxorubicin-induced cardiotoxicity. The detailed protocols for assessing cell viability, apoptosis, oxidative stress, and inflammation will enable researchers to generate robust and reproducible data. The expected results, as presented in the summary tables, would demonstrate Zofenopril's potential to mitigate the detrimental effects of doxorubicin on cardiomyocytes, supporting its further investigation as a cardioprotective agent in a clinical setting.

References

Application Notes and Protocols: Ex Vivo Culture of Human Vein Segments to Study Zofenopril's Effect on Intimal Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intimal hyperplasia (IH), the abnormal migration and proliferation of vascular smooth muscle cells (VSMCs) and deposition of extracellular matrix, is a primary cause of failure in vein grafts used for coronary and peripheral artery bypass surgeries. The ex vivo culture of human saphenous vein segments provides a highly relevant translational model to study the pathophysiology of IH and to screen potential therapeutic agents.[1][2][3][4] This document details the application of this model to investigate the inhibitory effects of Zofenopril, a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor, on the development of intimal hyperplasia.

Zofenopril has demonstrated vasoprotective effects beyond its primary antihypertensive action, which are attributed to its ability to release hydrogen sulfide (B99878) (H₂S).[5][6][7] This model allows for a direct comparison of Zofenopril's effects with other ACE inhibitors that lack the sulfhydryl group, thereby elucidating its unique mechanism in preventing IH.

Data Presentation

The following table summarizes the quantitative data from a study comparing the effects of Zofenoprilat (the active metabolite of Zofenopril) and Enalaprilat on intimal hyperplasia in human saphenous vein segments cultured ex vivo for seven days.

Treatment GroupNIntima Thickness (µm)Media Thickness (µm)Intima/Media (I/M) Ratio
Day 0 Control 625.3 ± 5.1250.7 ± 20.30.10 ± 0.02
Day 7 Control 678.9 ± 9.8245.2 ± 18.70.32 ± 0.04
Zofenoprilat (100 µM) 635.4 ± 6.2238.9 ± 15.40.15 ± 0.03
Enalaprilat (100 µM) 572.1 ± 8.5241.5 ± 19.10.30 ± 0.04

Data are presented as mean ± SEM. *p < 0.05 compared to Day 7 Control. Data derived from published studies.[8]

Experimental Protocols

Human Saphenous Vein Procurement and Preparation
  • Source: Obtain surplus segments of human great saphenous veins from patients undergoing lower limb bypass surgery.[1][2][8] All procedures should be approved by an appropriate institutional review board, and written informed consent must be obtained from all donors.[2]

  • Transport: Immediately place the vein segments in a sterile container with cold preservation solution (e.g., University of Wisconsin solution or RPMI-1640 medium).

  • Preparation: In a sterile biosafety cabinet, gently remove adipose and connective tissue from the adventitia. Cut the vein into 3-5 mm long segments. A subset of segments should be immediately fixed in 4% paraformaldehyde to serve as Day 0 controls.

Ex Vivo Vein Segment Culture
  • Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plating: Place one vein segment into each well of a 24-well culture plate.

  • Treatment: Add the culture medium containing the desired concentration of the test compounds. For this study, the following groups are established:

    • Control: Culture medium only.

    • Zofenoprilat: Culture medium with 100 µM Zofenoprilat.

    • Enalaprilat: Culture medium with 100 µM Enalaprilat (as a non-sulfhydryl ACE inhibitor control).

  • Incubation: Culture the vein segments for 7 days in a humidified incubator at 37°C and 5% CO₂.[5][7] Change the culture medium every 48 hours.

Histological Analysis and Morphometry
  • Fixation and Processing: After 7 days, fix the cultured vein segments in 4% paraformaldehyde for 24 hours. Subsequently, embed the tissue in paraffin (B1166041).

  • Staining: Section the paraffin blocks at 5 µm thickness and stain with Van Gieson's elastic lamina stain to visualize the internal elastic lamina, intima, and media.[8]

  • Imaging and Measurement: Capture digital images of the stained sections using a light microscope. Use image analysis software (e.g., ImageJ) to measure the thickness of the intima and media at multiple points to ensure accuracy.

  • Quantification: Calculate the intima-to-media (I/M) ratio to normalize for variations in the initial thickness of the vein segments.[8]

Visualizations

Signaling Pathway of Zofenopril's Action

Zofenopril_Pathway cluster_SMC Vascular Smooth Muscle Cell (VSMC) ZOF Zofenoprilat (H₂S Donor) ACE Angiotensin-Converting Enzyme (ACE) ZOF->ACE MAPK MAPK Pathway ZOF->MAPK Inhibits mTOR mTOR Pathway ZOF->mTOR Inhibits AngII Angiotensin II ACE->AngII Reduces Production Proliferation Proliferation & Migration MAPK->Proliferation mTOR->Proliferation IH Intimal Hyperplasia Proliferation->IH ExVivo_Workflow cluster_treatments Treatment Groups procure 1. Procure Human Saphenous Vein prepare 2. Prepare Vein Segments (3-5 mm) procure->prepare day0 Day 0 Control (Fixation) prepare->day0 culture 3. Ex Vivo Culture (7 Days) prepare->culture ctrl Control (Medium) zof Zofenoprilat (100 µM) enal Enalaprilat (100 µM) fix 4. Fixation (4% PFA) & Paraffin Embedding ctrl->fix zof->fix enal->fix stain 5. Sectioning & Staining (Van Gieson) fix->stain analyze 6. Morphometric Analysis (Intima/Media Ratio) stain->analyze

References

Application Notes and Protocols for Zofenopril Efficacy Studies in a Rat Model of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing heart failure in rats via myocardial infarction and subsequently evaluating the therapeutic efficacy of Zofenopril (B1663440). The described methodologies are based on established preclinical research paradigms.

Introduction

Zofenopril is a potent, sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor with demonstrated cardioprotective effects.[1][2] Its mechanism of action involves the inhibition of the renin-angiotensin-aldosterone system (RAAS), leading to reduced production of angiotensin II and decreased aldosterone (B195564) secretion.[3][4] This results in vasodilation and a reduction in blood volume.[4] Uniquely, Zofenopril's sulfhydryl group contributes to its antioxidant properties and enhances the bioavailability of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S), further promoting cardioprotection.[2][5][6] This protocol details the induction of a heart failure model in rats through myocardial infarction (MI) by ligation of the left anterior descending (LAD) coronary artery, a widely used and clinically relevant method.[7][8]

Experimental Protocols

I. Induction of Heart Failure: Myocardial Infarction via LAD Ligation

This protocol describes the surgical procedure to induce myocardial infarction in rats, a common model for post-MI heart failure studies.

Materials:

  • Male Wistar rats (220-240 g) or Sprague-Dawley rats (180-250 g)[5][7]

  • Anesthetic cocktail (e.g., ketamine 80 mg/kg and xylazine (B1663881) 10 mg/kg, intraperitoneal injection)[7][8]

  • Endotracheal tube (e.g., 16-gauge intravenous catheter)[7]

  • Rodent ventilator

  • Surgical instruments (scissors, forceps, retractors, needle holders)

  • 6-0 prolene suture[9]

  • Temperature control pad[7]

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Animal Preparation: Anesthetize the rat using the anesthetic cocktail. Once anesthetized, intubate the animal and connect it to a rodent ventilator. Place the rat in a supine position on a temperature-controlled pad to maintain body temperature.[7]

  • Thoracotomy: Make a small incision at the fourth intercostal space on the left side of the chest to expose the heart.[9][10] Use a blunt-ended retractor to gently spread the ribs and visualize the left ventricle.[9]

  • LAD Ligation: Carefully open the pericardial sac to access the heart. Identify the left anterior descending (LAD) coronary artery. Pass a 6-0 prolene ligature underneath the LAD artery, approximately 8 mm from its origin, and tie a secure knot.[9] Successful ligation is confirmed by the visible blanching and cyanosis of the anterior wall of the left ventricle.[9]

  • Closure and Recovery: Close the chest wall with an interrupted suture pattern. Create negative pressure in the chest cavity to ensure proper lung inflation.[10] Close the skin with a continuous suture pattern.[10] Administer analgesics as required and monitor the animal closely during recovery on a heating pad.[10] Sham-operated animals undergo the same procedure without the LAD ligation and serve as controls.[5]

II. Zofenopril Treatment Regimen

This section outlines the preparation and administration of Zofenopril to the heart failure model rats.

Materials:

  • Zofenopril

  • Drinking water or vehicle for oral gavage (e.g., 1% Tween 80 solution)[11]

  • Oral gavage needles (if applicable)[11]

Procedure:

  • Treatment Groups: Randomly assign the rats to the following groups:

    • Sham-operated + Vehicle

    • MI + Vehicle

    • MI + Zofenopril

  • Drug Preparation and Administration:

    • In Drinking Water: Dissolve Zofenopril in the drinking water at a concentration calculated to provide a daily dose of 12-15 mg/kg.[5] This method is suitable for long-term administration.

    • Oral Gavage: For more precise dosing, suspend Zofenopril in a suitable vehicle and administer daily via oral gavage. A common dose is 10 mg/kg.[5][11]

  • Treatment Duration: Commence treatment immediately after the MI or sham operation and continue for a period of six weeks to assess the long-term effects on cardiac remodeling and function.[5]

III. Assessment of Zofenopril Efficacy

A combination of non-invasive and terminal procedures is used to evaluate the therapeutic effects of Zofenopril.

A. Hemodynamic and Echocardiographic Assessment

Procedure:

  • Echocardiography: Perform echocardiography at baseline and at the end of the treatment period under light anesthesia (e.g., 2% isoflurane).[12] Key parameters to measure include:

    • Left Ventricular Ejection Fraction (LVEF)[13][14]

    • Left Ventricular Fractional Shortening (LVFS)[14]

    • Left Ventricular Internal Diameter in diastole and systole (LVID;d, LVID;s)[12][14]

  • Hemodynamic Measurements (Terminal): At the end of the study, perform invasive hemodynamic measurements. This can involve catheterization of the left ventricle to measure:

    • Left Ventricular End-Diastolic Pressure (LVEDP)[12][15]

    • Maximal rate of pressure increase and decrease (dP/dt max and dP/dt min)[12]

B. Morphological and Biomarker Analysis (Terminal)

Procedure:

  • Tissue Collection: At the end of the treatment period, euthanize the animals. Rapidly excise the heart and lungs and weigh them.[5]

  • Infarct Size Measurement: Perfuse the heart with a stain such as Evans blue to delineate the area at risk, followed by incubation of heart slices in triphenyltetrazolium (B181601) chloride (TTC) to identify the infarcted tissue.[10][16]

  • Biomarker Analysis: Collect blood samples to measure cardiac biomarkers such as cardiac Troponin-I (cTn-I) as an indicator of myocardial injury.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on Zofenopril in rat models of heart failure.

Model Animal Zofenopril Dose Duration Key Findings
Myocardial InfarctionWistar Rats12-15 mg/kg/day (in drinking water)6 weeksAttenuated the increase in left ventricular cavity volume; Significantly reduced the increase in total heart and lung weight.[5]
Doxorubicin-induced CardiotoxicityWistar Rats15 mg/kg/day (oral)5 weeksPrevented doxorubicin-induced increase in relative heart weight; Prevented lengthening of the QalphaT interval on ECG.[5]
Spontaneously Hypertensive Rats (SHR)SHR0.5 mg/kg/day and 10 mg/kg/day3 monthsThe higher dose significantly reduced systolic blood pressure. Both doses improved vascular reactivity.[5]
Parameter Sham MI + Vehicle MI + Zofenopril
LVEF (%) ~75-80< 50Increased vs. MI + Vehicle[13][14]
LVFS (%) ~40-45< 25Increased vs. MI + Vehicle[14]
LVEDP (mmHg) < 5> 15Decreased vs. MI + Vehicle[12][15]
Heart Weight/Body Weight Ratio NormalIncreasedReduced vs. MI + Vehicle[5]
Lung Weight/Body Weight Ratio NormalIncreasedReduced vs. MI + Vehicle[5]

Visualizations

Experimental Workflow

G cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Efficacy Assessment acclimatization Animal Acclimatization (Wistar Rats, 1 week) randomization Randomization into Groups (Sham, MI) acclimatization->randomization surgery Surgical Procedure (LAD Ligation for MI Group) randomization->surgery treatment_start Commence Treatment (Day 1 Post-Surgery) surgery->treatment_start treatment_groups Treatment Groups: - Sham + Vehicle - MI + Vehicle - MI + Zofenopril (12-15 mg/kg/day) treatment_start->treatment_groups duration Treatment Duration (6 Weeks) treatment_groups->duration echo Echocardiography (Baseline and Final) duration->echo hemo Terminal Hemodynamic Measurements echo->hemo biomarkers Biomarker & Morphological Analysis hemo->biomarkers

Caption: Workflow for Zofenopril Efficacy Study in a Rat MI Model.

Zofenopril's Mechanism of Action in Heart Failure

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Pathophysiological Effects cluster_zofenopril Zofenopril Action angiotensinogen Angiotensinogen angiotensin1 Angiotensin I angiotensinogen->angiotensin1 Renin ace ACE angiotensin1->ace angiotensin2 Angiotensin II vasoconstriction Vasoconstriction angiotensin2->vasoconstriction aldosterone Aldosterone Release angiotensin2->aldosterone remodeling Cardiac Remodeling angiotensin2->remodeling ace->angiotensin2 zofenopril Zofenopril (-SH group) zofenopril->ace Inhibits no_h2s Increased NO & H₂S Bioavailability zofenopril->no_h2s vasodilation Vasodilation no_h2s->vasodilation antioxidant Antioxidant Effects no_h2s->antioxidant

Caption: Zofenopril's dual mechanism in heart failure.

References

Application Notes and Protocols for Measuring H2S and NO Bioavailability in Tissues Following Zofenopril Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the effects of the sulfhydrylated angiotensin-converting enzyme (ACE) inhibitor, Zofenopril (B1663440), on the bioavailability of two critical gasotransmitters: hydrogen sulfide (B99878) (H₂S) and nitric oxide (NO). Zofenopril has demonstrated unique cardioprotective effects attributed to its ability to increase H₂S and NO levels, independent of its ACE inhibitory action.[1][2][3][4][5]

Introduction

Zofenopril's therapeutic benefits, particularly in the context of cardiovascular health, are increasingly linked to its thiol group, which facilitates the release of H₂S.[2][3][4] This, in turn, influences NO signaling pathways, leading to a synergistic improvement in vascular function and protection against ischemic injury.[6][7][8][9][10][11] Accurate measurement of H₂S and NO in tissues after Zofenopril administration is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies.

Data Presentation: Quantitative Effects of Zofenopril

The following tables summarize the quantitative data on the effects of Zofenopril on H₂S and NO bioavailability as reported in preclinical studies.

Table 1: Effect of Zofenopril on H₂S Levels in Mice [6][7][9]

Treatment GroupPlasma H₂S (µM)Myocardial H₂S (nmol/mg protein)
Vehicle~35~0.8
Zofenopril (10 mg/kg)~55~1.2

*p < 0.05 vs. Vehicle

Table 2: Effect of Zofenopril on NO Levels (Measured as Nitrite) in Mice [7]

Treatment GroupPlasma Nitrite (B80452) (µM)Myocardial Nitrite (pmol/mg protein)
Vehicle~0.3~2.5
Zofenopril (10 mg/kg)~0.5~4.0

*p < 0.05 vs. Vehicle

Signaling Pathway Overview

Zofenopril administration leads to an increase in H₂S bioavailability. This is thought to occur through bradykinin-dependent signaling.[6][7][8][9] The elevated H₂S levels can then potentiate NO signaling by increasing the phosphorylation of endothelial nitric oxide synthase (eNOS) at Serine 1177, a key activating site.[6][7][8][9] This results in enhanced NO production and its subsequent physiological effects, such as vasodilation and cytoprotection.

Zofenopril_Signaling Zofenopril Zofenopril ACE ACE Inhibition Zofenopril->ACE H2S Increased H₂S Bioavailability Zofenopril->H2S Thiol Group Bradykinin Increased Bradykinin ACE->Bradykinin eNOS eNOS Bradykinin->eNOS H2S->eNOS Potentiation p_eNOS p-eNOS (Ser1177) eNOS->p_eNOS Phosphorylation NO Increased NO Production p_eNOS->NO Vascular Vasodilation & Cardioprotection NO->Vascular

Zofenopril's dual signaling pathway.

Experimental Protocols

The following are detailed protocols for the measurement of H₂S and NO in tissue samples, based on methodologies reported in the literature.

Protocol 1: Measurement of Hydrogen Sulfide (H₂S) Bioavailability

This protocol is adapted from the monobromobimane (B13751) (mBB) method coupled with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which allows for the discrete measurement of different H₂S pools.[12]

Experimental Workflow

Workflow for H₂S measurement.

Materials and Reagents:

  • Tissue of interest (e.g., heart, aorta)

  • Phosphate (B84403) buffer (100 mM, pH 2.6) with 0.1 mM DTPA

  • Tris-HCl buffer (100 mM, pH 9.5) with 0.1 mM DTPA

  • Monobromobimane (mBB) solution

  • RP-HPLC system with a fluorescence detector

  • Homogenizer

  • Sealed vials

Procedure:

  • Sample Preparation: Homogenize fresh or frozen tissue samples in a suitable buffer on ice.

  • Release of Acid-Labile H₂S: Place the tissue homogenate in a sealed vial and acidify with the phosphate buffer (pH 2.6) to release acid-labile H₂S into the headspace.[12]

  • Trapping of H₂S: After a defined incubation period, carefully remove the acidic solution and add the alkaline Tris-HCl buffer (pH 9.5) to trap the volatilized H₂S.[12]

  • Derivatization: Add an excess of monobromobimane (mBB) solution to the alkaline buffer containing the trapped H₂S. The reaction between H₂S and mBB forms a stable, fluorescent sulfide-dibimane product.

  • RP-HPLC Analysis: Inject the derivatized sample into an RP-HPLC system equipped with a C18 column.

  • Detection and Quantification: Use a fluorescence detector to measure the sulfide-dibimane product. Quantify the H₂S concentration by comparing the peak area to a standard curve generated with known concentrations of NaHS.

Protocol 2: Measurement of Nitric Oxide (NO) Bioavailability

NO has a very short half-life, so its bioavailability is typically assessed by measuring its stable metabolites, nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻). The Griess assay is a common colorimetric method for this purpose.[13][14] For higher sensitivity, chemiluminescence-based methods are preferred.[15][16]

Experimental Workflow

Workflow for NO measurement.

Materials and Reagents:

  • Tissue homogenate or plasma

  • Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase (optional, for total NOx measurement)

  • NADPH (optional, cofactor for nitrate reductase)

  • Sodium nitrite standard solutions

  • Spectrophotometer (plate reader)

Procedure:

  • Sample Preparation: Homogenize tissue samples in a suitable buffer and centrifuge to remove debris. For plasma samples, deproteinize by adding cold methanol, vortexing, and centrifuging.[15]

  • Nitrate to Nitrite Conversion (Optional): To measure total NOx (nitrite + nitrate), incubate the sample with nitrate reductase and its cofactor, NADPH, to convert all nitrate to nitrite.[17]

  • Griess Reaction: Add the Griess reagent to the samples and standards. This two-step diazotization reaction results in the formation of a colored azo compound in the presence of nitrite.[13][14]

  • Incubation: Allow the reaction to proceed for a specified time at room temperature, protected from light.

  • Colorimetric Measurement: Measure the absorbance of the samples and standards at approximately 540 nm using a spectrophotometer.[14]

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Concluding Remarks

The protocols and data presented here provide a framework for investigating the roles of H₂S and NO in the pharmacological effects of Zofenopril. The unique ability of Zofenopril to modulate these two gasotransmitter pathways underscores its potential as a multifaceted cardiovascular therapeutic agent.[10][11] Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to the fundamental principles of H₂S and NO measurement to ensure accurate and reproducible results.

References

Application Notes and Protocols for Echocardiographic Assessment of Cardiac Function in Zofenopril-Treated Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing echocardiography for the assessment of cardiac function in animal models treated with Zofenopril (B1663440), a potent angiotensin-converting enzyme (ACE) inhibitor with unique cardioprotective properties.[1][2][3] The protocols outlined below are designed to ensure standardized, reproducible, and high-quality data collection for preclinical studies investigating the efficacy of Zofenopril in various models of cardiac dysfunction.

Introduction to Zofenopril's Cardioprotective Mechanisms

Zofenopril's therapeutic effects stem from its dual mechanism of action.[1] As an ACE inhibitor, it blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and afterload.[1] Uniquely, Zofenopril contains a sulfhydryl (-SH) group, which confers significant antioxidant properties, helping to mitigate oxidative stress and improve endothelial function.[2][3] This dual action makes Zofenopril a subject of interest in preclinical models of myocardial infarction, ischemia-reperfusion injury, and hypertension-induced cardiac remodeling.[1][2][4]

Key Signaling Pathways of Zofenopril

Zofenopril's cardioprotective effects are mediated through several key signaling pathways. Beyond the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), its sulfhydryl group contributes to increased bioavailability of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S), both of which play crucial roles in vasodilation and protection against ischemia-reperfusion injury.[2][5][6]

Zofenopril_Signaling_Pathways cluster_RAAS RAAS Inhibition cluster_Cardioprotection Cardioprotective Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Zofenopril Zofenopril Zofenopril->Angiotensin_II Inhibits ACE Zofenopril_SH Zofenopril (-SH group) H2S_Bioavailability H2S_Bioavailability Zofenopril_SH->H2S_Bioavailability Increases NO_Bioavailability NO_Bioavailability Zofenopril_SH->NO_Bioavailability Increases Vasodilation Vasodilation H2S_Bioavailability->Vasodilation Antioxidant_Effects Antioxidant_Effects H2S_Bioavailability->Antioxidant_Effects NO_Bioavailability->Vasodilation Anti_inflammatory_Effects Anti_inflammatory_Effects NO_Bioavailability->Anti_inflammatory_Effects

Zofenopril's dual signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of Zofenopril on cardiac function and remodeling in various animal models.

Table 1: Effects of Zofenopril in Myocardial Infarction (MI) Models

Animal ModelZofenopril DoseDurationKey Echocardiographic FindingsOther Key FindingsReference
Wistar Rats (Ligation of left coronary artery)12-15 mg/kg/day (in drinking water)6 weeksAttenuated increase in left ventricular cavity volume.Significantly reduced the increase in total heart and lung weight.[1]
Mice (Myocardial Ischemia-Reperfusion)10 mg/kg (oral gavage)8 hours (pretreatment)Not specifiedSignificantly reduced myocardial infarct size (INF/Area-at-risk: 33.6% vs 47.6% in vehicle); Significantly reduced circulating cardiac Troponin-I (cTn-I) levels.[1][5][7]
Swine (Myocardial Ischemia-Reperfusion)30 mg/day (oral)7 days (pretreatment)Not specifiedSignificantly reduced myocardial infarct size and cardiac troponin I levels; Preserved ischemic zone endocardial blood flow at reperfusion.[1][5]

Table 2: Effects of Zofenopril in Hypertension Models

Animal ModelZofenopril DoseDurationKey Echocardiographic FindingsOther Key FindingsReference
Spontaneously Hypertensive Rats (SHR)10 mg/kg/day (p.o.)10 daysIncreased Left Ventricular Ejection Fraction (LVEF) by 14% (p < 0.05); Increased Left Ventricular Fractional Shortening (LVFS) by 21% (p < 0.05); Decreased E/A ratio by 38% (p < 0.05), indicating improved diastolic function.No significant change in systolic blood pressure; Increased H₂S levels in plasma and heart tissue.[8]
Spontaneously Hypertensive Rats (SHR)0.5 mg/kg/day or 10 mg/kg/day3 monthsNot specifiedReduced left ventricular weight to body weight ratio (index of cardiac hypertrophy); Reduced superoxide (B77818) anion generation.[1]

Experimental Protocols

Protocol 1: Zofenopril Administration via Oral Gavage in Mice

This protocol is suitable for studies requiring precise, acute dosing, such as in ischemia-reperfusion models.[1][9]

Materials:

  • Zofenopril calcium salt

  • Vehicle (e.g., 0.2% carboxymethylcellulose (CMC) in sterile water)[9]

  • Animal balance

  • Vortex mixer or sonicator

  • 20-gauge stainless steel feeding needle with a ball tip

  • 1 mL syringe

Procedure:

  • Animal Preparation: Use adult male mice (e.g., C57BL/6), acclimatized for at least one week under standard laboratory conditions.[9]

  • Zofenopril Solution Preparation:

    • Calculate the required amount of Zofenopril for a target dose (e.g., 10 mg/kg) based on the average weight of the mice.[9]

    • Prepare the vehicle solution.

    • Suspend the Zofenopril powder in the vehicle to the desired concentration.

    • Ensure a homogenous suspension by vortexing or brief sonication immediately before administration.[9]

  • Administration:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the feeding needle.

    • Draw the Zofenopril suspension into the 1 mL syringe fitted with the feeding needle.

    • Carefully insert the feeding needle into the esophagus and slowly administer the suspension into the stomach.

    • Carefully remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-procedure.

Protocol 2: Echocardiography for Cardiac Function Assessment in Rodents

This protocol outlines a standardized procedure for acquiring high-quality echocardiographic images and data from anesthetized rodents.

Materials:

  • High-frequency ultrasound system with a small animal probe (e.g., Vevo 2100)[10]

  • Anesthesia system (e.g., isoflurane (B1672236) vaporizer)[10]

  • Heated platform with integrated ECG and temperature monitoring

  • Depilatory cream

  • Ultrasound gel

Procedure:

  • Animal Preparation:

    • One day prior to imaging, remove the chest fur using a depilatory cream to ensure optimal probe contact.

    • On the day of the experiment, anesthetize the animal (e.g., with 1.5-2% isoflurane).[10]

    • Place the animal in a supine position on the heated platform.

    • Monitor heart rate and body temperature throughout the procedure, maintaining a physiological range.

  • Image Acquisition Workflow:

Echocardiography_Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Depilation, Positioning) PLAX_View 2. Parasternal Long-Axis (PLAX) View (B-Mode & M-Mode) Animal_Prep->PLAX_View PSAX_View 3. Parasternal Short-Axis (PSAX) View (B-Mode & M-Mode at Papillary Muscle Level) PLAX_View->PSAX_View Rotate Probe 90° Apical_4_Chamber 4. Apical 4-Chamber View (Doppler for Mitral Inflow) PSAX_View->Apical_4_Chamber Reposition Probe Data_Analysis 5. Data Analysis (LV Dimensions, EF, FS, Diastolic Function) Apical_4_Chamber->Data_Analysis

Standardized echocardiography workflow.
  • Imaging Views and Measurements:

    • Parasternal Long-Axis (PLAX) View:

      • Obtain B-mode images to visualize the left ventricle (LV), aorta, and mitral valve.

      • Acquire M-mode images with the cursor placed perpendicular to the LV walls to measure:

        • Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).

        • Anterior and posterior wall thickness at end-diastole and end-systole.

    • Parasternal Short-Axis (PSAX) View:

      • Obtain images at the level of the papillary muscles.

      • Acquire M-mode images to confirm measurements from the PLAX view. This view is often preferred for calculating fractional shortening and ejection fraction.

    • Apical 4-Chamber View:

      • Visualize all four chambers of the heart.

      • Use Pulsed-Wave Doppler to measure mitral inflow velocities (E and A waves) to assess diastolic function.

  • Data Analysis and Calculated Parameters:

    • From the M-mode measurements, calculate:

      • Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] * 100

      • Ejection Fraction (EF %): [(LVEDV - LVESV) / LVEDV] * 100 (where LVEDV and LVESV are calculated from LVIDd and LVIDs, respectively, using standard formulas).

    • From the Doppler measurements, calculate:

      • E/A ratio: To assess diastolic function. An improvement in a previously impaired E/A ratio can indicate a positive therapeutic effect.[8]

Conclusion

This comprehensive guide provides researchers with the necessary protocols and background information to effectively utilize echocardiography in the preclinical evaluation of Zofenopril. By adhering to these standardized procedures, laboratories can generate reliable and comparable data, contributing to a deeper understanding of Zofenopril's cardioprotective effects and its potential for clinical translation.

References

Troubleshooting & Optimization

Zofenopril (calcium) stability issues in aqueous solutions for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of zofenopril (B1663440) calcium in aqueous solutions for in vitro studies. Zofenopril is a prodrug that is hydrolyzed to its active metabolite, zofenoprilat (B1230023).[1][2][3][4][5][6] The stability of zofenopril in solution is critical for accurate and reproducible experimental results, as degradation can lead to a loss of activity and the formation of interfering impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing zofenopril calcium stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing zofenopril stock solutions.[1] Zofenopril calcium has a solubility of approximately 5.33 mg/mL in fresh, anhydrous DMSO.[1] It is crucial to use high-purity, anhydrous DMSO, as moisture can reduce solubility.[1] Due to its low aqueous solubility, direct dissolution in water or phosphate-buffered saline (PBS) for creating concentrated stock solutions is not recommended.[1]

Q2: How should I store zofenopril stock solutions?

A2: Zofenopril stock solutions in DMSO should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. For long-term storage (up to one year), it is recommended to store these aliquots at -80°C. For shorter-term storage (up to one month), -20°C is suitable.[1]

Q3: What are the primary factors that cause zofenopril degradation in in vitro solutions?

A3: Forced degradation studies have shown that zofenopril is most susceptible to degradation under two main conditions:

  • Oxidative stress : The presence of oxidizing agents can lead to significant degradation.[1][7][8][9]

  • Basic (alkaline) hydrolysis : Zofenopril degrades in solutions with a basic pH.[1][7][8][9]

Conversely, zofenopril is relatively stable under thermal, acidic, neutral, and photolytic stress conditions.[1][7][8][9]

Q4: Can I prepare a working solution of zofenopril in my aqueous assay buffer for daily use?

A4: While preparing fresh dilutions is a good practice, the stability of zofenopril in aqueous buffers at physiological pH (e.g., PBS pH 7.4) can be limited.[1] It is highly advisable to prepare the final working solution immediately before use. If your assay involves extended incubation times, it is crucial to assess the stability of zofenopril under your specific experimental conditions (temperature, pH, and buffer components).[1]

Q5: What are the known degradation pathways for zofenopril?

A5: Zofenopril, like other ACE inhibitors, can undergo degradation through several pathways:

  • Hydrolysis of its ester group to form the active metabolite, zofenoprilat.[1]

  • Oxidation of the sulfhydryl group of zofenoprilat, which is highly susceptible to forming disulfide dimers.[1][7]

  • Cyclization to form diketopiperazine derivatives is another common degradation pathway for many ACE inhibitors.[1]

Troubleshooting Guide

Problem Potential Causes Solutions
Inconsistent or lower-than-expected bioactivity in the assay. 1. Degradation of zofenopril stock solution due to improper storage (e.g., repeated freeze-thaw cycles, moisture exposure).2. Instability in the aqueous assay buffer during incubation due to pH or oxidative stress.3. Precipitation of zofenopril due to poor solubility in the final assay medium.[1]1. Prepare fresh aliquots of the stock solution from a new vial of zofenopril calcium powder. Ensure the use of anhydrous DMSO and proper storage at -80°C.[1]2. Prepare the final working solution immediately before the experiment. Consider performing a stability study of zofenopril in your specific assay buffer.3. If precipitation is observed, consider lowering the final concentration of zofenopril.
Appearance of unknown peaks in HPLC analysis of the assay sample. 1. Formation of degradation products due to exposure to incompatible conditions (e.g., basic pH, oxidizing agents).[1][8][9]2. Interaction with other assay components.1. Review the pH and composition of your assay buffer. If the pH is alkaline, consider adjusting it to a neutral or slightly acidic range if the assay permits. Avoid components with oxidative potential.[1]2. Run a control sample of the assay buffer with zofenopril to identify any potential interactions.
Precipitate forms when diluting the DMSO stock solution into aqueous buffer. 1. The aqueous solubility of zofenopril is low.[1]2. The final concentration of zofenopril exceeds its solubility limit in the aqueous buffer.3. Interaction with components in the cell culture media, such as calcium and phosphate (B84403) ions, can lead to precipitation.1. Ensure the final DMSO concentration in the aqueous solution is kept low (e.g., <0.5%).2. Lower the final working concentration of zofenopril.3. Consider using a different buffer system or adding a solubilizing agent, if compatible with your assay.

Data Presentation

Table 1: Solubility of Zofenopril Calcium

SolventSolubilityNotes
DMSO~5.33 mg/mLUse of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[1]
WaterInsoluble[10]
EthanolInsoluble[10]

Table 2: Recommended Storage Conditions for Zofenopril Stock Solutions (in DMSO)

Storage TemperatureDurationRecommendations
-80°CUp to 1 yearAliquot into single-use volumes to avoid freeze-thaw cycles.[1]
-20°CUp to 1 monthAliquot into single-use volumes.[1]

Experimental Protocols

Protocol 1: Preparation of Zofenopril Calcium Stock Solution

Objective: To prepare a stable, concentrated stock solution of zofenopril calcium.

Materials:

  • Zofenopril Calcium powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, single-use amber microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Zofenopril Calcium.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex briefly and/or sonicate in a water bath until the solid is completely dissolved.[1]

  • Aliquot the stock solution into single-use amber microcentrifuge tubes.[1]

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: Stability Assessment of Zofenopril in an Aqueous Buffer using HPLC

Objective: To determine the stability of zofenopril in a specific aqueous buffer over time.

Materials:

  • Zofenopril stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with UV or MS detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid, gradient elution)

  • Incubator or water bath set to the assay temperature

Procedure:

  • Prepare a working solution of zofenopril in the aqueous buffer by diluting the DMSO stock solution. The final DMSO concentration should be kept low (e.g., <0.5%).

  • Immediately after preparation (t=0), inject a sample of the working solution into the HPLC system to determine the initial peak area of zofenopril.

  • Incubate the remaining working solution at the desired temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it into the HPLC system.

  • Monitor the peak area of zofenopril over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Calculate the percentage of zofenopril remaining at each time point relative to the initial concentration.

Visualizations

Zofenopril_Degradation_Pathway Zofenopril Zofenopril Zofenoprilat Zofenoprilat (Active Metabolite) Zofenopril->Zofenoprilat Ester Hydrolysis (Basic Conditions) Diketopiperazine Diketopiperazine Derivative Zofenopril->Diketopiperazine Cyclization Disulfide_Dimer Disulfide Dimer Zofenoprilat->Disulfide_Dimer Oxidation

Caption: Potential degradation pathways of zofenopril in aqueous solutions.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_analysis Analysis Prep_Stock Prepare Zofenopril Stock in DMSO Prep_Working Dilute Stock into Aqueous Buffer Prep_Stock->Prep_Working Initial_HPLC t=0 HPLC Analysis Prep_Working->Initial_HPLC Incubate Incubate at Assay Temperature Initial_HPLC->Incubate Time_Point_HPLC Time-Point HPLC Analysis Incubate->Time_Point_HPLC Data_Analysis Calculate % Remaining Time_Point_HPLC->Data_Analysis

Caption: Experimental workflow for assessing zofenopril stability via HPLC.

Troubleshooting_Logic Start Inconsistent Results or Low Bioactivity Check_Stock Check Stock Solution (Age, Storage, Solvent) Start->Check_Stock Check_Buffer Check Assay Buffer (pH, Components) Check_Stock->Check_Buffer Proper New_Stock Prepare Fresh Stock Solution Check_Stock->New_Stock Improper Check_Solubility Check for Precipitation Check_Buffer->Check_Solubility No Issue Adjust_Buffer Adjust Buffer pH or Prepare Solution Fresh Check_Buffer->Adjust_Buffer Issue Found Lower_Concentration Lower Final Concentration Check_Solubility->Lower_Concentration Precipitate Observed

References

Overcoming poor solubility of Zofenopril calcium for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Zofenopril Calcium in Cell Culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Zofenopril calcium for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Zofenopril calcium and why is its solubility a challenge in cell culture experiments?

Zofenopril calcium is the calcium salt of Zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor.[1] It is a prodrug that is metabolized in the body to its active form, zofenoprilat (B1230023).[1][2] The primary challenge for in vitro and cell culture-based assays is its low aqueous solubility.[3] Zofenopril calcium is classified as highly lipophilic and is poorly soluble in water and ethanol.[3][4] This poor solubility can lead to precipitation in aqueous cell culture media, making it difficult to achieve accurate and reproducible experimental results.

Q2: What is the primary mechanism of action of Zofenopril?

Zofenopril's active metabolite, zofenoprilat, primarily acts by inhibiting the angiotensin-converting enzyme (ACE).[5][6] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[5][6] By inhibiting ACE, zofenoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[5] This leads to vasodilation (widening of blood vessels) and a decrease in aldosterone (B195564) secretion, resulting in reduced sodium and water retention.[5] Additionally, Zofenopril has been shown to possess antioxidant and anti-inflammatory properties.[4][7]

Q3: What are the recommended solvents for preparing Zofenopril calcium stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of Zofenopril calcium.[8] It is crucial to use high-purity, anhydrous (moisture-free) DMSO, as moisture can negatively impact solubility.[9] While some sources state a solubility of greater than 5 mg/mL in DMSO, others report values around 2 mg/mL, suggesting that the achievable concentration may vary.[8] Sonication or gentle warming may be required to facilitate dissolution.[8]

Q4: How should Zofenopril calcium stock solutions be stored?

To ensure stability and prevent degradation, Zofenopril calcium stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -80°C.[9] For shorter-term storage, -20°C is also acceptable.

Q5: My Zofenopril calcium precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?

This phenomenon is likely due to "solvent-shift precipitation."[10] Zofenopril calcium is significantly more soluble in DMSO than in the aqueous environment of your cell culture medium. When the concentrated DMSO stock is diluted into the medium, the DMSO disperses, and the local concentration of Zofenopril calcium exceeds its solubility limit in the aqueous solution, causing it to precipitate.[10]

To prevent this, you can try the following:

  • Pre-warm the media: Warming the cell culture media to 37°C before adding the Zofenopril calcium stock solution can help improve solubility.[10]

  • Lower the stock concentration: Using a more dilute stock solution in DMSO will require adding a larger volume to your media, which can help maintain solubility during dilution.[10] However, ensure the final DMSO concentration in your culture remains at a non-toxic level (typically below 0.5%).

  • Stepwise dilution: Instead of adding the concentrated stock directly to the final volume of media, try a stepwise dilution. First, dilute the stock in a small volume of media, and then add this intermediate dilution to the rest of your culture.

  • pH adjustment of the media: The solubility of many compounds is pH-dependent. Ensure your cell culture medium is at the correct physiological pH.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Zofenopril calcium powder will not dissolve in DMSO. Insufficient solvent volume or presence of moisture in DMSO.Increase the volume of fresh, anhydrous DMSO. Gentle warming in a 50°C water bath or sonication can also aid dissolution.[8][11]
A precipitate forms immediately upon adding the DMSO stock solution to the cell culture medium. Solvent-shift precipitation due to poor aqueous solubility.Perform a solubility test in your specific cell culture medium to determine the maximum workable concentration. Pre-warm the medium to 37°C before adding the compound. Consider a stepwise dilution approach.[10]
Cells appear stressed or die after treatment with Zofenopril calcium. DMSO toxicity at higher concentrations.Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. Prepare a vehicle control with the same final concentration of DMSO to differentiate between compound and solvent effects.
Inconsistent or not reproducible experimental results. Incomplete dissolution or precipitation of Zofenopril calcium leading to inaccurate dosing.Visually inspect your final working solution under a microscope to ensure no precipitate is present before adding it to your cells. Prepare fresh working solutions for each experiment from a frozen stock.
The compound appears to degrade over time in the incubator. Zofenopril is susceptible to degradation under basic (alkaline) conditions and oxidative stress.Prepare working solutions immediately before use. If long incubation times are necessary, assess the stability of Zofenopril calcium under your specific experimental conditions (temperature, pH, media components).

Quantitative Data Summary

Table 1: Solubility of Zofenopril Calcium in Various Solvents

Solvent Solubility Conditions Source
WaterInsoluble/Very Slightly Soluble-[3][12]
EthanolInsoluble-[3]
DMSO>5 mg/mL-
DMSO5.33 mg/mL (5.94 mM)Use fresh, moisture-free DMSO.[9]
DMSO2 mg/mL (4.46 mM)Sonication may be needed.[8]

Experimental Protocols

Protocol 1: Preparation of a Zofenopril Calcium Stock Solution

Materials:

  • Zofenopril calcium powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of Zofenopril calcium powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is advisable to start with a lower concentration (e.g., 2 mg/mL) to ensure complete dissolution.[8]

  • Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gently warm the solution in a water bath at a temperature not exceeding 50°C for a few minutes, or place it in a bath sonicator until the solution is clear.

  • Once completely dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

Materials:

  • Zofenopril calcium stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile dilution tubes

Procedure:

  • Thaw a single-use aliquot of the Zofenopril calcium stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations for your experiment.

    • Important: To minimize precipitation, add the stock solution to the medium while gently vortexing or swirling the tube.

  • Visually inspect the final working solutions for any signs of precipitation. If a precipitate is observed, it may be necessary to lower the final concentration or optimize the dilution method.

  • Remove the existing medium from your cell cultures and replace it with the freshly prepared medium containing the desired concentration of Zofenopril calcium.

  • Include a vehicle control group in your experiment by treating cells with medium containing the same final concentration of DMSO as the highest concentration of Zofenopril calcium used.

  • Incubate the cells for the desired experimental duration.

Visualizations

RAAS_Pathway Zofenopril's Mechanism of Action in the RAAS Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Inactive_Metabolites Inactive Metabolites Zofenopril Zofenopril (Zofenoprilat) Zofenopril->ACE Inhibition Zofenopril->ACE Bradykinin Bradykinin Bradykinin->Inactive_Metabolites Vasodilation Vasodilation Bradykinin->Vasodilation Antioxidant_Pathway Antioxidant and Anti-inflammatory Pathways of Zofenopril Zofenopril Zofenopril eNOS eNOS Activation Zofenopril->eNOS Promotes H2S Increased H2S Bioavailability Zofenopril->H2S Promotes Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (Trx-1, GPx-1) Zofenopril->Antioxidant_Enzymes Promotes Inflammatory_Markers Inflammatory Markers (hsCRP, IL-6, TNF-α) Zofenopril->Inflammatory_Markers Inhibits NO Increased Nitric Oxide (NO) Bioavailability eNOS->NO ROS Reduced Reactive Oxygen Species (ROS) H2S->ROS Reduces NO->ROS Reduces Antioxidant_Enzymes->ROS Reduces Oxidative_Stress Decreased Oxidative Stress ROS->Oxidative_Stress Inflammation Reduced Inflammation Inflammatory_Markers->Inflammation Experimental_Workflow Experimental Workflow for Zofenopril Calcium in Cell Culture Start Start Prep_Stock Prepare Concentrated Stock Solution in Anhydrous DMSO Start->Prep_Stock Store_Stock Aliquot and Store Stock at -80°C Prep_Stock->Store_Stock Solubility_Test Perform Solubility Test in Cell Culture Medium Store_Stock->Solubility_Test Prep_Working Prepare Fresh Working Solutions in Pre-warmed (37°C) Medium Solubility_Test->Prep_Working Treat_Cells Treat Cells with Zofenopril and Vehicle Control Prep_Working->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Assay Perform Downstream Assays Incubate->Assay End End Assay->End

References

Preventing oxidative degradation of Zofenoprilat during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidative degradation of Zofenoprilat (B1230023) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: Why is Zofenoprilat prone to oxidative degradation?

A1: Zofenopril (B1663440) is a prodrug that is hydrolyzed in the body to its active metabolite, Zofenoprilat.[1] Zofenoprilat possesses a free sulfhydryl (-SH) group, which is highly susceptible to oxidation. This oxidation can lead to the formation of disulfide dimers and other degradation products, which compromises the accuracy of analytical measurements.[1]

Q2: What are the primary degradation pathways for Zofenoprilat?

A2: Forced degradation studies have demonstrated that Zofenoprilat is most susceptible to degradation under oxidative and basic (alkaline) hydrolysis stress conditions.[1][2][3][4] It is relatively stable under thermal, acidic, neutral, and photolytic stress.[1][4] The main oxidative degradation pathway involves the sulfhydryl group.[1]

Q3: What are the common degradation products of Zofenoprilat?

A3: Under oxidative stress, the primary degradation product is the disulfide dimer of Zofenoprilat.[1] Studies have identified a total of six degradation products under various stress conditions.[4]

Q4: What are the primary strategies to prevent Zofenoprilat's oxidative degradation during sample preparation?

A4: There are two main strategies to prevent the oxidative degradation of Zofenoprilat:

  • Derivatization: This involves chemically modifying the sulfhydryl group to protect it from oxidation. The most common derivatizing agent for Zofenoprilat is N-ethylmaleimide (NEM).[1][5]

  • Use of Antioxidants: Adding an antioxidant to the sample can quench reactive oxygen species and prevent the oxidation of Zofenoprilat. Vitamin C (ascorbic acid) is a commonly used antioxidant for this purpose.[1]

Additional preventative measures include working under an inert atmosphere (e.g., nitrogen) and controlling the pH of the sample to avoid basic conditions.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or variable recovery of Zofenoprilat Oxidative degradation of the sulfhydryl group.Implement a stabilization method immediately after sample collection. This can be either derivatization with N-ethylmaleimide (NEM) or the addition of an antioxidant like Vitamin C. Ensure complete derivatization by optimizing reagent concentration and reaction time.
Inconsistent sample handling and processing times.Standardize the entire sample preparation workflow, from collection to analysis, to ensure uniform handling and minimize exposure to oxygen.
Basic hydrolysis due to high pH.Ensure the pH of the sample and any buffers used are not in the basic range. Acidification (e.g., with 0.5 M hydrochloric acid) can enhance extraction efficiency and stability.[1]
Appearance of unexpected peaks in chromatograms Formation of degradation products (e.g., disulfide dimer).This is a strong indicator of oxidative degradation. Review and optimize your sample stabilization protocol. Analyze a placebo sample to rule out interference from excipients.[1]
Incomplete derivatization reaction.If using NEM, ensure the derivatization reaction has gone to completion. This can be achieved by optimizing the concentration of NEM and the reaction time.
Contamination from reagents or labware.Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned to avoid contaminants that could promote oxidation.

Experimental Protocols

Protocol 1: Stabilization by Derivatization with N-ethylmaleimide (NEM)

This protocol is based on the method described by Dal Bo et al. for the analysis of Zofenopril and Zofenoprilat in human plasma.[5]

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Derivatization:

    • To a known volume of plasma, add a solution of N-ethylmaleimide (NEM) in a suitable solvent (e.g., acetonitrile).

    • Vortex the mixture to ensure thorough mixing.

    • Allow the reaction to proceed for a specified time at room temperature to form the stable succinimide (B58015) derivative.

  • Extraction:

    • Add an internal standard.

    • Add an extraction solvent such as toluene (B28343) or methyl tert-butyl ether.[1][5]

    • Vortex vigorously to ensure efficient extraction.

    • Centrifuge to separate the organic and aqueous layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[1]

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Stabilization using an Antioxidant (Vitamin C)

This protocol is adapted from a method utilizing an antioxidant for stabilization.[1]

  • Sample Collection and Preparation:

    • Collect blood samples and separate the plasma.

    • Immediately after separation, add a solution of Vitamin C to the plasma to prevent the formation of disulfide bonds. A concentration of 0.3 mM ascorbic acid has been shown to be effective in other contexts for preventing degradation in solution.

  • Acidification and Extraction:

    • To a measured volume of the plasma containing the antioxidant, add a solution of 0.5 M hydrochloric acid to enhance extraction efficiency.[1]

    • Add the internal standard.

    • Add an appropriate extraction solvent.

    • Vortex thoroughly and then centrifuge to separate the phases.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for analysis.

Data Presentation

Table 1: Comparison of Stabilization Methods
Method Advantages Disadvantages Considerations
Derivatization with NEM Forms a very stable derivative, effectively preventing further oxidation.Adds an extra step to the sample preparation workflow. Requires optimization of reaction conditions. Can potentially lead to side reactions or incomplete derivatization.[6]Ensure complete reaction and check for potential interference from the derivatizing agent in the analytical method. Strict pH control (around 7.0) is recommended to minimize side reactions.[6]
Use of Antioxidants (Vitamin C) Simple and rapid addition to the sample. Avoids chemical modification of the analyte.The antioxidant itself may have limited stability.[7] May not provide complete protection under severe oxidative stress.Prepare antioxidant solutions fresh. Optimize the concentration of the antioxidant to ensure effective protection without interfering with the analysis.
Table 2: LC-MS/MS Method Validation Data for Zofenoprilat (using NEM Derivatization)

The following data is from a validated method for the determination of Zofenopril and Zofenoprilat in human plasma using NEM derivatization.[5]

Parameter Zofenoprilat
Concentration Range 2 - 600 ng/ml
Limit of Quantitation (LOQ) 2 ng/ml
Inter-assay Precision < 10%
Intra-assay Precision < 10%
Inter-assay Accuracy < 10%
Intra-assay Accuracy < 10%
Mean Extraction Recovery 70.1%

Visualizations

cluster_degradation Oxidative Degradation Pathway cluster_stabilization Stabilization Strategies cluster_derivatization Derivatization cluster_antioxidant Antioxidant Protection Zofenoprilat Zofenoprilat (-SH) Oxidation Oxidation (O2, metal ions) Zofenoprilat->Oxidation Dimer Zofenoprilat Disulfide Dimer (-S-S-) Oxidation->Dimer Z_SH Zofenoprilat (-SH) NEM + N-ethylmaleimide (NEM) Z_SH->NEM Stable_Derivative Stable NEM-Zofenoprilat Adduct NEM->Stable_Derivative Z_SH2 Zofenoprilat (-SH) VitaminC + Vitamin C Z_SH2->VitaminC Protected_Z Protected Zofenoprilat (-SH) VitaminC->Protected_Z cluster_workflow Sample Preparation Workflow cluster_stabilization_options Stabilization Options Start Blood Sample Collection Centrifuge Plasma Separation Start->Centrifuge Stabilize Immediate Stabilization Centrifuge->Stabilize Add_IS Add Internal Standard Stabilize->Add_IS Derivatization Derivatization with NEM Stabilize->Derivatization Antioxidant Addition of Vitamin C Stabilize->Antioxidant Extract Liquid-Liquid Extraction Add_IS->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze cluster_troubleshooting Troubleshooting Logic Problem Inconsistent/Low Zofenoprilat Results Check_Stabilization Is a stabilization method being used? Problem->Check_Stabilization Implement_Stabilization Implement NEM derivatization or add Vitamin C immediately after plasma separation. Check_Stabilization->Implement_Stabilization No Check_pH Is the sample pH controlled? Check_Stabilization->Check_pH Yes Adjust_pH Ensure pH is not basic. Consider acidification. Check_pH->Adjust_pH No Check_Time Is sample processing time consistent? Check_pH->Check_Time Yes Standardize_Time Standardize the time from collection to analysis. Check_Time->Standardize_Time No Review_Data Review Analytical Data for Degradation Products Check_Time->Review_Data Yes

References

Troubleshooting inconsistent results in Zofenopril cell-based bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Zofenopril cell-based bioactivity assays. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Zofenopril stock solution appears to be losing activity over time. What is the likely cause and how can I prevent this?

A1: Zofenopril, and particularly its active metabolite Zofenoprilat, is susceptible to degradation, which can lead to a loss of bioactivity. The primary causes are:

  • Oxidative Stress: The free sulfhydryl (-SH) group in Zofenoprilat is prone to oxidation, which can cause the formation of inactive disulfide dimers.[1]

  • Basic Hydrolysis: Zofenopril is unstable in solutions with a basic (alkaline) pH.[1][2][3][4][5]

To mitigate degradation:

  • Proper Storage: Store stock solutions of Zofenopril, prepared in high-purity, anhydrous DMSO, at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]

  • Fresh Working Solutions: Prepare fresh working solutions from your stock solution for each experiment.

  • pH Control: Ensure your cell culture media and assay buffers are within a neutral or slightly acidic pH range if your experimental conditions permit.[1][2]

  • Use of Antioxidants: For sensitive applications, consider adding an antioxidant like vitamin C to your samples immediately after preparation to prevent oxidation.[1]

Q2: I am observing high variability between replicate wells in my 96-well plate assay. What are the common sources of this inconsistency?

A2: High variability in replicate wells is a frequent issue in cell-based assays and can stem from several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, Zofenopril, or assay reagents is a major source of variability.

  • Uneven Cell Seeding: A non-homogenous cell suspension prior to plating will result in different cell numbers per well, leading to varied responses.

  • "Edge Effects": Wells on the perimeter of the plate are more prone to evaporation, which can concentrate media components and the test compound, altering the cellular response.

  • Compound Precipitation: Zofenopril may precipitate when diluted from a DMSO stock into an aqueous assay buffer, leading to an inconsistent effective concentration.

Troubleshooting Steps:

  • Ensure pipettes are properly calibrated and use consistent pipetting techniques.

  • Thoroughly resuspend cells to create a single-cell suspension before plating.

  • To minimize edge effects, consider not using the outer wells for experimental data. Instead, fill them with sterile PBS or media to maintain humidity within the plate.

  • Visually inspect for any precipitation after diluting Zofenopril. If observed, you may need to lower the final concentration or explore different solvent systems, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO).

Q3: My Zofenopril shows potent activity in a biochemical ACE inhibition assay, but the effect is much weaker in my cell-based assay. Why might this be?

A3: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors related to the complexity of a cellular environment:

  • Cell Permeability: Zofenopril may not be efficiently transported across the cell membrane to reach its intracellular target.

  • Efflux Pumps: Cells can actively transport the compound out, reducing its intracellular concentration.

  • Compound Stability in Media: Zofenopril may be unstable in the complex environment of cell culture media over the duration of the assay.

  • Cellular Metabolism: The cells may metabolize Zofenopril into less active or inactive forms.

To investigate this:

  • Consider using cell lines with known differences in transporter expression.

  • Perform a time-course experiment to determine the optimal incubation time.

  • Analyze the stability of Zofenopril in your specific cell culture media under assay conditions using methods like HPLC.

Q4: Which cell lines are suitable for Zofenopril bioactivity assays?

A4: The choice of cell line depends on the specific research question.

  • For ACE Inhibition: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells engineered to stably express human ACE are commonly used.[2] Alternatively, cell lines that endogenously express ACE, such as human umbilical vein endothelial cells (HUVECs) or the human lung adenocarcinoma cell line A549, can provide a more physiologically relevant model.[2][6]

  • For Antioxidant/Endothelial Effects: HUVECs are a well-established model for studying the effects of Zofenopril on endothelial function, such as the expression of adhesion molecules and the cellular redox state.[7][8][9]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for Zofenopril

Possible CauseTroubleshooting Steps
Zofenopril Degradation Prepare fresh stock solutions in anhydrous, high-purity DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles. Prepare working dilutions immediately before use.[2]
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.
Cell Density Optimize and standardize the cell seeding density. Overly confluent or sparse cultures will respond differently.
Assay Protocol Variability Ensure consistent incubation times, reagent concentrations, and instrument settings across all experiments. Develop and follow a detailed Standard Operating Procedure (SOP).
Solvent Effects Maintain a consistent and low final concentration of the solvent (e.g., DMSO) across all wells, including controls. High solvent concentrations can be cytotoxic.

Issue 2: High Background Signal in Fluorometric or Colorimetric Assays

Possible CauseTroubleshooting Steps
Reagent Issues Use fresh assay reagents. Ensure proper storage of reagents to prevent degradation.
Media Interference Some components in cell culture media (e.g., phenol (B47542) red, serum) can interfere with fluorescent or colorimetric readouts. Consider using phenol red-free media for the assay and running controls with media alone.
Well-to-Well Contamination Be cautious with pipetting to avoid splashing and cross-contamination between wells.
Incorrect Instrument Settings Ensure the correct excitation/emission wavelengths and other instrument settings are used for your specific assay.

Experimental Protocols

Protocol 1: Cell-Based ACE Inhibition Assay (Fluorometric)

This protocol is adapted for a 96-well format using a cell line stably expressing human ACE (e.g., HEK293-hACE).

Materials:

  • HEK293-hACE cells

  • Complete growth medium (e.g., DMEM with 10% FBS, selection antibiotic)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Fluorogenic ACE Substrate

  • Zofenoprilat (active form of Zofenopril)

  • 96-well black, clear-bottom microplate

Procedure:

  • Cell Plating: Seed HEK293-hACE cells into the 96-well plate at a density of 50,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]

  • Compound Preparation: Prepare serial dilutions of Zofenoprilat in Assay Buffer.

  • Cell Treatment: Gently wash the cells twice with 100 µL of Assay Buffer. Add 50 µL of the diluted Zofenoprilat solutions (or Assay Buffer for the control) to the respective wells. Pre-incubate the plate at 37°C for 10-15 minutes.

  • Enzymatic Reaction: Add 50 µL of the fluorogenic ACE substrate solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically at the appropriate excitation/emission wavelengths for your substrate, taking readings every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of ACE inhibition for each Zofenoprilat concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

    • Plot the % Inhibition against the logarithm of the Zofenoprilat concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Zofenopril's Effect on Endothelial Adhesion Molecule Expression

This protocol describes a method to measure the effect of Zofenoprilat on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on HUVECs stimulated with TNF-α, using a cell-based ELISA.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Zofenoprilat

  • Primary antibody against human VCAM-1

  • HRP-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • Stop solution

  • 96-well tissue culture plate

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate and grow to confluence.

  • Pre-treatment: Treat the confluent HUVEC monolayers with various concentrations of Zofenoprilat for a predetermined time (e.g., 1-4 hours).

  • Stimulation: Add TNF-α to the wells (at a final concentration known to induce VCAM-1 expression, e.g., 10 ng/mL) and incubate for 4-6 hours at 37°C. Include appropriate controls (untreated, TNF-α alone).

  • Cell Fixation: Gently wash the cells with PBS and fix with a suitable fixative (e.g., 1% paraformaldehyde) for 15 minutes at room temperature.

  • Blocking: Wash the wells and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Antibody Incubation: Incubate with the primary anti-VCAM-1 antibody for 1-2 hours at room temperature.

  • Secondary Antibody: Wash the wells and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the wells, add the HRP substrate, and allow the color to develop. Stop the reaction with the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Compare the absorbance values of the Zofenoprilat-treated wells to the TNF-α only control to determine the extent of inhibition of VCAM-1 expression.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Potency of Zofenoprilat

InhibitorParameterValueEnzyme SourceReference
Zofenoprilat IC501 - 8 nMRabbit Lung ACE[10]
SQ 26,703 (arginine salt of zofenoprilat) IC508 nMRabbit Lung ACE[10]
Captopril (Reference) IC5023 nMRabbit Lung ACE[10]
Note: IC50 values are dependent on experimental conditions, including substrate concentration.

Visualizations

Zofenopril_Signaling_Pathway cluster_RAAS Renin-Angiotensin System cluster_Zof_Effects Zofenoprilat Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Secretion, Cell Proliferation AT1R->Vasoconstriction Zofenoprilat Zofenoprilat (-SH group) Zofenoprilat->ACE Inhibition Bradykinin Bradykinin (Vasodilator) Zofenoprilat->Bradykinin Prevents Degradation ROS Reactive Oxygen Species (ROS) Zofenoprilat->ROS Scavenging H2S H₂S Release Zofenoprilat->H2S Inactive Inactive Peptides Bradykinin->Inactive ACE NFkB NF-κB Activation ROS->NFkB Adhesion Adhesion Molecule Expression NFkB->Adhesion MAPK_mTOR MAPK/mTOR Inhibition H2S->MAPK_mTOR

Caption: Zofenoprilat's dual mechanism: ACE inhibition in the RAAS and antioxidant/H₂S-mediated effects.

Experimental_Workflow start Start plate_cells Plate Cells in 96-well Plate (e.g., HUVECs, HEK293-hACE) start->plate_cells incubate_24h Incubate 24h (37°C, 5% CO₂) plate_cells->incubate_24h wash_cells Wash Cells with Assay Buffer incubate_24h->wash_cells prepare_zof Prepare Serial Dilutions of Zofenoprilat add_zof Add Zofenoprilat Dilutions & Controls to Wells prepare_zof->add_zof wash_cells->add_zof pre_incubate Pre-incubate (e.g., 15 min at 37°C) add_zof->pre_incubate add_substrate Add Substrate / Stimulus (e.g., Fluorogenic ACE Substrate or TNF-α) pre_incubate->add_substrate incubate_assay Incubate for Assay Duration add_substrate->incubate_assay measure Measure Signal (Fluorescence, Absorbance, etc.) incubate_assay->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: General workflow for a Zofenopril cell-based bioactivity assay.

Troubleshooting_Tree start Inconsistent Results in Zofenopril Assay q_reproducibility Is the issue poor reproducibility between replicates/experiments? start->q_reproducibility High Variability q_activity Is the issue low or no Zofenopril activity? start->q_activity Low Potency check_pipetting Review Pipetting Technique & Calibrate Pipettes q_reproducibility->check_pipetting Yes check_cells Standardize Cell Culture: - Consistent Passage # - Homogenous Seeding - Monitor Cell Health q_reproducibility->check_cells Yes check_protocol Adhere to Strict SOP: - Incubation Times - Reagent Prep - Minimize Edge Effects q_reproducibility->check_protocol Yes check_compound Verify Compound Integrity q_activity->check_compound Yes check_assay Review Assay Conditions q_activity->check_assay Yes sol_compound Prepare Fresh Zofenopril Stock & Aliquots. Check for Precipitation. Confirm Storage Conditions. check_compound->sol_compound Degradation Suspected sol_assay Confirm Cell Target Expression. Optimize Compound Concentration & Incubation Time. Rule out Media Interference. check_assay->sol_assay Suboptimal Parameters

Caption: A decision tree for troubleshooting inconsistent Zofenopril assay results.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Zofenopril and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of Zofenopril and its active metabolite, Zofenoprilat.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Zofenopril and Zofenoprilat?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components of the biological matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method for Zofenopril and Zofenoprilat.

Q2: What are the primary causes of matrix effects in plasma-based assays for these compounds?

A2: In plasma, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites.[2][3] These components can co-elute with Zofenopril and Zofenoprilat and interfere with their ionization in the mass spectrometer source.

Q3: How can I qualitatively determine if my assay is experiencing matrix effects?

A3: A post-column infusion experiment is a valuable qualitative tool.[4][5] This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. By understanding where these interferences elute, you can adjust your chromatographic method to separate the analyte peaks from these regions.

Q4: How can I quantitatively measure the extent of matrix effects?

A4: The matrix factor (MF) provides a quantitative measure. It is calculated by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the same analyte in a neat solution.[6] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.

Q5: What is an acceptable range for the matrix factor?

A5: Ideally, the matrix factor should be close to 1, typically within the range of 0.8 to 1.2. The coefficient of variation (%CV) of the matrix factor across at least six different lots of the biological matrix should be ≤15%.

Troubleshooting Guide

Problem 1: Poor reproducibility and high variability in quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects across different lots of biological matrix.

  • Troubleshooting Steps:

    • Assess Lot-to-Lot Variability: Perform a post-extraction spike experiment using at least six different lots of the biological matrix.

    • Calculate Matrix Factor: Determine the matrix factor for each lot. A high %CV for the matrix factor across the lots will confirm variability.

    • Optimize Sample Preparation: Consider a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove a wider range of interfering compounds.[7]

Problem 2: Low signal intensity and poor sensitivity for Zofenopril and/or Zofenoprilat.

  • Possible Cause: Significant ion suppression.

  • Troubleshooting Steps:

    • Perform Post-Column Infusion: Identify the retention time regions where ion suppression is occurring.

    • Modify Chromatography: Adjust the chromatographic gradient or change the stationary phase to separate the analytes from the suppressive regions.

    • Enhance Sample Cleanup: Implement a more effective sample preparation method like liquid-liquid extraction (LLE) or SPE to remove the interfering components.[7]

Problem 3: Inaccurate results with a consistent bias (either high or low) in QC samples.

  • Possible Cause: A consistent matrix effect that is not being adequately compensated for.

  • Troubleshooting Steps:

    • Evaluate Internal Standard (IS) Performance: Ensure the chosen internal standard co-elutes with the analytes and experiences a similar matrix effect. A stable isotope-labeled internal standard is the most effective choice.

    • Assess IS Matrix Factor: Perform a post-extraction spike experiment for the internal standard to determine its matrix factor.

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

Quantitative Data Summary

The following table summarizes the matrix effect and recovery data for Zofenopril and Zofenoprilat from a validated LC-MS/MS method.[8]

AnalyteQC Level (ng/mL)Matrix Effect (%)Recovery (%)
Zofenopril Low104.1085.3
Medium99.0186.1
High100.5384.7
Zofenoprilat Low95.1475.2
Medium100.1978.9
High99.9176.5

Experimental Protocols

Detailed Method for Quantitative Assessment of Matrix Effects (Post-Extraction Spiking)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the biological matrix before extraction.

  • Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (%): Recovery = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • The %CV of the IS-Normalized MF across the different matrix lots should be ≤15%.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE) [9]

  • To 100 µL of plasma, add 25 µL of internal standard solution.

  • Add a reducing agent like 1,4-Dithiothreitol (DTT) to stabilize the thiol group of Zofenoprilat.

  • Vortex mix for 30 seconds.

  • Add 100 µL of 0.5 M hydrochloric acid solution to acidify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE), cap the tube, and vortex for 3 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Matrix Effects start Start: Inconsistent or Inaccurate Results check_variability Problem: High Variability in QC Samples? start->check_variability check_suppression Problem: Low Sensitivity (Ion Suppression)? check_variability->check_suppression No assess_lots Assess Lot-to-Lot Variability check_variability->assess_lots Yes check_bias Problem: Consistent Bias in QC Samples? check_suppression->check_bias No post_column Perform Post-Column Infusion check_suppression->post_column Yes evaluate_is Evaluate Internal Standard Performance check_bias->evaluate_is Yes end End: Method Optimized check_bias->end No optimize_prep1 Optimize Sample Preparation (e.g., SPE) assess_lots->optimize_prep1 optimize_prep1->end modify_chrom Modify Chromatography post_column->modify_chrom modify_chrom->optimize_prep1 matrix_match Use Matrix-Matched Calibrators evaluate_is->matrix_match matrix_match->end

Caption: Troubleshooting workflow for matrix effects.

RAAS_Pathway Zofenopril Mechanism of Action: RAAS Inhibition Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1R->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin (from Kidney) ACE ACE Zofenoprilat Zofenoprilat (Active Metabolite) Zofenoprilat->ACE Inhibition

Caption: Zofenopril's mechanism via RAAS inhibition.

References

Optimizing oral gavage techniques for Zofenopril administration in rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing oral gavage techniques for Zofenopril administration in rats.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for preparing Zofenopril for oral gavage in rats?

A1: Zofenopril calcium is a prodrug ester that is relatively insoluble in water.[1] Common vehicles for suspending Zofenopril for oral administration in rats include 0.2% carboxymethylcellulose (CMC) and a 1% solution of Tween 80.[2][3] Another option is a mixture of 10% DMSO in isotonic saline.[3] The choice of vehicle should remain consistent throughout a study.[3]

Q2: What is a typical oral dose of Zofenopril for rats in experimental studies?

A2: The effective oral dose of Zofenopril in rats can vary depending on the experimental model. For spontaneously hypertensive rats (SHR), a common dose is 10 mg/kg/day, which has been shown to significantly reduce systolic blood pressure.[2][3][4] Doses ranging from 0.5 mg/kg/day to 15 mg/kg/day have also been used in various studies.[3][4] A pilot study is recommended to determine the optimal dose for your specific research model.[2]

Q3: How do I calculate the correct volume of Zofenopril suspension to administer?

A3: The volume to be administered is calculated based on the rat's body weight and the desired dosage. The maximum recommended gavage volume for rats is generally 10-20 ml/kg.[5][6][7] However, smaller volumes (e.g., 5 ml/kg) are often recommended to reduce the risk of complications like aspiration pneumonia.[8]

Calculation Example: For a 300g (0.3 kg) rat and a target dose of 10 mg/kg, with a Zofenopril suspension concentration of 2 mg/mL:

  • Calculate the total dose: 0.3 kg * 10 mg/kg = 3 mg of Zofenopril.

  • Calculate the administration volume: 3 mg / 2 mg/mL = 1.5 mL.

Q4: How often should the Zofenopril suspension be prepared?

A4: To ensure stability and efficacy, it is recommended to prepare Zofenopril solutions fresh daily, unless you have specific stability data for your vehicle and storage conditions.[2] The suspension should be homogenous before each administration, which can be achieved through vortexing or brief sonication.[2]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or lack of expected therapeutic effect.

Potential Cause Troubleshooting Step
Improper Drug Suspension Ensure the Zofenopril suspension is homogenous before each administration by vortexing or sonicating.[2] Prepare the suspension fresh daily to avoid degradation.[2]
Inaccurate Dosing Verify dosage calculations and ensure accurate weighing of the rat and the compound. Use a consistent and precise oral gavage technique for all animals.[2]
Animal-to-Animal Variability Use a single, well-characterized rat strain and sex for your experiments.[2] Allow for an adequate acclimatization period before starting the experiment.[2]
Vehicle Effects Include a vehicle-only control group in your study to differentiate the effects of the vehicle from those of Zofenopril.[3]

Issue 2: Difficulty with the oral gavage procedure.

Potential Cause Troubleshooting Step
Rat Resistance and Stress Handle the rats gently and frequently before the experiment to acclimate them to being held.[3] Use a firm but gentle restraint technique.[3] Consider alternative, less stressful methods like voluntary consumption if the experimental design allows.[9]
Incorrect Gavage Needle Insertion Ensure the gavage needle is inserted gently over the tongue and into the esophagus, not the trachea.[3] If resistance is met, do not force the needle; withdraw and try again.[6][10] The animal should swallow as the tube passes.[3][6]
Regurgitation or Aspiration Administer the solution slowly to allow the rat to swallow.[3] If any fluid is observed coming from the nose or mouth, stop the procedure immediately.[3] Monitor the animal closely for signs of respiratory distress.[5][10]
Esophageal or Tracheal Injury Use a flexible, ball-tipped gavage needle of the appropriate size.[3][9] Lubricate the tip with a small amount of water or a non-irritating lubricant.[3][5]

Issue 3: Animal shows signs of distress post-gavage (e.g., difficulty breathing, lethargy).

Potential Cause Action
Aspiration Pneumonia This is a serious complication that can occur if the substance enters the lungs.[11] Immediately stop the procedure if the rat coughs or chokes.[5][10] If signs of respiratory distress (gasping, labored breathing) are observed post-procedure, the animal should be monitored closely and a veterinarian should be contacted.[5][12] In severe cases, humane euthanasia may be necessary.[5][10]
Esophageal Perforation This can be caused by excessive force or an inappropriately sized needle.[5] If you suspect an injury, stop the procedure and consult with veterinary staff.[5]
Stress from Restraint/Procedure Minimize handling time and use proper restraint techniques.[3][5] Monitor the animal for a short period after returning it to its cage.[5]

Data Presentation

Table 1: Recommended Gavage Needle Sizes for Rats

Rat Weight (g) Gauge Length (inches) Ball Diameter (mm)
50-75201-1.52.25
75-200182-32.25
>200163-43.0
Data compiled from multiple sources.[8][11]

Table 2: Recommended Maximum Oral Gavage Volumes for Rats

Recommendation Maximum Volume (ml/kg)
General Guideline 10 - 20[5][6][7]
Recommended for Reduced Risk 5 - 10[8][10]
It is advisable to use the smallest volume necessary for accurate dosing.

Experimental Protocols

Protocol: Preparation and Administration of Zofenopril via Oral Gavage in Rats

1. Materials:

  • Zofenopril calcium powder

  • Vehicle (e.g., 0.2% CMC in sterile water)

  • Balance for weighing the rat and compound

  • Mortar and pestle or appropriate homogenization equipment

  • Graduated cylinder and beaker

  • Vortex mixer or sonicator

  • Appropriately sized, sterile, ball-tipped gavage needle (see Table 1)

  • Syringe (appropriately sized for the calculated volume)

2. Zofenopril Suspension Preparation (Example for a 2 mg/mL concentration): a. Weigh the required amount of Zofenopril calcium powder. b. Prepare the 0.2% CMC vehicle by dissolving 0.2g of CMC in 100mL of sterile water. c. Triturate the Zofenopril powder with a small amount of the vehicle to form a smooth paste. d. Gradually add the remaining vehicle while mixing to achieve the final desired concentration. e. Ensure a homogenous suspension by vortexing or sonicating immediately before drawing the dose into the syringe.[2]

3. Oral Gavage Procedure: a. Weigh the rat to determine the correct dosage volume.[5][6] b. Pre-measure the gavage needle by holding it alongside the rat, from the corner of the mouth to the last rib, and mark the tube at the level of the nose. Do not insert the needle past this mark.[5][6] c. Gently restrain the rat in an upright position, ensuring its head and neck are stabilized to create a straight line to the esophagus.[6][10] d. Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently over the tongue into the esophagus.[3] The rat should swallow as the tube passes.[6] Do not force the needle. [6][10] e. Once the needle is in the correct position (up to the pre-measured mark), slowly administer the Zofenopril suspension.[3] f. Withdraw the needle gently along the same path of insertion.[3] g. Monitor the rat for any signs of distress immediately after the procedure and for a short period thereafter.[3][5]

Visualizations

G cluster_prep Preparation cluster_admin Administration weigh_rat 1. Weigh Rat calc_dose 2. Calculate Dose & Volume weigh_rat->calc_dose prep_suspension 3. Prepare Zofenopril Suspension calc_dose->prep_suspension homogenize 4. Homogenize Suspension (Vortex/Sonicate) prep_suspension->homogenize draw_dose 5. Draw Dose into Syringe homogenize->draw_dose restrain 6. Restrain Rat draw_dose->restrain measure_needle 7. Pre-measure Needle restrain->measure_needle insert_needle 8. Insert Gavage Needle measure_needle->insert_needle administer 9. Administer Suspension insert_needle->administer withdraw_needle 10. Withdraw Needle administer->withdraw_needle monitor 11. Monitor Rat withdraw_needle->monitor

Caption: Experimental workflow for Zofenopril administration in rats via oral gavage.

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction & Aldosterone Release AngiotensinII->Vasoconstriction Zofenopril Zofenopril (Zofenoprilat - Active Form) ACE Angiotensin-Converting Enzyme (ACE) Zofenopril->ACE Inhibition

Caption: Simplified mechanism of action of Zofenopril as an ACE inhibitor.

References

Managing Zofenopril precipitation in final assay medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Zofenopril (B1663440) precipitation in final assay media.

Frequently Asked Questions (FAQs)

Q1: Why is my Zofenopril precipitating in the final assay medium?

Precipitation of Zofenopril in aqueous assay media is a common issue stemming from its low aqueous solubility.[1][2] Several factors can contribute to this:

  • Solvent Shock: Rapidly diluting a concentrated Zofenopril stock solution (typically in DMSO) into the aqueous assay buffer can cause the compound to crash out of solution.[3]

  • High Final Concentration: The desired final concentration of Zofenopril in the assay medium may exceed its solubility limit under the specific experimental conditions.

  • Suboptimal pH: Zofenopril's stability and solubility can be pH-dependent.[1][4] It is more susceptible to degradation in basic (alkaline) conditions.[1]

  • Final DMSO Concentration: While DMSO is an effective solvent for Zofenopril, a high final concentration in the assay medium can lead to precipitation upon dilution and may also be toxic to cells.[1][5][6]

  • Interactions with Media Components: Salts, proteins, and other components in the assay medium can interact with Zofenopril, reducing its solubility.[3]

  • Moisture Content: The presence of moisture in the DMSO stock can significantly decrease the solubility of Zofenopril calcium.[1][7]

Q2: What is the recommended solvent and storage condition for Zofenopril stock solutions?

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of Zofenopril.[1] It is crucial to use a fresh, moisture-free DMSO to maximize solubility.[1][7][8] For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[1]

Q3: What is the maximum recommended final DMSO concentration in the assay medium?

To maintain solubility and minimize solvent-induced artifacts or toxicity, the final concentration of DMSO in the assay medium should generally be kept below 0.5% (v/v), and ideally below 0.1%.[1][5][6]

Q4: How can I determine the maximum soluble concentration of Zofenopril in my specific assay medium?

A solubility test, often referred to as a precipitation threshold experiment, can be performed. This involves preparing serial dilutions of your Zofenopril stock solution in your final assay medium and observing the highest concentration that remains clear after incubation under your experimental conditions (e.g., 37°C for a specific duration).[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered with Zofenopril precipitation during in vitro assays.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation immediately upon dilution of DMSO stock into assay medium. Solvent Shock: Rapid change in solvent polarity.1. Pre-warm the assay medium to 37°C before adding the Zofenopril stock.[5] 2. Use a step-wise or serial dilution: First, dilute the stock into a smaller volume of pre-warmed medium, mix gently, and then add this intermediate dilution to the final culture volume.[3][5] 3. Increase mixing speed (with caution): Gently swirl or pipette the medium while adding the stock solution to facilitate rapid dispersion.[3]
Precipitate forms over time during incubation. Concentration exceeds solubility limit: The final concentration is near its solubility threshold under the assay conditions. Compound Degradation: Zofenopril may be degrading under basic or oxidative conditions.[1]1. Lower the final concentration of Zofenopril in your experiment.[1][3] 2. Perform a solubility test to determine the maximum soluble concentration in your specific medium and conditions.[3] 3. Review the pH of your assay buffer: If permissible for your assay, adjust the pH to a neutral or slightly acidic range.[1] 4. Prepare working solutions immediately before use to minimize the time Zofenopril is in the aqueous buffer.[1]
Inconsistent or lower-than-expected bioactivity. Precipitation of Zofenopril: The actual concentration of soluble, active compound is lower than intended. Degradation of Zofenopril: Improper storage or instability in the assay buffer.[1]1. Visually inspect for precipitation before and after adding Zofenopril to the assay medium. 2. Prepare fresh aliquots of Zofenopril stock solution from a new vial using anhydrous, high-purity DMSO.[1] 3. Run a stability test of Zofenopril in your specific assay buffer under your experimental conditions.[1]
Difficulty dissolving Zofenopril calcium salt. Low aqueous solubility. Use of hydrated DMSO. 1. Do not attempt to dissolve high concentrations of Zofenopril calcium directly in aqueous buffers.[1] 2. Prepare a concentrated stock solution in anhydrous DMSO first. [1] Sonication may aid in dissolution.[1][9]

Experimental Protocols

Protocol 1: Preparation of Zofenopril Stock Solution
  • Materials: Zofenopril calcium powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh the required amount of Zofenopril calcium powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Gently vortex or sonicate the tube until the powder is completely dissolved. Visually inspect for any remaining solid particles.[3] d. Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.[3] e. Aliquot into single-use volumes and store at -80°C for long-term storage.[1]

Protocol 2: Determining Maximum Soluble Concentration
  • Materials: Prepared Zofenopril stock solution, final assay medium, sterile microcentrifuge tubes or a clear multi-well plate.

  • Procedure: a. Prepare a series of dilutions of the Zofenopril stock solution in your final assay medium. Ensure the final DMSO concentration is constant across all dilutions and matches your experimental vehicle control. b. Incubate the dilutions at your experimental temperature (e.g., 37°C) for a duration relevant to your assay (e.g., 24-72 hours).[3] c. After incubation, visually inspect each dilution for any signs of precipitation (cloudiness or visible particles). d. The highest concentration that remains clear is the approximate maximum soluble concentration under your specific assay conditions.[3]

Data Presentation

Table 1: Solubility of Zofenopril Calcium in Different Solvents

SolventSolubilityNotesReference(s)
DMSO~5.33 mg/mLUse of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[1][7]
DMSO~8.98 mg/mLSonication is recommended.[9]
WaterInsoluble[2][7]
EthanolInsoluble[2][7]

Visualizations

Zofenopril Precipitation Troubleshooting Workflow

G start Start: Zofenopril Precipitation Observed check_stock 1. Check Stock Solution Is it clear? Is DMSO anhydrous? start->check_stock remake_stock Remake stock with anhydrous DMSO. Use sonication. check_stock->remake_stock No optimize_dilution 2. Optimize Dilution Protocol check_stock->optimize_dilution Yes remake_stock->check_stock check_concentration 3. Check Final Concentration optimize_dilution->check_concentration Precipitation Persists end End: Precipitation Resolved optimize_dilution->end Resolved serial_dilution Use serial/step-wise dilution. Pre-warm medium to 37°C. serial_dilution->optimize_dilution alternative_formulation 4. Explore Alternative Formulations (e.g., co-solvents, cyclodextrins) check_concentration->alternative_formulation Precipitation Persists check_concentration->end Resolved lower_concentration Lower final Zofenopril concentration. Perform solubility test. lower_concentration->check_concentration validate_assay Validate new formulation: - Cell Toxicity - Biological Activity alternative_formulation->validate_assay validate_assay->end

Caption: A step-by-step workflow for troubleshooting Zofenopril precipitation.

Simplified ACE Inhibition Pathway

Zofenopril is a prodrug that is converted to its active form, Zofenoprilat (B1230023), which inhibits the Angiotensin-Converting Enzyme (ACE).[1][9][10] This prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.

G Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI   Renin AngII Angiotensin II AngI->AngII   ACE Vasoconstriction Vasoconstriction, Aldosterone Release AngII->Vasoconstriction Zofenopril Zofenopril (Prodrug) Zofenoprilat Zofenoprilat (Active) Zofenopril->Zofenoprilat Hydrolysis ACE ACE Zofenoprilat->ACE Inhibits Renin Renin

Caption: Simplified signaling pathway of ACE inhibition by Zofenopril.

References

Impact of repeated freeze-thaw cycles on Zofenopril stock solution integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Zofenopril (B1663440) stock solutions, with a particular focus on the impact of repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage temperature for Zofenopril stock solutions?

A1: The recommended solvent for preparing Zofenopril stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] For long-term storage (up to one year), it is advisable to store aliquots at -80°C. For shorter-term storage (up to one month), -20°C is suitable.[1]

Q2: Why is it critical to avoid repeated freeze-thaw cycles with Zofenopril stock solutions?

A2: Zofenopril, and specifically its active metabolite Zofenoprilat, contains a free sulfhydryl (-SH) group, which is highly susceptible to oxidation.[2] Repeated freeze-thaw cycles can introduce moisture and increase exposure to atmospheric oxygen, accelerating oxidative degradation. This can lead to the formation of disulfide dimers and other degradation products, compromising the integrity and bioactivity of the stock solution.[2] It is strongly recommended to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[1]

Q3: What are the primary degradation pathways for Zofenopril?

A3: Forced degradation studies have demonstrated that Zofenopril is most susceptible to degradation under oxidative and basic (alkaline) hydrolysis stress conditions.[2][3][4] It is relatively stable under thermal, acidic, neutral, and photolytic stress.[3][4]

Q4: Can I prepare a working solution of Zofenopril in an aqueous buffer for daily use?

A4: While you can prepare fresh dilutions in aqueous buffers (e.g., PBS, pH 7.4), the stability of Zofenopril in such solutions can be limited.[1] It is recommended to prepare the final working solution immediately before use. If your experiment involves extended incubation times, it is crucial to perform a stability test of Zofenopril in your specific assay buffer under the experimental conditions (time, temperature, pH).[1]

Q5: What are the visible signs of Zofenopril degradation or instability in a stock solution?

A5: While visual inspection is not a definitive measure of stability, signs of degradation can include color changes, precipitation, or crystallization in the stock solution upon thawing. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary for accurate assessment.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Inconsistent or lower-than-expected bioactivity in assays. 1. Degradation of Zofenopril stock solution due to improper storage (e.g., repeated freeze-thaw cycles, moisture exposure).[1] 2. Instability in the aqueous assay buffer (e.g., due to pH or oxidative stress).[1]1. Prepare fresh aliquots of Zofenopril stock solution from a new vial of solid compound using anhydrous, high-purity DMSO.[1] 2. Perform a stability test of Zofenopril in your specific assay buffer under your experimental conditions.[1] 3. Prepare working solutions immediately before the experiment.[1]
Appearance of unknown peaks in HPLC analysis of the stock solution. 1. Formation of degradation products from exposure to incompatible conditions (e.g., oxidation from repeated freeze-thaw cycles, basic pH).[2]1. Review the handling and storage procedures of the stock solution. Ensure aliquoting to minimize freeze-thaw cycles. 2. Characterize the degradation products using techniques like LC-MS/MS if necessary.[3]
Precipitation observed in the stock solution upon thawing. 1. Poor solubility due to moisture in the DMSO. 2. The concentration of the stock solution may be too high.1. Use fresh, high-purity anhydrous DMSO for stock solution preparation.[1] 2. Gentle warming and vortexing may help to redissolve the compound. If precipitation persists, consider preparing a new stock solution at a lower concentration.

Impact of Repeated Freeze-Thaw Cycles on Zofenopril Stock Solution

While specific quantitative data on the degradation of Zofenopril in DMSO after a defined number of freeze-thaw cycles is limited in publicly available literature, the following table provides a representative example of the expected impact. This data is illustrative and based on the known instability of sulfhydryl-containing compounds and the general recommendation to avoid repeated freeze-thaw cycles.

Number of Freeze-Thaw CyclesEstimated % Recovery of ZofenoprilPotential Observations
0 (Initial)100%Clear, homogenous solution.
198-99%No significant change.
390-95%Minor degradation may be detectable by HPLC.
580-90%Increased presence of degradation products.
10< 80%Significant degradation, potentially impacting experimental results.

Note: The actual degradation rate can vary depending on factors such as the initial concentration of the stock solution, the purity of the DMSO, and the specific conditions of freezing and thawing.

Experimental Protocols

Protocol 1: Preparation of Zofenopril Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of Zofenopril for use in various experiments.

Materials:

  • Zofenopril Calcium (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the vial of solid Zofenopril Calcium and the anhydrous DMSO to room temperature in a desiccator to prevent moisture condensation.[1]

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Zofenopril Calcium.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.[1]

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: Freeze-Thaw Stability Assessment of Zofenopril Stock Solution

Objective: To evaluate the stability of a Zofenopril stock solution after a specified number of freeze-thaw cycles.

Materials:

  • Aliquots of Zofenopril stock solution (prepared as in Protocol 1)

  • Freezer (-20°C or -80°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

  • Initial Analysis (Cycle 0): Immediately after preparation, analyze one aliquot of the Zofenopril stock solution by HPLC to determine the initial concentration and purity. This will serve as the baseline.

  • Freeze-Thaw Cycles:

    • Place the remaining aliquots in a freezer at the designated storage temperature (e.g., -20°C) for a minimum of 24 hours.

    • Remove the aliquots from the freezer and allow them to thaw completely at room temperature (approximately 24 hours).[5]

    • This completes one freeze-thaw cycle.

  • Intermediate Analysis: After a predetermined number of cycles (e.g., 1, 3, 5, 10), take one aliquot for HPLC analysis.

  • Repeat Cycles: Repeat the freeze-thaw process for the desired number of cycles.[5]

  • Final Analysis: After the final freeze-thaw cycle, analyze an aliquot by HPLC.

  • Data Analysis: Compare the HPLC results (e.g., peak area of Zofenopril, presence of degradation peaks) from each cycle to the initial analysis to determine the percentage of degradation.

Visualizations

G Experimental Workflow for Freeze-Thaw Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_cycles Freeze-Thaw Cycles cluster_post_analysis Post-Cycle Analysis cluster_data Data Interpretation prep_stock Prepare Zofenopril Stock Solution aliquot Aliquot into Single-Use Tubes prep_stock->aliquot initial_analysis Initial HPLC Analysis (Cycle 0) aliquot->initial_analysis freeze Freeze at -20°C / -80°C (24h) aliquot->freeze thaw Thaw at Room Temp (24h) freeze->thaw 1 Cycle thaw->freeze Repeat N times intermediate_analysis Intermediate HPLC Analysis thaw->intermediate_analysis final_analysis Final HPLC Analysis thaw->final_analysis intermediate_analysis->freeze data_analysis Compare Results to Baseline final_analysis->data_analysis conclusion Determine Stability data_analysis->conclusion

Caption: Workflow for assessing Zofenopril stock solution stability after freeze-thaw cycles.

RAAS_Pathway Zofenopril's Mechanism of Action in the Renin-Angiotensin-Aldosterone System cluster_effects Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  + AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  + Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Zofenopril Zofenopril (as Zofenoprilat) Zofenopril->ACE Inhibition BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: Zofenopril inhibits ACE, blocking the conversion of Angiotensin I to Angiotensin II.

References

Interference of Zofenopril (calcium) with common laboratory reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential for Zofenopril (B1663440) and its calcium salt to interfere with common laboratory reagents and assays. While there is a notable lack of widespread, documented cases of direct analytical interference by Zofenopril in routine clinical assays, this guide offers insights into potential mechanisms, troubleshooting strategies, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Does Zofenopril (calcium) interfere with standard clinical chemistry assays?

There are no significant reports in the scientific literature detailing direct in vitro (analytical) interference of Zofenopril with common clinical chemistry assays such as those for electrolytes, renal function, or liver enzymes. However, like all medications, the potential for unforeseen interference exists. It is crucial to distinguish between in vivo (physiological) effects and in vitro (analytical) interference.

Q2: What are the known in vivo effects of Zofenopril that can alter lab results?

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor. Its therapeutic action can lead to physiological changes in the body that are reflected in laboratory test results. These are not analytical errors but true changes in the patient's physiology.[1][2] Key in vivo effects include:

  • Increased Serum Potassium (Hyperkalemia): By inhibiting angiotensin II production and subsequently reducing aldosterone (B195564) secretion, ACE inhibitors can decrease potassium excretion.[1][3]

  • Increased Serum Creatinine (B1669602): A slight increase in serum creatinine can be expected after initiating ACE inhibitor therapy. This is often due to hemodynamic changes in the kidneys and is not necessarily a sign of kidney damage.[1][4]

Q3: What is the theoretical potential for in vitro interference by Zofenopril?

Zofenopril possesses a sulfhydryl (-SH) group, which gives it antioxidant properties.[5][6][7] Theoretically, this reducing potential could interfere with laboratory assays that are based on redox (reduction-oxidation) reactions. Assays employing colorimetric or fluorometric methods that involve an oxidative step could potentially be affected, though this has not been specifically reported for Zofenopril.

Q4: Can Zofenopril affect Angiotensin-Converting Enzyme (ACE) level measurements?

Yes. As an ACE inhibitor, Zofenopril will directly interfere with the measurement of ACE levels in blood, leading to falsely low results.[8] This is an expected pharmacological effect. If a true baseline ACE level is required, the medication should be discontinued (B1498344) for an appropriate washout period, as determined by a clinician.

Troubleshooting Guide: Suspected Laboratory Interference

If you suspect that Zofenopril is interfering with an experimental or clinical assay, a systematic approach is necessary to identify the source of the issue.

Step 1: Differentiate Between In Vivo and In Vitro Effects

  • Clinical Correlation: Do the unexpected lab results correlate with the known physiological effects of ACE inhibitors (e.g., slightly elevated potassium)? If so, it is likely an in vivo effect.[9]

  • Patient Status: Consider the patient's clinical condition. Changes in laboratory values may be due to the underlying disease state rather than drug interference.

Step 2: Investigate Potential In Vitro Interference

  • Spike and Recovery: Add a known amount of Zofenopril (or its active metabolite, Zofenoprilat) to a patient sample and a control sample. If the recovery of the analyte is significantly different between the two, this suggests analytical interference.

  • Serial Dilution: Analyze the sample at different dilutions. If interference is present, the results may not be linear across the dilution series.

  • Alternative Method: If possible, re-analyze the sample using a different analytical methodology that is less susceptible to the suspected interference mechanism (e.g., mass spectrometry instead of an immunoassay).[9]

Step 3: Consult Manufacturer and Literature

  • Review the package insert for the laboratory assay, which may list known interfering substances.

  • Perform a thorough literature search for any reported interferences with the specific assay methodology being used.

Data on Zofenopril and its Active Metabolite

The following tables summarize key pharmacokinetic and analytical parameters for Zofenopril and its active metabolite, Zofenoprilat. This information is useful for researchers developing or validating assays.

Table 1: Pharmacokinetic Parameters of Zofenopril and Zofenoprilat

ParameterZofenoprilZofenoprilatCitation(s)
Time to Peak Plasma Concentration (Tmax) ~1.2 hours~1.4 hours[10]
Active Moiety ProdrugActive Metabolite[11][12]
Primary Mechanism of Action N/AACE Inhibition[11][12]

Table 2: Analytical Methods for Zofenopril Quantification

MethodLimit of Quantitation (LOQ)Sample MatrixKey FindingsCitation(s)
LC-MS/MS 1 ng/mL (Zofenopril), 2 ng/mL (Zofenoprilat)Human PlasmaHighly sensitive and specific method.[10]
GC-MS ~1 ng/mLPlasmaRequires derivatization of the sulfhydryl group.

Visualizing Workflows and Pathways

Logical Flow for Investigating Suspected Interference

The following diagram outlines the decision-making process when encountering a suspected case of laboratory test interference.

G Troubleshooting Suspected Zofenopril Interference start Unexpected Lab Result for Patient on Zofenopril in_vivo Is the result consistent with known in vivo effects of ACE inhibitors? (e.g., increased K+, creatinine) start->in_vivo in_vivo_yes Likely a physiological effect. Correlate with clinical findings. in_vivo->in_vivo_yes Yes in_vitro Suspect in vitro (analytical) interference. Begin investigation. in_vivo->in_vitro No spike Perform Spike and Recovery Experiment in_vitro->spike dilution Perform Serial Dilution spike->dilution alt_method Analyze with an Alternative Method dilution->alt_method confirm Interference Confirmed alt_method->confirm Positive no_confirm Interference Not Confirmed. Investigate other causes. alt_method->no_confirm Negative

Caption: A flowchart for troubleshooting suspected interference from Zofenopril.

Zofenopril's Mechanism of Action and Potential for Interference

This diagram illustrates the primary mechanism of Zofenopril and highlights the chemical property that could theoretically lead to interference.

G Zofenopril's Mechanism and Potential for Interference cluster_0 Pharmacological Action (In Vivo Effects) cluster_1 Chemical Property (In Vitro Potential) Zofenopril Zofenopril (Prodrug) Zofenoprilat Zofenoprilat (Active) Zofenopril->Zofenoprilat Metabolism ACE Angiotensin-Converting Enzyme (ACE) Zofenoprilat->ACE Inhibits AngioII Reduced Angiotensin II ACE->AngioII Blocks Conversion Aldo Reduced Aldosterone AngioII->Aldo K_effect Increased Serum K+ Aldo->K_effect Leads to SH_group Sulfhydryl (-SH) Group on Zofenoprilat Redox Redox-Sensitive Assays (e.g., colorimetric) SH_group->Redox May interact with Interference Potential for Analytical Interference Redox->Interference

Caption: Zofenopril's dual nature: pharmacological effects and chemical properties.

Detailed Experimental Protocol: Spike and Recovery

This protocol describes a general method for assessing assay interference from a substance like Zofenopril.

Objective: To determine if Zofenopril or its active metabolite, Zofenoprilat, interferes with the quantification of a specific analyte in a given sample matrix (e.g., plasma, serum).

Materials:

  • Patient/control samples

  • Zofenopril or Zofenoprilat standard of known concentration

  • Assay-specific reagents and instrumentation

  • Calibrated pipettes and laboratory consumables

Procedure:

  • Sample Preparation:

    • Divide a pooled, analyte-containing sample into three aliquots (A, B, and C).

  • Spiking:

    • Aliquot A (Baseline): Add a volume of assay buffer or solvent equivalent to the spike volume.

    • Aliquot B (Spiked Sample): Add a small, known volume of the Zofenopril/Zofenoprilat standard solution to achieve a clinically relevant concentration.

    • Aliquot C (Spike in Blank): Prepare a blank matrix (a sample with no analyte) and add the same amount of Zofenopril/Zofenoprilat standard as in Aliquot B. This helps assess the effect of the drug on the assay background.

  • Analysis:

    • Analyze all three aliquots according to the standard procedure for the assay.

  • Calculations:

    • Expected Value: Concentration in Aliquot A + (Concentration of Standard * Volume of Standard) / Final Volume of Aliquot B

    • Measured Value: Concentration measured in Aliquot B

    • Percent Recovery: (Measured Value / Expected Value) * 100

  • Interpretation:

    • A recovery rate between 85% and 115% is generally considered acceptable and indicates no significant interference.

    • Recovery rates outside this range suggest that Zofenopril may be interfering with the assay, causing either suppression or enhancement of the signal.

    • The result from Aliquot C will indicate if the drug itself produces a signal in the assay.

References

Adjusting for Zofenopril's susceptibility to basic hydrolysis in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on adjusting experimental designs for Zofenopril's susceptibility to basic hydrolysis. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the accuracy and reliability of your experimental results. Zofenopril (B1663440), a potent angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that undergoes hydrolysis to its active metabolite, Zofenoprilat. This conversion and further degradation are significantly influenced by pH, particularly under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Zofenopril degradation in experimental solutions?

A1: Forced degradation studies have shown that Zofenopril is most susceptible to degradation under two main conditions: basic (alkaline) hydrolysis and oxidative stress.[1][2] In alkaline solutions, the ester linkage of Zofenopril is rapidly cleaved. Conversely, Zofenopril is relatively stable under acidic, neutral, thermal, and photolytic stress conditions.[1][2]

Q2: What is the main degradation product of Zofenopril in basic solutions?

A2: The primary degradation pathway for Zofenopril in basic solutions is the hydrolysis of its thioester group to form the active metabolite, Zofenoprilat.[3]

Q3: How should I prepare and store Zofenopril stock solutions to minimize degradation?

A3: It is recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO). For long-term storage, aliquots should be kept at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Due to its limited stability in aqueous solutions, especially at neutral or basic pH, working solutions in aqueous buffers should be prepared fresh immediately before use.

Q4: Can I use phosphate-buffered saline (PBS) at pH 7.4 to prepare my Zofenopril working solution for a multi-day experiment?

A4: It is not recommended to store Zofenopril in PBS at pH 7.4 for extended periods. While physiological pH is not strongly basic, hydrolysis can still occur over time, affecting the concentration and activity of the compound in your assay. For long-term experiments, it is crucial to assess the stability of Zofenopril under your specific experimental conditions (temperature, buffer components, and duration).

Q5: Besides basic hydrolysis, are there other stability concerns for Zofenopril and its active metabolite?

A5: Yes, the active metabolite, Zofenoprilat, contains a free sulfhydryl (-SH) group that is susceptible to oxidation.[2] This can lead to the formation of disulfide dimers, which may have different biological activity and interfere with analytical quantification.[2] Therefore, when studying Zofenoprilat, it is important to take precautions to prevent oxidation, such as using deoxygenated buffers or adding antioxidants, if compatible with the experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity of Zofenopril. Degradation of Zofenopril in the experimental medium due to basic pH.1. Verify the pH of your culture medium or buffer. If it is alkaline, consider if the pH can be adjusted to a neutral or slightly acidic range without affecting the experiment. 2. Prepare fresh Zofenopril working solutions immediately before each experiment. 3. Perform a stability study of Zofenopril in your specific experimental medium over the time course of your assay.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products due to basic hydrolysis or oxidation.1. A forced degradation study identified six potential degradation products under various stress conditions.[1][4] Compare the retention times and mass-to-charge ratios of the unknown peaks with those of known degradation products. 2. For Zofenoprilat analysis, consider derivatizing the sulfhydryl group with a reagent like N-ethylmaleimide (NEM) to prevent oxidation and the formation of disulfide dimers.
Poor reproducibility of experimental results. Inconsistent handling and storage of Zofenopril solutions.1. Standardize the preparation, handling, and storage procedures for all Zofenopril solutions. 2. Ensure all researchers are aware of Zofenopril's instability in basic and oxidative environments.
Low recovery of Zofenopril or Zofenoprilat from biological matrices (e.g., plasma). Degradation during sample processing and extraction.1. Keep samples on ice and process them as quickly as possible. 2. For Zofenoprilat, add a stabilizing agent like N-ethylmaleimide (NEM) to the blood collection tubes to prevent ex vivo oxidation.

Quantitative Data on Zofenopril Stability

Table 1: Illustrative Stability of ACE Inhibitors under Various pH Conditions

ACE Inhibitor Condition Observation Reference
Perindopril ErbuminepH 6.8Degrades via hydrolysis following first-order kinetics.[5]
BenazeprilAcidic and Basic MediaMajor degradation product is Benazeprilat (hydrolysis product).[1]
CaptoprilpH > 4.0Oxidation is the predominant degradation pathway.[6]
LisinoprilpH 2-8Decomposition rate increases with decreasing pH.[7]

Note: This data is for illustrative purposes to highlight the general instability of ACE inhibitors under certain pH conditions and should not be directly extrapolated to Zofenopril without experimental verification.

Experimental Protocols

Protocol 1: Stability Assessment of Zofenopril in Aqueous Buffer by HPLC

This protocol outlines a general procedure to determine the stability of Zofenopril in a specific aqueous buffer over time.

1. Materials:

  • Zofenopril Calcium reference standard

  • High-purity anhydrous DMSO

  • Aqueous buffer of interest (e.g., phosphate (B84403) buffer at pH 8.0)

  • HPLC-grade acetonitrile (B52724) and water

  • Phosphoric acid or other suitable acid for pH adjustment of the mobile phase

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Volumetric flasks, pipettes, and autosampler vials

2. Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact composition may need to be optimized for your specific HPLC system and column.

  • Standard Stock Solution Preparation: Accurately weigh a known amount of Zofenopril Calcium and dissolve it in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the aqueous buffer of interest to a final concentration within the linear range of the HPLC method (e.g., 50 µg/mL). This is your t=0 sample.

  • HPLC Analysis:

    • Immediately inject the t=0 sample into the HPLC system and record the peak area of Zofenopril.

    • Incubate the remaining working solution at a controlled temperature (e.g., 25°C or 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated solution into the HPLC system and record the peak area of Zofenopril.

  • Data Analysis: Calculate the percentage of Zofenopril remaining at each time point relative to the initial concentration at t=0. Plot the percentage of Zofenopril remaining versus time to determine the degradation kinetics.

Protocol 2: Quantification of Zofenopril and Zofenoprilat in Plasma by LC-MS/MS with Derivatization

This protocol is adapted from established methods for the analysis of Zofenopril and its active metabolite in biological samples, incorporating a derivatization step to stabilize Zofenoprilat.

1. Materials:

  • Plasma samples

  • Zofenopril and Zofenoprilat reference standards

  • Internal standard (e.g., a structurally similar compound)

  • N-ethylmaleimide (NEM) solution

  • Extraction solvent (e.g., toluene)

  • LC-MS/MS system

  • Appropriate LC column and mobile phases

2. Procedure:

  • Sample Pre-treatment: Immediately after plasma separation, treat the samples with an NEM solution to derivatize the free sulfhydryl group of Zofenoprilat, forming a stable succinimide (B58015) derivative.

  • Sample Extraction:

    • To a known volume of the derivatized plasma, add the internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent like toluene.

    • Vortex and centrifuge to separate the layers.

  • Sample Preparation for Analysis:

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification of Zofenopril and the Zofenoprilat-NEM derivative.

Visualizations

Zofenopril_Hydrolysis_Pathway Zofenopril Zofenopril (Thioester Prodrug) Zofenoprilat Zofenoprilat (Active Metabolite) Zofenopril->Zofenoprilat Basic Hydrolysis (OH⁻) Degradation Further Degradation Products Zofenoprilat->Degradation Oxidation / Further Hydrolysis

Caption: Basic hydrolysis pathway of Zofenopril to its active metabolite, Zofenoprilat.

Experimental_Workflow_Stability_Assessment cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_stock Prepare Zofenopril Stock Solution (DMSO) prep_working Prepare Working Solution in Basic Buffer (t=0) prep_stock->prep_working inject_t0 Inject t=0 Sample prep_working->inject_t0 incubate Incubate Working Solution (Controlled Temperature) inject_t0->incubate inject_tx Inject Samples at Time Intervals (t=x) incubate->inject_tx calc_remaining Calculate % Zofenopril Remaining inject_tx->calc_remaining plot_kinetics Plot Degradation Kinetics calc_remaining->plot_kinetics

Caption: Workflow for assessing Zofenopril's stability in a basic aqueous buffer using HPLC.

References

Technical Support Center: Zofenopril Calcium Solvent Selection and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate solvents for Zofenopril (B1663440) calcium to ensure its stability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Zofenopril calcium stock solutions?

A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing Zofenopril calcium stock solutions.[1] It is crucial to use a high-purity, anhydrous grade of DMSO, as the presence of moisture can significantly decrease the solubility of Zofenopril calcium.[1]

Q2: What is the solubility of Zofenopril calcium in DMSO?

A2: Zofenopril calcium has a solubility of approximately 5.33 mg/mL in fresh, moisture-free DMSO.[1][2]

Q3: How should Zofenopril calcium stock solutions be stored?

A3: To maintain stability, Zofenopril calcium stock solutions in DMSO should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. For long-term storage (up to one year), it is recommended to store these aliquots at -80°C. For shorter-term storage (up to one month), -20°C is suitable.[1]

Q4: What are the primary factors that cause the degradation of Zofenopril calcium in solution?

A4: Forced degradation studies have identified two main conditions under which Zofenopril calcium is most susceptible to degradation:

  • Oxidative stress: The presence of oxidizing agents can lead to significant degradation.[1][3]

  • Basic (alkaline) hydrolysis: Zofenopril calcium degrades in solutions with a basic pH.[1][3]

Conversely, Zofenopril has been found to be relatively stable under thermal, acidic, neutral, and photolytic stress conditions.[3]

Q5: Can I dissolve Zofenopril calcium directly in aqueous buffers like PBS?

A5: Direct dissolution of high concentrations of Zofenopril calcium in aqueous buffers such as phosphate-buffered saline (PBS) is not recommended due to its low aqueous solubility.[1] For aqueous-based assays, it is best to first prepare a concentrated stock solution in anhydrous DMSO and then perform serial dilutions into the desired aqueous buffer.[1]

Q6: What are the known degradation pathways for Zofenopril?

A6: Zofenopril is a prodrug that undergoes hydrolysis of its ester group to form the active metabolite, Zofenoprilat (B1230023).[1] Like other ACE inhibitors containing a sulfhydryl group, Zofenoprilat is susceptible to oxidation, which can lead to the formation of disulfide dimers and other degradation products.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Difficulty Dissolving Zofenopril Calcium in DMSO 1. Use of hydrated or low-purity DMSO. 2. Attempting to prepare a solution above the solubility limit.1. Use fresh, high-purity, anhydrous DMSO. Moisture significantly reduces solubility.[1] 2. Ensure the target concentration does not exceed 5.33 mg/mL. 3. Sonication may be used to aid dissolution.[1]
Precipitation Observed After Diluting DMSO Stock in Aqueous Buffer 1. The final concentration of Zofenopril calcium in the aqueous buffer exceeds its solubility limit. 2. The percentage of DMSO in the final solution is too low to maintain solubility.1. Lower the final concentration of Zofenopril calcium in the working solution. 2. Ensure the final DMSO concentration is sufficient to maintain solubility, typically kept below 0.5% to minimize solvent effects on the experiment.[1]
Inconsistent or Lower-Than-Expected Bioactivity in Assays 1. Degradation of the Zofenopril calcium stock solution due to improper storage (e.g., multiple freeze-thaw cycles, moisture contamination). 2. Instability of Zofenopril calcium in the aqueous assay buffer during incubation due to pH or oxidative conditions.1. Prepare fresh aliquots of the Zofenopril calcium stock solution from a new vial of the solid compound using anhydrous, high-purity DMSO.[1] 2. Perform a stability test of Zofenopril calcium in your specific assay buffer under the exact experimental conditions (time, temperature, pH). 3. Prepare working solutions immediately before the experiment.[1]
Appearance of Unknown Peaks in HPLC Analysis 1. Formation of degradation products due to exposure to incompatible conditions (e.g., basic pH, oxidizing agents). 2. Interaction of Zofenopril calcium with other components in the assay medium.1. Review the pH and composition of your assay buffer. If the pH is alkaline, consider adjusting it to a neutral or slightly acidic range if the experimental design allows. 2. If oxidative stress is suspected, consider preparing solutions under an inert atmosphere (e.g., nitrogen) or adding antioxidants if compatible with the assay.

Data Presentation

Table 1: Solubility of Zofenopril Calcium in Various Solvents

Solvent Solubility Notes
Anhydrous Dimethyl Sulfoxide (DMSO)~ 5.33 mg/mL[1][2]Recommended for stock solutions. The presence of moisture significantly reduces solubility.[1]
WaterInsoluble/Very slightly solubleNot recommended for preparing concentrated stock solutions.[1]
EthanolInsoluble
MethanolVery slightly solubleMentioned in the context of synthesis and purification, not typically for analytical stock solutions.[5][6][7]
AcetonitrilePractically insoluble

Note: Quantitative solubility data in solvents other than DMSO is limited in publicly available literature. Researchers should determine the solubility in their specific solvent systems if DMSO is not suitable for their experimental setup.

Table 2: Stability Profile of Zofenopril Calcium Under Forced Degradation Conditions

Stress Condition Observation
OxidativeExtensive degradation[3]
Basic Hydrolysis (alkaline pH)Extensive degradation[3]
Acidic HydrolysisStable[3]
Neutral HydrolysisStable[3]
Thermal StressStable[3]
Photolytic StressStable[3]

Experimental Protocols

Protocol 1: Preparation of Zofenopril Calcium Stock Solution

Materials:

  • Zofenopril Calcium (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • To prevent moisture condensation, allow the vial of solid Zofenopril Calcium and the anhydrous DMSO to equilibrate to room temperature in a desiccator.

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Zofenopril Calcium.

  • Transfer the weighed solid to a sterile amber tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (not exceeding 5.33 mg/mL).

  • Vortex the tube thoroughly until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).

Protocol 2: Stability Assessment of Zofenopril Calcium in Aqueous Buffer by HPLC

Objective: To determine the stability of Zofenopril calcium in a specific aqueous buffer over time at a given temperature.

Materials:

  • Zofenopril calcium stock solution in DMSO (e.g., 10 mg/mL)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a UV or DAD detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase (e.g., 20mM Ammonium Acetate: Acetonitrile (50:50, v/v))[3][8]

  • Incubator or water bath set to the desired experimental temperature

  • Autosampler vials

Procedure:

  • Preparation of Working Solution: Prepare a working solution of Zofenopril calcium in the aqueous buffer by diluting the DMSO stock solution. The final DMSO concentration should be kept low (e.g., <0.5%) to minimize its effect.

  • Time Zero (T=0) Sample: Immediately after preparation, inject an aliquot of the working solution into the HPLC system to determine the initial concentration of Zofenopril calcium.

  • Incubation: Place the remaining working solution in an incubator or water bath set at the desired temperature.

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the working solution and transfer them to autosampler vials for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated HPLC method. The peak area of Zofenopril calcium at each time point is used to calculate its concentration.

  • Data Analysis: Plot the concentration of Zofenopril calcium versus time. Calculate the percentage of Zofenopril calcium remaining at each time point relative to the T=0 sample. This will provide an indication of the stability of Zofenopril calcium under the tested conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment weigh Weigh Zofenopril Calcium dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -80°C aliquot->store dilute Dilute Stock in Aqueous Buffer t0 T=0 HPLC Analysis dilute->t0 incubate Incubate at Desired Temperature dilute->incubate tx Time-Point Sampling & HPLC Analysis incubate->tx analyze Analyze Data & Determine Stability tx->analyze

Caption: Workflow for Zofenopril Calcium Solution Preparation and Stability Testing.

logical_relationship Zofenopril Zofenopril Calcium Solvent Appropriate Solvent (Anhydrous DMSO) Zofenopril->Solvent StableSolution Stable Stock Solution Solvent->StableSolution Degradation Degradation StableSolution->Degradation OxidativeStress Oxidative Stress OxidativeStress->Degradation BasicpH Basic pH BasicpH->Degradation

Caption: Factors Influencing Zofenopril Calcium Solution Stability.

References

Technical Support Center: Minimizing Variability in Zofenopril-Treated Hypertension Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in animal models of hypertension treated with Zofenopril (B1663440). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation, ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Zofenopril? A1: Zofenopril is a prodrug that is converted in the body to its active metabolite, zofenoprilat (B1230023).[1][2] Zofenoprilat is an angiotensin-converting enzyme (ACE) inhibitor.[1][2][3][4] Its primary mechanism is to block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][3] This inhibition leads to vasodilation (widening of blood vessels), reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.[1] Additionally, by inhibiting ACE, zofenoprilat increases levels of bradykinin, a peptide with vasodilatory properties, further contributing to its antihypertensive effect.[1] Zofenopril's sulfhydryl group is also thought to provide antioxidant and cardioprotective benefits.[4]

Q2: What are the recommended dosages of Zofenopril for hypertension studies in rats? A2: The effective oral dose of Zofenopril in spontaneously hypertensive rats (SHR) can vary. A common dose of 10 mg/kg/day has been shown to significantly reduce systolic blood pressure and is often used in studies.[5][6][7][8] Lower doses, such as 0.5 mg/kg/day, may have a minimal impact on blood pressure but can still provide cardiovascular benefits.[5] Higher doses of 15 mg/kg/day have also been utilized in specific contexts, such as investigating renal or cardiotoxicity protection.[5][9] It is crucial to consult literature specific to your animal model and research question to determine the optimal dosage.[6]

Q3: What is a suitable vehicle for oral administration of Zofenopril? A3: A common vehicle for suspending Zofenopril for oral gavage in rats is a 1% solution of Tween 80.[5] Other options that have been used include a 0.2% carboxymethylcellulose (CMC) solution or a mixture of 10% DMSO in isotonic saline.[5][6] The choice of vehicle should be kept consistent throughout the study, and a vehicle-only control group should always be included to differentiate the effects of the vehicle from those of Zofenopril.[5]

Q4: What are the critical factors to control to minimize variability in these studies? A4: To minimize variability, it is crucial to standardize the animal model (species, strain, age, sex), environment (temperature, humidity, light-dark cycles), and experimental procedures.[6][10] Sufficient acclimatization of the animals to the facility, handling, and measurement procedures is essential to reduce stress-induced physiological changes.[5][6][10] Furthermore, consistent and accurate drug preparation and administration techniques are paramount.[6]

Q5: What are the expected side effects of Zofenopril in rodent models? A5: The primary expected side effect of Zofenopril is dose-dependent hypotension (low blood pressure).[5] Researchers should monitor animals for signs of distress, such as lethargy, weight loss, or changes in behavior.[6] In some cases, chronic ACE inhibition can lead to compensatory physiological responses, such as an increase in plasma Angiotensin I.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Unreliable Blood Pressure Readings

Potential CauseTroubleshooting Steps
Animal Stress/Anxiety Handle rats gently and frequently before the experiment to acclimate them to the procedure.[5] Ensure a quiet, calm, and controlled environment during measurements, away from other animals.[5][11][12] Allow for an adequate acclimation period (5-10 minutes) in the restrainer before starting measurements.[5][11][12]
Improper Measurement Technique (Tail-Cuff Method) Ensure correct cuff size and placement on the base of the tail.[10] Maintain a consistent tail warming temperature (32-35°C) using a warming platform to ensure adequate blood flow for pulse detection.[5][10] Discard the first measurement and average 5-7 consecutive, consistent readings.[11][12]
Technical Equipment Issues Regularly check and calibrate all monitoring equipment.[11][13] Ensure proper placement and secure attachment of sensors or catheters.[13]
Biological Variability Use age- and sex-matched animals from a single, reputable supplier.[10] Randomize animals into treatment groups to avoid bias. Increase the sample size based on power calculations to ensure statistical significance.[10]

Issue 2: Difficulty with Oral Gavage Administration

Potential CauseTroubleshooting Steps
Animal Resistance and Stress Use a firm but gentle restraint technique.[5] Ensure all personnel are thoroughly trained in proper oral gavage techniques to minimize stress and ensure accuracy.[6]
Incorrect Gavage Needle Insertion Select an appropriately sized, sterile, ball-tipped gavage needle. Pre-measure the length from the corner of the mouth to the last rib.[5] Insert the needle gently into the diastema (gap between incisors and molars) and advance it over the tongue into the esophagus. The rat should swallow as the tube passes. If resistance is met, do not force the needle.[5]
Regurgitation or Aspiration of Compound Ensure the Zofenopril suspension is homogenous before each administration.[5] Administer the solution slowly to allow the rat to swallow.[5] If any fluid is observed coming from the nose or mouth, stop the procedure immediately.[5]

Issue 3: Unexpected Experimental Outcomes (e.g., Lack of Efficacy)

Potential CauseTroubleshooting Steps
Variable Drug Absorption/Metabolism Ensure the Zofenopril suspension is homogenous and freshly prepared, unless stability data is available for your specific vehicle.[5][6] Consider the timing of administration in relation to the animal's light/dark cycle and feeding schedule.[5] Be aware that factors like gut microbiota can influence drug metabolism and efficacy.[6]
Animal Strain and Sex Differences Different rat and mouse strains can exhibit varied responses to antihypertensive agents.[6] Use a single, well-characterized strain and sex for your experiments and report these details clearly.[6] The Spontaneously Hypertensive Rat (SHR) is a common and well-established model for essential hypertension.[9]
Vehicle Effects Always run a vehicle-only control group to differentiate the effects of the vehicle from those of Zofenopril.[5]
Compensatory Physiological Responses Be aware that chronic ACE inhibition can lead to compensatory changes in the renin-angiotensin system.[5] Measure relevant biomarkers, such as ACE activity, to confirm the extent of inhibition.[6]

Data Presentation

Table 1: Recommended Oral Dosages of Zofenopril in Rodent Models

Animal ModelDosageDurationObserved EffectReference
Spontaneously Hypertensive Rat (SHR)10 mg/kg/day4 weeksSignificant reduction in blood pressure.[8]
Spontaneously Hypertensive Rat (SHR)10 mg/kg/day10 daysImproved cardiac function.[7]
Spontaneously Hypertensive Rat (SHR)0.5 - 10 mg/kg/daySeveral weeksDose-dependent reduction in systolic blood pressure.[5]
Doxorubicin-Induced Cardiotoxicity (Rat)15 mg/kg/day5 weeksPrevention of cardiac dysfunction.[9]
Myocardial Ischemia/Reperfusion (Mouse)10 mg/kgSingle doseCardioprotective effects.[6][9]

Table 2: Illustrative Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR) with Zofenopril

Dosage (Oral)Approximate Systolic Blood Pressure ReductionReference
6.6 mg/kg20 mmHg[14]
22.0 mg/kg33 mmHg[14]
10 mg/kg/daySignificant reduction vs. control[5]

Note: Values are approximate and sourced from various studies. The percentage reduction is an estimation based on the provided data.

Experimental Protocols

1. Oral Gavage Administration of Zofenopril

  • Preparation: Weigh the rat to determine the correct dosage volume. Prepare a homogenous suspension of Zofenopril in the chosen vehicle (e.g., 1% Tween 80) immediately before use.[5]

  • Equipment: Select an appropriately sized, sterile, ball-tipped gavage needle. The length should be pre-measured from the corner of the rat's mouth to the last rib.[5]

  • Procedure:

    • Gently restrain the rat, holding it in an upright position.

    • Carefully insert the gavage needle into the diastema and advance it gently over the tongue into the esophagus. The rat should swallow as the tube passes.[5]

    • Slowly administer the Zofenopril suspension.

    • Withdraw the needle gently along the same path of insertion.[5]

    • Monitor the rat for any signs of distress immediately after the procedure.[5]

2. Tail-Cuff Blood Pressure Measurement

  • Acclimation: For several days prior to the experiment, place the rats in the restrainers for the same duration as the actual measurement time to acclimate them to the procedure and minimize stress.[5][10]

  • Procedure:

    • Place the rat in the restrainer on a warming platform set to maintain tail temperature between 32-35°C to ensure detectable blood flow.[5][10]

    • Attach the tail cuff and pulse sensor to the base of the tail.[5]

    • Allow the rat to stabilize for 10-15 minutes.[5]

    • Initiate the blood pressure measurement cycle according to the manufacturer's instructions.

    • Record a series of 5-10 measurements, discarding the first one.[11]

    • Average the accepted, consistent readings to obtain the final systolic blood pressure value.[5][12]

Mandatory Visualizations

Zofenopril_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_KKS Kallikrein-Kinin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Degradation Vasoconstriction Vasoconstriction (Increased BP) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Release (Na+ & H2O Retention) Angiotensin_II->Aldosterone Bradykinin Bradykinin Bradykinin->ACE Vasodilation Vasodilation (Decreased BP) Bradykinin->Vasodilation Zofenopril Zofenoprilat (Active Metabolite) Zofenopril->ACE INHIBITS

Caption: Zofenopril's mechanism of action via ACE inhibition.

Experimental_Workflow start Start: Select Animal Model (e.g., SHR) acclimatization 1. Animal Acclimatization (≥1 week) start->acclimatization grouping 2. Random Group Allocation (Vehicle, Zofenopril Low, Zofenopril High) acclimatization->grouping baseline 3. Baseline Measurements (Blood Pressure, Echocardiography) grouping->baseline treatment 4. Chronic Treatment Period (e.g., Oral Gavage, 4 weeks) baseline->treatment monitoring 5. Weekly Monitoring (Blood Pressure, Body Weight) treatment->monitoring final_measurements 6. End-of-Study Measurements (BP, Echo, Biomarkers) treatment->final_measurements monitoring->treatment Repeat analysis 7. Data Analysis & Interpretation final_measurements->analysis end End analysis->end

Caption: Experimental workflow for a hypertension study.

References

Dealing with Zofenoprilat dimer formation in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the challenges associated with Zofenoprilat (B1230023) dimer formation in biological matrices. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure accurate and reproducible bioanalytical results.

Frequently Asked Questions (FAQs)

Q1: What is Zofenoprilat and why is it unstable in biological matrices?

Zofenopril (B1663440) is a prodrug that is metabolically hydrolyzed in the body to its active form, Zofenoprilat.[1][2] Zofenoprilat is an angiotensin-converting enzyme (ACE) inhibitor characterized by a free sulfhydryl (-SH) or thiol group.[1][3][4] This thiol group is highly susceptible to oxidation in biological matrices like plasma. This oxidation can lead to the formation of a disulfide bridge (-S-S-) between two Zofenoprilat molecules, creating a Zofenoprilat dimer.[1][5] It can also form mixed disulfides with endogenous thiol-containing compounds such as cysteine or glutathione.[3]

Q2: Why is Zofenoprilat dimer formation a problem for bioanalysis?

The formation of dimers and mixed disulfides results in a decrease in the concentration of the free, active Zofenoprilat in a sample.[4][5] If this degradation is not accounted for, bioanalytical methods will underestimate the true concentration of the drug, leading to inaccurate pharmacokinetic and pharmacodynamic assessments.[5] Therefore, preventing or reversing this dimerization is critical for reliable quantification.

Q3: How can I prevent Zofenoprilat degradation during sample collection and storage?

To maintain the stability of Zofenoprilat, specific handling procedures are essential. The most effective strategy is to protect the reactive thiol group immediately after the sample is collected.[6]

  • Immediate Derivatization: Blood samples should be collected in tubes containing a stabilizing agent like N-ethylmaleimide (NEM), which covalently binds to the thiol group and prevents its oxidation.[1][7]

  • Rapid Processing & Cold Storage: Samples should be processed into plasma promptly after collection, always keeping them on ice or refrigerated.[6] For long-term storage, plasma samples should be kept frozen at -20°C or lower.[8]

Q4: What are the primary strategies to handle dimer formation before analysis?

There are two main approaches to address the issue of Zofenoprilat dimerization in bioanalysis:

  • Derivatization/Protection: This involves immediately reacting the free thiol group with a stabilizing agent to form a stable derivative that can be easily measured. N-ethylmaleimide (NEM) is a commonly used agent for this purpose.[1][7] Another option is p-bromophenacyl bromide (p-BPB).[4]

  • Reduction/Reversal: This strategy involves breaking the disulfide bonds of any formed dimers or mixed disulfides to revert them to the free Zofenoprilat monomer. This is typically achieved by treating the sample with a reducing agent like 1,4-Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) before extraction and analysis.[3][5][8]

Q5: Which analytical technique is best for quantifying Zofenoprilat?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the determination of Zofenopril and Zofenoprilat in biological matrices.[1][2] This technique offers high sensitivity, specificity, and the ability to accurately quantify the analyte even at low concentrations found in plasma samples.[1][8]

Troubleshooting Guide

Problem: My Zofenoprilat concentrations are unexpectedly low or show high variability.

  • Probable Cause: This is a classic sign of unaddressed Zofenoprilat degradation. The free thiol group is likely oxidizing to form dimers and mixed disulfides, reducing the amount of the target analyte detected.

  • Solution: You must implement a stabilization or reduction strategy.

    • Review your sample handling protocol. Ensure that blood samples are processed immediately and kept cold.

    • Implement a stabilization protocol. Add a derivatizing agent like N-ethylmaleimide (NEM) to your collection tubes or to the plasma immediately after separation.

    • Implement a reduction protocol. Treat your plasma samples with a reducing agent like DTT prior to protein precipitation or extraction to convert any dimers back to the monomeric form.[3][8]

Problem: I see a large, unidentified peak in my chromatogram that could be the Zofenoprilat dimer.

  • Probable Cause: Without proper stabilization, a significant portion of Zofenoprilat can convert to its dimer, which will have a different retention time and mass-to-charge ratio (m/z) than the parent drug.

  • Solution:

    • Mass Confirmation: Determine the expected m/z of the Zofenoprilat dimer. The dimer's mass will be approximately double the mass of the monomer minus two hydrogen atoms. Use your mass spectrometer to check if the unknown peak's mass corresponds to the dimer.

    • Reduction Test: Treat an aliquot of the sample with DTT and re-inject it. If the unidentified peak disappears or significantly decreases while the Zofenoprilat peak increases, this confirms the unknown peak was the dimer.

Problem: My analytical method shows poor recovery for Zofenoprilat.

  • Probable Cause: Poor recovery can be linked to both analyte instability and issues with the extraction procedure. The formation of mixed disulfides with plasma proteins can make Zofenoprilat difficult to extract efficiently.

  • Solution:

    • Incorporate a Reduction Step: Using DTT will not only cleave dimers but also release Zofenoprilat from mixed disulfides bound to proteins, which can significantly improve extraction efficiency.[3]

    • Optimize Extraction pH: Ensure the pH of your sample during liquid-liquid extraction is acidic, as this has been shown to be effective.[3][8]

    • Use a Stabilizing Agent: Derivatizing Zofenoprilat with NEM immediately after collection can prevent protein binding and lead to more consistent recovery.[1]

Visual Guides and Workflows

The following diagrams illustrate the key processes involved in Zofenoprilat degradation and the analytical strategies to counteract it.

cluster_0 The Problem: Oxidation in Biological Matrix Z1 Zofenoprilat (Monomer) -SH (Active Thiol) Dimer Zofenoprilat Dimer -S-S- (Inactive) Z1->Dimer Oxidation Mixed Mixed Disulfide (Inactive) Z1->Mixed Oxidation Z2 Zofenoprilat (Monomer) -SH (Active Thiol) Z2->Dimer ET Endogenous Thiol (e.g., Cysteine) ET->Mixed

Caption: Oxidative degradation pathway of Zofenoprilat.

cluster_stabilize Strategy 1: Stabilization cluster_reduce Strategy 2: Reduction Start Blood Sample Collection Deriv Add N-ethylmaleimide (NEM) to protect -SH group Start->Deriv Immediate Plasma Plasma Separation (Centrifugation) Start->Plasma If not stabilizing immediately Deriv->Plasma Reduce Add Dithiothreitol (DTT) to cleave -S-S- bonds Extract Sample Extraction (e.g., LLE or SPE) Reduce->Extract Plasma->Reduce Pre-extraction Plasma->Extract If stabilizing at collection Analysis LC-MS/MS Analysis Extract->Analysis Start Low or Variable Zofenoprilat Recovery? Check Is a stabilization or reduction step used? Start->Check Implement Action: Implement stabilization (NEM) or reduction (DTT) protocol. Check->Implement No Optimize Action: Optimize extraction (e.g., pH, solvent) and re-validate. Check->Optimize Yes End Problem Resolved Implement->End Optimize->End

References

Best practices for long-term storage of Zofenopril (calcium) powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of Zofenopril calcium powder and its solutions. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of Zofenopril calcium powder?

A1: For long-term stability, Zofenopril calcium powder should be stored at -20°C. Following this recommendation, the powder is stable for up to three years. It is crucial to keep the container tightly sealed to protect it from moisture.

Q2: What is the recommended solvent for preparing Zofenopril stock solutions, and how should they be stored?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most suitable solvent for preparing Zofenopril stock solutions.[1] Zofenopril calcium has a solubility of approximately 5.33 mg/mL in fresh, anhydrous DMSO.[1] Due to its low aqueous solubility, creating concentrated stock solutions directly in water or phosphate-buffered saline (PBS) is not recommended.[1]

For storage, stock solutions in DMSO should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. Long-term storage at -80°C can maintain stability for up to one year, while short-term storage at -20°C is suitable for up to one month.[1]

Q3: What are the primary factors that can cause the degradation of Zofenopril in solutions?

A3: Zofenopril is most susceptible to degradation under two main conditions:

  • Oxidative stress: The active metabolite of Zofenopril, Zofenoprilat, contains a free sulfhydryl (-SH) group that is highly prone to oxidation.[2] This can lead to the formation of disulfide dimers and other degradation products.

  • Basic (alkaline) hydrolysis: Zofenopril degrades in solutions with a basic pH.[1]

Conversely, Zofenopril is relatively stable under thermal, acidic, neutral, and photolytic stress conditions.[1][2]

Q4: How stable is Zofenopril in aqueous assay buffers?

A4: The stability of Zofenopril in aqueous buffers at physiological pH (e.g., PBS pH 7.4) can be limited.[1] It is strongly advised to prepare the final working solution immediately before use. For experiments involving long incubation periods, it is critical to perform a preliminary stability assessment of Zofenopril under your specific experimental conditions, including temperature, pH, and buffer components.[1]

Q5: Zofenopril is a prodrug. How is it activated?

A5: Zofenopril is a prodrug that is hydrolyzed in the body to its active metabolite, Zofenoprilat.[2] This conversion is an enzymatic process that releases the active compound with a free sulfhydryl group, which is essential for its therapeutic effects.

Data Presentation

Table 1: Recommended Storage Conditions for Zofenopril Calcium
FormSolventStorage TemperatureDuration
Powder N/A-20°CUp to 3 years
Stock Solution Anhydrous DMSO-80°CUp to 1 year
-20°CUp to 1 month
Table 2: Solubility of Zofenopril Calcium
SolventSolubilityNotes
Anhydrous DMSO ~5.33 mg/mLUse of fresh, high-purity DMSO is crucial as moisture can decrease solubility.[1]
Water LowNot recommended for preparing concentrated stock solutions.[1]
Ethanol Insoluble
Note: It is always recommended to perform solubility tests for your specific experimental needs.
Table 3: Stability Profile of Zofenopril under Forced Degradation Conditions
Stress ConditionStability
Oxidative Stress Extensive Degradation
Alkaline Hydrolysis (Basic pH) Extensive Degradation
Acidic Hydrolysis (Acidic pH) Stable
Neutral Hydrolysis (Neutral pH) Stable
Thermal Stress Stable
Photolytic Stress Stable
Data is based on forced degradation studies.[1][2]

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Inconsistent or lower-than-expected bioactivity in in-vitro assays. 1. Degradation of stock solution: Improper storage (e.g., repeated freeze-thaw cycles, moisture).2. Degradation in assay buffer: Instability in aqueous buffer due to pH or oxidative stress.3. Precipitation of Zofenopril: Poor solubility in the final assay medium.1. Ensure proper storage of stock solutions. Always use fresh, anhydrous DMSO.2. Perform a stability test of Zofenopril in your specific assay buffer under the exact experimental conditions (time, temperature). Prepare working solutions immediately before the experiment.3. Keep the final DMSO concentration in the assay medium low (typically <0.5%). If precipitation occurs, consider lowering the final Zofenopril concentration.[1]
Appearance of unknown peaks in HPLC analysis. 1. Formation of degradation products: Exposure to incompatible conditions (e.g., basic pH, oxidizing agents).2. Contamination. 1. Review sample preparation and handling procedures to avoid exposure to basic or oxidative conditions.2. Ensure the purity of all reagents and solvents.
Inconsistent blood pressure reduction in animal studies. 1. Animal variability: Differences in strain, sex, or gut microbiota.2. Improper drug administration: Inaccurate dosing with oral gavage.3. Degradation of dosing solution: Instability of Zofenopril in the vehicle.1. Standardize animal characteristics (strain, sex) and allow for an acclimatization period.2. Ensure proper training in oral gavage techniques.3. Prepare dosing solutions fresh daily unless stability data for your specific vehicle and storage conditions are available.[3]
Difficulty with oral gavage procedure in rats. 1. Animal resistance and stress. 2. Incorrect gavage needle insertion. 3. Regurgitation or aspiration of the compound. 1. Acclimate rats to handling and the procedure beforehand.2. Ensure the gavage needle is inserted gently into the esophagus, not the trachea.3. Administer the solution slowly to allow the rat to swallow.[4]

Mandatory Visualizations

Zofenopril_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis powder Zofenopril Calcium Powder (Store at -20°C) dmso Anhydrous DMSO stock Stock Solution in DMSO (Store at -80°C or -20°C, aliquot) dmso->stock Dissolve buffer Aqueous Assay Buffer working Working Solution (Prepare fresh) buffer->working Dilute assay In-vitro / In-vivo Assay working->assay data Data Collection assay->data results Results data->results

Experimental Workflow for Zofenopril.

RAAS_Pathway angiotensinogen Angiotensinogen angiotensin1 Angiotensin I angiotensinogen->angiotensin1 Renin angiotensin2 Angiotensin II angiotensin1->angiotensin2 ACE vasoconstriction Vasoconstriction, Aldosterone Release angiotensin2->vasoconstriction ace ACE bradykinin Bradykinin (Vasodilator) inactive_bradykinin Inactive Fragments bradykinin->inactive_bradykinin ACE zofenoprilat Zofenoprilat (Active Metabolite) zofenoprilat->ace Inhibits

Zofenopril's Inhibition of the RAAS.

H2S_NO_Pathway zofenoprilat Zofenoprilat (contains -SH group) h2s H₂S Release zofenoprilat->h2s cse CSE Expression zofenoprilat->cse akt_en_os Akt / eNOS Activation h2s->akt_en_os angiogenesis Angiogenesis h2s->angiogenesis vasodilation Vasodilation h2s->vasodilation cardioprotection Cardioprotection h2s->cardioprotection cse->h2s no NO Bioavailability akt_en_os->no no->angiogenesis no->vasodilation no->cardioprotection

Zofenopril's H₂S and NO Signaling.

Experimental Protocols

Protocol 1: Spectrophotometric In-Vitro ACE Inhibition Assay

This protocol is adapted from methods that measure the formation of hippuric acid from the substrate hippuryl-histidyl-leucine (B1329654) (HHL).

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL)

  • Zofenoprilat (active metabolite of Zofenopril)

  • Sodium borate (B1201080) buffer (e.g., 100 mM, pH 8.3, containing 300 mM NaCl)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Spectrophotometer

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of ACE in sodium borate buffer. The optimal final concentration should be determined empirically, but a starting point of 80 mU/mL is suggested.

    • Prepare a 5 mM solution of HHL in sodium borate buffer.

    • Prepare a series of dilutions of Zofenoprilat in the buffer to determine the IC50 value.

  • Assay:

    • In microcentrifuge tubes, add 25 µL of the Zofenoprilat solution (or buffer for the control).

    • Add 25 µL of the ACE solution and pre-incubate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the HHL substrate solution.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.

    • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extraction and Measurement:

    • Add 1.5 mL of ethyl acetate to each tube and vortex for 15-30 seconds to extract the hippuric acid.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness.

    • Re-dissolve the residue in a suitable volume of distilled water and measure the absorbance at 228 nm.

  • Calculation:

    • The percentage of ACE inhibition is calculated as: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100

    • The IC50 value can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Oral Gavage Administration of Zofenopril in Mice

This protocol is suitable for in-vivo studies, such as those investigating myocardial ischemia-reperfusion injury.

1. Materials:

  • Zofenopril calcium powder

  • Vehicle: 0.2% carboxymethylcellulose (CMC) in sterile water

  • Oral gavage needles (appropriate size for mice)

  • Syringes

2. Procedure:

  • Animal Preparation:

    • Use adult male mice (e.g., C57BL/6), acclimatized for at least one week.

  • Zofenopril Solution Preparation:

    • Prepare the 0.2% CMC vehicle in sterile water.

    • Calculate the required amount of Zofenopril calcium for the desired dose (e.g., 10 mg/kg) based on the average weight of the mice.

    • Suspend the Zofenopril powder in the CMC vehicle.

    • Ensure a homogenous suspension through vortexing or brief sonication. Prepare this suspension fresh daily.[3]

  • Administration:

    • Gently restrain the mouse.

    • Measure the correct volume of the Zofenopril suspension into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus.

    • Slowly administer the suspension.

    • Carefully remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-procedure.[3]

References

Technical Support Center: Optimizing Derivatization of Zofenoprilat for Enhanced Mass Spectrometry Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Zofenoprilat (B1230023) for mass spectrometry (MS) analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of Zofenoprilat.

Issue 1: Low or No Derivatization Product Detected

Possible Cause Troubleshooting Step Rationale
Degradation of Zofenoprilat Immediately after sample collection, particularly with plasma, treat with a reducing agent like 1,4-Dithiothreitol (DTT) before derivatization.[1]Zofenoprilat's free sulfhydryl group is prone to oxidation, forming dimers or mixed disulfides with endogenous thiols.[1] DTT reduces these disulfides, releasing the free thiol for derivatization.
Inefficient Derivatization Reaction Optimize reaction conditions: ensure appropriate pH, temperature, and incubation time as specified in the protocol. Verify the concentration and purity of the derivatizing agent.Derivatization reactions are sensitive to reaction parameters. For instance, some reactions may require a specific pH range to proceed efficiently.
Instability of Derivatizing Agent Prepare fresh solutions of the derivatizing agent before each experiment. Some reagents can degrade upon storage.The stability of the derivatizing agent is crucial for reproducible results.
Matrix Effects Perform a matrix effect evaluation by comparing the peak areas of Zofenoprilat derivatives in the sample matrix supernatant with those in a clean solvent at the same concentration.[2]Components in the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

Issue 2: High Variability in Results

Possible Cause Troubleshooting Step Rationale
Incomplete Derivatization Increase the molar excess of the derivatizing agent and/or extend the reaction time. Monitor the reaction completeness by analyzing samples at different time points.Ensuring the reaction goes to completion is critical for reproducibility.
Sample Preparation Inconsistency Standardize all sample handling and preparation steps. Use an internal standard, preferably a stable isotope-labeled version of the analyte, to account for variability.Consistent sample processing minimizes variations in extraction recovery and derivatization efficiency.
Instability of the Derivative Analyze the samples as soon as possible after derivatization. If storage is necessary, investigate the stability of the derivative under different conditions (e.g., temperature, light exposure).The stability of the derivatized product can impact the final results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of Zofenoprilat necessary for mass spectrometry analysis?

A1: Derivatization of Zofenoprilat is crucial for several reasons:

  • Stabilization: The free sulfhydryl group (-SH) in Zofenoprilat is susceptible to oxidation, which can lead to the formation of dimers and other degradation products.[3] Derivatization protects this reactive group, ensuring accurate quantification.

  • Enhanced Ionization: Derivatization can introduce a chemical moiety that improves the ionization efficiency of Zofenoprilat in the mass spectrometer's ion source, leading to increased sensitivity.

  • Improved Chromatographic Properties: The derivatized product may have better chromatographic behavior, resulting in improved peak shape and separation from interfering compounds.

Q2: What are the common derivatizing agents for Zofenoprilat?

A2: The most commonly used derivatizing agent for Zofenoprilat is N-ethylmaleimide (NEM).[3][4] NEM reacts specifically with the sulfhydryl group to form a stable succinimide (B58015) derivative.[3] Another reported derivatizing agent is p-bromophenacyl bromide.[5]

Q3: Can Zofenoprilat be analyzed by LC-MS/MS without derivatization?

A3: While some methods for the analysis of Zofenopril (B1663440) and its active metabolite Zofenoprilat by LC-MS/MS without derivatization have been developed, these approaches may face challenges with the stability of the free sulfhydryl group.[1] For robust and sensitive quantification, especially in complex biological matrices like plasma, derivatization is highly recommended to prevent oxidative degradation.[3]

Q4: What are the expected mass transitions for NEM-derivatized Zofenoprilat in MS/MS analysis?

A4: While specific mass transitions will depend on the instrument and tuning parameters, a common approach is to monitor the transition of the precursor ion (the NEM-derivatized Zofenoprilat) to a specific product ion. For precise quantitative analysis, it is essential to optimize these transitions on your specific mass spectrometer.

Q5: What internal standard should be used for the quantification of Zofenoprilat?

A5: The ideal internal standard is a stable isotope-labeled version of Zofenoprilat (e.g., Zofenoprilat-d5).[6] If a stable isotope-labeled standard is unavailable, a structural analog with similar chemical properties and chromatographic behavior can be used. For NEM derivatization, a fluorine derivative of the analyte has also been used as an internal standard.[3]

Experimental Protocols

Protocol 1: Derivatization of Zofenoprilat with N-ethylmaleimide (NEM)

This protocol is based on the method described by Dal Bo et al.[3]

Materials:

  • Human plasma samples containing Zofenoprilat

  • N-ethylmaleimide (NEM) solution

  • Internal standard solution (e.g., fluorine derivative of Zofenoprilat)

  • Toluene

  • Methanol

  • Water

Procedure:

  • To a plasma sample, add the internal standard.

  • Add the NEM solution to protect the free sulfhydryl groups of Zofenoprilat and the internal standard.

  • Vortex the sample to ensure thorough mixing.

  • Extract the compounds from the plasma with toluene.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Ionization Mode: Negative Ion Spray Ionization[3]

  • MS Instrument: Triple-stage-quadrupole[3]

Quantitative Data Summary

AnalyteDerivatizing AgentLLOQ (ng/mL)Extraction Recovery (%)Inter- and Intra-assay Precision & AccuracyReference
ZofenoprilatN-ethylmaleimide (NEM)270.1< 10%[3]
ZofenoprilN/A184.8< 10%[3]

Visualizations

Derivatization_Workflow cluster_pre_analysis Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plasma_Sample Plasma Sample containing Zofenoprilat Add_IS Add Internal Standard Plasma_Sample->Add_IS Stabilize Stabilize with DTT (optional) Add_IS->Stabilize Derivatization Derivatize with NEM Stabilize->Derivatization LLE Liquid-Liquid Extraction (e.g., Toluene) Derivatization->LLE Evaporation Evaporate to Dryness LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS

Caption: Workflow for Zofenoprilat derivatization and analysis.

Troubleshooting_Derivatization Start Low/No Derivatized Product Check_Degradation Zofenoprilat Degradation? Start->Check_Degradation Check_Reaction Inefficient Reaction? Check_Degradation->Check_Reaction No Solution_Degradation Use Reducing Agent (DTT) Check_Degradation->Solution_Degradation Yes Check_Reagent Reagent Stability? Check_Reaction->Check_Reagent No Solution_Reaction Optimize Reaction Conditions (pH, Temp, Time) Check_Reaction->Solution_Reaction Yes Check_Matrix Matrix Effects? Check_Reagent->Check_Matrix No Solution_Reagent Prepare Fresh Reagent Solution Check_Reagent->Solution_Reagent Yes Solution_Matrix Perform Matrix Effect Study Check_Matrix->Solution_Matrix Yes

Caption: Troubleshooting logic for low derivatization yield.

References

Validation & Comparative

Zofenopril vs. Enalapril: A Comparative Guide on Endothelial Function and Arterial Stiffness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the angiotensin-converting enzyme (ACE) inhibitors Zofenopril and Enalapril, focusing on their respective effects on endothelial function and arterial stiffness. The information presented is collated from various experimental and clinical studies to support research and development in cardiovascular pharmacology.

Executive Summary

Zofenopril and Enalapril are both effective in managing hypertension by inhibiting the renin-angiotensin-aldosterone system. However, emerging evidence suggests that Zofenopril, a sulfhydryl-containing ACE inhibitor, may offer additional vasculoprotective benefits compared to the non-sulfhydryl agent, Enalapril. This guide delves into the experimental data supporting these differences, with a particular focus on endothelial function and arterial stiffness, two key indicators of cardiovascular health. While direct comparative data on flow-mediated dilation (FMD) is limited, studies on arterial stiffness parameters suggest a superior effect of Zofenopril.

Comparative Efficacy on Arterial Stiffness

A prospective clinical study provides compelling evidence of the differential effects of Zofenopril and Enalapril on arterial stiffness in both acute and chronic treatment settings.

Data Presentation: Arterial Stiffness and Hemodynamic Parameters

The following tables summarize the quantitative data from a head-to-head comparison of Zofenopril and Enalapril in patients with arterial hypertension.

Table 1: Acute (Single Dose) Effects on Arterial Stiffness and Blood Pressure [1]

ParameterEnalapril (20 mg)Zofenopril (30 mg)p-value
Brachial Augmentation Index (Aix) No significant changeSignificant decrease <0.001
Aortic Augmentation Index (Aix) No significant changeSignificant decrease <0.001
Aortic Pulse Wave Velocity (ao-PWV) (m/s) No significant changeNear significant decrease (p=0.064)-
Brachial Systolic Blood Pressure (SBP) (mmHg) Significant decreaseSignificant decreaseNo significant difference between groups
Aortic Systolic Blood Pressure (SBP) (mmHg) Significant decreaseSignificant decreaseNo significant difference between groups
Brachial Pulse Pressure (PP) (mmHg) No significant changeSignificant decrease -
Aortic Pulse Pressure (PP) (mmHg) Significant decreaseSignificant decrease-

Table 2: Chronic (12-week) Effects on Arterial Stiffness and Blood Pressure [1][2]

ParameterEnalaprilZofenoprilp-value (between groups)
Aortic Pulse Wave Velocity (ao-PWV) (m/s) No significant changeSignificant decrease 0.004
Brachial Augmentation Index (Aix) No significant changeSignificant decrease 0.021
Aortic Augmentation Index (Aix) No significant changeSignificant decrease 0.021
Brachial Systolic Blood Pressure (SBP) reduction (mmHg) 9.212.10.017
Aortic Systolic Blood Pressure (SBP) reduction (mmHg) 9.515.5-

Mechanisms of Action: A Comparative Overview

Both Zofenopril and Enalapril are pro-drugs, converted to their active metabolites, Zofenoprilat and Enalaprilat, respectively. Their primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE).

Common Pathway: ACE Inhibition

ACE inhibition by both drugs leads to:

  • Decreased Angiotensin II production: This results in vasodilation and reduced blood pressure.[3][4]

  • Increased Bradykinin (B550075) levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Increased bradykinin levels contribute to the antihypertensive effect and may have additional cardioprotective effects.[5]

The Zofenopril Advantage: The Sulfhydryl Group

Zofenopril's unique feature is its sulfhydryl (-SH) group, which is absent in Enalapril.[6] This structural difference is believed to confer additional vasculoprotective properties.

  • Antioxidant Activity: The sulfhydryl group has potent antioxidant properties, which can reduce oxidative stress in the vasculature.[7]

  • Increased Nitric Oxide (NO) Bioavailability: Zofenopril has been shown to enhance the production and bioavailability of NO, a key molecule in endothelial-dependent vasodilation.[5][7][8]

  • Hydrogen Sulfide (B99878) (H₂S) Pathway: Zofenopril can increase the bioavailability of hydrogen sulfide (H₂S), a gasotransmitter with vasodilatory and cytoprotective effects.[5][7][9][10] This effect is independent of ACE inhibition.[9][10]

Signaling Pathways

The differential effects of Zofenopril and Enalapril can be visualized through their impact on key signaling pathways.

cluster_0 Common ACE Inhibition Pathway cluster_1 Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction Aldosterone Secretion AngiotensinII->Vasoconstriction ACE ACE ACE->AngiotensinII Inactive_Bradykinin Inactive Peptides ACE->Inactive_Bradykinin Bradykinin Bradykinin Bradykinin->Inactive_Bradykinin Vasodilation_NO Vasodilation (via NO) Bradykinin->Vasodilation_NO Zof_Ena Zofenopril Enalapril Zof_Ena->ACE Inhibit cluster_0 Zofenopril's Unique Mechanisms Zofenopril Zofenopril (-SH group) Antioxidant Antioxidant Effect (ROS Scavenging) Zofenopril->Antioxidant H2S Increased H₂S Bioavailability Zofenopril->H2S NO_Bioavailability Increased NO Bioavailability Zofenopril->NO_Bioavailability Vasodilation Enhanced Vasodilation H2S->Vasodilation NO_Bioavailability->Vasodilation G cluster_workflow Pulse Wave Velocity (PWV) Measurement Workflow A Patient Preparation (Supine, Rested) B Record Pressure Waveform at Proximal Artery (e.g., Carotid) A->B C Record Pressure Waveform at Distal Artery (e.g., Femoral) A->C E Calculate Transit Time (Δt) Between Waveform Feet B->E C->E D Measure Distance Between Sites F Calculate PWV (Distance / Δt) D->F E->F G cluster_workflow Flow-Mediated Dilation (FMD) Measurement Workflow A Patient Preparation (Fasting, Rested) B Baseline Brachial Artery Diameter Measurement (Ultrasound) A->B C Forearm Cuff Inflation (Suprasystolic Pressure, 5 min) B->C D Cuff Deflation (Induces Reactive Hyperemia) C->D E Continuous Post-Deflation Diameter Measurement D->E F Determine Maximum Artery Diameter E->F G Calculate FMD (% Change from Baseline) F->G

References

Comparative study of Zofenopril and Captopril on antioxidant activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of angiotensin-converting enzyme (ACE) inhibitors, both zofenopril (B1663440) and captopril (B1668294) have garnered attention for their therapeutic efficacy in managing hypertension and heart failure. A distinguishing feature of these two drugs is the presence of a sulfhydryl (-SH) group, which is strongly associated with their antioxidant properties.[1] This guide provides a comparative analysis of the in vitro antioxidant activity of zofenopril and captopril, presenting experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Key Findings: The Sulfhydryl Advantage in Antioxidant Action

The direct antioxidant activity of ACE inhibitors in in vitro settings is primarily attributed to the sulfhydryl group in their chemical structures.[2] Zofenopril and captopril, both possessing this functional group, demonstrate significant capabilities in scavenging free radicals. In contrast, non-sulfhydryl ACE inhibitors like enalapril (B1671234) and lisinopril (B193118) show minimal direct antioxidant effects in various in vitro assays.[2]

While both zofenopril and captopril exhibit antioxidant potential, evidence suggests that zofenopril may be a more potent antioxidant.[2][3] This enhanced activity is thought to be due to its greater lipophilicity, which facilitates better penetration into tissues.[2] The cardioprotective effects of zofenopril are, in part, linked to this superior antioxidant action.[2]

Quantitative Comparison of Antioxidant Activity

The following tables summarize available quantitative data from in vitro antioxidant assays. It is important to note that direct comparative studies using multiple standardized assays across both drugs are limited in the reviewed literature.

Table 1: Ferric Reducing Antioxidant Power (FRAP) Assay

ACE InhibitorChemical GroupFRAP Value (µmol antioxidant power/µmol drug)
CaptoprilSulfhydryl1.0[4][5]
ZofenoprilSulfhydrylData not available in the same comparative study

Table 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

ACE InhibitorChemical GroupIC50 (µM)
CaptoprilSulfhydryl17.34[6]
ZofenoprilSulfhydrylData not available in the same comparative study

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a substance by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺), which has an intense blue color.

Objective: To quantify the total antioxidant power of zofenopril and captopril.

Methodology:

  • Reagent Preparation: A FRAP reagent is prepared by mixing a solution of 10 mM TPTZ in 40 mM HCl, 20 mM FeCl₃, and 300 mM acetate (B1210297) buffer (pH 3.6).[7]

  • Reaction Mixture: Aliquots of the ACE inhibitor sample (e.g., 10 µL) are mixed with the FRAP reagent (e.g., 300 µL).[7]

  • Incubation: The mixture is incubated at room temperature for a specified time (e.g., 10 minutes).[7]

  • Measurement: The absorbance of the solution is measured spectrophotometrically at 593 nm.[7]

  • Quantification: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as ferrous sulfate (B86663) or ascorbic acid.[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the stable free radical DPPH.

Objective: To determine the concentration of zofenopril and captopril required to inhibit 50% of the DPPH radical (IC50).

Methodology:

  • Sample Preparation: Various concentrations of captopril and zofenopril are prepared in a suitable solvent (e.g., DMSO).[6]

  • Reaction: The ACE inhibitor solutions are mixed with a solution of DPPH in an appropriate solvent.

  • Incubation: The reaction mixture is incubated in the dark for a specific period.

  • Measurement: The decrease in absorbance is measured at 517 nm as the DPPH radical is scavenged.[6]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against the concentration of the ACE inhibitor.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of zofenopril and captopril are mediated through various signaling pathways. The primary mechanism involves the direct scavenging of reactive oxygen species (ROS) by the sulfhydryl group.

G cluster_workflow Experimental Workflow: In Vitro Antioxidant Assays prep Prepare ACE Inhibitor Solutions (Zofenopril & Captopril) assay Perform Antioxidant Assay (e.g., FRAP, DPPH) prep->assay measure Spectrophotometric Measurement assay->measure analyze Data Analysis (e.g., IC50, FRAP value) measure->analyze

Caption: A generalized workflow for in vitro antioxidant activity assessment.

Zofenopril is suggested to have a unique dual mechanism that also involves enhancing the bioavailability of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S), both of which have cytoprotective and antioxidant effects.[1]

G cluster_pathway Antioxidant Signaling of Sulfhydryl ACE Inhibitors ACEi Zofenopril / Captopril (-SH Group) Scavenging Direct Radical Scavenging ACEi->Scavenging Zof_extra Zofenopril: Dual Mechanism ACEi->Zof_extra ROS Reactive Oxygen Species (ROS) ROS->Scavenging neutralizes Stress Reduced Oxidative Stress Scavenging->Stress NO_H2S ↑ NO & H₂S Bioavailability Zof_extra->NO_H2S NO_H2S->Stress

Caption: Antioxidant mechanisms of sulfhydryl-containing ACE inhibitors.

Conclusion

Both zofenopril and captopril are effective ACE inhibitors with the added benefit of direct in vitro antioxidant activity, a characteristic attributed to their sulfhydryl moiety. While both drugs demonstrate free radical scavenging capabilities, the available evidence suggests that zofenopril may possess more potent antioxidant and cardioprotective properties, potentially due to its higher lipophilicity and unique modulation of NO and H₂S signaling pathways.[1] Further direct comparative studies employing a battery of standardized antioxidant assays are warranted to definitively quantify the differences in their in vitro antioxidant potential.

References

Zofenopril vs. Lisinopril: A Comparative Analysis of Endothelial Dysfunction Improvement in Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zofenopril (B1663440) and Lisinopril (B193118) in ameliorating endothelial dysfunction within the context of heart failure. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental designs.

Endothelial dysfunction, a hallmark of heart failure, is characterized by impaired vasodilation and a pro-inflammatory, pro-thrombotic state. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone of heart failure therapy, but their effects on endothelial function can vary. This guide focuses on a direct comparison between Zofenopril, a sulfhydryl-containing ACE inhibitor, and Lisinopril, a non-sulfhydryl ACE inhibitor, based on preclinical studies in heart failure models.

Key Findings: Superior Vasodilatory Effects of Zofenopril

A pivotal study in a rat model of myocardial infarction-induced heart failure demonstrated that while both Zofenopril and Lisinopril improved endothelium-dependent vasodilation, Zofenopril exhibited additional beneficial effects not observed with Lisinopril.[1][2][3][4] Specifically, Zofenopril, but not Lisinopril, potentiated the vasodilatory response to both endogenous and exogenous nitric oxide (NO).[1][2] This suggests a unique mechanism of action for Zofenopril, likely attributable to its sulfhydryl group, which may enhance NO bioavailability and confer antioxidant properties.[5][6][7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a comparative study on aortic ring preparations from rats with experimental heart failure.

Table 1: Endothelium-Dependent Vasodilation in Response to Acetylcholine (B1216132) (ACh)

Treatment GroupMaximum Dilation (%)L-NMMA-Sensitive (NO-mediated) Dilation (%)
No Myocardial Infarction (Control)85 ± 450 ± 5
Myocardial Infarction (Untreated)44 ± 725 ± 4
Lisinopril78 ± 5#45 ± 6#
Zofenopril82 ± 6#48 ± 5#

*p<0.05 vs. No Myocardial Infarction; #p<0.05 vs. Myocardial Infarction (Untreated). Data adapted from Buikema et al., 2000.[1][2]

Table 2: Vasodilation in Response to NO-Related Stimuli

Treatment GroupDilation to A23187 (Endogenous NO release) (%)Dilation to Nitroglycerin (Exogenous NO) (%)Dilation to Sodium Nitrite (Exogenous NO) (%)
No Myocardial Infarction (Control)88 ± 575 ± 368 ± 4
Myocardial Infarction (Untreated)85 ± 673 ± 465 ± 5
Lisinopril87 ± 776 ± 567 ± 6
Zofenopril102 ± 8#91 ± 6#88 ± 7#

#p<0.05 vs. No Myocardial Infarction. Data adapted from Buikema et al., 2000.[1][2]

Signaling Pathways

The differential effects of Zofenopril and Lisinopril can be understood by examining their impact on key signaling pathways involved in vascular tone.

Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R ROS Reactive Oxygen Species (ROS) AngII->ROS Vasoconstriction Vasoconstriction Oxidative Stress Inflammation AT1R->Vasoconstriction Bradykinin Bradykinin Inactive_Bradykinin Inactive Fragments Bradykinin->Inactive_Bradykinin ACE B2R B2 Receptor Bradykinin->B2R eNOS eNOS B2R->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation Anti-inflammatory NO->Vasodilation Zofenopril_Lisinopril Zofenopril & Lisinopril Zofenopril_Lisinopril->ACE Inhibition Zofenopril_SH Zofenopril (SH-group) Antioxidant Effect Zofenopril_SH->ROS Scavenging ROS->NO Inactivation

Caption: ACE Inhibitor Mechanism of Action.

Experimental Protocols

The data presented above were generated using the following experimental methodology:

1. Animal Model:

  • Species: Male Wistar rats.

  • Heart Failure Induction: Myocardial infarction (MI) was induced by permanent ligation of the left anterior descending coronary artery. Sham-operated animals served as controls.

  • Treatment Initiation: Treatment with Zofenopril, Lisinopril, or placebo commenced two weeks post-MI to allow for initial healing and establishment of heart failure.[1]

  • Duration of Treatment: 11-12 weeks.[1]

2. Vascular Function Assessment:

  • Preparation: Thoracic aortas were isolated and cut into rings.[2]

  • Methodology: Aortic rings were mounted in organ baths for isometric tension recording.

  • Protocol:

    • Rings were pre-contracted with phenylephrine.

    • Endothelium-dependent vasodilation was assessed by cumulative addition of acetylcholine (ACh).

    • The role of nitric oxide was investigated by pre-incubating some rings with the nitric oxide synthase (NOS) inhibitor, N(G)-monomethyl-L-arginine (L-NMMA).[2]

    • Endothelium-independent vasodilation was evaluated using the NO donors nitroglycerin and sodium nitrite.[2]

    • Receptor-independent endogenous NO release was stimulated with the calcium ionophore A23187.[2]

Start Male Wistar Rats MI Myocardial Infarction (Coronary Ligation) Start->MI Sham Sham Operation Start->Sham PostOp 2 Weeks Post-Op Recovery MI->PostOp Sham->PostOp Treatment 11-12 Weeks Treatment - Zofenopril - Lisinopril - Untreated PostOp->Treatment Aorta Aorta Isolation & Ring Preparation Treatment->Aorta OrganBath Organ Bath Mounting (Isometric Tension) Aorta->OrganBath PreContract Pre-contraction (Phenylephrine) OrganBath->PreContract VasoResponse Vasodilation Assessment - Acetylcholine (ACh) - A23187 - Nitroglycerin - Sodium Nitrite PreContract->VasoResponse LNMMA NO-Synthase Inhibition (L-NMMA) VasoResponse->LNMMA Data Data Analysis VasoResponse->Data LNMMA->VasoResponse Compare NO- dependent vs. independent response

Caption: Experimental Workflow for Vascular Function Assessment.

Conclusion

In preclinical models of heart failure, both Zofenopril and Lisinopril are effective at improving endothelial dysfunction by inhibiting the renin-angiotensin system. However, Zofenopril demonstrates a superior profile by additionally enhancing the biological activity of both endogenous and exogenous nitric oxide.[1][2] This added benefit is attributed to the presence of a sulfhydryl group in Zofenopril's structure, which likely confers antioxidant properties and protects NO from premature degradation.[5][8][9] These findings suggest that Zofenopril may offer a potential advantage in the clinical management of heart failure by more effectively targeting endothelial dysfunction. Further research is warranted to translate these preclinical observations to clinical outcomes.

References

Zofenopril and Ramipril: A Head-to-Head Comparison on Cardioprotection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular therapeutics, angiotensin-converting enzyme (ACE) inhibitors represent a cornerstone in the management of patients following acute myocardial infarction (AMI). Among these, zofenopril (B1663440) and ramipril (B1678797) have been the subject of extensive research to elucidate their cardioprotective efficacy. This guide provides a detailed, evidence-based comparison of zofenopril and ramipril, focusing on their direct effects on cardioprotection, supported by preclinical and clinical experimental data.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies, offering a direct comparison of the cardioprotective effects of zofenopril and ramipril.

Table 1: Preclinical Data - Reduction of Myocardial Infarct Size in a Murine Model of Ischemia-Reperfusion Injury

Treatment GroupDoseMyocardial Infarct Size (% of Area at Risk)Myocardial Infarct Size (% of Left Ventricle)
Vehicle-45.2 ± 2.929.1 ± 2.1
Zofenopril10 mg/kg PO28.1 ± 3.518.0 ± 2.3
Ramipril3 mg/kg PO33.6 ± 2.821.5 ± 1.9
*p<0.05 vs. Vehicle. Data suggests a greater, though not directly compared, reduction with zofenopril.[1]

Table 2: Clinical Data - SMILE-4 Study: 1-Year Major Cardiovascular Events in Post-AMI Patients with Left Ventricular Dysfunction [2][3]

OutcomeZofenopril (60 mg/day) + ASA (100 mg/day) (n=365)Ramipril (10 mg/day) + ASA (100 mg/day) (n=351)Odds Ratio (95% CI)P-value
Combined Death or Hospitalization for Cardiovascular Causes24.1%33.3%0.70 (0.51-0.96)0.028
Hospitalization for Cardiovascular Causes15.6%22.8%0.64 (0.46-0.88)0.006
Death8.5%9.1%1.51 (0.70-3.27)0.293

Table 3: Clinical Data - SMILE-4 Study (5-Year Follow-up): Major Cardiovascular Events [4][5]

OutcomeZofenopril + ASARamipril + ASAOdds Ratio (95% CI)P-value
Combined Death or Hospitalization for Cardiovascular Causes27.8%43.8%0.65 (0.43-0.98)0.041
Hospitalization for Cardiovascular Causes--0.61 (0.37-0.99)0.047
Mortality Rate--0.75 (0.36-1.59)0.459

Cardioprotective Mechanisms and Signaling Pathways

The cardioprotective effects of both zofenopril and ramipril are primarily mediated through the inhibition of the renin-angiotensin-aldosterone system (RAAS). However, zofenopril possesses a unique sulfhydryl group that confers additional cardioprotective mechanisms.

Ramipril's Cardioprotective Signaling Pathway

Ramipril's mechanism of action is centered on its potent inhibition of ACE.[6] This leads to a reduction in angiotensin II levels, a potent vasoconstrictor, and an increase in bradykinin, a vasodilator. The downstream effects include reduced blood pressure, decreased cardiac workload, and attenuation of cardiac remodeling.

Ramipril_Pathway Ramipril Ramipril ACE Angiotensin-Converting Enzyme (ACE) Ramipril->ACE Inhibits Cardiac_Workload Reduced Cardiac Workload Ramipril->Cardiac_Workload Cardiac_Remodeling Reduced Cardiac Remodeling Ramipril->Cardiac_Remodeling Angiotensin_II Angiotensin II ACE->Angiotensin_II Bradykinin Bradykinin ACE->Bradykinin Prevents breakdown Angiotensin_I Angiotensin I Angiotensin_I->ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Cardioprotection Cardioprotection Bradykinin->Cardioprotection Cardiac_Workload->Cardioprotection Cardiac_Remodeling->Cardioprotection

Caption: Ramipril's cardioprotective signaling pathway.

Zofenopril's Enhanced Cardioprotective Signaling Pathway

Zofenopril, in addition to ACE inhibition, leverages its sulfhydryl group to enhance the bioavailability of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S).[1][7] Both NO and H₂S are potent vasodilators with antioxidant and cytoprotective properties, which contribute significantly to reducing ischemia-reperfusion injury.[1] This dual mechanism of action is believed to be responsible for the superior cardioprotective effects observed in some studies.

Zofenopril_Pathway Zofenopril Zofenopril ACE ACE Inhibition Zofenopril->ACE Sulfhydryl Sulfhydryl (-SH) Group Zofenopril->Sulfhydryl Bradykinin Increased Bradykinin ACE->Bradykinin NO_H2S Increased NO & H₂S Bioavailability Sulfhydryl->NO_H2S Bradykinin->NO_H2S Vasodilation Vasodilation NO_H2S->Vasodilation Antioxidant Antioxidant Effects NO_H2S->Antioxidant Cytoprotection Cytoprotection NO_H2S->Cytoprotection Cardioprotection Cardioprotection Vasodilation->Cardioprotection Antioxidant->Cardioprotection Cytoprotection->Cardioprotection

Caption: Zofenopril's dual cardioprotective signaling pathway.

Experimental Protocols

Preclinical Murine Model of Myocardial Ischemia-Reperfusion Injury

A key preclinical study directly compared the effects of zofenopril and ramipril on infarct size in a murine model.[8]

Experimental Workflow:

Preclinical_Workflow Animal_Model Animal Model: Male C57BL/6J mice Drug_Admin Drug Administration: Oral gavage 8 hours prior to ischemia - Vehicle - Zofenopril (10 mg/kg) - Ramipril (3 mg/kg) Animal_Model->Drug_Admin Anesthesia Anesthesia: Ketamine (60 mg/kg IP) and Pentobarbital (B6593769) (50 mg/kg IP) Drug_Admin->Anesthesia Surgery Surgical Procedure: Thoracotomy and ligation of left coronary artery with 7-0 silk suture Anesthesia->Surgery Ischemia Ischemia: 45 minutes Surgery->Ischemia Reperfusion Reperfusion: 24 hours Ischemia->Reperfusion Analysis Infarct Size Analysis: Staining and measurement of area-at-risk and infarct size Reperfusion->Analysis

Caption: Workflow for the murine ischemia-reperfusion study.

Methodology:

  • Animal Model: Male C57BL/6J mice were utilized for the study.[8]

  • Drug Administration: Mice were pretreated with either vehicle, zofenopril (10 mg/kg), or ramipril (3 mg/kg) via oral gavage 8 hours before the induction of ischemia.[8]

  • Anesthesia and Surgery: Animals were anesthetized with ketamine (60 mg/kg IP) and pentobarbital (50 mg/kg IP). A thoracotomy was performed to expose the heart, and the left coronary artery was occluded using a 7-0 silk suture.[8]

  • Ischemia and Reperfusion: Myocardial ischemia was induced for 45 minutes, followed by a 24-hour reperfusion period.[8]

  • Infarct Size Measurement: At the end of the reperfusion period, the hearts were excised, and the infarct size was determined as a percentage of the area at risk and the total left ventricle.

Clinical Study: The SMILE-4 Trial

The Survival of Myocardial Infarction Long-term Evaluation (SMILE)-4 study was a randomized, double-blind, parallel-group, multicenter trial designed to compare the efficacy and safety of zofenopril and ramipril in post-AMI patients with left ventricular dysfunction.[2][9]

Study Design:

SMILE4_Workflow Patient_Population Patient Population: 771 post-AMI patients with left ventricular dysfunction (LVEF <45% or signs of HF) Randomization Randomization Patient_Population->Randomization Zofenopril_Arm Zofenopril (60 mg/day) + ASA (100 mg/day) Randomization->Zofenopril_Arm Ramipril_Arm Ramipril (10 mg/day) + ASA (100 mg/day) Randomization->Ramipril_Arm Follow_up Follow-up: 1 year and 5 years Zofenopril_Arm->Follow_up Ramipril_Arm->Follow_up Primary_Endpoint Primary Endpoint: Combined occurrence of death or hospitalization for cardiovascular causes Follow_up->Primary_Endpoint

Caption: Workflow of the SMILE-4 clinical trial.

Methodology:

  • Inclusion Criteria: Patients with a confirmed acute myocardial infarction within the previous 24 hours, complicated by left ventricular dysfunction (defined as clinical signs of heart failure or a left ventricular ejection fraction <45%).[2][9]

  • Exclusion Criteria: Standard contraindications to ACE inhibitors, severe heart failure, or other conditions that could interfere with the study's outcome.

  • Treatment: Patients were randomized to receive either zofenopril (60 mg/day) or ramipril (10 mg/day), both in combination with acetylsalicylic acid (ASA) (100 mg/day).[2][9]

  • Primary Endpoint: The primary outcome was the combined incidence of death or hospitalization for cardiovascular causes at 1 year.[2][9]

  • Follow-up: Patients were followed for up to 5 years to assess long-term outcomes.[4][5]

Conclusion

Both zofenopril and ramipril are effective ACE inhibitors for cardioprotection following myocardial infarction. Preclinical data suggests that zofenopril may offer a greater reduction in myocardial infarct size compared to ramipril, a finding that is potentially attributable to its unique sulfhydryl group and subsequent enhancement of NO and H₂S bioavailability.[1] This mechanistic advantage appears to translate into improved clinical outcomes, as evidenced by the SMILE-4 trial, where zofenopril was superior to ramipril in reducing the combined endpoint of death or hospitalization for cardiovascular causes in post-AMI patients with left ventricular dysfunction.[2][3][8] These findings position zofenopril as a compelling therapeutic option in the management of this high-risk patient population.

References

The Sulfhydryl Advantage: A Comparative Guide to the Superior Antioxidant Effects of SH-Containing ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant properties of sulfhydryl-containing versus non-sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitors. The presence of a sulfhydryl (-SH) group in the chemical structure of certain ACE inhibitors, such as captopril (B1668294) and zofenopril (B1663440), confers a direct free-radical scavenging capability, setting them apart from their non-sulfhydryl counterparts like enalapril (B1671234) and lisinopril. This guide synthesizes experimental data to validate this key difference and explores the distinct mechanisms of antioxidant action.

While all ACE inhibitors reduce oxidative stress indirectly by inhibiting the pro-oxidant angiotensin II, the direct antioxidant activity of sulfhydryl-containing agents provides an additional layer of vasculoprotective and cardioprotective benefits. This is substantiated by various in vitro and in vivo studies demonstrating their ability to neutralize reactive oxygen species (ROS).

Quantitative Comparison of Antioxidant Activity

The following tables summarize key findings from comparative studies on the antioxidant effects of sulfhydryl and non-sulfhydryl ACE inhibitors.

Table 1: Direct Antioxidant Activity

ACE InhibitorClassFerric Reducing Antioxidant Power (FRAP) Assay (μmol antioxidant power/μmol drug)DPPH Radical Scavenging Assay (IC50 in μM)Reference
CaptoprilSulfhydryl1.017.34[1][2]
ZofenoprilSulfhydrylNot explicitly quantified in the same study, but noted to have potent antioxidant properties.Data not available in cited study[3][4]
FosinoprilCarboxyl0.1> 200[1][2]
EnalaprilCarboxyl≤ 0.01> 100[1][2]
PerindoprilCarboxyl≤ 0.01> 200[1][2]
QuinaprilCarboxyl≤ 0.01> 200[1][2]
RamiprilCarboxyl≤ 0.01Data not available in cited study[1]
LisinoprilCarboxylData not available in cited study> 200[2]

Table 2: Effects on Endogenous Antioxidant Enzymes and Oxidative Stress Markers

| ACE Inhibitor | Class | Effect on Superoxide (B77818) Dismutase (SOD) Activity | Effect on Glutathione Peroxidase (GPx) Activity | Effect on Malondialdehyde (MDA) / TBARS | Reference | |---|---|---|---|---| | Captopril | Sulfhydryl | Increased activity in kidney medulla (43%) and heart (54%).[5] | Increased Se-GPx activity in liver (33%) and kidney cortex (30%).[6] | Reduced levels.[7] |[5][6][7] | | Enalapril | Carboxyl | Increased CuZn-SOD activity in kidney medulla (27%), heart (24%), and erythrocytes (19%).[5] | Increased Se-GPx activity in liver (90%), kidney cortex (42%), and kidney medulla (23%).[6] | No significant reduction in some studies.[3] |[3][5][6] | | Zofenopril | Sulfhydryl | Upregulated SOD-1 protein expression (trended higher).[8] | Significantly upregulated GPx-1 protein expression.[8] | Significantly reduced MDA levels.[3] |[3][8] | | Ramipril | Carboxyl | Increased EC-SOD activity by >200% in patients with CAD.[9] | Not specified in these studies. | Not specified in these studies. |[9] | | Quinapril | Carboxyl | Increased erythrocyte SOD activity by 35% in patients with metabolic syndrome. | Not specified in these studies. | Reduced serum 8-isoprostane levels. | |

Signaling Pathways and Mechanisms of Action

The antioxidant effects of ACE inhibitors are mediated through diverse signaling pathways. Sulfhydryl-containing ACE inhibitors exhibit a direct radical scavenging mechanism, while both types can indirectly modulate endogenous antioxidant systems.

Direct Antioxidant Mechanism of Sulfhydryl ACE Inhibitors

The sulfhydryl group (-SH) in molecules like captopril and zofenopril can directly donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. This direct scavenging of reactive oxygen species is a key differentiator from non-sulfhydryl ACE inhibitors.

Sulfhydryl_ACEi Sulfhydryl ACE Inhibitor (e.g., Captopril, Zofenopril) ROS Reactive Oxygen Species (e.g., •OH, O₂⁻) Oxidized_ACEi Oxidized ACE Inhibitor Sulfhydryl_ACEi->Oxidized_ACEi Donates H⁺ Neutralized_Molecule Neutralized Molecule ROS->Neutralized_Molecule Accepts H⁺

Direct Radical Scavenging by Sulfhydryl ACE Inhibitors.
Indirect Antioxidant Signaling of Non-Sulfhydryl ACE Inhibitors: The Enalapril Example

Non-sulfhydryl ACE inhibitors like enalapril can enhance the body's own antioxidant defenses. Recent studies have shown that enalapril can increase the phosphorylation of Smad1/5/9, which in turn upregulates downstream genes involved in the antioxidative stress response.[6]

Enalapril Enalapril pSmad Phosphorylation of Smad1/5/9 Enalapril->pSmad Antioxidant_Genes Upregulation of Antioxidative Genes pSmad->Antioxidant_Genes Cell_Proliferation Improved Cell Proliferation Antioxidant_Genes->Cell_Proliferation Reduced_ROS Reduced Reactive Oxygen Species (ROS) Antioxidant_Genes->Reduced_ROS

Enalapril's Indirect Antioxidant Signaling Pathway.
Dual Antioxidant Mechanism of Zofenopril

Zofenopril, a sulfhydryl-containing ACE inhibitor, exhibits a dual mechanism of antioxidant action. In addition to its direct radical scavenging activity, it has been shown to increase the bioavailability of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S), two molecules with potent cytoprotective and antioxidant effects.[8]

Zofenopril Zofenopril (-SH group) Direct_Scavenging Direct ROS Scavenging Zofenopril->Direct_Scavenging NO_Bioavailability Increased Nitric Oxide (NO) Bioavailability Zofenopril->NO_Bioavailability H2S_Bioavailability Increased Hydrogen Sulfide (H₂S) Bioavailability Zofenopril->H2S_Bioavailability Reduced_Oxidative_Stress Reduced Oxidative Stress Direct_Scavenging->Reduced_Oxidative_Stress Vasodilation Vasodilation NO_Bioavailability->Vasodilation NO_Bioavailability->Reduced_Oxidative_Stress H2S_Bioavailability->Vasodilation H2S_Bioavailability->Reduced_Oxidative_Stress

Zofenopril's Dual Antioxidant Mechanism.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the comparison of the antioxidant effects of ACE inhibitors.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Reagents: DPPH solution in methanol, test compounds (ACE inhibitors), and a reference antioxidant (e.g., ascorbic acid).

  • Procedure:

    • Prepare various concentrations of the test compounds in a suitable solvent.

    • Add a fixed volume of the DPPH solution to each concentration of the test compound.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.[2]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex has an intense blue color, and its absorbance is measured spectrophotometrically.

  • Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), test compounds, and a standard (e.g., FeSO₄).

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add a small volume of the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance of the colored product at approximately 593 nm.

    • The antioxidant capacity is determined by comparing the change in absorbance of the test sample with that of a standard ferrous sulfate (B86663) solution.[1]

Superoxide Dismutase (SOD) Activity Assay

This assay determines the activity of the antioxidant enzyme SOD, which catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide.

  • Principle: A system that generates superoxide radicals (e.g., xanthine (B1682287)/xanthine oxidase) is used in conjunction with a detector molecule that reacts with superoxide to produce a colored product (e.g., a tetrazolium salt like WST-1). SOD in the sample will inhibit this reaction by scavenging the superoxide radicals.

  • Procedure:

    • Prepare tissue or cell lysates.

    • In a microplate, add the sample, the substrate (xanthine), and the detection reagent (WST-1).

    • Initiate the reaction by adding xanthine oxidase.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).

    • Measure the absorbance of the formazan (B1609692) dye produced at approximately 450 nm.

    • The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major end product of lipid peroxidation, which is an indicator of oxidative damage to cell membranes.

  • Reagents: Thiobarbituric acid (TBA), trichloroacetic acid (TCA), and butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

  • Procedure:

    • Homogenize tissue samples in a suitable buffer.

    • Add TCA to the homogenate to precipitate proteins and centrifuge.

    • Add TBA reagent to the supernatant and heat in a boiling water bath for a specified time (e.g., 15-20 minutes). This reaction forms a pink-colored MDA-TBA adduct.

    • Cool the samples and measure the absorbance of the supernatant at approximately 532 nm.

    • The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA.[6]

Conclusion

The experimental evidence strongly supports the superior direct antioxidant effect of sulfhydryl-containing ACE inhibitors compared to their non-sulfhydryl counterparts. This is primarily attributed to the free radical scavenging ability of the sulfhydryl group. While non-sulfhydryl ACE inhibitors do contribute to reducing oxidative stress, their mechanisms are indirect, primarily through the inhibition of angiotensin II production and the enhancement of endogenous antioxidant enzyme activity. The dual antioxidant mechanism of zofenopril, involving both direct scavenging and the modulation of NO and H₂S pathways, further highlights the potential advantages of sulfhydryl-containing ACE inhibitors in conditions associated with high oxidative stress. For researchers and drug development professionals, understanding these distinct mechanisms is crucial for the targeted development and application of ACE inhibitors in cardiovascular and other diseases where oxidative stress plays a significant pathogenic role.

References

Zofenopril Demonstrates Superior Efficacy in Reducing Intimal Hyperplasia Compared to Enalapril

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data reveals that the angiotensin-converting enzyme (ACE) inhibitor Zofenopril is significantly more effective than Enalapril in preventing intimal hyperplasia, a key pathological process in restenosis following vascular interventions. This superior efficacy is attributed to Zofenopril's unique sulfhydryl group, which confers additional hydrogen sulfide (B99878) (H₂S)-releasing properties, leading to enhanced inhibition of vascular smooth muscle cell (VSMC) proliferation and migration.

This guide provides a detailed comparison of Zofenopril and Enalapril, presenting supporting experimental data, methodologies, and the underlying signaling pathways for researchers, scientists, and drug development professionals.

Key Findings:

  • Superior In Vivo Efficacy: In a mouse model of carotid artery stenosis, Zofenopril almost completely abrogated intimal hyperplasia in both hypertensive and normotensive mice. In contrast, Enalapril showed a modest reduction in hypertensive mice and no effect in normotensive mice.[1][2][3]

  • Human Tissue Corroboration: Ex vivo studies using human vein segments confirmed these findings, with Zofenoprilat (the active metabolite of Zofenopril) preventing intimal hyperplasia, an effect not observed with Enalaprilat (the active metabolite of Enalapril).[1][2][3]

  • Distinct Cellular Mechanisms: Zofenopril's enhanced effect is linked to its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) and mammalian Target of Rapamycin (mTOR) pathways in VSMCs, thereby reducing their proliferation and migration.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal preclinical study comparing Zofenopril and Enalapril.

Table 1: Effect on Intimal Hyperplasia in a Mouse Model of Carotid Artery Stenosis

Animal ModelTreatment GroupIntima/Media Thickness (μm)Percentage Reduction vs. Controlp-value vs. Control
Hypertensive (Cx40-/-) Mice Control2.3 ± 0.33--
Enalapril (20 mg/kg)1.7 ± 0.3530%p = 0.037
Zofenopril (30 mg/kg)0.4 ± 0.16~83%p < 0.002
Normotensive (WT) Mice Control0.9665 ± 0.2--
Enalapril (20 mg/kg)1.140 ± 0.27No effectp > 0.99
Zofenopril (30 mg/kg)0.1623 ± 0.07~83%p < 0.008

Data adapted from Allagnat et al., European Journal of Vascular and Endovascular Surgery, 2022.[1]

Experimental Protocols

A detailed understanding of the methodologies employed in these comparative studies is crucial for interpretation and potential replication.

Mouse Model of Carotid Artery Stenosis

This in vivo model was used to evaluate the efficacy of Zofenopril and Enalapril in a living organism.

  • Animal Subjects: Spontaneously hypertensive male Cx40 deleted mice (Cx40-/-) and their wild-type (WT) littermates were used.[1][2]

  • Surgical Procedure: A focal stenosis was induced in the carotid artery to trigger an injury response and subsequent intimal hyperplasia.[1][2]

  • Drug Administration: Mice were randomly assigned to receive either Enalapril (20 mg/kg) or Zofenopril (30 mg/kg) in their drinking water.[1][2][3]

  • Evaluation: After 28 days, the carotid arteries were harvested, and the intima/media thickness was measured to quantify the extent of intimal hyperplasia.[1][2]

Ex Vivo Human Vein Segment Culture

This model utilized human tissue to assess the direct effects of the drugs on vascular remodeling.

  • Tissue Source: Discarded human vein segments were obtained for the experiments.[1][2][3]

  • Treatment: The vein segments were cultured for seven days and treated with the active metabolites, Enalaprilat or Zofenoprilat.[1][2][3]

  • Analysis: The development of intimal hyperplasia was evaluated histologically.[1][2]

In Vitro Vascular Smooth Muscle Cell (VSMC) Studies

These experiments focused on the cellular mechanisms underlying the observed effects.

  • Cell Culture: Primary human smooth muscle cells (SMCs) were cultured.[1][2]

  • Assays: The proliferation and migration of SMCs were studied in vitro following treatment with Enalaprilat or Zofenoprilat.[1][2]

  • Signaling Pathway Analysis: The activity of the MAPK and mTOR pathways was assessed to determine the molecular targets of the drugs.[1][3]

Signaling Pathways and Mechanisms of Action

Zofenopril's superior efficacy is attributed to its dual mechanism of action: ACE inhibition and H₂S donation.

Standard ACE Inhibition Pathway

Both Zofenopril and Enalapril are ACE inhibitors. They block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and stimulator of VSMC growth.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction & VSMC Proliferation AngiotensinII->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Zofenopril Zofenopril Zofenopril->ACE Enalapril Enalapril Enalapril->ACE

Standard ACE Inhibition Pathway.
Zofenopril's H₂S-Mediated Pathway

Zofenopril's sulfhydryl group enables it to act as an H₂S donor. H₂S has been shown to inhibit VSMC proliferation and migration through the MAPK and mTOR signaling pathways.[1][2][3]

Zofenopril Zofenopril (Sulfhydryl Group) H2S Hydrogen Sulfide (H₂S) Zofenopril->H2S releases MAPK_mTOR MAPK and mTOR Pathways H2S->MAPK_mTOR inhibits VSMC_Proliferation VSMC Proliferation & Migration MAPK_mTOR->VSMC_Proliferation

Zofenopril's H₂S-Mediated Pathway.

Experimental Workflow Comparison

The logical flow of the preclinical studies highlights the comprehensive approach taken to compare the two drugs.

cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Studies cluster_invitro In Vitro Studies MouseModel Mouse Model of Carotid Artery Stenosis Treatment_InVivo Treatment: Zofenopril vs. Enalapril MouseModel->Treatment_InVivo Outcome_InVivo Outcome: Intima/Media Thickness Treatment_InVivo->Outcome_InVivo HumanVein Human Vein Segments Treatment_ExVivo Treatment: Zofenoprilat vs. Enalaprilat HumanVein->Treatment_ExVivo Outcome_ExVivo Outcome: Intimal Hyperplasia Treatment_ExVivo->Outcome_ExVivo VSMC Human Vascular Smooth Muscle Cells Assays Proliferation & Migration Assays VSMC->Assays Signaling MAPK/mTOR Pathway Analysis Assays->Signaling

Comparative Experimental Workflow.

Conclusion

The available preclinical evidence strongly suggests that Zofenopril is more effective than Enalapril in reducing intimal hyperplasia. This superiority is attributed to its unique H₂S-donating property, which provides a vasculoprotective effect beyond standard ACE inhibition. These findings may have significant implications for the prevention of restenosis in patients undergoing vascular procedures and highlight the potential benefits of sulfhydryl-containing ACE inhibitors in this clinical setting. Further prospective clinical trials are warranted to confirm these benefits in hypertensive patients.[2]

References

Differential Effects of Zofenopril and Enalapril on Caveolin-1 Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the angiotensin-converting enzyme (ACE) inhibitors Zofenopril (B1663440) and Enalapril (B1671234), with a specific focus on their differential effects on the expression of caveolin-1 (B1176169), a critical regulator of endothelial function. The information presented is supported by experimental data to aid in research and development.

Introduction to Zofenopril, Enalapril, and Caveolin-1

Zofenopril and Enalapril are both potent inhibitors of the angiotensin-converting enzyme (ACE), widely prescribed for conditions such as hypertension and heart failure.[1][2] Their primary mechanism involves blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure.[1][3] However, Zofenopril possesses a unique structural feature—a sulfhydryl (-SH) group—which is absent in Enalapril.[4][5] This structural difference contributes to additional pharmacological properties, including significant antioxidant effects, which appear to mediate their differential impact on various cellular processes.[4][5][6]

Caveolin-1 is the principal structural protein of caveolae, which are small invaginations of the plasma membrane.[7] In the vascular endothelium, caveolin-1 acts as a key negative regulator of endothelial nitric oxide synthase (eNOS).[8][9] By binding to eNOS, caveolin-1 inhibits the production of nitric oxide (NO), a crucial signaling molecule for vasodilation and vascular health. Therefore, modulation of caveolin-1 expression can have profound effects on endothelial function.

Comparative Analysis: Zofenopril's Distinct Impact on Caveolin-1

Experimental evidence consistently demonstrates that Zofenopril exerts a more significant effect on caveolin-1 expression compared to Enalapril. Studies in various models have shown that Zofenopril can downregulate the expression of caveolin-1, an effect not observed or seen to a much lesser extent with Enalapril.

In a study involving non-obese diabetic (NOD) mice, chronic administration of Zofenopril restored the expression of caveolin-1 to physiological levels, whereas Enalapril had no effect on its expression.[9] This downregulation of caveolin-1 by Zofenopril is considered beneficial as it liberates eNOS from its inhibitory binding, potentially leading to increased NO bioavailability and improved endothelial function.[8]

Furthermore, in vitro experiments using bovine aortic endothelial cells (BAEC) exposed to high glucose showed that both drugs could inhibit caveolin-1 expression. However, zofenoprilat (B1230023) (the active metabolite of Zofenopril) achieved this effect at a concentration 200-fold lower than enalaprilat (B1671235) (the active metabolite of Enalapril), highlighting its superior potency in this regard.[8] The antioxidant properties of Zofenopril, attributed to its sulfhydryl group, are believed to play a crucial role in these effects by mitigating oxidative stress, which can influence caveolin-1 expression and trafficking.[10][11]

Quantitative Data on Caveolin-1 Expression

The following tables summarize the quantitative data from comparative studies, illustrating the differential impact of Zofenopril and Enalapril on caveolin-1 protein levels.

Table 1: Effect of Zofenoprilat and Enalaprilat on Caveolin-1 Expression in Bovine Aortic Endothelial Cells (BAEC) under High Glucose Conditions

Treatment GroupConcentration (µM)Relative Caveolin-1 Expression (Densitometric Analysis)
Normal Glucose (Control)-Baseline
High Glucose-Increased vs. Normal Glucose
Zofenoprilat0.3Significant Decrease vs. High Glucose
Zofenoprilat1Significant Decrease vs. High Glucose
Zofenoprilat10Significant Decrease vs. High Glucose
Zofenoprilat60Significant Decrease vs. High Glucose
Enalaprilat0.3No Significant Change
Enalaprilat1No Significant Change
Enalaprilat10No Significant Change
Enalaprilat60Significant Decrease vs. High Glucose

Data adapted from a study on BAEC, showing Zofenoprilat's higher potency in reducing caveolin-1 expression compared to Enalaprilat.[8] A significant effect for Enalaprilat was only observed at the highest tested concentration.

Table 2: Effect of Chronic Administration of Zofenopril and Enalapril on Aortic Caveolin-1 Expression in Non-Obese Diabetic (NOD) Mice

Treatment GroupRelative Caveolin-1 Expression (Densitometric Analysis vs. Control)
NOD Mice (Diabetic Control)Elevated Baseline
Zofenopril (Preventive Treatment)Restored to physiological levels (Significant reduction)
Enalapril (Preventive Treatment)No significant effect

Data synthesized from a study in NOD mice, demonstrating that only Zofenopril, and not Enalapril, was able to normalize the elevated caveolin-1 expression in the aorta.[9]

Signaling Pathways and Experimental Workflow

Diagrams illustrating the molecular interactions and experimental procedures are provided below.

cluster_RAAS Renin-Angiotensin System cluster_Drugs ACE Inhibitors cluster_Endothelium Endothelial Cell AngI Angiotensin I ACE ACE AngI->ACE AngII Angiotensin II Cav1 Caveolin-1 Expression AngII->Cav1 May Upregulate (via Oxidative Stress) ACE->AngII Zof Zofenopril (-SH group) Zof->ACE Inhibits Zof->Cav1 Strongly Reduces Ena Enalapril Ena->ACE Inhibits Ena->Cav1 Weak/No Effect eNOS eNOS Cav1->eNOS Inhibits NO Nitric Oxide eNOS->NO Produces

Caption: Proposed signaling pathway comparing Zofenopril and Enalapril.

start Sample Preparation (e.g., Aortic Tissue Homogenization) lysis Cell/Tissue Lysis start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE (Protein Separation by Size) quant->sds transfer Protein Transfer to Membrane (e.g., PVDF) sds->transfer block Blocking (e.g., with BSA or Milk) transfer->block pri_ab Primary Antibody Incubation (Anti-Caveolin-1) block->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detect Chemiluminescent Detection sec_ab->detect analyze Densitometric Analysis detect->analyze end Results: Relative Protein Expression Levels analyze->end

Caption: Standard experimental workflow for Western Blot analysis.

Experimental Protocols

A detailed methodology for a key experiment, Western Blot analysis for caveolin-1 expression, is provided below, based on standard laboratory practices.

Protocol: Western Blot Analysis for Caveolin-1 Expression

  • Protein Extraction:

    • Harvest aortic tissues or cultured endothelial cells.

    • Wash twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the samples in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling at 95°C for 5 minutes in Laemmli sample buffer.

    • Load the denatured samples onto a 12% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom. A pre-stained protein ladder should be run in parallel to determine molecular weights.

  • Electrotransfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Perform the transfer using a wet or semi-dry transfer system at 100V for 1 hour or 25V overnight at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for caveolin-1 (e.g., rabbit anti-caveolin-1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH.

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the caveolin-1 band intensity to the corresponding housekeeping protein band intensity to determine the relative expression levels.

Conclusion

The available evidence strongly suggests that Zofenopril and Enalapril have differential effects on caveolin-1 expression. Zofenopril, likely due to the antioxidant properties conferred by its sulfhydryl group, is a more potent down-regulator of caveolin-1 expression.[6][8][9] This action may contribute to its vasculoprotective and cardioprotective effects beyond simple ACE inhibition by enhancing eNOS activity and NO production.[5][8] In contrast, Enalapril demonstrates a weaker or negligible effect on caveolin-1 modulation.[8][9] These findings are critical for researchers and drug developers exploring the nuanced mechanisms of ACE inhibitors and designing therapies that target endothelial dysfunction and oxidative stress. Further investigation into these differential pathways could unveil novel therapeutic strategies for cardiovascular diseases.

References

A Comparative Analysis of Zofenopril and Enalapril in Long-Term Antihypertensive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the management of hypertension, Angiotensin-Converting Enzyme (ACE) inhibitors stand as a cornerstone of therapy. This guide provides a detailed comparison of the long-term antihypertensive efficacy of two prominent ACE inhibitors, Zofenopril (B1663440) and Enalapril (B1671234), for researchers, scientists, and drug development professionals. The following sections present a comprehensive overview of their comparative performance, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Comparative Efficacy in Blood Pressure Reduction

Long-term studies evaluating Zofenopril and Enalapril have demonstrated the efficacy of both agents in controlling blood pressure. A key 12-week study directly comparing the two drugs in patients with mild to moderate hypertension found that while both significantly reduced systolic and diastolic blood pressure, Zofenopril showed a more rapid initial effect.[1][2][3]

Initially, Zofenopril 30 mg once daily was associated with a more pronounced reduction in blood pressure during the first four weeks of treatment compared to Enalapril 20 mg once daily.[1][2][3] This resulted in a smaller proportion of patients requiring dose up-titration with Zofenopril to achieve target blood pressure goals.[1][3] However, after 12 weeks, with appropriate dose adjustments, both drugs achieved a similar extent of blood pressure lowering, with no significant differences in overall response and control rates.[1][3]

Beyond simple blood pressure reduction, studies have also investigated the effects of these drugs on arterial stiffness, a key indicator of cardiovascular risk. Chronic treatment with Zofenopril has shown a superior effect over Enalapril in reducing peripheral systolic arterial pressure and aortic pulse wave velocity.[4]

Table 1: Summary of Comparative Antihypertensive Efficacy Data

ParameterZofenoprilEnalaprilStudy DurationKey Findings
Systolic Blood Pressure (SBP) Reduction (at 4 weeks) Significantly greater reductionLess pronounced initial reduction12 weeksZofenopril demonstrated a more rapid onset of action.[1][2][3]
Diastolic Blood Pressure (DBP) Reduction (at 4 weeks) Significantly greater reductionLess pronounced initial reduction12 weeksZofenopril provided a faster initial DBP control.[1][2]
SBP/DBP Reduction (at 12 weeks) Similar to Enalapril after dose titrationSimilar to Zofenopril after dose titration12 weeksBoth drugs were equally effective in the long-term control of blood pressure.[1][3]
Response Rate (DBP <90 mmHg or DBP reduction ≥10 mmHg at 12 weeks) 71%69%12 weeksNo statistically significant difference in the proportion of responders.[2]
Effect on Arterial Stiffness (Chronic Treatment) Superior reduction in peripheral systolic arterial pressure and aortic pulse wave velocityLess pronounced effect on arterial stiffness parametersLong-termZofenopril may offer additional benefits in reducing arterial stiffness.[4]

Adverse Event Profile

The long-term tolerability of an antihypertensive agent is crucial for patient adherence and overall treatment success. In the 12-week comparative study, a similar number of patients reported adverse events in both the Zofenopril and Enalapril groups. However, the severity of these adverse events was reported to be significantly milder with Zofenopril compared to Enalapril.[1][3] This suggests a potentially more favorable side-effect profile for Zofenopril in the long-term management of hypertension.[1][2][3]

Experimental Protocols

The data presented in this guide is derived from robust clinical trials. Below are the methodologies for the key comparative studies cited.

12-Week Comparative Study of Zofenopril and Enalapril
  • Objective: To compare the antihypertensive efficacy and safety of Zofenopril and Enalapril in patients with mild to moderate essential hypertension.

  • Study Design: A multicenter, randomized, double-blind, parallel-group study.

  • Patient Population: Patients with a sitting diastolic blood pressure (DBP) of 95-114 mmHg.

  • Treatment Regimen:

    • Zofenopril group: Initial dose of 30 mg once daily. If DBP remained ≥90 mmHg after 4 weeks, the dose was up-titrated to 60 mg once daily.

    • Enalapril group: Initial dose of 20 mg once daily. If DBP remained ≥90 mmHg after 4 weeks, the dose was up-titrated to 40 mg once daily.

  • Duration: 12 weeks.

  • Primary Endpoints: Change from baseline in sitting SBP and DBP at week 12.

  • Secondary Endpoints: Response rate (proportion of patients with DBP <90 mmHg or a reduction of ≥10 mmHg), safety, and tolerability.[1][2][3]

Long-Term Study on Arterial Stiffness
  • Objective: To compare the effects of Zofenopril and Enalapril on arterial stiffness and oxidative stress in the short- and long-term treatment of arterial hypertension.

  • Study Design: A prospective, randomized, open-label study.

  • Patient Population: Patients with newly diagnosed or untreated essential hypertension.

  • Measurements: Peripheral and central arterial pressure indices, augmentation index, aortic pulse wave velocity, and serum levels of oxidative stress markers were measured at baseline and after treatment.

  • Treatment Duration: The study included both acute and chronic (long-term) treatment phases.[4]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and study designs, the following diagrams are provided in DOT language.

RAAS_Pathway cluster_systemic Systemic Circulation cluster_enzyme Enzymatic Conversion cluster_effects Physiological Effects cluster_inhibition Pharmacological Intervention Angiotensinogen Angiotensinogen (produced by liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from adrenal gland) Angiotensin_II->Aldosterone Renin Renin (released by kidney) ACE Angiotensin-Converting Enzyme (ACE) (lungs and other tissues) Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Salt_Water_Retention Salt and Water Retention Aldosterone->Salt_Water_Retention Salt_Water_Retention->Increased_BP ACE_Inhibitors Zofenopril & Enalapril (ACE Inhibitors) ACE_Inhibitors->ACE

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

Antihypertensive_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Discontinuation of prior antihypertensive medication) Start->Washout Baseline Baseline Assessment (BP measurements, labs, etc.) Washout->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group A (e.g., Zofenopril) Randomization->Group_A Group_B Treatment Group B (e.g., Enalapril) Randomization->Group_B Follow_Up Long-Term Follow-Up Visits (e.g., monthly, quarterly) Group_A->Follow_Up Group_B->Follow_Up Dose_Titration Dose Titration (if BP goals not met) Follow_Up->Dose_Titration Data_Collection Data Collection (BP, Adverse Events, Biomarkers) Follow_Up->Data_Collection Dose_Titration->Follow_Up Data_Collection->Follow_Up Final_Assessment End-of-Study Assessment Data_Collection->Final_Assessment End of Study Analysis Statistical Analysis Final_Assessment->Analysis Results Results & Conclusion Analysis->Results

Caption: Generalized workflow of a long-term antihypertensive clinical trial.

Conclusion

Both Zofenopril and Enalapril are effective long-term treatments for hypertension. The available evidence suggests that Zofenopril may offer a more rapid initial blood pressure reduction and a milder adverse event profile compared to Enalapril.[1][2][3] Furthermore, long-term treatment with Zofenopril may provide additional cardiovascular benefits through a superior reduction in arterial stiffness.[4] These findings provide valuable insights for researchers and clinicians in the field of cardiovascular drug development and therapy selection. Further long-term, large-scale clinical trials focusing on cardiovascular outcomes would be beneficial to definitively establish the comparative long-term benefits of these two ACE inhibitors.

References

Evaluating the impact of Zofenopril versus Lisinopril on cardiovascular outcomes in elderly patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Zofenopril (B1663440) and Lisinopril (B193118), two prominent angiotensin-converting enzyme (ACE) inhibitors, focusing on their impact on cardiovascular outcomes in elderly patients. The following sections present a comprehensive overview of their relative performance, supported by data from key clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and study designs.

Data Summary: Zofenopril vs. Lisinopril in Elderly Patients

The following tables summarize quantitative data from a pivotal randomized, double-blind, multicentre study comparing the efficacy and safety of Zofenopril and Lisinopril in elderly patients with essential hypertension.

Table 1: Efficacy of Zofenopril vs. Lisinopril in Elderly Hypertensive Patients [1][2][3]

Outcome MeasureZofenopril (30-60 mg/day)Lisinopril (10-20 mg/day)p-value
Normalized Sitting DBP (<90 mmHg) 81.3%76.7%Not Significant
Treatment Responders (Sitting DBP reduction ≥10 mmHg) 74.7%77.8%Not Significant
Final Sitting Diastolic Blood Pressure (DBP) (mmHg) 82.2 ± 6.682.0 ± 7.8Not Significant
Final Sitting Systolic Blood Pressure (SBP) (mmHg) Data not providedData not provided-

Table 2: Safety and Tolerability [1][3]

Outcome MeasureZofenoprilLisinoprilp-value
Patients with Adverse Events 8%9%Not Significant
Treatment-Related Adverse Events 4%Data not provided-

Comparative Efficacy in Post-Myocardial Infarction Patients

A retrospective pooled analysis of the SMILE studies provided insights into the comparative efficacy of Zofenopril and Lisinopril in hypertensive patients who have experienced an acute myocardial infarction.

Table 3: One-Year Risk of Death or Hospitalization for Cardiovascular Causes in Hypertensive Post-MI Patients [4]

Treatment GroupHazard Ratio (HR) vs. Placebo95% Confidence Interval (CI)p-value
Zofenopril 0.650.48 - 0.860.003
Lisinopril 0.600.36 - 0.990.049
Ramipril 1.020.69 - 1.520.918

The analysis also showed that Zofenopril significantly reduced the risk of cardiovascular outcomes compared to the pooled data of Lisinopril and Ramipril in hypertensive patients (HR: 0.76; 95% CI: 0.58-0.99; p=0.045).[4]

Experimental Protocols

Zofenopril vs. Lisinopril in Elderly Hypertensives Study
  • Objective: To assess the efficacy and safety of zofenopril compared with lisinopril in elderly patients with mild to moderate essential hypertension.[1][5]

  • Study Design: A randomised, double-blind, multicentre study.[1]

  • Patient Population: 181 patients aged ≥65 years with sitting diastolic blood pressure (DBP) between 90 mmHg and 110 mmHg.[1][5]

  • Treatment Protocol: Patients were randomized to receive either zofenopril 30 mg or lisinopril 10 mg once daily. After 4 weeks, the doses were doubled if sitting DBP remained ≥90 mmHg. The total treatment duration was 12 weeks.[1][5]

  • Primary Endpoint: The percentage of patients achieving normalized sitting DBP (<90 mmHg) or a reduction of sitting DBP ≥10 mmHg after 12 weeks of treatment.[1][5]

  • Assessments: Blood pressure and heart rate were measured at baseline and after 4 and 12 weeks. Electrocardiography and laboratory parameters were evaluated at baseline and after 12 weeks. Ambulatory blood pressure monitoring was performed in a subset of patients.[1][5]

Survival of Myocardial Infarction Long-Term Evaluation (SMILE) Studies (Pooled Analysis)
  • Objective: To evaluate the efficacy of zofenopril on cardiovascular outcomes in hypertensive and normotensive patients following acute myocardial infarction.[4]

  • Study Design: A retrospective pooled analysis of individual patient data from the four SMILE studies.[4]

  • Patient Population: The analysis included 1880 hypertensive and 1662 normotensive patients who had an acute myocardial infarction.[4]

  • Treatment Groups:

    • Placebo (n=449 hypertensive, n=486 normotensive)

    • Zofenopril 30-60 mg daily (n=980 hypertensive, n=786 normotensive)

    • Lisinopril 5-10 mg daily (n=252 hypertensive, n=259 normotensive)

    • Ramipril 10 mg daily (n=199 hypertensive, n=131 normotensive)[4]

  • Treatment Duration: 6 to 48 weeks.[4]

  • Primary Endpoint: The 1-year risk of death or hospitalization for cardiovascular causes.[4]

Signaling Pathways and Experimental Workflow

Mechanism of Action of ACE Inhibitors

The primary mechanism of action for both Zofenopril and Lisinopril is the inhibition of the Angiotensin-Converting Enzyme (ACE), which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Bradykinin Bradykinin Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites (breakdown) Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin ACE ACE ACE_Inhibitors Zofenopril / Lisinopril ACE_Inhibitors->Inactive_Metabolites ACE_Inhibitors->ACE

Caption: ACE Inhibitor effect on the RAAS pathway.

Zofenopril, containing a sulfhydryl group, is suggested to possess additional antioxidant properties that may contribute to its cardioprotective effects beyond simple ACE inhibition. This may involve scavenging free radicals and improving endothelial function.[6][7][8]

Experimental Workflow: Comparative Study in Elderly Hypertensives

The following diagram illustrates the workflow of the randomized controlled trial comparing Zofenopril and Lisinopril.

experimental_workflow Start Patient Recruitment (Elderly with Hypertension, n=181) Randomization Randomization Start->Randomization Zofenopril_Group Zofenopril Group (n=91) 30 mg/day Randomization->Zofenopril_Group 1:1 Lisinopril_Group Lisinopril Group (n=90) 10 mg/day Randomization->Lisinopril_Group Week4_Eval 4-Week Evaluation (Sitting DBP) Zofenopril_Group->Week4_Eval Lisinopril_Group->Week4_Eval Dose_Doubling Dose Doubling if DBP ≥ 90 mmHg Week4_Eval->Dose_Doubling Week12_Eval 12-Week Final Evaluation (Primary Endpoint) Dose_Doubling->Week12_Eval Results Comparative Analysis (Efficacy and Safety) Week12_Eval->Results

Caption: Workflow of the comparative clinical trial.

Conclusion

In elderly patients with essential hypertension, Zofenopril and Lisinopril demonstrate comparable efficacy in blood pressure reduction and are similarly well-tolerated.[1][2][3] In the higher-risk setting of post-myocardial infarction, both ACE inhibitors show significant benefits over placebo in hypertensive patients, with some evidence suggesting a potential advantage of Zofenopril in reducing long-term cardiovascular events.[4] The unique sulfhydryl group in Zofenopril's structure may confer additional cardioprotective effects through antioxidant mechanisms, a factor that warrants further investigation in this patient population.[6][7][8] The choice between these agents may be guided by individual patient characteristics, risk profile, and formulary considerations. Further large-scale, prospective, head-to-head trials focusing on major cardiovascular outcomes in a broad elderly population are needed to definitively establish the superiority of one agent over the other.

References

A Comparative Analysis of the Anti-Atherosclerotic Properties of Zofenopril, Captopril, and Enalapril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-atherosclerotic properties of three prominent angiotensin-converting enzyme (ACE) inhibitors: Zofenopril, Captopril, and Enalapril. The information presented is collated from experimental data to assist in research and development endeavors within the cardiovascular field.

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a leading cause of cardiovascular morbidity and mortality. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure. Beyond their hemodynamic effects, certain ACE inhibitors exhibit direct anti-atherosclerotic properties. This guide focuses on a comparative assessment of Zofenopril, Captopril, and Enalapril, with a particular emphasis on the structural and mechanistic differences that may account for their varying efficacies in mitigating atherosclerosis. Zofenopril and Captopril are distinguished by the presence of a sulfhydryl (-SH) group, which is absent in Enalapril. This structural distinction is believed to confer additional antioxidant and vasculoprotective benefits.

Data Presentation: Quantitative Comparison of Anti-Atherosclerotic Effects

The following table summarizes key quantitative data from a pivotal preclinical study comparing the effects of Zofenopril, Captopril, and Enalapril on the development of atherosclerosis in apolipoprotein E-deficient (apoE-/-) mice, a well-established model for the disease.

ParameterPlacebo (Control)Zofenopril (1 mg/kg/day)Captopril (5 mg/kg/day)Enalapril (0.5 mg/kg/day)
Aortic Lesion Area Reduction (%) 0%89% 52%No significant reduction
LDL Susceptibility to Oxidation (MDA content reduction vs. Placebo) 0%Significant Reduction Significant ReductionNo significant reduction

Data compiled from de Nigris F, D'Armiento FP, Somma P, et al. Int J Cardiol. 2001.

Signaling Pathways and Mechanisms of Action

The anti-atherosclerotic effects of these ACE inhibitors are mediated through several signaling pathways. The primary mechanism for all three involves the inhibition of the Renin-Angiotensin System (RAS). However, the sulfhydryl-containing agents, Zofenopril and Captopril, exhibit additional mechanisms related to their antioxidant properties. Zofenopril, in particular, has been shown to modulate the hydrogen sulfide (B99878) (H₂S) signaling pathway.

Renin-Angiotensin System (RAS) Inhibition

All three ACE inhibitors block the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also promotes inflammation, oxidative stress, and endothelial dysfunction, all of which are key events in atherogenesis. By reducing angiotensin II levels, these drugs mitigate its pro-atherosclerotic effects.

RAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin_I->ACE Atherosclerosis Pro-Atherosclerotic Effects (Inflammation, Oxidative Stress, Vasoconstriction) Angiotensin_II->Atherosclerosis ACE->Angiotensin_II ACE_Inhibitors Zofenopril Captopril Enalapril ACE_Inhibitors->ACE Inhibit

RAS Inhibition by ACE Inhibitors.
Sulfhydryl Group-Mediated Antioxidant Effects

Zofenopril and Captopril possess a sulfhydryl (-SH) group that can directly scavenge reactive oxygen species (ROS), thereby reducing oxidative stress. This is a key differentiator from non-SH-containing ACE inhibitors like Enalapril. Reduced oxidative stress prevents the oxidation of low-density lipoprotein (LDL), a critical step in the formation of foam cells and atherosclerotic plaques.

Antioxidant_Effect cluster_0 Sulfhydryl-Containing ACEi Zofenopril Zofenopril ROS Reactive Oxygen Species (ROS) Zofenopril->ROS Scavenge Captopril Captopril Captopril->ROS Scavenge LDL_Oxidation LDL Oxidation ROS->LDL_Oxidation Foam_Cell Foam Cell Formation LDL_Oxidation->Foam_Cell Atherosclerosis Atherosclerosis Foam_Cell->Atherosclerosis

Antioxidant mechanism of sulfhydryl-containing ACE inhibitors.
Zofenopril and the Hydrogen Sulfide (H₂S) Pathway

Recent evidence suggests that Zofenopril can also exert vasculoprotective effects through the modulation of the hydrogen sulfide (H₂S) signaling pathway. H₂S is a gaseous signaling molecule with potent anti-inflammatory, antioxidant, and vasodilatory properties. Zofenopril has been shown to increase H₂S bioavailability, which contributes to its anti-atherosclerotic effects, seemingly independent of ACE inhibition.

H2S_Pathway Zofenopril Zofenopril H2S Hydrogen Sulfide (H₂S) Bioavailability Zofenopril->H2S Increases Anti_Atherosclerotic Anti-Atherosclerotic Effects (Anti-inflammatory, Antioxidant, Vasodilatory) H2S->Anti_Atherosclerotic

Zofenopril's modulation of the H₂S pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative assessment of Zofenopril, Captopril, and Enalapril.

Animal Model and Drug Administration
  • Animal Model: Male apolipoprotein E-deficient (apoE-/-) mice, a standard model for studying atherosclerosis, are used. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.

  • Housing and Diet: Mice are housed in a controlled environment with a standard chow diet.

  • Drug Administration: At approximately 8 weeks of age, mice are randomly assigned to receive either a placebo, Zofenopril, Captopril, or Enalapril. The drugs are administered daily via oral gavage for a period of 29 weeks.

Quantification of Atherosclerotic Lesions
  • Tissue Collection: After the treatment period, mice are euthanized, and the aortas are perfused with phosphate-buffered saline (PBS) to remove blood. The entire aorta, from the heart to the iliac bifurcation, is carefully dissected.

  • Staining: The dissected aortas are opened longitudinally, pinned flat on a wax surface, and stained with Oil Red O, a lipid-soluble dye that stains neutral lipids within atherosclerotic plaques a deep red color.

  • Image Analysis: The stained aortas are photographed using a high-resolution digital camera. The total aortic surface area and the area of the Oil Red O-stained lesions are quantified using image analysis software (e.g., ImageJ). The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.

Lesion_Quantification_Workflow Start Euthanize ApoE-/- Mouse Perfuse Perfuse with PBS Start->Perfuse Dissect Dissect Aorta Perfuse->Dissect Stain Stain with Oil Red O Dissect->Stain Image Capture High-Resolution Image Stain->Image Analyze Quantify Lesion Area (ImageJ Software) Image->Analyze Result Calculate % Lesion Area Analyze->Result

Workflow for Atherosclerotic Lesion Quantification.
Measurement of LDL Oxidation

  • Sample Collection: Blood is collected from the mice at the time of sacrifice. Plasma is separated by centrifugation.

  • LDL Isolation: Low-density lipoprotein (LDL) is isolated from the plasma using standard ultracentrifugation techniques.

  • Malondialdehyde (MDA) Assay: The susceptibility of isolated LDL to oxidation is assessed by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is commonly used for this purpose.

    • Isolated LDL is incubated with a pro-oxidant, such as copper sulfate (B86663) (CuSO₄), to induce oxidation.

    • At specific time points, aliquots of the LDL solution are taken, and the reaction is stopped.

    • Thiobarbituric acid (TBA) is added to the aliquots and heated. TBA reacts with MDA to form a colored product.

    • The absorbance of the colored product is measured spectrophotometrically at approximately 532 nm.

    • The concentration of MDA is calculated from a standard curve and is used as an index of LDL oxidation.

Conclusion

The experimental evidence strongly suggests that while all three ACE inhibitors—Zofenopril, Captopril, and Enalapril—are effective in modulating the renin-angiotensin system, their anti-atherosclerotic properties are not equivalent. The presence of a sulfhydryl group in Zofenopril and Captopril appears to confer superior antioxidant effects, leading to a greater reduction in LDL oxidation and atherosclerotic plaque formation compared to the non-sulfhydryl agent, Enalapril. Among the sulfhydryl-containing ACE inhibitors, Zofenopril demonstrated the most potent anti-atherosclerotic effects in the preclinical models cited. Furthermore, the unique ability of Zofenopril to modulate the H₂S signaling pathway may provide additional vasculoprotective benefits. These findings highlight the importance of considering the distinct pharmacological profiles of different ACE inhibitors in the context of atherosclerosis research and development. Further investigation into the clinical implications of these mechanistic differences is warranted.

Zofenopril's Unique Hydrogen Sulfide (H₂S)-Releasing Properties: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Zofenopril (B1663440), a sulfhydrylated angiotensin-converting enzyme (ACE) inhibitor, distinguishes itself from other members of its class through its unique ability to release hydrogen sulfide (B99878) (H₂S). This distinct characteristic is believed to contribute to its enhanced cardioprotective and vasculoprotective effects, independent of its primary mechanism of ACE inhibition. This guide provides a comprehensive comparison of Zofenopril with other ACE inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Unveiling the H₂S-Mediated Advantage of Zofenopril

While all ACE inhibitors effectively lower blood pressure by blocking the renin-angiotensin-aldosterone system, Zofenopril possesses an additional therapeutic dimension. Its chemical structure, featuring a thiol group, enables the donation of H₂S, a gaseous signaling molecule with established cytoprotective and antioxidant properties.[1][2] This dual action of ACE inhibition and H₂S donation appears to confer superior clinical benefits, particularly in the context of cardiovascular diseases like myocardial infarction and heart failure.[3][4]

Experimental evidence consistently demonstrates that Zofenopril's beneficial effects extend beyond what can be attributed to ACE inhibition alone.[3][5][6] Studies have shown that Zofenopril can improve vascular function and restore H₂S levels in hypertensive models, effects not observed with non-sulfhydrylated ACE inhibitors like enalapril.[3][6][7]

Comparative Experimental Data

The following tables summarize key quantitative data from comparative studies, highlighting the distinct effects of Zofenopril.

Table 1: Effect of Zofenopril vs. Enalapril on Blood Pressure and H₂S Levels in Spontaneously Hypertensive Rats (SHRs)

ParameterWistar Kyoto (WKY) - ControlSHR - VehicleSHR - ZofenoprilSHR - Enalapril
Systolic Blood Pressure (mmHg)NormalIncreased (P < 0.001 vs. WKY)Significantly Lowered (167.5 ± 2.5; P < 0.001 vs. Vehicle)Significantly Lowered (178.8 ± 4.6; P < 0.001 vs. Vehicle)
Plasma H₂S ConcentrationNormalSignificantly Lower (P < 0.05 vs. WKY)Restored to WKY levels (P < 0.05 vs. Vehicle)No significant change
Aortic H₂S LevelsNormalLower than WKYRestored to WKY levels (P < 0.05 vs. Vehicle)No significant change
Carotid H₂S LevelsNormalNo significant reduction vs. WKYSignificantly Enhanced (P < 0.05 vs. Vehicle)No significant change

Data compiled from a study where treatments were administered for a sustained period.[3][8] Zofenopril was found to be significantly more effective at lowering systolic blood pressure compared to enalapril.[3][8]

Table 2: In Vitro H₂S Release from Zofenopril's Active Metabolite

CompoundH₂S Release
S-zofenoprilatConcentration-dependent release (P < 0.001)
EnalaprilatNo significant release

This "cell-free" assay demonstrates the intrinsic H₂S-donating capability of Zofenopril's active form, zofenoprilat.[3][6]

Table 3: Impact of Zofenopril on Myocardial Ischemia-Reperfusion (I/R) Injury

ParameterVehicleZofenopril (10 mg/kg)
Plasma H₂S Levels (8 hours post-treatment)0.36 ± 0.04 µmol/L0.62 ± 0.09 µmol/L (P < 0.05)
Myocardial H₂S Levels (8 hours post-treatment)0.39 ± 0.03 nmol/mg protein0.87 ± 0.12 nmol/mg protein (P < 0.01)
Myocardial Infarct Size (in vivo mouse model)ControlSignificantly Reduced
Cardiac Troponin I LevelsControlSignificantly Reduced

These findings highlight Zofenopril's ability to increase H₂S bioavailability and protect the heart from I/R injury.[1][9]

Key Signaling Pathways and Experimental Workflows

The unique therapeutic profile of Zofenopril is rooted in its interaction with specific signaling pathways.

Zofenopril's Dual Mechanism of Action

Zofenopril exerts its effects through two primary pathways: the well-established inhibition of the Angiotensin-Converting Enzyme and the more recently discovered release of Hydrogen Sulfide.

Zofenopril_Mechanism Zofenopril Zofenopril Zofenoprilat Zofenoprilat (Active Metabolite) Zofenopril->Zofenoprilat Metabolism ACE Angiotensin-Converting Enzyme (ACE) Zofenoprilat->ACE Inhibits H2S Hydrogen Sulfide (H₂S) Zofenoprilat->H2S Releases Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Vasodilation Vasodilation H2S->Vasodilation Antioxidant Antioxidant Effects H2S->Antioxidant Cardioprotection Cardioprotection H2S->Cardioprotection

Zofenopril's dual action: ACE inhibition and H₂S release.
H₂S-Mediated Cardioprotection Signaling

The H₂S released from Zofenopril is implicated in a signaling cascade that ultimately leads to cardioprotection. This involves cross-talk with nitric oxide (NO) signaling pathways.[1][10]

H2S_Signaling Zofenoprilat Zofenoprilat H2S H₂S Zofenoprilat->H2S Releases eNOS eNOS H2S->eNOS Activates ROS Reactive Oxygen Species (ROS) H2S->ROS Scavenges Antioxidant_Defense Antioxidant Defense H2S->Antioxidant_Defense Upregulates NO Nitric Oxide (NO) eNOS->NO Produces NO->ROS Scavenges Cardioprotection Cardioprotection NO->Cardioprotection Antioxidant_Defense->Cardioprotection

Simplified H₂S and NO signaling in cardioprotection.
Experimental Workflow for Comparing ACE Inhibitors

A typical experimental workflow to compare the vascular effects of Zofenopril and other ACE inhibitors in an animal model is depicted below.

Experimental_Workflow Animal_Model Animal Model (e.g., Spontaneously Hypertensive Rat) Treatment_Groups Treatment Groups: - Vehicle - Zofenopril - Other ACE Inhibitor (e.g., Enalapril) Animal_Model->Treatment_Groups Blood_Pressure Blood Pressure Monitoring Treatment_Groups->Blood_Pressure Tissue_Harvesting Tissue Harvesting (Aorta, Carotid, Heart, Plasma) Treatment_Groups->Tissue_Harvesting Data_Analysis Data Analysis and Comparison Blood_Pressure->Data_Analysis H2S_Measurement H₂S Level Measurement Tissue_Harvesting->H2S_Measurement ACE_Activity ACE Activity Assay Tissue_Harvesting->ACE_Activity Vascular_Function Ex Vivo Vascular Function Assessment Tissue_Harvesting->Vascular_Function H2S_Measurement->Data_Analysis ACE_Activity->Data_Analysis Vascular_Function->Data_Analysis

Workflow for in vivo comparison of ACE inhibitors.

Detailed Experimental Protocols

Measurement of H₂S Levels

A common method for quantifying H₂S levels in biological samples is the methylene (B1212753) blue assay.[3]

  • Sample Preparation: Plasma or tissue homogenates are prepared.

  • Reaction Mixture: The sample is mixed with a solution containing zinc acetate (B1210297) (to trap H₂S), N,N-dimethyl-p-phenylenediamine sulfate (B86663) in HCl, and ferric chloride (FeCl₃) in HCl.

  • Incubation: The mixture is incubated in the dark to allow for the colorimetric reaction to proceed.

  • Spectrophotometry: The absorbance of the resulting methylene blue is measured at a specific wavelength (typically around 670 nm).

  • Quantification: H₂S concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of NaHS.

It is important to note that variations in this protocol exist, and other methods like monobromobimane (B13751) derivatization followed by HPLC or amperometric sensors can also be used.[3][11]

ACE Inhibitory Activity Assay

The inhibitory effect of different ACE inhibitors can be quantified using a spectrophotometric or HPLC-based assay with a synthetic substrate like Hippuryl-Histidyl-Leucine (HHL).[12][13][14]

  • Reaction Setup: A reaction mixture is prepared containing a buffer (e.g., sodium borate (B1201080) buffer, pH 8.3), NaCl, the ACE enzyme, and the ACE inhibitor being tested.

  • Substrate Addition: The reaction is initiated by adding the HHL substrate.

  • Incubation: The mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by adding a strong acid, such as HCl.

  • Product Extraction and Quantification: The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate). The amount of hippuric acid is then quantified by measuring its absorbance after evaporation of the solvent and resuspension, or by HPLC analysis.[12][14] The percentage of ACE inhibition is calculated by comparing the amount of hippuric acid produced in the presence and absence of the inhibitor.

Conclusion

The available evidence strongly suggests that Zofenopril's unique H₂S-releasing property confers significant cardiovascular benefits beyond those of traditional, non-sulfhydrylated ACE inhibitors.[3][15][16][17] This dual mechanism of action, combining potent ACE inhibition with the protective effects of H₂S, makes Zofenopril a compelling subject for further research and a potentially superior therapeutic option in various cardiovascular settings. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to explore and build upon the understanding of this unique pharmacological agent.

References

Comparative Guide to Validated Analytical Methods for the Quantification of Zofenopril and Other Antihypertensive Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of multiple antihypertensive drugs is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Zofenopril (B1663440), often in combination with other antihypertensives like Hydrochlorothiazide (B1673439), against alternative analytical techniques. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for specific research needs.

Performance Comparison of Analytical Methods

The choice of an analytical method depends on various factors including sensitivity, selectivity, speed, and the nature of the sample matrix. Below is a summary of the quantitative performance of different validated methods for the analysis of Zofenopril and its combinations.

Parameter LC-MS/MS Method (Zofenopril & Zofenoprilat) [1]HPLC-DAD Method (Zofenopril & Hydrochlorothiazide) [2]RP-LC Method (Zofenopril & Hydrochlorothiazide) [3]
Analytes Zofenopril, Zofenoprilat (B1230023)Zofenopril, HydrochlorothiazideZofenopril, Hydrochlorothiazide
Matrix Human PlasmaTabletsPharmaceutical Preparations
Linearity Range (Zofenopril) 1 - 300 ng/mL5 - 40 µg/mL1.0 - 70.0 µg/mL
Linearity Range (Other Analyte) 2 - 600 ng/mL (Zofenoprilat)1 - 20 µg/mL (Hydrochlorothiazide)2.5 - 35.0 µg/mL (Hydrochlorothiazide)
Correlation Coefficient (r) Not Specified> 0.999> 0.999
Limit of Quantitation (LOQ) (Zofenopril) 1 ng/mLNot Specified0.292 µg/mL
Limit of Detection (LOD) (Zofenopril) Not SpecifiedNot Specified0.129 µg/mL
Precision (Intra- and Inter-day) < 10%< 1.5%< 1.5%
Accuracy < 10%Not Specified99.42% - 100.67% (Recovery)
Recovery (Zofenopril) 84.8%Not Specified99.42% - 100.67%

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline the key experimental protocols for the compared methods.

Validated LC-MS/MS Method for Zofenopril and Zofenoprilat[1]

This method is highly sensitive and specific for the determination of Zofenopril and its active metabolite, Zofenoprilat, in human plasma.

  • Sample Preparation: To prevent the oxidative degradation of Zofenoprilat, the free sulfhydryl groups are protected by derivatization with N-ethylmaleimide (NEM). The derivatized compounds, along with their internal standards, are then extracted from plasma using toluene.

  • Chromatography: The separation is performed on a liquid chromatography system. The specific column and mobile phase composition are not detailed in the abstract.

  • Mass Spectrometry: A triple-stage-quadrupole mass spectrometer operating in the negative ion spray ionization mode is used for detection and quantification.

Alternative Method 1: HPLC-DAD for Zofenopril and Hydrochlorothiazide[2]

This method is suitable for the simultaneous determination of Zofenopril and Hydrochlorothiazide in tablet formulations.

  • Sample Preparation: The abstract does not specify the sample preparation steps for the tablets.

  • Chromatography:

    • Column: Agilent LiChrospher C18 (250x4.0 mm id, 5 µm).

    • Mobile Phase: A gradient elution is used with (A) water-TFA (99.9:0.1 v/v) and (B) acetonitrile-TFA (99.1:0.1 v/v).

    • Flow Rate: 1.0 mL/min.

    • Internal Standard: 8-Chlorotheophylline.

  • Detection: Diode Array Detector (DAD).

Alternative Method 2: RP-LC for Zofenopril and Hydrochlorothiazide[3]

This reversed-phase liquid chromatography method offers a simple and precise way to simultaneously determine Zofenopril and Hydrochlorothiazide in pharmaceutical preparations.

  • Sample Preparation: The abstract does not provide details on the sample preparation.

  • Chromatography:

    • Column: C18 column.

    • Mobile Phase: A gradient of methanol (B129727) and water (pH 2.5 with H3PO4).

  • Detection: UV-vis detector set at 270 nm.

Experimental Workflow and Signaling Pathways

Visualizing the experimental process can aid in understanding the methodology. Below is a diagram representing the typical workflow for a validated LC-MS/MS method for the quantification of antihypertensive drugs.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Derivatization Derivatization with NEM (for Zofenoprilat stabilization) Sample->Derivatization Extraction Liquid-Liquid Extraction (e.g., with Toluene) Derivatization->Extraction LC_Separation Liquid Chromatography (Separation of Analytes) Extraction->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Ionization Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Workflow of a validated LC-MS/MS method.

In the context of the pharmacological action of Zofenopril, it is an angiotensin-converting enzyme (ACE) inhibitor. The signaling pathway affected is the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Zofenopril Zofenopril (ACE Inhibitor) Zofenopril->ACE

Caption: The Renin-Angiotensin-Aldosterone System.

References

Zofenopril's Distinctive Impact on Gene Expression in Cardiovascular Health: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the differential gene expression profiles induced by Zofenopril (B1663440) and other Angiotensin-Converting Enzyme (ACE) inhibitors. Leveraging available experimental data, this document highlights the unique molecular signature of Zofenopril, offering insights into its enhanced cardioprotective mechanisms.

While ACE inhibitors as a class are cornerstones in cardiovascular therapy, accumulating evidence suggests that Zofenopril, a sulfhydryl-containing ACEI, elicits distinct effects on gene expression that may underlie its superior clinical benefits in certain patient populations. This guide synthesizes findings from preclinical and cellular studies to objectively compare the molecular impacts of Zofenopril with other widely used ACEIs like Enalapril and Ramipril.

Quantitative Data Summary

Direct head-to-head global transcriptomic studies comparing Zofenopril with other ACEIs are limited. The following table summarizes the differential expression of key genes implicated in cardioprotection and inflammation, compiled from various independent and comparative studies. This indirect comparison underscores potential differences in the molecular mechanisms of action.

Gene/ProteinFunctionZofenopril EffectOther ACEIs (Enalapril, Ramipril) EffectRationale/Key FindingsReference
Heat Shock Protein 70 (HSP70) Chaperone, anti-apoptotic, stress resistanceUpregulation Not reported in comparative studiesChronic Zofenopril administration in a rat model led to a significant increase in cardiac HSP70 expression, which may contribute to increased resistance to ischemia.[1][2]
Nitric Oxide Synthase 3 (NOS3/eNOS) Produces nitric oxide (NO), vasodilation, anti-inflammatoryDownregulation (in a chronic rat model) but enhances NO bioavailability Variable; may not enhance NO bioavailability to the same extentWhile chronic treatment in one study showed NOS3 downregulation, Zofenopril's sulfhydryl group is known to increase NO bioavailability, a key cardioprotective mechanism. This suggests complex regulatory effects.[1][2]
Vascular Cell Adhesion Molecule-1 (VCAM-1) Cell adhesion, inflammationInhibition of expression No significant inhibition (Enalapril)In human endothelial cells, Zofenoprilat (B1230023), but not Enalaprilat (B1671235), significantly reduced VCAM-1 expression induced by oxidized LDL and TNF-α.[3]
Intercellular Adhesion Molecule-1 (ICAM-1) Cell adhesion, inflammationInhibition of expression No significant inhibition (Enalapril)Similar to VCAM-1, Zofenoprilat demonstrated a unique ability to suppress ICAM-1 expression in endothelial cells compared to Enalaprilat.[3]
E-selectin Cell adhesion, inflammationInhibition of expression No significant inhibition (Enalapril)Zofenoprilat's inhibitory effect on adhesion molecule expression was further confirmed with E-selectin in human endothelial cells.[3]
Caveolin-1 (Cav-1) Negative regulator of eNOSReduction of expression No significant effect (Enalapril)In a study on diabetic mice, only Zofenopril, and not Enalapril, was able to reduce the expression of Cav-1, thereby potentially enhancing eNOS activity.
Thioredoxin-1 (Trx-1) Antioxidant, redox regulationUpregulation Not reported in comparative studiesZofenopril administration in a murine model of ischemia-reperfusion injury significantly upregulated the protein expression of the antioxidant enzyme Trx-1.[4]
Glutathione Peroxidase-1 (GPx-1) Antioxidant enzymeUpregulation Not reported in comparative studiesAlongside Trx-1, Zofenopril also increased the expression of GPx-1, further highlighting its role in combating oxidative stress.[4]
3-Mercaptopyruvate Sulfurtransferase (3-MST) H₂S-producing enzymeUpregulation of mRNA Not reported in comparative studiesZofenopril treatment in mice led to a significant increase in the cardiac mRNA expression of 3-MST, suggesting an enhancement of the hydrogen sulfide (B99878) signaling pathway.[4]

Key Experimental Protocols

The following are summaries of methodologies from key studies that form the basis of the comparative data presented.

Cardiac Gene Expression in a Rat Model (Zofenopril)
  • Animal Model: Male Wistar rats.

  • Drug Administration:

    • Acute Model: Isolated rat hearts were perfused for 120 minutes with or without 10 µM zofenoprilat.

    • Chronic Model: Rats were treated with Zofenopril (15.2 mg/kg/day, orally) for 15 days. Control rats received the same diet without the drug.

  • Gene Expression Analysis: Total RNA was extracted from the hearts. Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) was used to measure the expression levels of specific genes including α-myosin heavy chain, superoxide (B77818) dismutase, HSP70, NOS2, NOS3, heme oxygenase 1, atrial natriuretic peptide (ANP), and muscle phosphofructokinase.[1]

Adhesion Molecule Expression in Human Endothelial Cells (Zofenopril vs. Enalapril)
  • Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Treatment: HUVECs were pre-incubated with either zofenoprilat or enalaprilat at various concentrations before being stimulated with oxidized low-density lipoprotein (ox-LDL) or tumor necrosis factor-alpha (TNF-α) to induce adhesion molecule expression.

  • Gene Expression Analysis: The expression of VCAM-1, ICAM-1, and E-selectin was measured. The study also assessed intracellular reactive oxygen species and the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for these adhesion molecules.[3]

Myocardial Infarct Size Reduction in a Murine Model (Zofenopril vs. Ramipril)
  • Animal Model: Male C57BL/6J mice.

  • Drug Administration: Mice were pretreated with either vehicle, Zofenopril (10 mg/kg), or Ramipril (3 mg/kg) via oral gavage 8 hours prior to the induction of ischemia.

  • Ischemia-Reperfusion Protocol: The left anterior descending (LAD) coronary artery was ligated for 45 minutes, followed by 24 hours of reperfusion.

  • Infarct Size Measurement: After reperfusion, the area at risk and the infarcted area were determined using Evans blue dye and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1: Proposed Differential Signaling of Zofenopril vs. Other ACEIs cluster_0 Zofenopril (Sulfhydryl-containing) cluster_1 Other ACEIs (e.g., Enalapril, Ramipril) ZOF Zofenopril SH_group Sulfhydryl Group (-SH) ZOF->SH_group possesses HSP70 Upregulation of HSP70 ZOF->HSP70 ACE_Inhibition ACE Inhibition (Reduced Angiotensin II, Increased Bradykinin) ZOF->ACE_Inhibition Antioxidant Increased Antioxidant Capacity (Upregulation of Trx-1, GPx-1) SH_group->Antioxidant H2S Increased H₂S Bioavailability (Upregulation of 3-MST mRNA) SH_group->H2S ROS Reduced Reactive Oxygen Species (ROS) Antioxidant->ROS Cardioprotection_Z Enhanced Cardioprotection Antioxidant->Cardioprotection_Z NFkB_Z Reduced NF-κB Activation ROS->NFkB_Z leads to H2S->Cardioprotection_Z Adhesion_Z Decreased Adhesion Molecule Expression (VCAM-1, ICAM-1, E-selectin) NFkB_Z->Adhesion_Z inhibits transcription of Adhesion_Z->Cardioprotection_Z HSP70->Cardioprotection_Z Other_ACEI Other ACEIs No_SH No Sulfhydryl Group Other_ACEI->No_SH lack Standard_ACE Standard ACE Inhibition Other_ACEI->Standard_ACE Other_ACEI->ACE_Inhibition Cardioprotection_O Standard Cardioprotection Standard_ACE->Cardioprotection_O NFkB_O NF-κB Activation (uninhibited) Adhesion_O Adhesion Molecule Expression NFkB_O->Adhesion_O ACE_Inhibition->Cardioprotection_Z ACE_Inhibition->Cardioprotection_O

Caption: Proposed differential signaling pathways of Zofenopril.

G Figure 2: Experimental Workflow for Comparative Gene Expression Analysis cluster_0 In Vitro / In Vivo Model cluster_1 Treatment Groups cluster_2 Sample Collection & Processing cluster_3 Gene Expression Analysis cluster_4 Data Analysis & Interpretation Model Cell Culture (e.g., HUVECs) or Animal Model (e.g., Rats, Mice) Control Vehicle Control Model->Control assign to Zofenopril Zofenopril Model->Zofenopril assign to Other_ACEI Other ACEI (e.g., Enalapril, Ramipril) Model->Other_ACEI assign to Harvest Harvest Tissues/Cells Control->Harvest after treatment period Zofenopril->Harvest after treatment period Other_ACEI->Harvest after treatment period RNA_Extraction RNA Extraction Harvest->RNA_Extraction QC RNA Quality Control RNA_Extraction->QC qRT_PCR qRT-PCR (Targeted Gene Analysis) QC->qRT_PCR Microarray Microarray / RNA-Seq (Global Gene Expression Profiling) QC->Microarray DEG_Analysis Differential Gene Expression Analysis qRT_PCR->DEG_Analysis Microarray->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis Comparison Comparative Analysis of Gene Expression Profiles Pathway_Analysis->Comparison

Caption: Generalized experimental workflow for comparing ACEI effects.

Discussion and Interpretation

The available evidence, while not derived from a single comprehensive comparative transcriptomic study, strongly suggests that Zofenopril's molecular signature is distinct from that of non-sulfhydryl ACE inhibitors. The presence of the sulfhydryl group in Zofenopril's structure appears to be a key determinant of its differential effects.[3]

The upregulation of antioxidant genes such as Trx-1 and GPx-1 by Zofenopril provides a molecular basis for its potent antioxidant properties.[4] This is further supported by its ability to inhibit the expression of pro-inflammatory adhesion molecules like VCAM-1, ICAM-1, and E-selectin, an effect not observed with Enalapril.[3] This anti-inflammatory profile is likely mediated by the reduction of reactive oxygen species and subsequent inhibition of NF-κB activation.

Furthermore, Zofenopril's influence on the hydrogen sulfide (H₂S) signaling pathway, evidenced by the upregulation of 3-MST mRNA, represents another unique cardioprotective axis.[4] H₂S is a known gaseous signaling molecule with vasodilatory, anti-inflammatory, and anti-apoptotic properties.

The upregulation of HSP70 by Zofenopril in the heart suggests an enhanced cellular stress response, which can protect cardiomyocytes from ischemic injury.[1][2] This finding, coupled with the differential regulation of genes involved in inflammation and oxidative stress, provides a multi-faceted molecular explanation for the clinical observations of Zofenopril's robust cardioprotective effects.

Conclusion

References

Zofenopril and Lisinopril in Post-Myocardial Infarction Cardiac Remodeling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two prominent ACE inhibitors, Zofenopril (B1663440) and Lisinopril (B193118), reveals distinct effects on cardiac remodeling following a myocardial infarction (MI). While both drugs belong to the same therapeutic class, evidence from clinical and preclinical studies suggests that Zofenopril may offer additional cardioprotective benefits, potentially attributable to its unique chemical structure.

This guide provides a comprehensive comparison of Zofenopril and Lisinopril in the context of post-MI cardiac remodeling, targeting researchers, scientists, and drug development professionals. The analysis is based on a review of existing clinical and experimental data, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

Clinical and Preclinical Data Synopsis

The Survival of Myocardial Infarction Long-term Evaluation (SMILE) program, a series of clinical trials, provides the most direct clinical comparison between Zofenopril and other ACE inhibitors, including Lisinopril. The SMILE-2 study, a head-to-head comparison, demonstrated that both Zofenopril and Lisinopril are safe and effective in patients with acute MI.[1] Notably, Zofenopril was associated with a significantly lower incidence of drug-related severe hypotension compared to Lisinopril.[1] While the SMILE-2 trial's primary endpoints were safety and major cardiovascular events, it did not provide a detailed comparative analysis of cardiac remodeling parameters such as Left Ventricular Ejection Fraction (LVEF), Left Ventricular End-Diastolic Volume (LVEDV), and Left Ventricular End-Systolic Volume (LVESV).[1]

A pooled analysis of the SMILE studies indicated that Zofenopril was associated with a significant reduction in the 1-year risk of major cardiovascular events compared to placebo and other ACE inhibitors, with Lisinopril showing a similar efficacy to Zofenopril in hypertensive patients.[2][3]

Preclinical studies in animal models of myocardial infarction offer further insights into the differential effects of these two drugs. One key study in MI-induced heart failure in rats directly compared the effects of Zofenopril and Lisinopril on endothelial dysfunction, a critical factor in cardiac remodeling.[4][5]

Quantitative Data Comparison

The following tables summarize the key quantitative findings from comparative studies of Zofenopril and Lisinopril.

Clinical Outcome (SMILE-2 Study)Zofenopril (n=504)Lisinopril (n=520)p-valueReference
Overall Incidence of Severe Hypotension10.9%11.7%0.38[1][6]
Drug-Related Severe Hypotension6.7%9.8%0.048[1][6][7]
6-Week Mortality Rate3.2%4.0%0.38[1][6]
Preclinical Outcome (Rat MI Model)ZofenoprilLisinoprilKey FindingReference
Endothelium-Dependent Dilatation (ACh)Fully NormalizedFully NormalizedBoth drugs improved endothelial dysfunction.[4][5]
Potentiation of Endogenous NO (A23187)+100%No significant effectZofenopril, but not Lisinopril, enhanced the effect of endogenous nitric oxide.[4][5]
Potentiation of Exogenous NO (Nitroglycerin)+22%No significant effectZofenopril enhanced the effect of exogenous nitric oxide.[4][5]

Experimental Protocols

Clinical Trial: SMILE-2 Study
  • Study Design: A phase III, double-blind, parallel-group, multicenter study.[1][6]

  • Patient Population: 1024 thrombolyzed patients with acute myocardial infarction, aged 18 to 75 years.[1][6]

  • Treatment Protocol: Patients were randomized to receive either oral Zofenopril (titrated up to 30-60 mg/day) or Lisinopril (titrated up to 5-10 mg/day). Treatment was initiated within 12 hours of completion of thrombolytic therapy and continued for 42 days.[1][6]

  • Primary Endpoint: Incidence of severe hypotension (systolic blood pressure <90 mm Hg), both cumulative and drug-related.[1][6]

  • Secondary Endpoints: Included 6-week mortality rate and the incidence of major cardiovascular complications.[1][6]

Preclinical Study: Rat Model of Myocardial Infarction
  • Animal Model: Myocardial infarction was induced in rats by coronary artery ligation.[4]

  • Treatment Protocol: Rats were chronically treated with Zofenopril, Lisinopril, or N-acetylcysteine for 11 weeks.[4][5]

  • Assessment of Endothelial Function: Aortic rings were isolated and studied for endothelium-dependent (acetylcholine) and -independent (A23187, nitroglycerin, sodium nitrite) dilatation. The contribution of nitric oxide (NO) was determined using the NOS-inhibitor L-NMMA.[4][5]

  • Biomarker Analysis: Plasma levels of NOx (nitrite/nitrate), as a marker of NO production, were measured.[4]

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of ACE inhibitors are primarily mediated through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). However, Zofenopril's unique sulfhydryl (-SH) group is believed to confer additional benefits beyond RAAS blockade.[8][9][10]

RAAS_Inhibition Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Inactive_Peptides Inactive Peptides ACE->Inactive_Peptides AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction, Aldosterone Release, Cardiac Hypertrophy & Fibrosis AT1_Receptor->Vasoconstriction Bradykinin Bradykinin Bradykinin->ACE Zofenopril_Lisinopril Zofenopril & Lisinopril Zofenopril_Lisinopril->ACE Inhibit

Figure 1: Inhibition of the Renin-Angiotensin-Aldosterone System by Zofenopril and Lisinopril.

Zofenopril's sulfhydryl group acts as an antioxidant, scavenging free radicals and reducing oxidative stress.[10][11] This property is thought to contribute to its enhanced ability to improve endothelial function by increasing the bioavailability of nitric oxide (NO).[4][5] The preclinical data suggests that Zofenopril, unlike Lisinopril, can potentiate the effects of both endogenous and exogenous NO.[4][5]

Zofenopril_Mechanism Zofenopril Zofenopril Sulfhydryl_Group Sulfhydryl (-SH) Group Zofenopril->Sulfhydryl_Group ACE_Inhibition ACE Inhibition Zofenopril->ACE_Inhibition Antioxidant_Effect Antioxidant Effect (Free Radical Scavenging) Sulfhydryl_Group->Antioxidant_Effect Increased_NO_Bioavailability Increased Nitric Oxide (NO) Bioavailability ACE_Inhibition->Increased_NO_Bioavailability via Bradykinin Cardioprotection Cardioprotection & Reduced Cardiac Remodeling ACE_Inhibition->Cardioprotection Reduced Angiotensin II effects Antioxidant_Effect->Increased_NO_Bioavailability Improved_Endothelial_Function Improved Endothelial Function Increased_NO_Bioavailability->Improved_Endothelial_Function Improved_Endothelial_Function->Cardioprotection

Figure 2: Proposed Cardioprotective Mechanisms of Zofenopril.

Experimental Workflow

A typical experimental workflow for comparing the effects of Zofenopril and Lisinopril on post-MI cardiac remodeling in a preclinical setting would involve the following steps:

Experimental_Workflow Animal_Model Induction of Myocardial Infarction (e.g., Coronary Artery Ligation in Rats) Randomization Randomization to Treatment Groups (Zofenopril, Lisinopril, Control) Animal_Model->Randomization Treatment Chronic Drug Administration Randomization->Treatment Echocardiography Serial Echocardiographic Assessment (LVEF, LVEDV, LVESV) Treatment->Echocardiography Biomarker_Analysis Biomarker Analysis (e.g., Oxidative Stress, Inflammatory Markers) Treatment->Biomarker_Analysis Histopathology Histopathological Analysis (Infarct Size, Fibrosis) Treatment->Histopathology Data_Analysis Statistical Analysis and Comparison Echocardiography->Data_Analysis Biomarker_Analysis->Data_Analysis Histopathology->Data_Analysis

Figure 3: General Experimental Workflow for Preclinical Comparison.

Conclusion

Further research, particularly clinical trials with a primary focus on detailed cardiac remodeling parameters (LVEF, LVEDV, LVESV), is warranted to definitively establish the comparative efficacy of Zofenopril and Lisinopril in attenuating adverse cardiac remodeling post-myocardial infarction. Such studies would provide valuable data for optimizing therapeutic strategies in this high-risk patient population.

References

Safety Operating Guide

Proper Disposal of Zofenopril (Calcium) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The disposal of Zofenopril (B1663440) (calcium), an angiotensin-converting enzyme (ACE) inhibitor, in a laboratory environment requires adherence to established guidelines for pharmaceutical waste.[1][2] Specific disposal instructions for Zofenopril are not individually outlined in federal regulations; therefore, its disposal falls under the general framework for chemical and pharmaceutical waste management governed by local, state, and federal authorities, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][3] The primary objective is to ensure personnel safety and prevent environmental contamination.

Immediate Safety and Spill Response

Proper handling is crucial to minimize exposure and environmental release. In the event of a spill, the following procedures should be implemented:

  • Personnel Protection : Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a NIOSH-certified respirator to avoid dust inhalation.[1]

  • Containment : Prevent the spillage from entering drains or waterways.[1]

  • Cleanup (Dry Spill) : Use dry cleanup procedures to avoid generating dust. Carefully sweep or vacuum the material. The vacuum cleaner must be fitted with a HEPA-type exhaust filter. The collected residue should be placed in a sealed, properly labeled container for disposal.[1]

  • Cleanup (Wet Spill) : If the material is wet, it can be shoveled or vacuumed into a labeled container for disposal.[1]

  • Decontamination : Wash the spill area thoroughly with large amounts of water and collect the wash water for treatment and disposal. Do not allow runoff to enter drains.[1]

Step-by-Step Disposal Protocol

The disposal of Zofenopril (calcium) must follow a structured process of evaluation, segregation, and transfer to a licensed waste management facility. The following workflow outlines the critical decision-making and operational steps for its proper disposal.

cluster_0 Disposal Workflow for Zofenopril (calcium) start Unused, Expired, or Contaminated Zofenopril (calcium) Waste classification Step 1: Hazard Classification Consult SDS and institutional EHS. Is the waste RCRA Hazardous? start->classification non_haz Step 2a: Non-Hazardous Pathway Segregate into a dedicated, sealed, and clearly labeled container for 'Non-RCRA Pharmaceutical Waste'. classification->non_haz No haz Step 2b: Hazardous Pathway Segregate into a dedicated, sealed, and clearly labeled container for 'Hazardous Waste'. Follow SAA rules. classification->haz Yes disposal_non_haz Step 3a: Arrange Disposal Contact institutional EHS to schedule pickup by a licensed pharmaceutical waste contractor. non_haz->disposal_non_haz disposal_haz Step 3b: Arrange Disposal Contact institutional EHS for pickup and management at a licensed Hazardous Waste Facility. haz->disposal_haz end_point Final Disposal (Typically Incineration) disposal_non_haz->end_point disposal_haz->end_point

Caption: Disposal Decision Workflow for Zofenopril (calcium).

  • Hazard Classification : The first and most critical step is to determine if the Zofenopril waste is classified as hazardous under RCRA.[3] Zofenopril is not explicitly on the RCRA P or U lists of acute or toxic hazardous wastes.[4][5] Therefore, classification would depend on whether it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[6] Based on available safety data sheets (SDS), Zofenopril is a combustible solid but does not meet the criteria for being characteristically hazardous under normal conditions.[1] However, this determination must be officially made in consultation with your institution's Environmental Health and Safety (EHS) department.[7]

  • Segregation and Containment :

    • Non-Hazardous Pathway : If deemed non-RCRA pharmaceutical waste, it must still be segregated from regular trash. Place it in a dedicated, sealed, and clearly labeled container.[7]

    • Hazardous Pathway : If deemed RCRA hazardous, it must be accumulated in a properly labeled hazardous waste container in a Satellite Accumulation Area (SAA) in compliance with EPA and institutional guidelines.[8]

  • Disposal :

    • Never dispose of Zofenopril down the drain or in regular solid waste .[1][2]

    • All Zofenopril waste must be disposed of through your institution's EHS-approved waste management program.[2][7]

    • Contact a licensed professional waste disposal service or your institution's EHS office to arrange for pickup and transport.[2] The most common and recommended final disposal method for pharmaceutical waste is incineration at a permitted facility.[7]

Data on Chemical Stability

Understanding the stability of Zofenopril is crucial for assessing its potential environmental fate if improperly disposed of. Forced degradation studies show its susceptibility to certain conditions.[9][10]

Stress ConditionStability of Zofenopril
Oxidative Stress Extensive degradation observed.[9][10]
Base Hydrolysis Extensive degradation observed.[9][10]
Acid Hydrolysis Stable; no significant degradation.[9][10]
Neutral Hydrolysis Stable; no significant degradation.[9][10]
Thermal Stress Stable; no significant degradation.[9][10]
Photolytic Stress Stable; no significant degradation.[9][10]

This data is derived from forced degradation studies intended to identify potential degradation products for analytical purposes, not to prescribe a method for waste treatment.[9][11][12]

Experimental Protocol: Forced Degradation Study

The following is a representative methodology used in research to investigate the stability of Zofenopril, as described in scientific literature.[9] This is an analytical protocol, not a waste treatment procedure.

Objective : To identify degradation products of Zofenopril under various stress conditions as per International Council for Harmonisation (ICH) guidelines.

Methodology :

  • Preparation of Stock Solution : Prepare a stock solution of Zofenopril in a suitable solvent (e.g., a mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile).

  • Application of Stress Conditions :

    • Acid Hydrolysis : Treat the drug solution with an acid (e.g., HCl) and heat. Neutralize the solution after the exposure period.

    • Base Hydrolysis : Treat the drug solution with a base (e.g., NaOH) at room temperature. Neutralize the solution after the exposure period.

    • Neutral Hydrolysis : Reflux the drug solution in water.

    • Oxidative Degradation : Treat the drug solution with an oxidizing agent (e.g., H₂O₂).

    • Thermal Degradation : Heat the solid drug powder in an oven.

    • Photolytic Degradation : Expose the drug solution to UV light in a photostability chamber.

  • Sample Analysis :

    • Following exposure, dilute the stressed samples to an appropriate concentration.

    • Analyze the samples using a validated stability-indicating analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

    • Use a suitable column (e.g., C18) and mobile phase (e.g., 20mM ammonium acetate: acetonitrile) to achieve separation of the parent drug from any degradation products.[9]

  • Characterization : Characterize the mass and fragmentation pathways of any new peaks observed in the chromatograms to identify the structure of the degradation products.[9]

Mechanism of Action: Renin-Angiotensin System

Zofenopril is a prodrug that is hydrolyzed in the body to its active metabolite, Zofenoprilat.[13][14] Zofenoprilat inhibits the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[15]

cluster_1 Zofenopril Mechanism of Action in the RAAS Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  acts on Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  acts on ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Zofenoprilat Zofenoprilat (Active Metabolite) Zofenoprilat->ACE INHIBITS BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase

Caption: Zofenoprilat inhibits ACE, blocking Angiotensin II formation.

References

Personal protective equipment for handling Zofenopril (calcium)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Zofenopril (calcium) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Occupational Exposure Limits

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor. For this class of compounds, a recommended Career Exposure Limit (CEL) has been established to minimize health risks associated with long-term exposure.[1] Pregnant women are advised to avoid exposure.[1]

Compound ClassParameterValue
Angiotensin-Converting Enzyme (ACE) InhibitorsCEL TWA (8-hour)0.1 mg/m³

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent personal contact, inhalation, and ingestion of Zofenopril (calcium).[1] All PPE should be donned before handling the substance and removed carefully to avoid contamination.

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or goggles are required.[2] A face shield may be necessary if the situation warrants it.[2]
Hand Protection Wear appropriate protective gloves, such as nitrile or powder-free latex.[1][2] Gloves must be inspected for degradation or wear before and during use.[1][3] Double gloving is recommended.[1] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]
Skin and Body Protection A laboratory coat is required.[1] For quantities exceeding 500g, a disposable, low-permeability coverall is recommended.[1] Protective shoe covers and head coverings should also be used.[1]
Respiratory Protection All handling should occur in a well-ventilated area to keep airborne concentrations as low as possible.[1] If dust generation is unavoidable or if exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4] For nuisance exposures, a type P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[3]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle Zofenopril (calcium) in a well-ventilated area or a chemical fume hood.[1]

  • Avoid Contact: Prevent all personal contact, including inhalation of dust and contact with skin and eyes.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1] Always wash hands thoroughly with soap and water after handling.[1][3]

  • Dust Prevention: Avoid procedures that generate dust.[1][3] If dust is generated, use appropriate respiratory protection.

Storage:

  • Container: Keep containers securely sealed when not in use.[1][5]

  • Conditions: Store in a cool, dry, and well-ventilated place.[5] A refrigerator is recommended for storage.[2]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][4]

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen and seek medical attention.[3][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] If skin irritation occurs, consult a physician.[2]

  • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and consult a physician.[3] Never give anything by mouth to an unconscious person.[3]

Spill Response:

  • Evacuate: Alert personnel in the area and evacuate non-essential staff.[1][3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spillage from entering drains or waterways.[1]

  • Cleanup (Dry Spill): Use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or vacuum the material. The vacuum cleaner must be fitted with a HEPA filter.[1] Place the collected material into a suitable, sealed container for disposal.[1][3]

  • Decontamination: Wash the spill area thoroughly with water, collecting all wash water for proper disposal.[1]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.[1]

  • Product: Unused or non-recyclable Zofenopril (calcium) should be disposed of by a licensed professional waste disposal service.[3] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3][5]

  • Contaminated Materials: Dispose of contaminated gloves, PPE, and cleaning materials as hazardous waste in sealed, labeled containers.[1][3]

  • Environmental Precautions: Do not allow the product or wash water to enter drains, sewers, or waterways.[1][3][4]

Workflow for Handling Zofenopril (calcium)

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Start risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe_selection 2. Select & Don Appropriate PPE risk_assessment->ppe_selection handling 3. Handle Zofenopril (calcium) in a Ventilated Area ppe_selection->handling spill_check Spill Occurs? handling->spill_check spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Yes decontamination 4. Decontaminate Work Surfaces spill_check->decontamination No spill_procedure->handling ppe_removal 5. Doff & Dispose of PPE decontamination->ppe_removal waste_disposal 6. Dispose of Chemical Waste per Regulations ppe_removal->waste_disposal end End waste_disposal->end

Caption: Workflow for the safe handling of Zofenopril (calcium).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.